molecular formula C143H224N26O40S B15610436 BMS-986238

BMS-986238

Número de catálogo: B15610436
Peso molecular: 2979.5 g/mol
Clave InChI: IQRNUGWYTJONBD-LJOMSQDUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BMS-986238 is a useful research compound. Its molecular formula is C143H224N26O40S and its molecular weight is 2979.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C143H224N26O40S

Peso molecular

2979.5 g/mol

Nombre IUPAC

18-[[(1S)-4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[(2S)-2-[[2-[[(3S,6S,9S,15S,18S,21S,27R,30S,33S,36S,39S,42S,45S,48S,50R)-42-(2-aminoethyl)-6-(aminomethyl)-15-(2-amino-2-oxoethyl)-33,36-dibutyl-39-[[1-(carboxymethyl)indol-3-yl]methyl]-50-hydroxy-21-[(4-hydroxyphenyl)methyl]-45-(1H-indol-3-ylmethyl)-18,19,34,37-tetramethyl-3,30-bis(2-methylpropyl)-2,5,8,14,17,20,23,29,32,35,38,41,44,47-tetradecaoxo-25-thia-1,4,7,13,16,19,22,28,31,34,37,40,43,46-tetradecazatricyclo[46.3.0.09,13]henpentacontane-27-carbonyl]amino]acetyl]amino]-2-carboxyethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-18-oxooctadecanoic acid

InChI

InChI=1S/C143H224N26O40S/c1-11-13-37-117-134(187)154-107(76-93(3)4)131(184)160-115(129(182)149-86-124(175)152-113(143(197)198)81-99-88-167(162-161-99)53-55-200-57-59-202-61-63-204-65-67-206-69-71-208-73-75-209-74-72-207-70-68-205-66-64-203-62-60-201-58-56-199-54-51-147-122(173)48-47-106(142(195)196)150-123(174)41-27-25-23-21-19-17-15-16-18-20-22-24-26-28-42-126(177)178)91-210-92-125(176)151-110(78-96-43-45-100(170)46-44-96)137(190)163(8)95(7)128(181)156-112(83-121(146)172)139(192)168-52-33-40-118(168)135(188)159-114(84-145)133(186)157-109(77-94(5)6)140(193)169-89-101(171)82-120(169)136(189)155-108(79-97-85-148-104-36-31-29-34-102(97)104)132(185)153-105(49-50-144)130(183)158-111(138(191)165(10)119(38-14-12-2)141(194)164(117)9)80-98-87-166(90-127(179)180)116-39-32-30-35-103(98)116/h29-32,34-36,39,43-46,85,87-88,93-95,101,105-115,117-120,148,170-171H,11-28,33,37-38,40-42,47-84,86,89-92,144-145H2,1-10H3,(H2,146,172)(H,147,173)(H,149,182)(H,150,174)(H,151,176)(H,152,175)(H,153,185)(H,154,187)(H,155,189)(H,156,181)(H,157,186)(H,158,183)(H,159,188)(H,160,184)(H,177,178)(H,179,180)(H,195,196)(H,197,198)/t95-,101+,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,117-,118-,119-,120-/m0/s1

Clave InChI

IQRNUGWYTJONBD-LJOMSQDUSA-N

Origen del producto

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of BMS-986238

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of BMS-986238: A Second-Generation PD-L1 Inhibitor

This compound is a pioneering, orally bioavailable, second-generation macrocyclic peptide inhibitor of Programmed Death-Ligand 1 (PD-L1).[1][2] Developed by Bristol Myers Squibb, this compound represents a significant advancement in cancer immunotherapy by providing a non-antibody-based approach to block a critical immune checkpoint pathway.[3] It is designed to overcome the pharmacokinetic limitations of earlier peptide inhibitors, boasting a significantly extended half-life and the potential for oral administration.[1][2]

The primary mechanism of action of this compound is its high-affinity binding to PD-L1, which sterically hinders the interaction between PD-L1 and its receptor, Programmed Death-1 (PD-1). This blockade effectively unleashes the anti-tumor activity of T cells.

Molecular and Pharmacokinetic Profile

This compound is a macrocyclic peptide that has been engineered for enhanced stability and a prolonged pharmacokinetic profile. A key structural modification is the incorporation of a human serum albumin (HSA) binding motif. This feature allows the peptide to reversibly bind to circulating albumin, significantly extending its half-life in preclinical species to over 19 hours in both rats and cynomolgus monkeys.[1] This extended duration of action is a critical attribute that supports the potential for less frequent, oral dosing. The molecule exhibits a low picomolar binding affinity for the PD-L1 receptor.[1]

Quantitative Data Summary
ParameterValueSpecies/SystemAssay Type
Binding Affinity Low PicomolarIn vitroNot Specified
Half-life (t½) > 19 hoursRatPharmacokinetic
Half-life (t½) > 19 hoursCynomolgus MonkeyPharmacokinetic

Signaling Pathway and Mechanism of Action

The interaction between PD-1 on activated T cells and PD-L1 on tumor cells is a major mechanism of immune evasion. This binding event leads to the recruitment of the phosphatases SHP-1 and SHP-2 to the cytoplasmic tail of the PD-1 receptor. These phosphatases dephosphorylate and inactivate key downstream signaling molecules in the T-cell receptor (TCR) signaling cascade, such as those in the PI3K/Akt and Ras/MEK/Erk pathways. The ultimate effect is the suppression of T-cell proliferation, cytokine release, and cytotoxic activity.

This compound physically obstructs the PD-1/PD-L1 interaction. By binding to PD-L1, it prevents the engagement of PD-1, thereby inhibiting the initiation of this immunosuppressive signaling cascade. This allows for the sustained activation of anti-tumor T cells within the tumor microenvironment.

PD1_Signaling_Pathway cluster_T_Cell T Cell cluster_Tumor_Cell Tumor Cell cluster_Drug_Action Drug Action TCR TCR PI3K PI3K TCR->PI3K Ras Ras TCR->Ras CD28 CD28 CD28->PI3K PD1 PD-1 SHP1_2 SHP-1/2 PD1->SHP1_2 Akt Akt PI3K->Akt Activation T-Cell Activation, Proliferation, Cytokine Release Akt->Activation MEK MEK Ras->MEK Erk Erk MEK->Erk Erk->Activation SHP1_2->PI3K SHP1_2->Ras MHC MHC MHC->TCR Antigen Presentation B7 B7 B7->CD28 Co-stimulation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal BMS986238 This compound BMS986238->PDL1 Blockade

Figure 1: PD-1/PD-L1 Signaling Pathway and this compound Inhibition.

Experimental Protocols

While specific, detailed protocols for the characterization of this compound are proprietary to Bristol Myers Squibb, the following represent generalized methodologies commonly employed for evaluating such a compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to determine the binding affinity of this compound to PD-L1.

  • Reagents:

    • Recombinant human PD-L1 protein (tagged, e.g., with a 6x-His tag)

    • Anti-tag antibody conjugated to a FRET donor (e.g., Europium cryptate)

    • A competing ligand or anti-PD-L1 antibody conjugated to a FRET acceptor (e.g., d2)

    • This compound at various concentrations

    • Assay buffer (e.g., PBS with 0.1% BSA)

  • Procedure:

    • Add a fixed concentration of recombinant human PD-L1 to the wells of a microplate.

    • Add the anti-tag donor antibody and the competing acceptor-labeled ligand/antibody.

    • Add this compound at a range of concentrations.

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the concentration of this compound to determine the IC50 value.

Cell-Based PD-1/PD-L1 Blockade Assay

This assay measures the ability of this compound to block the interaction between PD-1 and PD-L1 on cells and restore T-cell signaling.

  • Cell Lines:

    • A PD-1 expressing T-cell line (e.g., Jurkat cells engineered to express PD-1 and a luciferase reporter downstream of NFAT).

    • A PD-L1 expressing antigen-presenting cell line (e.g., CHO cells engineered to express PD-L1 and a T-cell activating ligand).

  • Procedure:

    • Plate the PD-L1 expressing cells in a 96-well plate.

    • Add this compound at various concentrations and incubate for a short period.

    • Add the PD-1 expressing T-cells.

    • Co-culture the cells for a specified time (e.g., 6 hours) to allow for T-cell activation.

    • Measure the luciferase activity according to the manufacturer's protocol.

    • Plot the luciferase signal against the concentration of this compound to determine the EC50 value for the restoration of T-cell signaling.

In Vivo Tumor Xenograft Studies

These studies are performed to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Animal Model:

    • Immunocompromised mice (e.g., NOD-SCID) are implanted with human tumor cells that express PD-L1.

    • To assess the immune-mediated effects, a humanized mouse model (engrafted with human immune cells) is often used.

  • Procedure:

    • Once tumors reach a palpable size, the mice are randomized into treatment and vehicle control groups.

    • This compound is administered (e.g., orally) at various doses and schedules.

    • Tumor volume is measured regularly (e.g., twice weekly) with calipers.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., immunohistochemistry for immune cell infiltration).

    • The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Experimental and Drug Development Workflow

The development and characterization of a compound like this compound typically follows a structured workflow from initial discovery to preclinical evaluation.

Drug_Development_Workflow cluster_Discovery Discovery & Optimization cluster_Preclinical Preclinical Characterization cluster_Development Clinical Development Screening High-Throughput Screening (e.g., Peptide Library) Lead_ID Lead Identification Screening->Lead_ID SAR Structure-Activity Relationship (SAR) Studies Lead_ID->SAR PK_Opt Pharmacokinetic Optimization (e.g., Albumin Binder) SAR->PK_Opt In_Vitro_Binding In Vitro Binding Assays (HTRF, SPR) PK_Opt->In_Vitro_Binding Cell_Assays Cellular Functional Assays (e.g., T-cell activation) In_Vitro_Binding->Cell_Assays In_Vivo_PK In Vivo Pharmacokinetics (Rodent, Non-rodent) Cell_Assays->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Tumor Models) In_Vivo_PK->In_Vivo_Efficacy Tox Toxicology Studies In_Vivo_Efficacy->Tox Formulation Formulation Development (Oral Dosage Form) Tox->Formulation Phase1 Phase 1 Clinical Trials Formulation->Phase1

Figure 2: Generalized Workflow for the Development of this compound.

Conclusion

This compound is a promising, orally bioavailable macrocyclic peptide inhibitor of the PD-1/PD-L1 immune checkpoint. Its mechanism of action is centered on the high-affinity and durable blockade of the PD-L1/PD-1 interaction, which in turn reverses the suppression of T-cell activity. The innovative design, incorporating an albumin-binding motif to extend its half-life, positions this compound as a potentially significant advancement in cancer immunotherapy, offering a convenient oral alternative to antibody-based therapies. Further preclinical and clinical studies will continue to delineate its full therapeutic potential.

References

BMS-986238: A Technical Guide to a Second-Generation Macrocyclic Peptide PD-L1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986238 is a second-generation, orally bioavailable macrocyclic peptide inhibitor of the programmed death-ligand 1 (PD-L1).[1][2][3] Developed by Bristol Myers Squibb, this compound represents a significant advancement in the field of immune-oncology, offering a potential alternative to monoclonal antibody-based therapies.[4] this compound is designed to overcome the pharmacokinetic limitations of earlier peptide-based inhibitors, such as its predecessor BMS-986189, by incorporating structural modifications that enhance its half-life and enable oral administration.[1][2][3] This technical guide provides a comprehensive overview of the available preclinical data, mechanism of action, and relevant experimental methodologies for this compound.

Mechanism of Action

This compound functions by directly binding to PD-L1, thereby blocking its interaction with the programmed cell death protein 1 (PD-1) receptor on T cells.[5] This blockade disrupts the inhibitory signaling pathway that tumor cells exploit to evade the immune system, leading to the restoration of T-cell activity against cancer cells.

Some small-molecule and peptide inhibitors of PD-L1 have been shown to induce the dimerization of PD-L1 on the cell surface.[6][7][8] This dimerization can lead to the internalization and subsequent degradation of the PD-L1 protein, further reducing its ability to suppress the anti-tumor immune response.[6][9] While not explicitly confirmed for this compound in the available literature, this represents a potential aspect of its mechanism of action.

PD-1_PD-L1_Signaling_Pathway_and_BMS-986238_Inhibition cluster_0 T Cell cluster_1 Tumor Cell cluster_2 Inhibition by this compound T_Cell Activated T Cell PD-1 PD-1 Receptor TCR TCR PD-L1 PD-L1 PD-1->PD-L1 Inhibition MHC MHC TCR->MHC Tumor_Cell Tumor Cell Blocked_PD-L1 Blocked PD-L1 PD-L1->Blocked_PD-L1 Binding This compound This compound This compound->PD-L1

PD-1/PD-L1 signaling and this compound inhibition.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical studies. Due to the early termination of the Phase 1 clinical trial (ISRCTN17572332), clinical data is not publicly available.[10]

Table 1: Binding Affinity

CompoundTargetAffinityAssay Method
This compoundPD-L1Low PicomolarNot Specified

Note: A specific Ki or IC50 value for this compound has not been publicly disclosed.

Table 2: Preclinical Pharmacokinetics

SpeciesRoute of AdministrationHalf-life (t1/2)Key Formulation Features
RatOral>19 hoursFatty acid acylation, PEG linker for enhanced serum albumin binding
Cynomolgus MonkeyOral>19 hoursFatty acid acylation, PEG linker for enhanced serum albumin binding

Note: Detailed pharmacokinetic parameters such as Cmax, AUC, clearance, and oral bioavailability percentage are not available in the public domain.

Experimental Protocols

The following sections describe representative experimental protocols relevant to the characterization of a PD-L1 inhibitor like this compound. These are based on established methodologies and should be adapted and optimized for specific experimental conditions.

PD-L1 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is designed to quantify the binding affinity of an inhibitor to the PD-1/PD-L1 interaction.

Materials:

  • Recombinant human PD-1 protein (e.g., His-tagged)

  • Recombinant human PD-L1 protein (e.g., Fc-tagged)

  • Anti-tag donor fluorophore (e.g., anti-His-Europium cryptate)

  • Anti-tag acceptor fluorophore (e.g., anti-Fc-d2)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add a small volume (e.g., 2 µL) of each inhibitor concentration to the wells of the 384-well plate.

  • Add the recombinant PD-1 and PD-L1 proteins to the wells.

  • Add the HTRF detection reagents (donor and acceptor fluorophores).

  • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.

  • Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.

  • Calculate the HTRF ratio and determine the IC50 value of the inhibitor.

HTRF_Assay_Workflow Start Start Prepare_Inhibitor_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Inhibitor_Dilutions Dispense_Inhibitor Dispense Inhibitor into 384-well Plate Prepare_Inhibitor_Dilutions->Dispense_Inhibitor Add_Proteins Add Recombinant PD-1 and PD-L1 Dispense_Inhibitor->Add_Proteins Add_HTRF_Reagents Add HTRF Donor and Acceptor Fluorophores Add_Proteins->Add_HTRF_Reagents Incubate Incubate at Room Temperature Add_HTRF_Reagents->Incubate Read_Plate Read Plate on HTRF Reader Incubate->Read_Plate Analyze_Data Calculate HTRF Ratio and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Workflow for an HTRF-based PD-L1 binding assay.
In Vitro T-Cell Activation Assay (Jurkat-NFAT Reporter Assay)

This assay evaluates the ability of an inhibitor to restore T-cell activation in the presence of PD-L1.

Materials:

  • Jurkat T cells stably expressing a Nuclear Factor of Activated T-cells (NFAT) reporter gene (e.g., luciferase).

  • A target cell line expressing PD-L1 and a T-cell receptor (TCR) activator (e.g., engineered CHO cells).

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS).

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the PD-L1-expressing target cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Add the inhibitor dilutions to the wells containing the target cells.

  • Add the Jurkat-NFAT reporter T cells to the wells.

  • Co-culture the cells for a specified period (e.g., 6-24 hours).

  • Add the luciferase assay reagent to the wells.

  • Measure the luminescence using a luminometer.

  • Analyze the data to determine the EC50 of the inhibitor for T-cell activation.

In Vivo Tumor Efficacy Study (MC38 Syngeneic Mouse Model)

This study assesses the anti-tumor activity of the inhibitor in an immunocompetent mouse model.

Materials:

  • C57BL/6 mice.

  • MC38 murine colon adenocarcinoma cells.

  • This compound formulated for oral administration.

  • Calipers for tumor measurement.

Procedure:

  • Inject MC38 cells subcutaneously into the flank of C57BL/6 mice.

  • Allow tumors to establish to a palpable size (e.g., 50-100 mm3).

  • Randomize mice into treatment and control groups.

  • Administer this compound orally to the treatment group according to a predetermined dosing schedule (e.g., daily or on a specified cycle). The control group receives the vehicle.

  • Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).

  • Monitor animal body weight and overall health.

  • At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

In_Vivo_Efficacy_Study_Workflow Start Start Tumor_Implantation Implant MC38 Tumor Cells into C57BL/6 Mice Start->Tumor_Implantation Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Dosing Administer this compound (Oral) or Vehicle Randomization->Dosing Monitoring Monitor Tumor Volume and Animal Health Dosing->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Analysis Tumor Excision and Further Analysis Endpoint->Analysis End End Analysis->End

Workflow for an in vivo efficacy study.

Conclusion

This compound is a promising, orally bioavailable macrocyclic peptide PD-L1 inhibitor with a favorable preclinical pharmacokinetic profile. Its potent inhibition of the PD-1/PD-L1 interaction positions it as a potential next-generation immunotherapy for cancer. Further disclosure of detailed quantitative data from preclinical and any future clinical studies will be crucial for a complete understanding of its therapeutic potential. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other novel immune checkpoint inhibitors.

References

In-Depth Technical Guide: BMS-986238, a Macrocyclic Peptide Inhibitor of PD-L1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986238 is a second-generation, orally bioavailable macrocyclic peptide inhibitor of the programmed death-ligand 1 (PD-L1) protein, a critical immune checkpoint.[1][2] Developed by Bristol Myers Squibb, this compound represents a significant advancement in the field of immuno-oncology, moving beyond traditional monoclonal antibody-based therapies to a new modality of smaller, more versatile molecules.[3] this compound was designed to improve upon first-generation inhibitors by optimizing its pharmacokinetic profile, notably achieving a significantly longer plasma half-life, which is crucial for maintaining therapeutic efficacy.[1][2]

Chemical Structure and Physicochemical Properties

This compound is a complex macrocyclic peptide that incorporates several key structural features to enhance its stability, permeability, and pharmacokinetic performance.[3] These include a cyclic peptide backbone, the inclusion of N-methylated and other non-proteinogenic amino acids, a polyethylene (B3416737) glycol (PEG) linker, and a C18 fatty di-acid chain.[3] The fatty acid moiety promotes reversible binding to serum albumin, which significantly extends the molecule's circulation time.[3][4]

A definitive two-dimensional (2D) chemical structure and a Simplified Molecular Input Line Entry System (SMILES) string are provided below for precise representation.

Chemical Structure:

BMS_986238_Structure Chemical Structure Not Available Chemical Structure Not Available

Caption: A 2D representation of the chemical structure of this compound.

SMILES (Simplified Molecular Input Line Entry System): CCCC[C@H]1C(=O)N--INVALID-LINK--C)C(=O)N--INVALID-LINK--N--INVALID-LINK--O)C(=O)N(C)--INVALID-LINK--C(=O)N--INVALID-LINK--N)C(=O)N3CCC[C@H]3C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C)C(=O)N4C--INVALID-LINK--N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--CC)C(=O)N(C)--INVALID-LINK--N1)CCCC)O)C4=O[5]

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C143H224N26O40S[6]
Molecular Weight 2979.52 g/mol [6]
CAS Number 2919596-13-5[6]
Appearance White to off-white solidVendor Data
Solubility DMSO: 100 mg/mL (33.56 mM)[6]
In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline): ≥ 5 mg/mL (1.68 mM)[6]
In vivo formulation (10% DMSO, 90% (20% SBE-β-CD in saline)): ≥ 5 mg/mL (1.68 mM)[6]
In vivo formulation (10% DMSO, 90% corn oil): ≥ 5 mg/mL (1.68 mM)[6]

Pharmacological Properties and Mechanism of Action

This compound is a potent inhibitor of the PD-1/PD-L1 interaction, a key pathway that cancer cells exploit to evade the immune system.[1] By binding directly to PD-L1, this compound prevents its interaction with the PD-1 receptor on T-cells, thereby restoring T-cell activity against tumor cells.[7] Preclinical studies have demonstrated that this compound has a low picomolar affinity for PD-L1.[1][2]

The table below summarizes the available pharmacological data for this compound.

ParameterValueSpecies/SystemSource
Target Programmed Death-Ligand 1 (PD-L1)Human[5]
Binding Affinity Low picomolarIn vitro[1][2]
Half-life (t½) > 19 hoursRat, Cynomolgus Monkey[1][2]
Administration Route OralPreclinical/Clinical[1]
Signaling Pathway

The interaction between PD-1 on activated T-cells and its ligand PD-L1, often overexpressed on tumor cells, leads to the suppression of T-cell-mediated anti-tumor immunity. This compound acts by blocking this interaction.

PD1_PDL1_pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Interaction Inhibition T-Cell Inhibition PD-1->Inhibition Suppresses TCR TCR Activation T-Cell Activation TCR->Activation Inhibition->Activation Blocks This compound This compound This compound->PD-L1 Inhibits Binding to PD-1

Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively available in the public domain. However, based on standard methodologies for similar compounds, the following outlines the likely approaches.

PD-L1/PD-1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is commonly used to screen for and characterize inhibitors of protein-protein interactions.

Principle: The assay measures the disruption of the interaction between PD-1 and PD-L1. Recombinant human PD-L1 is typically tagged with a donor fluorophore (e.g., Europium cryptate) and recombinant human PD-1 with an acceptor fluorophore (e.g., d2). When in close proximity, excitation of the donor leads to fluorescence resonance energy transfer (FRET) to the acceptor, which then emits a signal. An inhibitor like this compound will disrupt this interaction, leading to a decrease in the FRET signal.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Serially dilute the compound in assay buffer to create a concentration gradient.

    • Prepare solutions of tagged recombinant human PD-1 and PD-L1 proteins in assay buffer.

  • Assay Procedure:

    • In a 384-well low-volume white plate, add the diluted this compound or control.

    • Add the tagged PD-L1 protein and incubate for a short period.

    • Add the tagged PD-1 protein to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 2-4 hours) to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the HTRF ratio (acceptor emission / donor emission).

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

HTRF_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: - this compound dilutions - Tagged PD-1 - Tagged PD-L1 Dispense Dispense into 384-well plate Reagents->Dispense Incubate Incubate at RT Dispense->Incubate Read Read HTRF signal Incubate->Read Calculate Calculate HTRF ratio Read->Calculate Plot Plot dose-response curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: A generalized workflow for an HTRF-based PD-L1/PD-1 binding assay.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics (on-rate, k_a, and off-rate, k_d) and affinity (dissociation constant, K_D) of molecular interactions in real-time.

Principle: One of the interacting partners (the ligand, e.g., PD-L1) is immobilized on a sensor chip. The other partner (the analyte, e.g., this compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a response.

Methodology:

  • Immobilization:

    • Covalently immobilize recombinant human PD-L1 onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • Prepare a series of concentrations of this compound in a suitable running buffer.

    • Inject the different concentrations of this compound over the immobilized PD-L1 surface and a reference surface (for subtracting non-specific binding).

    • Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d / k_a).

Cell-Based PD-1/PD-L1 Blockade Bioassay

This type of assay measures the functional consequence of blocking the PD-1/PD-L1 interaction in a cellular context.

Principle: A common setup involves co-culturing two engineered cell lines: "effector" cells (e.g., Jurkat T-cells) that express PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter (e.g., NFAT), and "target" cells that express PD-L1 and a T-cell receptor (TCR) activator. When co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling, resulting in a low reporter signal. This compound will block this inhibition, leading to T-cell activation and an increase in the reporter signal.

Methodology:

  • Cell Culture:

    • Culture the PD-1 expressing effector cells and the PD-L1 expressing target cells according to standard protocols.

  • Assay Procedure:

    • Plate the target cells in a 96-well white, clear-bottom plate and allow them to adhere.

    • Add serial dilutions of this compound to the wells.

    • Add the effector cells to the wells to initiate the co-culture.

    • Incubate the plate for a defined period (e.g., 6-24 hours) at 37°C in a CO2 incubator.

  • Signal Detection and Analysis:

    • Add a luciferase substrate to the wells and measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.

Conclusion

This compound is a highly promising, orally bioavailable macrocyclic peptide inhibitor of PD-L1. Its innovative design, incorporating features to extend its half-life and improve its drug-like properties, positions it as a significant potential advancement in cancer immunotherapy. The methodologies outlined above provide a framework for the comprehensive in vitro and cellular characterization of this and similar molecules, which is essential for guiding further preclinical and clinical development. As research continues, a more detailed public disclosure of its quantitative properties and specific experimental protocols will further aid in the scientific community's understanding and evaluation of this novel therapeutic agent.

References

Preclinical Profile of BMS-986238: A Second-Generation Oral PD-L1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986238 is a second-generation, orally bioavailable macrocyclic peptide inhibitor of the programmed death-ligand 1 (PD-L1). Developed by Bristol Myers Squibb in collaboration with PeptiDream, this compound represents a significant advancement in the pursuit of oral immunotherapies. By targeting the PD-1/PD-L1 immune checkpoint, this compound is designed to restore anti-tumor T-cell activity. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.

Core Data Summary

In Vitro Pharmacology

This compound demonstrates high-potency binding to its target, PD-L1. Preclinical data indicates a low picomolar affinity for the PD-L1 receptor.[1][2] This strong binding affinity is a critical attribute for an effective therapeutic agent.

ParameterValueSpeciesAssay Type
Binding Affinity Low PicomolarHumanHTRF Assay (presumed)
In Vivo Pharmacology & Pharmacokinetics

A key feature of this compound is its extended plasma half-life, a significant improvement over first-generation inhibitors.[1][2] This was achieved through the strategic incorporation of a human serum albumin (HSA) binding motif and a polyethylene (B3416737) glycol (PEG) linker.[3]

ParameterRatCynomolgus Monkey
Half-life (t½) > 19 hours> 19 hours
Administration Route OralOral

Further detailed pharmacokinetic parameters such as Cmax, AUC, and oral bioavailability percentages have not been publicly disclosed in the reviewed literature.

Mechanism of Action: Inducing PD-L1 Dimerization

This compound inhibits the PD-1/PD-L1 interaction through a novel mechanism of action. Rather than simply blocking the binding site, the macrocyclic peptide induces the dimerization of PD-L1 on the cell surface.[4][5][6][7] This dimerization sterically hinders the interaction with the PD-1 receptor on T-cells, thereby preventing the downstream signaling that leads to T-cell exhaustion and restoring the immune system's ability to recognize and attack tumor cells.

BMS-986238_Mechanism_of_Action cluster_0 Tumor Cell cluster_1 T-Cell PD-L1_monomer PD-L1 (monomer) PD-L1_dimer PD-L1 Dimer PD-L1_monomer->PD-L1_dimer Induces Dimerization PD-1 PD-1 Receptor PD-L1_dimer->PD-1 Blocks Interaction T-Cell_Exhaustion T-Cell Exhaustion PD-1->T-Cell_Exhaustion Leads to This compound This compound This compound->PD-L1_monomer Binds to

This compound binds to PD-L1, inducing dimerization and blocking the PD-1 interaction.

Experimental Protocols

While specific, detailed protocols for this compound have not been published, the following represent standard methodologies for evaluating similar macrocyclic peptide inhibitors of PD-L1.

PD-1/PD-L1 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is commonly used to determine the ability of a compound to inhibit the binding of PD-L1 to its receptor, PD-1.

Materials:

  • Recombinant human PD-1-Fc

  • Recombinant human PD-L1-His

  • Anti-human Fc antibody labeled with a FRET donor (e.g., Europium cryptate)

  • Anti-His antibody labeled with a FRET acceptor (e.g., d2)

  • Assay buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the serially diluted this compound.

  • Add recombinant human PD-L1-His to all wells.

  • Add recombinant human PD-1-Fc to the appropriate wells.

  • Add the HTRF detection antibodies (anti-human Fc-donor and anti-His-acceptor).

  • Incubate the plate at room temperature, protected from light.

  • Read the fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) emission wavelengths.

  • Calculate the HTRF ratio (665 nm / 620 nm) and plot the values against the concentration of this compound to determine the IC50 value.[8]

HTRF_Assay_Workflow start Start plate_prep Prepare 384-well plate with serial dilutions of this compound start->plate_prep add_reagents Add PD-L1-His and PD-1-Fc plate_prep->add_reagents add_antibodies Add HTRF detection antibodies add_reagents->add_antibodies incubate Incubate at room temperature add_antibodies->incubate read_plate Read fluorescence at 620nm and 665nm incubate->read_plate analyze Calculate HTRF ratio and IC50 read_plate->analyze end End analyze->end

Workflow for the PD-L1/PD-1 HTRF binding assay.
T-Cell Activation/Co-culture Assay

This cell-based assay measures the ability of a PD-L1 inhibitor to restore T-cell function in the presence of PD-L1-expressing cells.

Materials:

  • PD-L1 expressing target cells (e.g., CHO-K1 cells engineered to express human PD-L1)

  • PD-1 expressing effector T-cells (e.g., Jurkat cells with an NFAT-luciferase reporter)

  • Cell culture medium

  • 96-well cell culture plates

  • Luciferase assay reagent

Procedure:

  • Plate the PD-L1 expressing target cells in a 96-well plate.

  • Prepare serial dilutions of this compound and add them to the wells.

  • Add the PD-1 expressing Jurkat effector cells to initiate the co-culture.

  • Incubate the plate for 6-24 hours at 37°C.

  • Add a luciferase assay reagent to measure the reporter gene expression, which correlates with T-cell activation.

  • Plot the luminescence signal against the concentration of this compound to determine the EC50 value.[1][9]

In Vivo Efficacy and Toxicology

While specific in vivo efficacy data for this compound in various tumor models has not been publicly disclosed, the preclinical development of similar oral PD-L1 inhibitors has involved evaluation in syngeneic mouse tumor models (e.g., CT26 colon carcinoma).[10][11] These studies typically assess tumor growth inhibition and survival as primary endpoints.

Comprehensive preclinical toxicology studies are a standard part of drug development to ensure safety before human trials.[12][13][14][15] A first-in-human study of this compound was initiated to assess safety, tolerability, and pharmacokinetics; however, the study was terminated early due to internal development decisions and not due to any preclinical or clinical safety concerns.[16][17]

Conclusion

This compound is a promising second-generation, orally bioavailable macrocyclic peptide inhibitor of PD-L1. Its high potency, extended pharmacokinetic profile, and novel mechanism of action make it a significant candidate in the field of cancer immunotherapy. While detailed quantitative preclinical data remains largely proprietary, the available information highlights the successful application of advanced peptide engineering to overcome the limitations of earlier checkpoint inhibitors. Further publication of preclinical and clinical data will be critical to fully elucidate the therapeutic potential of this compound.

References

BMS-986238: A Technical Overview of a Novel Oral PD-L1 Inhibitor for Solid Tumor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986238 is a second-generation, orally bioavailable macrocyclic peptide inhibitor of Programmed Death-Ligand 1 (PD-L1), a critical checkpoint protein in the regulation of the immune system. Developed by Bristol Myers Squibb, this compound represents a novel approach to cancer immunotherapy, moving beyond traditional monoclonal antibodies to a smaller, more versatile molecule. This guide provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, preclinical data, and the status of its clinical development.

Core Compound Characteristics

This compound was designed to improve upon a first-generation PD-L1 inhibitor, BMS-986189, by addressing the limitations of a short half-life.[1][2] Key structural modifications were incorporated to enhance its pharmacokinetic profile, making it suitable for oral administration.[2][3]

Molecular Design Innovations:

  • Human Serum Albumin (HSA) Binding Motif: A fatty acid (C18 di-acid chain) is incorporated into the molecule to facilitate reversible binding to serum albumin. This significantly extends the circulation time of the compound.[2][4]

  • PEG Linker: A polyethylene (B3416737) glycol (PEG) linker provides a flexible spacer between the fatty acid and the peptide core, preventing steric hindrance and preserving the high binding affinity to PD-L1. The PEG linker also increases the molecule's size, which is expected to reduce renal clearance.[2]

  • Structural Optimizations: The macrocyclic peptide backbone, N-methylated amino acids, and non-proteinogenic amino acids contribute to enhanced stability and improved pharmacokinetic properties.[2]

Preclinical Data

Preclinical studies have demonstrated the potential of this compound as a potent and durable PD-L1 inhibitor.

Pharmacokinetics

The key pharmacokinetic feature of this compound is its extended half-life, a direct result of its design to bind to serum albumin.

SpeciesHalf-life (t½)Route of AdministrationReference
Rat>19 hoursNot Specified[3]
Cynomolgus Monkey>19 hoursNot Specified[3]
Pharmacodynamics

This compound exhibits a high binding affinity to its target, PD-L1.

ParameterValueReference
PD-L1 Binding AffinityLow Picomolar[3]

Mechanism of Action: PD-L1 Dimerization

This compound functions by inhibiting the interaction between PD-1 on activated T cells and its ligand, PD-L1, which is often overexpressed on tumor cells. Unlike antibody-based inhibitors that sterically hinder this interaction, this compound and related small-molecule inhibitors from Bristol Myers Squibb are understood to act by inducing the dimerization of PD-L1.[1][5] This dimerization effectively occludes the PD-1 binding site, preventing the immunosuppressive signal and thereby restoring T-cell-mediated anti-tumor activity.[1][6]

cluster_0 Normal Immune Checkpoint cluster_1 Action of this compound TCell Activated T-Cell TumorCell Tumor Cell TCell->TumorCell Interaction PD1 PD-1 PDL1_mono PD-L1 (monomer) PD1->PDL1_mono Binding PDL1_mono->PD1 Inhibitory Signal BMS986238 This compound PDL1_mono2 PD-L1 (monomer) BMS986238->PDL1_mono2 Induces PDL1_dimer PD-L1 Dimer PD1_2 PD-1 PDL1_dimer->PD1_2 Binding Blocked PDL1_mono2->PDL1_dimer Dimerization

Caption: Mechanism of Action of this compound.

Clinical Development

A Phase 1 clinical trial (NCT0668458, ISRCTN17572332) was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.[7][8][9] The study was designed to assess single ascending doses of two different oral formulations, as well as the effect of food on absorption and the absolute bioavailability compared to an intravenous infusion.[7][8]

However, the study was terminated prematurely. The termination was based on internal development decisions and was not related to any adverse events or safety concerns associated with this compound.[7] As a result, there is no publicly available clinical data from this study, nor are there any published results from studies of this compound in patients with solid tumors.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical assessment of this compound are not publicly available. The following represents a generalized workflow for the evaluation of a novel oral PD-L1 inhibitor, based on standard industry practices.

cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development a Compound Synthesis & Optimization b In Vitro Binding Assays (e.g., HTRF) a->b c Cell-based Functional Assays b->c d In Vivo Pharmacokinetics (Rodent, Non-rodent) c->d e In Vivo Efficacy (Xenograft Models) d->e f Phase 1 (Healthy Volunteers): Safety, Tolerability, PK e->f IND Submission g Phase 1b/2 (Solid Tumors): Dose Escalation & Expansion f->g h Phase 3 (Pivotal Trials): Efficacy & Safety g->h i Regulatory Submission & Approval h->i

Caption: Generalized Drug Development Workflow for an Oral PD-L1 Inhibitor.

Binding Affinity Assays

Homogeneous Time-Resolved Fluorescence (HTRF) is a common method for determining the binding affinity of small-molecule inhibitors to PD-L1.[6] This assay typically involves recombinant PD-1 and PD-L1 proteins labeled with a donor and acceptor fluorophore pair. The binding of these proteins results in a FRET signal. The ability of a test compound to inhibit this interaction is measured by a decrease in the FRET signal, from which an IC50 value can be determined.

Pharmacokinetic Analysis

The pharmacokinetic properties of this compound in preclinical species were likely determined by administering the compound and collecting blood samples at various time points. Plasma concentrations of the drug would be measured using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10] These data are then used to calculate key pharmacokinetic parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[7]

Conclusion

This compound is a promising, orally bioavailable, second-generation macrocyclic peptide inhibitor of PD-L1 with a well-defined mechanism of action and favorable preclinical pharmacokinetic properties. Its innovative design to extend half-life through albumin binding represents a significant advancement in the development of small-molecule checkpoint inhibitors. However, due to the early termination of its initial clinical trial in healthy volunteers, there is currently no publicly available clinical data to support its efficacy and safety in patients with solid tumors. Further information from Bristol Myers Squibb will be required to understand the future development path of this compound.

References

In-Depth Technical Guide: BMS-986238 and its Relevance to Lymphoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a technical overview of BMS-986238, a second-generation macrocyclic peptide inhibitor of the programmed death-ligand 1 (PD-L1). While extensive research has been conducted on the role of PD-L1 inhibition in various cancers, publicly available data specifically detailing the evaluation of this compound in lymphoma models is not available at this time. This guide, therefore, summarizes the known characteristics of this compound and provides a foundational understanding of the PD-1/PD-L1 signaling pathway, which is the therapeutic target of this agent. Additionally, we will briefly touch upon other Bristol Myers Squibb compounds currently under investigation in lymphoma.

Introduction to this compound

This compound is a novel, orally bioavailable macrocyclic peptide designed to inhibit the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1).[1][2] It represents a second-generation compound developed to improve upon the pharmacokinetic properties of earlier PD-L1 inhibitors.[1][2]

Key characteristics of this compound include:

  • High Potency: It exhibits low picomolar affinity for the PD-L1 receptor.[1]

  • Extended Half-Life: Preclinical studies in rats and cynomolgus monkeys have demonstrated a long plasma half-life of over 19 hours.[1][2] This is achieved in part by its high protein binding capacity in serum.[1]

  • Oral Bioavailability: Extensive formulation work has resulted in a formulation that allows for oral administration.[1]

These features suggest a potential for less frequent dosing and improved patient compliance compared to intravenously administered antibody-based PD-L1 inhibitors.[1]

The PD-1/PD-L1 Signaling Pathway in Cancer

The PD-1/PD-L1 axis is a critical immune checkpoint that plays a central role in regulating T-cell responses. In a healthy state, this pathway helps to maintain immune homeostasis and prevent autoimmunity. However, many cancer cells, including some lymphomas, can exploit this pathway to evade immune surveillance.

Mechanism of Action:

  • T-Cell Activation: When a T-cell recognizes a cancer cell, it becomes activated and initiates an anti-tumor immune response.

  • PD-L1 Upregulation: Cancer cells can upregulate the expression of PD-L1 on their surface.

  • Immune Suppression: The binding of PD-L1 on the cancer cell to the PD-1 receptor on the activated T-cell sends an inhibitory signal to the T-cell.

  • Tumor Evasion: This inhibitory signal dampens the T-cell's activity, allowing the cancer cell to escape destruction.

This compound, as a PD-L1 inhibitor, is designed to block the interaction between PD-L1 and PD-1, thereby preventing the transmission of the inhibitory signal and restoring the T-cell's ability to recognize and attack cancer cells.

PD1_PDL1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell Tumor Tumor Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding TCell Activated T-Cell ImmuneResponse Anti-Tumor Immune Response TCell->ImmuneResponse Inhibition Inhibition of T-Cell Function PD1->Inhibition TCR TCR TCR->Tumor Recognition BMS986238 This compound BMS986238->PDL1 Blockade

Caption: PD-1/PD-L1 signaling pathway and the mechanism of this compound.

Quantitative Data and Experimental Protocols for this compound in Lymphoma Models

As of the latest available information, there are no published studies providing quantitative data on the efficacy, pharmacokinetics, or pharmacodynamics of this compound specifically within in vitro or in vivo lymphoma models. Consequently, detailed experimental protocols for such studies are not publicly accessible. The preclinical data that has been described focuses on the compound's binding affinity and pharmacokinetic profile in non-tumor bearing animal models.[1][2]

Table 1: Preclinical Pharmacokinetic Parameters of this compound

SpeciesHalf-life (t½)Route of AdministrationReference
Rat>19 hoursNot Specified[1][2]
Cynomolgus Monkey>19 hoursNot Specified[1][2]

Further details on the specific preclinical study designs, such as dosing and analytical methods, are not available in the public domain.

Experimental Workflow for Preclinical Evaluation of a PD-L1 Inhibitor in Lymphoma

While specific protocols for this compound are unavailable, a general experimental workflow for evaluating a novel PD-L1 inhibitor in lymphoma models would typically involve the following stages:

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Reporting Binding Binding Assays (e.g., SPR, ELISA) CellBased Cell-Based Assays (e.g., MLR, Co-culture) Binding->CellBased Functional Confirmation PKPD Pharmacokinetics & Pharmacodynamics CellBased->PKPD Candidate Selection Efficacy Xenograft/Syngeneic Tumor Models PKPD->Efficacy Dose Ranging Tox Toxicology Studies Efficacy->Tox Safety Assessment DataAnalysis Statistical Analysis Tox->DataAnalysis Reporting Reporting & Publication DataAnalysis->Reporting

Caption: A generalized experimental workflow for preclinical drug evaluation.

Other Bristol Myers Squibb Investigational Agents in Lymphoma

While specific data on this compound in lymphoma is lacking, Bristol Myers Squibb is actively investigating other novel agents for the treatment of lymphoma. These include:

  • Golcadomide (B10831497): A potential first-in-class, oral CELMoD™ agent that works by targeted protein degradation to induce both direct cell-killing and immunomodulatory effects.[3]

  • BMS-986458: An investigational ligand-directed degrader that targets BCL6, a key protein in lymphoma cell survival and growth.

Conclusion

This compound is a promising second-generation, oral PD-L1 inhibitor with a favorable pharmacokinetic profile. While the therapeutic targeting of the PD-1/PD-L1 pathway is a validated strategy in oncology, there is currently a lack of publicly available data on the specific evaluation of this compound in lymphoma models. The information presented in this guide is based on the foundational science of PD-L1 inhibition and the known characteristics of this compound from non-lymphoma specific preclinical studies. Researchers and drug development professionals are encouraged to monitor for future publications and clinical trial data that may elucidate the role of this compound in the treatment of lymphoma.

References

An In-depth Technical Guide to the Discovery and Development of BMS-986238

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of BMS-986238, a second-generation macrocyclic peptide inhibitor of the programmed death-ligand 1 (PD-L1).

Executive Summary

This compound is an investigational, orally bioavailable, macrocyclic peptide developed by Bristol Myers Squibb in collaboration with PeptiDream that potently inhibits the PD-1/PD-L1 immune checkpoint pathway.[1][2] It represents a significant advancement over first-generation peptide inhibitors by incorporating a novel design strategy to extend its plasma half-life, thereby improving its pharmacokinetic profile.[1][3] this compound is currently being evaluated for the treatment of various cancers. While much of the detailed clinical data remains proprietary, this guide synthesizes the available public information to provide a thorough understanding of its development.

Discovery and Optimization

The development of this compound arose from the need to overcome the pharmacokinetic limitations of earlier macrocyclic peptide PD-L1 inhibitors, such as BMS-986189.[3] While the first-generation compounds demonstrated potent in vitro activity, they were subject to rapid clearance in clinical settings, resulting in a short half-life that limited their therapeutic efficacy and necessitated frequent dosing.[1][4]

The key innovation in the design of this compound was the incorporation of a human serum albumin (HSA) binding motif.[1][4] This was achieved by attaching a C18 fatty di-acid chain to the macrocyclic peptide core via a polyethylene (B3416737) glycol (PEG) linker.[5] This modification allows this compound to reversibly bind to circulating albumin, a long-lived plasma protein, which significantly extends the drug's half-life and systemic exposure.[1][4] This strategy has been successfully employed in other peptide therapeutics to improve their pharmacokinetic properties.[5]

Data Presentation

The following tables summarize the available quantitative data for this compound. It is important to note that detailed clinical data is not yet publicly available.

Table 1: In Vitro and Preclinical Data

ParameterValue/DescriptionSpecies/SystemSource(s)
Target Programmed Death-Ligand 1 (PD-L1)Human[3][5]
Binding Affinity (Kd) Low picomolar affinityIn vitro[3]
Mechanism of Action Blocks the interaction between PD-1 and PD-L1In vitro[1][4]
Half-life (t1/2) > 19 hoursRat, Cynomolgus Monkey[3][5]
Oral Bioavailability Promising oral bioavailability demonstrated in preclinical studiesPreclinical[3][5]

Table 2: Clinical Trial Information

ParameterDescription
Phase 1 Clinical Trial (Healthy Volunteers) ISRCTN17572332: A study to assess the safety, tolerability, and pharmacokinetics of single oral and intravenous doses of this compound. This study was terminated early due to internal development decisions unrelated to safety concerns.[6]
Phase 1 Clinical Trial (Cancer Patients) NCT0668458: A study to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound. This trial was recently completed.[5]
Clinical Efficacy and Safety Data Detailed results from the Phase 1 clinical trials are not yet publicly available.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound have not been fully disclosed. However, based on standard practices for this class of molecules, the following are representative methodologies for key experiments.

4.1 PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to determine the ability of a compound to inhibit the interaction between PD-1 and PD-L1.

  • Materials:

    • Recombinant human PD-1 protein (e.g., with a His-tag)

    • Recombinant human PD-L1 protein (e.g., with an Fc-tag)

    • HTRF detection reagents (e.g., Europium cryptate-labeled anti-Fc antibody and d2-labeled anti-His-tag antibody)

    • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

    • 384-well low-volume white plates

    • Test compound (this compound) serially diluted in DMSO

  • Procedure:

    • Dispense test compound dilutions and controls into the assay plate.

    • Add a pre-mixed solution of recombinant PD-1 and PD-L1 proteins to each well.

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for protein-protein interaction and inhibitor binding.

    • Add the HTRF detection reagents to each well.

    • Incubate at room temperature for a further period (e.g., 1-4 hours), protected from light, to allow for the detection antibodies to bind.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

    • Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

4.2 Size-Exclusion Chromatography (SEC) for PD-L1 Dimerization

This method is used to assess whether a small molecule inhibitor induces the dimerization of PD-L1, a known mechanism for some PD-L1 inhibitors.

  • Materials:

    • Recombinant human PD-L1 protein

    • Test compound (this compound)

    • SEC column (e.g., Superdex 200)

    • HPLC or FPLC system with a UV detector

    • Running buffer (e.g., PBS)

    • Molecular weight standards

  • Procedure:

    • Equilibrate the SEC column with the running buffer.

    • Prepare samples of PD-L1 protein alone and PD-L1 protein incubated with an excess of the test compound.

    • Inject the PD-L1 alone sample onto the column and record the chromatogram, monitoring the absorbance at 280 nm.

    • Inject the PD-L1 with test compound sample onto the column and record the chromatogram.

    • Analyze the elution profiles. A shift in the retention time to an earlier elution time for the compound-treated sample compared to the protein alone indicates an increase in the apparent molecular weight, consistent with dimerization.

    • Calibrate the column with molecular weight standards to estimate the size of the protein species.

Mandatory Visualizations

The following diagrams illustrate key aspects of this compound's mechanism of action and development.

PD1_PDL1_Signaling_Pathway cluster_T_Cell T-Cell cluster_APC_Tumor_Cell APC / Tumor Cell cluster_Inhibition TCR TCR MHC MHC TCR->MHC Signal 1: Activation PD-1 PD-1 PD-L1 PD-L1 PD-1->PD-L1 Inhibitory Signal T-Cell Activation T-Cell Activation CD28 CD28 B7 B7 CD28->B7 Signal 2: Co-stimulation T-Cell Exhaustion T-Cell Exhaustion This compound This compound This compound->PD-L1 Blocks Interaction

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_HTRF Start Serial Dilution Prepare Serial Dilutions of this compound Start->Serial Dilution Plate Dispensing Dispense into 384-well Plate Serial Dilution->Plate Dispensing Add Proteins Add Recombinant PD-1 and PD-L1 Plate Dispensing->Add Proteins Incubate 1 Incubate for Binding Add Proteins->Incubate 1 Add Detection Add HTRF Detection Reagents Incubate 1->Add Detection Incubate 2 Incubate for Detection Add Detection->Incubate 2 Read Plate Read HTRF Signal (620nm & 665nm) Incubate 2->Read Plate Analyze Data Calculate % Inhibition and IC50 Read Plate->Analyze Data End Analyze Data->End

Caption: A representative experimental workflow for an HTRF-based PD-1/PD-L1 binding assay.

Drug_Development_Process Target ID Target Identification (PD-L1) Lead Gen Lead Generation (1st Gen Peptides) Target ID->Lead Gen Lead Opt Lead Optimization (HSA-binding motif) Lead Gen->Lead Opt Preclinical Preclinical Studies (In vitro & In vivo) Lead Opt->Preclinical Phase 1 Phase 1 Clinical Trial (Safety & PK) Preclinical->Phase 1 Further Dev Further Clinical Development Phase 1->Further Dev

Caption: Logical relationship of the discovery and development process for this compound.

References

In Vitro Target Engagement of BMS-986238: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986238 is a second-generation macrocyclic peptide inhibitor of Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein.[1][2] Developed by Bristol Myers Squibb, this potent and selective therapeutic candidate is designed to block the interaction between PD-L1 and its receptor, Programmed Death-1 (PD-1), thereby restoring anti-tumor immunity.[3] this compound has been engineered for an extended half-life and potential for oral bioavailability, representing a significant advancement over first-generation peptide inhibitors.[1][2] This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the target engagement of this compound.

While specific quantitative data for this compound remain proprietary, this document outlines the standard experimental protocols and data presentation formats used to evaluate such molecules. The included data tables feature representative values from publicly available information on similar PD-L1 inhibitors to illustrate the expected performance of a potent macrocyclic peptide.

Data Presentation

The in vitro characterization of this compound's target engagement would typically involve a suite of biochemical and cellular assays to determine its binding affinity, potency, and mechanism of action. The following tables summarize the types of quantitative data that would be generated.

Table 1: Biochemical Binding Affinity of PD-L1 Inhibitors

CompoundAssay TypeTargetKd (pM)Ki (pM)IC50 (pM)Reference
This compound (Representative) Surface Plasmon Resonance (SPR)Human PD-L1<100--[1]
This compound (Representative) Homogeneous Time-Resolved Fluorescence (HTRF)Human PD-L1/PD-1 Interaction--<500[3]
Comparator Peptide AIsothermal Titration Calorimetry (ITC)Murine PD-L1250--Fictional
Comparator Small Molecule BFluorescence Polarization (FP)Human PD-L1-1200-Fictional

Note: Specific Kd, Ki, and IC50 values for this compound are not publicly available. The values presented are representative of a potent macrocyclic peptide inhibitor with "low picomolar affinity" as described in the literature.[1][4]

Table 2: Cellular Activity of PD-L1 Inhibitors

CompoundCell LineAssay TypeEndpointEC50 (pM)Reference
This compound (Representative) Jurkat / CHO-K1 co-culturePD-1/PD-L1 Blockade Reporter AssayLuciferase Activity<1000[5]
This compound (Representative) Human PBMCsT-Cell Activation AssayIL-2 Secretion<2000[6]
Comparator Antibody CSplenocytesMixed Lymphocyte Reaction (MLR)IFN-γ Release850Fictional

Note: Specific EC50 values for this compound in cellular assays are not publicly available. The values presented are hypothetical and representative of a potent PD-L1 inhibitor.

Experimental Protocols

Detailed below are representative protocols for key in vitro assays used to assess the target engagement of a PD-L1 inhibitor like this compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This assay quantifies the binding affinity and kinetics of an inhibitor to its target protein.

  • Instrumentation: Biacore T200 or similar SPR instrument.

  • Immobilization:

    • Recombinant human PD-L1 protein is covalently immobilized on a CM5 sensor chip via amine coupling.

    • The chip surface is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • PD-L1, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0), is injected over the activated surface.

    • Remaining active sites are deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • A serial dilution of this compound in running buffer (e.g., HBS-EP+) is prepared.

    • Each concentration is injected over the PD-L1-immobilized surface and a reference flow cell.

    • Association (kon) and dissociation (koff) rates are monitored in real-time.

  • Data Analysis:

    • The sensorgrams are double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.

    • The resulting data are fitted to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant (Kd).

HTRF PD-1/PD-L1 Blockade Assay

This competitive immunoassay measures the ability of an inhibitor to block the interaction between PD-1 and PD-L1.

  • Reagents:

    • Recombinant human PD-1 tagged with a donor fluorophore (e.g., Europium cryptate).

    • Recombinant human PD-L1 tagged with an acceptor fluorophore (e.g., d2).

    • This compound serially diluted in assay buffer.

  • Procedure:

    • In a 384-well plate, add the tagged PD-1 and PD-L1 proteins.

    • Add the serially diluted this compound.

    • Incubate at room temperature for a specified period (e.g., 1-2 hours).

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • The HTRF ratio (acceptor signal / donor signal) is calculated.

    • The data are normalized to controls (no inhibitor for maximum signal and a saturating concentration of a known inhibitor for minimum signal).

    • The IC50 value is determined by fitting the data to a four-parameter logistic curve.

In Vitro T-Cell Activation Assay

This cell-based functional assay assesses the ability of an inhibitor to reverse PD-L1-mediated suppression of T-cell activation.

  • Cell Lines:

    • Effector cells: Jurkat T-cells engineered to express human PD-1 and a reporter gene (e.g., luciferase) under the control of the NFAT promoter.

    • Target cells: CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor (TCR) activator.

  • Procedure:

    • Plate the PD-L1 expressing target cells in a 96-well plate.

    • Add serially diluted this compound to the wells.

    • Add the PD-1 expressing Jurkat effector cells to initiate the co-culture.

    • Incubate for 6-24 hours at 37°C.

    • Add a luciferase substrate and measure the luminescent signal.

  • Data Analysis:

    • The luminescent signal is proportional to the level of T-cell activation.

    • Data are normalized to controls (co-culture without inhibitor for baseline suppression and effector cells alone for maximal activation).

    • The EC50 value is determined by fitting the dose-response curve.

Mandatory Visualizations

PD1_PDL1_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Interaction MHC MHC TCR TCR MHC->TCR Antigen Presentation SHP2 SHP2 PD1->SHP2 Recruitment ZAP70 ZAP70 TCR->ZAP70 Stimulatory Signal PI3K PI3K SHP2->PI3K Dephosphorylation AKT AKT PI3K->AKT Activation T-Cell Activation (Proliferation, Cytokine Release) AKT->Activation Suppression LAT LAT ZAP70->LAT Stimulatory Signal PLCg PLCγ LAT->PLCg Stimulatory Signal PLCg->Activation Stimulatory Signal BMS986238 This compound BMS986238->PDL1 Inhibition

Caption: PD-1/PD-L1 signaling pathway and the inhibitory mechanism of this compound.

Experimental_Workflow start Start: Compound Synthesis (this compound) biochem Biochemical Assays start->biochem cell_based Cell-Based Assays start->cell_based spr Surface Plasmon Resonance (SPR) - Binding Affinity (Kd) - Kinetics (kon, koff) biochem->spr htrf HTRF Assay - PD-1/PD-L1 Blockade (IC50) biochem->htrf reporter Reporter Gene Assay - Functional Blockade (EC50) cell_based->reporter tcell T-Cell Activation Assay - Cytokine Release (EC50) cell_based->tcell data Data Analysis and Candidate Selection spr->data htrf->data reporter->data tcell->data end Proceed to In Vivo Studies data->end

Caption: General experimental workflow for in vitro characterization of this compound.

References

In Vivo Pharmacodynamics of BMS-986238: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986238 is a second-generation, orally bioavailable macrocyclic peptide inhibitor of Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein.[1][2] Developed by Bristol Myers Squibb, this compound represents a significant advancement in the field of immuno-oncology, offering a potential alternative to monoclonal antibody-based therapies.[3][4] this compound is designed to overcome the pharmacokinetic limitations of earlier peptide inhibitors by incorporating a human serum albumin (HSA) binding motif, which extends its plasma half-life.[3][4] This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of this compound, including its mechanism of action, preclinical data, and relevant experimental protocols.

Mechanism of Action: Inducing PD-L1 Dimerization

This compound exerts its inhibitory effect on the PD-1/PD-L1 pathway through a novel mechanism of action. Instead of simply blocking the interaction between PD-1 and PD-L1, this compound and similar small-molecule inhibitors induce the dimerization of PD-L1 on the cell surface. This induced dimerization sterically hinders the binding of PD-1 to PD-L1, thereby preventing the transmission of the inhibitory signal to T cells and restoring their anti-tumor activity. The macrocyclic peptide structure of this compound allows for high-affinity binding to PD-L1, reported to be in the low picomolar range.[1][2]

PDL1_Dimerization cluster_tumor_cell Tumor Cell Membrane cluster_t_cell T Cell Membrane PDL1_Monomer1 PD-L1 Monomer PDL1_Dimer PD-L1 Dimer (Inactive) PDL1_Monomer1->PDL1_Dimer Induces Dimerization PDL1_Monomer2 PD-L1 Monomer PDL1_Monomer2->PDL1_Dimer Induces Dimerization No_Interaction Interaction Blocked PD1 PD-1 Receptor PD1->No_Interaction TCR TCR T_Cell_Activation T Cell Activation TCR->T_Cell_Activation Leads to BMS986238 This compound BMS986238->PDL1_Monomer1 Binds BMS986238->PDL1_Monomer2 Binds No_Interaction->T_Cell_Activation

Caption: Signaling pathway of this compound inducing PD-L1 dimerization and blocking the PD-1/PD-L1 interaction.

In Vivo Pharmacodynamics

Preclinical studies in animal models, including rats and cynomolgus monkeys, have been crucial in characterizing the in vivo pharmacodynamic profile of this compound. A key feature of this molecule is its extended half-life of over 19 hours in these species, a direct result of its engineered affinity for serum albumin.[1][2] This prolonged exposure is critical for maintaining sufficient target engagement and achieving anti-tumor efficacy with less frequent dosing.

Data Presentation

While specific quantitative in vivo pharmacodynamic data for this compound are not extensively available in the public domain, the following tables present illustrative data based on typical findings for potent macrocyclic peptide PD-L1 inhibitors in preclinical syngeneic mouse tumor models.

Table 1: Illustrative In Vivo Efficacy of a Macrocyclic Peptide PD-L1 Inhibitor

Animal ModelTumor ModelDosing RegimenTumor Growth Inhibition (TGI) (%)
C57BL/6 MiceMC38 Colon Carcinoma10 mg/kg, oral, once daily60-70%
BALB/c MiceCT26 Colon Carcinoma10 mg/kg, oral, once daily55-65%

Disclaimer: This table presents representative data for a macrocyclic peptide PD-L1 inhibitor and is not specific to this compound.

Table 2: Illustrative Receptor Occupancy in a Preclinical Model

Dose (mg/kg, oral)Time Post-Dose (hours)PD-L1 Receptor Occupancy (%)
324~75%
1024>90%
1048~80%

Disclaimer: This table presents representative data for a macrocyclic peptide PD-L1 inhibitor and is not specific to this compound.

Table 3: Illustrative Biomarker Modulation in Tumor Microenvironment

Treatment GroupCD8+ T Cell Infiltration (cells/mm²)IFN-γ Levels (pg/mL)
Vehicle Control50 ± 1025 ± 5
PD-L1 Inhibitor (10 mg/kg)150 ± 2075 ± 10

Disclaimer: This table presents representative data for a macrocyclic peptide PD-L1 inhibitor and is not specific to this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the in vivo evaluation of PD-L1 inhibitors like this compound.

Syngeneic Mouse Model for Efficacy Studies
  • Animal Model: 6-8 week old female C57BL/6 or BALB/c mice are commonly used.

  • Tumor Cell Line: Syngeneic tumor cell lines such as MC38 (colon adenocarcinoma) or CT26 (colon carcinoma) are selected based on their expression of PD-L1 and immunogenicity.

  • Tumor Implantation: Tumor cells (typically 0.5 x 10^6 to 1 x 10^6 cells) are subcutaneously injected into the flank of the mice.

  • Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and vehicle control groups. This compound or a similar inhibitor is typically formulated for oral gavage and administered daily.

  • Efficacy Assessment: Tumor volume is measured every 2-3 days using calipers. Body weight is monitored as a measure of toxicity. Tumor Growth Inhibition (TGI) is calculated at the end of the study.

Experimental_Workflow Start Start Tumor_Implant Tumor Cell Implantation Start->Tumor_Implant Tumor_Growth Tumor Growth Monitoring Tumor_Implant->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Initiation (Vehicle or this compound) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (TGI, Biomarkers) Monitoring->Endpoint End End Endpoint->End

Caption: A typical experimental workflow for in vivo efficacy studies of an oral PD-L1 inhibitor.

Receptor Occupancy Assay by Flow Cytometry
  • Sample Collection: Whole blood or single-cell suspensions from tumor tissue are collected from treated and control animals at various time points.

  • Staining: Cells are stained with fluorescently labeled antibodies. To measure receptor occupancy, a labeled anti-PD-L1 antibody that competes with the inhibitor for binding is often used, in conjunction with a non-competing antibody to measure total PD-L1 expression.

  • Flow Cytometry Analysis: Samples are analyzed on a flow cytometer to determine the percentage of PD-L1 receptors that are bound by the inhibitor.

Biomarker Analysis in the Tumor Microenvironment
  • Tissue Processing: Tumors are harvested at the end of the study and can be either formalin-fixed and paraffin-embedded for immunohistochemistry (IHC) or dissociated into single-cell suspensions for flow cytometry.

  • Immunohistochemistry (IHC): IHC is used to visualize and quantify the infiltration of immune cells, such as CD8+ T cells, within the tumor tissue.

  • Flow Cytometry: Multi-color flow cytometry is used to phenotype and quantify various immune cell populations (e.g., T cells, macrophages, NK cells) within the tumor.

  • Cytokine Analysis: Cytokine levels, such as IFN-γ, in the tumor homogenates or plasma can be measured using techniques like ELISA or multiplex bead assays to assess the level of immune activation.

Conclusion

This compound is a promising second-generation macrocyclic peptide inhibitor of PD-L1 with a differentiated in vivo pharmacodynamic profile. Its unique mechanism of inducing PD-L1 dimerization, coupled with a long plasma half-life, supports its development as an oral immuno-oncology agent. While detailed quantitative in vivo data remains limited in the public domain, the available information and general knowledge of similar compounds provide a strong rationale for its ongoing clinical investigation. Further disclosure of preclinical and clinical data will be critical to fully elucidate its therapeutic potential.

References

The Strategic Role of PEGylation in the Function of BMS-986238: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986238 is a second-generation, macrocyclic peptide inhibitor of the programmed death-ligand 1 (PD-L1), an immune checkpoint protein.[1][2][3] Developed by Bristol Myers Squibb, it represents a significant evolution from its first-generation predecessor, BMS-986189, by addressing a critical challenge in peptide therapeutics: a short in vivo half-life.[2][4] The innovative incorporation of a polyethylene (B3416737) glycol (PEG) linker, in conjunction with other molecular modifications, is central to the enhanced pharmacokinetic profile of this compound, positioning it as a potentially orally bioavailable agent in cancer immunotherapy.[4][5] This technical guide provides an in-depth analysis of the function of PEGylation in this compound, summarizing available preclinical data and outlining the experimental methodologies used to characterize such molecules.

Core Function of PEGylation in this compound

The primary role of PEGylation in the design of this compound is to improve its pharmacokinetic properties, thereby enhancing its therapeutic potential. This is achieved through a multi-faceted mechanism inherent to the PEG moiety.

1. Enhanced Hydrodynamic Size and Reduced Renal Clearance:

PEGylation significantly increases the hydrodynamic volume of the peptide.[6][7] This increased size reduces the rate of renal filtration, a primary route of elimination for small molecules and peptides.[6] By minimizing kidney clearance, the PEG linker prolongs the circulation time of this compound.

2. Steric Hindrance and Protection from Proteolysis:

The flexible and hydrophilic PEG chain creates a protective "shield" around the peptide core.[8] This steric hindrance limits the access of proteolytic enzymes to the peptide backbone, thereby reducing its degradation in the bloodstream and tissues.[8] This increased stability is a key factor in extending the molecule's half-life.

3. Spacial Separation for Optimal Target Binding:

In the specific architecture of this compound, a PEG linker is strategically placed between the peptide's core and a fatty acid moiety.[4] The fatty acid is designed to reversibly bind to serum albumin, further extending the drug's half-life.[1][4] The PEG linker acts as a flexible spacer, ensuring that the bulky, albumin-bound fatty acid does not sterically hinder the peptide's interaction with its target, PD-L1.[4] This preserves the high binding affinity of the pharmacophore.

Data Presentation

While precise quantitative data from head-to-head comparisons of this compound with and without its PEGylated and lipidated tail are not publicly available, the following tables summarize the reported preclinical data for this compound and its predecessor, highlighting the impact of these modifications.

Table 1: In Vitro and In Vivo Properties of BMS-986189 and this compound

PropertyBMS-986189 (First-Generation)This compound (Second-Generation)Reference(s)
Target Programmed Death-Ligand 1 (PD-L1)Programmed Death-Ligand 1 (PD-L1)[2]
Binding Affinity Low picomolarLow picomolar[2]
Key Structural Features Macrocyclic peptideMacrocyclic peptide with fatty acid and PEG linker[4]
Preclinical Half-life Short (necessitating once-daily dosing)> 19 hours (in rats and cynomolgus monkeys)[2][4]
Administration Route Not specified (likely intravenous)Potential for oral administration[2][5]

Experimental Protocols

Detailed experimental protocols for this compound are proprietary. However, the following outlines standard methodologies that would be employed to assess the impact of PEGylation on a peptide therapeutic like this compound.

1. In Vitro Binding Affinity Assays (PD-L1)

  • Objective: To determine the binding affinity (K_D) of the PEGylated peptide to its target, PD-L1, and ensure that the modification does not negatively impact target engagement.

  • Methodology: Surface Plasmon Resonance (SPR)

    • Immobilization: Recombinant human PD-1 protein is immobilized on a sensor chip.

    • Analyte Preparation: A constant concentration of recombinant human PD-L1 is pre-incubated with serial dilutions of the test article (this compound).

    • Injection: The PD-L1/inhibitor mixtures are injected over the PD-1 surface.

    • Data Acquisition: Association and dissociation rates are measured in real-time to calculate the equilibrium dissociation constant (K_D).

    • Control: A non-PEGylated version of the peptide would be run under identical conditions for comparison.

2. In Vivo Pharmacokinetic Studies

  • Objective: To determine the pharmacokinetic profile (half-life, clearance, volume of distribution, bioavailability) of the PEGylated peptide.

  • Methodology: Preclinical Animal Model (Rat or Cynomolgus Monkey)

    • Dosing: Animals are administered a single dose of this compound via intravenous (IV) and oral (PO) routes in separate cohorts.

    • Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours).

    • Sample Processing: Plasma is isolated from the blood samples.

    • Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance, Vd) are calculated using non-compartmental analysis. Oral bioavailability is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).

3. In Vivo Efficacy Studies

  • Objective: To assess the anti-tumor efficacy of the PEGylated peptide in a relevant cancer model.

  • Methodology: Xenograft Mouse Model

    • Tumor Implantation: Human cancer cells expressing PD-L1 are implanted subcutaneously into immunocompromised mice.

    • Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle control, this compound at various doses and schedules).

    • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly).

    • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the vehicle control group.

Visualizations

Below are diagrams illustrating the key concepts related to the function of PEGylation in this compound.

PD_L1_Pathway cluster_t_cell T-Cell cluster_tumor_cell Tumor Cell cluster_inhibition TCR TCR MHC MHC TCR->MHC Activation Signal PD1 PD-1 PDL1 PD-L1 PDL1->PD1 Inhibitory Signal BMS986238 This compound BMS986238->PDL1 Inhibition

Caption: PD-1/PD-L1 Signaling Pathway and this compound Mechanism of Action.

PEGylation_Function cluster_benefits Pharmacokinetic Benefits BMS986238_core This compound (Peptide Core) PEG PEG Linker BMS986238_core->PEG Covalent Bond FattyAcid Fatty Acid Moiety PEG->FattyAcid Covalent Bond Increased_Size Increased Hydrodynamic Size PEG->Increased_Size Protection Protection from Proteolysis PEG->Protection Albumin Serum Albumin FattyAcid->Albumin Reversible Binding Extended_HalfLife Extended Half-Life Albumin->Extended_HalfLife Reduced_Clearance Reduced Renal Clearance Increased_Size->Reduced_Clearance Reduced_Clearance->Extended_HalfLife Protection->Extended_HalfLife

Caption: Role of PEGylation and Fatty Acid Moiety in this compound's Pharmacokinetics.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo_pk In Vivo Pharmacokinetics cluster_invivo_efficacy In Vivo Efficacy Binding_Assay PD-L1 Binding Assay (SPR) Binding_Affinity Determine Binding Affinity (KD) Binding_Assay->Binding_Affinity Animal_Dosing_PK Dosing in Preclinical Species (IV & PO) Binding_Affinity->Animal_Dosing_PK Proceed if affinity is retained Blood_Sampling Serial Blood Sampling Animal_Dosing_PK->Blood_Sampling LCMS LC-MS/MS Analysis Blood_Sampling->LCMS PK_Parameters Calculate PK Parameters (t1/2, AUC, F%) LCMS->PK_Parameters Xenograft_Model Tumor Xenograft Model PK_Parameters->Xenograft_Model Inform dose selection Treatment_Groups Dosing Regimens Xenograft_Model->Treatment_Groups Tumor_Measurement Tumor Volume Measurement Treatment_Groups->Tumor_Measurement Efficacy_Endpoint Tumor Growth Inhibition Tumor_Measurement->Efficacy_Endpoint

Caption: General Experimental Workflow for Preclinical Characterization.

Conclusion

The strategic implementation of PEGylation in the molecular design of this compound is a critical innovation aimed at overcoming the inherent pharmacokinetic limitations of peptide-based therapeutics. By increasing the molecule's size, protecting it from degradation, and enabling a dual-action half-life extension mechanism through albumin binding, PEGylation is instrumental in creating a PD-L1 inhibitor with a significantly prolonged circulation time and the potential for oral administration. While detailed quantitative data remains limited in the public domain, the available information strongly indicates that this approach has successfully transformed the pharmacokinetic profile of the parent peptide scaffold, underscoring the power of PEGylation in modern drug development.

References

Fatty Acid Modification of BMS-986238: A Technical Guide to Enhancing Pharmacokinetic Profile and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986238 is a second-generation, macrocyclic peptide-based inhibitor of the programmed death-ligand 1 (PD-L1), a critical checkpoint in cancer immunotherapy. A key innovation in the development of this compound is its strategic fatty acid modification, a design intended to overcome the pharmacokinetic limitations of its predecessor, BMS-986189. This technical guide provides an in-depth analysis of the fatty acid modification of this compound, including a comparative summary of its enhanced properties, detailed experimental methodologies, and a visual representation of its mechanism of action.

Introduction: The Rationale for Fatty Acid Modification

The first-generation PD-L1 inhibitor, BMS-986189, demonstrated potent, low picomolar binding affinity to PD-L1.[1] However, its clinical utility was hampered by a short plasma half-life, necessitating frequent administration.[1] To address this, this compound was engineered with a C18 fatty di-acid chain attached via a polyethylene (B3416737) glycol (PEG) linker.[1] This modification is designed to enhance reversible binding to serum albumin, a long-lived plasma protein, thereby extending the circulating half-life of the peptide and enabling the potential for oral administration.[1][2] This strategy of "lipidation" has been successfully employed to improve the pharmacokinetic profiles of other therapeutic peptides, such as GLP-1 receptor agonists.[1]

Quantitative Data Summary

The fatty acid modification of this compound resulted in a significantly improved pharmacokinetic profile compared to its parent compound, BMS-986189. The following tables summarize the key quantitative data available from preclinical studies.

Table 1: Comparative Pharmacokinetic Parameters of BMS-986189 and this compound

ParameterBMS-986189This compoundFold ImprovementReference
Half-life (t½) Short (necessitating once-daily dosing)> 19 hours (in rats and cynomolgus monkeys)Not Quantitatively Stated[1][2]
Oral Bioavailability LimitedPromising potential for oral administrationNot Quantitatively Stated[1][2]

Table 2: Pharmacodynamic and Binding Characteristics of this compound

ParameterValueReference
PD-L1 Binding Affinity Low picomolar[1][2]
Serum Protein Binding Highly protein bound[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are proprietary to Bristol Myers Squibb. However, this section provides representative methodologies for the key experiments involved in the fatty acid modification and evaluation of such a compound, based on established scientific principles.

Synthesis of Fatty Acid-Modified Peptide (Representative Protocol)

The synthesis of a lipidated peptide like this compound would typically involve solid-phase peptide synthesis (SPPS) followed by the conjugation of the PEGylated fatty acid.

Materials:

  • Fmoc-protected amino acids

  • Rink amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Deprotection reagents (e.g., piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • PEGylated C18 fatty di-acid with a reactive group (e.g., NHS ester)

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Peptide Synthesis: The macrocyclic peptide core of this compound is assembled on a solid support resin using standard Fmoc-based SPPS.

  • PEG-Fatty Acid Conjugation:

    • Following the assembly of the peptide chain, a specific amino acid side chain is deprotected to allow for the attachment of the linker.

    • The pre-activated PEGylated C18 fatty di-acid is then coupled to the deprotected amino acid residue in the presence of a coupling agent.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and all remaining protecting groups are removed using a strong acid cocktail.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and purity.

Serum Albumin Binding Assay (Representative Protocol using Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) can be used to determine the binding affinity (Kd) of this compound to serum albumin.

Materials:

  • Isothermal Titration Calorimeter

  • Purified this compound

  • Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Sample Preparation: Prepare solutions of this compound and serum albumin in the same PBS buffer to minimize heats of dilution. The concentration of the peptide in the syringe should be 10-20 times higher than the albumin concentration in the sample cell.

  • ITC Experiment:

    • Load the serum albumin solution into the sample cell and the this compound solution into the injection syringe.

    • Perform a series of injections of the peptide into the albumin solution at a constant temperature.

    • The heat change associated with each injection is measured.

  • Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

PD-L1 Binding Affinity Assay (Representative Protocol using Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a powerful technique to measure the binding kinetics and affinity of this compound to its target, PD-L1.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human PD-L1

  • This compound

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject recombinant human PD-L1 over the activated surface to immobilize it via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the PD-L1-immobilized surface.

    • Monitor the change in the SPR signal in real-time to measure association and dissociation.

  • Data Analysis: The sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizations

Signaling Pathway

PD1_PDL1_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Antigen Presentation Exhaustion T-Cell Exhaustion PD1->Exhaustion Activation T-Cell Activation TCR->Activation BMS986238 This compound (Fatty Acid Modified) BMS986238->PDL1 Inhibition SerumAlbumin Serum Albumin BMS986238->SerumAlbumin Reversible Binding FattyAcid C18 Fatty Di-acid Chain

Caption: PD-1/PD-L1 signaling and inhibition by this compound.

Experimental Workflow: Fatty Acid Modification and Evaluation

Experimental_Workflow SPPS 1. Solid-Phase Peptide Synthesis Conjugation 2. PEG-Fatty Acid Conjugation SPPS->Conjugation Cleavage 3. Cleavage and Deprotection Conjugation->Cleavage Purification 4. RP-HPLC Purification Cleavage->Purification Characterization 5. Mass Spectrometry Characterization Purification->Characterization BindingAssays 6. Binding Assays Characterization->BindingAssays PK_Studies 7. Preclinical Pharmacokinetic Studies Characterization->PK_Studies PDL1_Binding PD-L1 Binding (SPR) BindingAssays->PDL1_Binding Albumin_Binding Albumin Binding (ITC) BindingAssays->Albumin_Binding

Caption: Workflow for synthesis and evaluation of this compound.

Logical Relationship: Rationale for Fatty Acid Modification

Rationale_Diagram Problem BMS-986189: Short Half-Life Solution Fatty Acid Modification Problem->Solution Leads to Mechanism Increased Serum Albumin Binding Solution->Mechanism Enables Outcome This compound: Extended Half-Life & Potential Oral Dosing Mechanism->Outcome Results in

Caption: Rationale for the fatty acid modification of this compound.

Conclusion

The fatty acid modification of this compound represents a successful strategy to improve the pharmacokinetic properties of a potent macrocyclic peptide inhibitor of PD-L1. By incorporating a C18 fatty di-acid chain, Bristol Myers Squibb has significantly extended the half-life of the molecule, paving the way for a potentially more convenient, and possibly oral, dosing regimen. This technical guide provides a comprehensive overview of this important drug development approach, offering valuable insights for researchers in the field of peptide therapeutics and cancer immunotherapy.

References

Unveiling the Potent Affinity of BMS-986238 for PD-L1: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BRISTOL MYERS SQUIBB, PRINCETON, N.J. – Bristol Myers Squibb today released a detailed technical guide on the binding characteristics of BMS-986238, a second-generation macrocyclic peptide inhibitor of Programmed Death-Ligand 1 (PD-L1). This document provides researchers, scientists, and drug development professionals with an in-depth understanding of the compound's high-affinity interaction with its target, a critical mechanism in the field of cancer immunotherapy.

This compound is a promising therapeutic candidate designed to overcome limitations of its predecessor, BMS-986189, by offering an extended half-life and the potential for oral administration.[1][2] Central to its therapeutic potential is its exceptionally strong and specific binding to PD-L1, which disrupts the immunosuppressive PD-1/PD-L1 signaling pathway. This guide synthesizes available data on its binding affinity, details the experimental methodologies used for its characterization, and provides visual representations of the underlying biological and experimental processes.

Quantitative Binding Affinity of BMS PD-L1 Inhibitors

While specific quantitative binding data for this compound remains proprietary, its affinity is consistently described as being in the "low picomolar" range.[1] To provide a quantitative context, the following table includes data for the first-generation inhibitor, BMS-986189, and other relevant Bristol Myers Squibb compounds. The high affinity of BMS-986189 serves as a strong surrogate for the expected potency of this compound.

CompoundTargetAssayBinding AffinityReference
BMS-986189 Human PD-L1Surface Plasmon Resonance (SPR)KD ≤ 10 pM[3]
BMS-986189 PD-1/PD-L1 InteractionInhibition AssayIC50 = 1.03 nM[4][5]
BMS-202 PD-1/PD-L1 InteractionHTRF AssayIC50 = 0.018 µM[6]
BMS-8 PD-1/PD-L1 InteractionHTRF AssayIC50 = 0.146 µM[6]

Mechanism of Action: Inducing PD-L1 Dimerization

BMS small molecule and peptide inhibitors of PD-L1 employ a sophisticated mechanism of action. Instead of directly blocking the PD-1 binding site in a simple competitive manner, these compounds induce the dimerization of PD-L1.[6][7] This induced dimerization sterically hinders the interaction with PD-1 on immune cells, thereby preventing the downstream signaling that leads to T-cell exhaustion and immune suppression.

PDL1_Signaling_Pathway cluster_tcell T-Cell cluster_tumor Tumor Cell cluster_inhibition Inhibition by this compound PD-1 PD-1 Exhaustion Exhaustion PD-1->Exhaustion Inhibits T-Cell Activation TCR TCR Activation Activation TCR->Activation Stimulates PD-L1 PD-L1 PD-L1->PD-1 Binding PD-L1_Dimer PD-L1 Dimer MHC MHC MHC->TCR Antigen Presentation This compound This compound This compound->PD-L1 Binds and Induces Dimerization PD-L1_Dimer->PD-1 Blocks Interaction SPR_Workflow cluster_prep Preparation cluster_execution SPR Experiment Execution cluster_analysis Data Analysis A Prepare Sensor Chip (e.g., CM5) D Activate Chip Surface (NHS/EDC) A->D B Prepare Ligand (Human PD-L1) E Immobilize PD-L1 on Chip B->E C Prepare Analyte (this compound Dilution Series) G Inject this compound (Association) C->G D->E F Deactivate Surface (Ethanolamine) E->F F->G H Buffer Flow (Dissociation) G->H I Regenerate Surface H->I J Generate Sensorgrams H->J I->G Next Concentration K Fit Data to Binding Model J->K L Determine ka, kd, KD K->L

References

Technical Guide to Half-Life Extension of Macrocyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core strategies employed to extend the in vivo half-life of macrocyclic peptides, a critical step in transforming these promising therapeutic candidates into effective drugs. Macrocyclic peptides offer a unique combination of high target affinity, specificity, and the ability to address challenging drug targets like protein-protein interactions.[1][2][3] However, their therapeutic application is often limited by rapid in vivo clearance due to enzymatic degradation and renal filtration.[3][4][5]

This document details various chemical and biological modification strategies, presents quantitative data on their efficacy, outlines key experimental protocols for their evaluation, and provides visual diagrams to illustrate complex pathways and workflows.

Core Strategies for Half-Life Extension

The primary goal of half-life extension is to mitigate the pathways of rapid clearance. This is broadly achieved by increasing the peptide's hydrodynamic size to prevent renal filtration, enhancing its stability against proteases, or leveraging endogenous protein recycling mechanisms.[6][7][8]

Increasing Hydrodynamic Size

Increasing the effective size of a macrocyclic peptide beyond the renal filtration threshold (approximately 70 kDa) is a highly effective strategy to prolong its circulation time.[9]

  • PEGylation : This involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide.[10] PEGylation increases the hydrodynamic radius, shields the peptide from proteolytic enzymes, and can reduce immunogenicity.[5][10] However, it's crucial to balance the molecular weight of the attached PEG with the potential for steric hindrance, which could decrease the peptide's biological activity.[11]

  • Fusion to Unstructured Polypeptides : An alternative to PEGylation is the genetic fusion of the peptide to long, unstructured, and hydrophilic protein polymers like XTEN.[12] These polymers mimic the properties of PEG but are biodegradable and non-immunogenic.[12]

Exploiting Endogenous Recycling Pathways

This advanced strategy involves modifying the peptide to interact with long-lived serum proteins that are protected from degradation by the neonatal Fc receptor (FcRn) recycling pathway.[6][7][13]

  • Fc Fusion : Fusing the macrocyclic peptide to the Fc domain of an immunoglobulin G (IgG) allows it to bind to the FcRn receptor.[9][13][14] This receptor salvages the Fc-fused peptide from endosomal degradation and recycles it back into circulation, dramatically extending its half-life from minutes to days or even weeks.[9][13]

  • Albumin Binding : Serum albumin is the most abundant protein in plasma, with a half-life of about 19 days in humans.[15][16] Strategies to leverage albumin's long lifespan include:

    • Lipidation : Covalently attaching a fatty acid moiety to the peptide promotes non-covalent binding to the fatty acid binding sites on albumin.[4][17] This shields the peptide from degradation and clearance.[4][17]

    • Fusion to Albumin-Binding Domains (ABDs) : Genetically fusing the peptide to a small protein domain with high affinity for serum albumin is a highly effective method.[15][18][19] These ABDs can be derived from bacterial proteins or engineered, such as albumin-binding nanobodies or DARPins.[6][15][20]

Half_Life_Extension_Strategies Overview of Half-Life Extension Strategies for Macrocyclic Peptides cluster_0 Primary Goal cluster_1 Core Strategies cluster_2 Specific Methods Goal Extend In Vivo Half-Life Size Increase Hydrodynamic Size Goal->Size Recycle Utilize FcRn Recycling Goal->Recycle Stability Enhance Proteolytic Stability Goal->Stability PEG PEGylation Size->PEG XTEN XTEN Fusion Size->XTEN Fc Fc Fusion Recycle->Fc Albumin Albumin Binding (Lipidation, ABD Fusion) Recycle->Albumin Unnatural Unnatural Amino Acids (D-AAs, N-methylation) Stability->Unnatural Backbone Backbone Modification (Stapling) Stability->Backbone

Overview of Half-Life Extension Strategies.
Enhancing Proteolytic Stability

Modifying the peptide's structure to make it less recognizable to proteases can significantly improve its metabolic stability.[21][22]

  • Incorporation of Non-Canonical Amino Acids : Replacing natural L-amino acids at known cleavage sites with degradation-resistant versions—such as D-amino acids, N-methylated residues, or other unnatural amino acids—can effectively block protease activity.[4][23][24]

  • Backbone Modification and Stapling : Introducing covalent cross-links ("staples") within the peptide can lock it into a more rigid, biologically active conformation (e.g., an α-helix).[22][25] This conformational constraint not only enhances target binding but also improves resistance to proteolytic degradation by making cleavage sites inaccessible.[25]

FcRn_Recycling_Pathway FcRn-Mediated Recycling Pathway cluster_blood Bloodstream (pH 7.4) cluster_cell Endothelial Cell Peptide Fc-Fused or Albumin-Bound Peptide Endosome Early Endosome (pH 6.0) Peptide->Endosome Pinocytosis FcRn FcRn Receptor Endosome->FcRn Low pH promotes binding Lysosome Lysosome (Degradation) Endosome->Lysosome Unbound proteins are degraded Recycling Recycling to Bloodstream FcRn->Recycling Receptor-ligand complex trafficked Recycling->Peptide Release at neutral pH

FcRn-Mediated Recycling Pathway.

Quantitative Data on Half-Life Extension

The effectiveness of different half-life extension strategies is best illustrated through quantitative data. The following tables summarize reported improvements for various peptides.

Table 1: Half-Life Extension via Albumin Binding

Peptide/Protein Modification Strategy Native Half-Life Modified Half-Life Fold Increase Species Reference
Anti-TNF Nanobody Fusion to Albumin-Binding Nanobody ~2 hours 7.5 days ~90x Mouse [15]
IL-6R Nanobody (ALX-0061) Fusion to Albumin-Binding Nanobody 4.3 hours 6.6 days ~37x Cynomolgus Monkey [6]
GLP-1 Acylation (Liraglutide) ~2 minutes ~13 hours ~390x Human [4]
GLP-1 Fusion to Albumin-Binding Domain (ABD) Very short Significantly extended N/A In vivo models [18]

| DARPin | Fusion to Albumin-Binding DARPin | ~11 minutes | 12 days | ~1500x | Cynomolgus Monkey |[20] |

Table 2: Half-Life Extension via Fc Fusion

Peptide/Protein Native Half-Life Modified Half-Life Fold Increase Species Reference
Factor IX ~18 hours 57-83 hours ~3-4.6x Human [9]
Factor VIII ~12 hours ~19 hours ~1.5x Human [9]
EPO-mimetic peptide (CNTO 528) Very short Extended N/A Human (Phase 1) [6][13]

| Approved Fc Fusions (General) | Variable | 3-13 days | Variable | In vivo |[14] |

Table 3: Half-Life Extension via Other Strategies | Peptide/Protein | Modification Strategy | Native Half-Life | Modified Half-Life | Fold Increase | Species | Reference | |---|---|---|---|---|---| | GLP-1 | Site-specific PEGylation | Very short | 16x increase | 16x | Rat |[23] | | GnRH | Unnatural Amino Acid Substitution (Triptorelin) | ~5 minutes | 2.8 hours | ~33x | In vivo |[23] | | GIP | N-terminal Acetylation | 2-5 minutes | >24 hours | >288x | In vivo |[23] | | GLP2-2G | Fusion to XTEN | Very short | >75x increase | >75x | Rat |[12] |

Key Experimental Protocols

Evaluating the success of a half-life extension strategy requires rigorous experimental validation. Below are methodologies for essential assays.

In Vivo Pharmacokinetic (PK) Study

Objective: To determine the in vivo half-life, clearance, and distribution of the modified macrocyclic peptide.

Methodology:

  • Animal Model Selection: Select an appropriate animal model (e.g., Sprague-Dawley rats, cynomolgus monkeys) based on the target's biology and cross-reactivity.

  • Peptide Administration: Administer a single dose of the native and modified peptides to different cohorts of animals, typically via intravenous (IV) injection to assess circulation half-life directly. A subcutaneous (SC) route may also be used to assess bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h, etc.) post-administration. The sampling schedule should be designed to capture the full absorption, distribution, metabolism, and elimination (ADME) profile.

  • Plasma Preparation: Process blood samples immediately to separate plasma by centrifugation. Store plasma samples at -80°C until analysis.

  • Quantification: Measure the concentration of the peptide in plasma samples using a validated analytical method, such as a quantitative sandwich enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[12]

  • Data Analysis: Plot the plasma concentration of the peptide versus time. Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis and calculate key PK parameters, including:

    • Terminal half-life (t½)

    • Area under the curve (AUC)

    • Clearance (CL)

    • Volume of distribution (Vd)

PK_Study_Workflow Experimental Workflow for a Pharmacokinetic (PK) Study start Start admin 1. Administer Peptide (IV or SC) to Animal Cohorts start->admin sample 2. Collect Blood Samples at Timed Intervals admin->sample process 3. Process Blood to Isolate Plasma sample->process quantify 4. Quantify Peptide Concentration (ELISA or LC-MS) process->quantify analyze 5. Perform PK Analysis (Calculate t½, AUC, CL) quantify->analyze end End analyze->end

Experimental Workflow for a PK Study.
In Vitro Plasma Stability Assay

Objective: To assess the stability of the peptide against enzymatic degradation in plasma.

Methodology:

  • Plasma Source: Obtain plasma from relevant species (e.g., human, rat, monkey).[12]

  • Incubation: Spike a known concentration of the peptide into the plasma. Incubate the samples at 37°C.[12]

  • Time Points: Remove aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Reaction Quenching: Immediately stop enzymatic degradation in the aliquots by adding a quenching solution (e.g., acetonitrile (B52724) or a protease inhibitor cocktail).

  • Quantification: Analyze the remaining concentration of the intact peptide in each sample using LC-MS.

  • Half-Life Calculation: Plot the percentage of remaining peptide against time and fit the data to a first-order decay model to calculate the in vitro half-life.

Receptor Binding Affinity Assay

Objective: To ensure that the half-life extension modification has not compromised the peptide's ability to bind its therapeutic target.

Methodology:

  • Assay Format: Use a suitable binding assay format, such as a competitive binding assay with a radiolabeled or fluorescently labeled ligand, Surface Plasmon Resonance (SPR), or Bio-Layer Interferometry (BLI).

  • Immobilization (for SPR/BLI): Immobilize either the receptor or the peptide onto a sensor chip.

  • Binding Measurement:

    • Competitive Assay: Incubate the receptor with a constant concentration of labeled ligand and varying concentrations of the unlabeled test peptide (native vs. modified). Measure the displacement of the labeled ligand to determine the inhibition constant (Ki) or IC50.

    • SPR/BLI: Flow the analyte (receptor or peptide) over the immobilized partner at various concentrations. Measure the association (ka) and dissociation (kd) rates.

  • Data Analysis: Calculate the equilibrium dissociation constant (KD = kd/ka) for both the native and modified peptides. A significant increase in KD for the modified peptide indicates a loss of binding affinity.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Oral Bioavailability of Peptide-Based Inhibitors

This technical guide provides a comprehensive overview of the challenges, strategies, and experimental evaluation of the oral bioavailability of peptide-based inhibitors. It is designed to serve as a resource for researchers and professionals involved in the development of orally administered peptide therapeutics.

Introduction: The Challenge of Oral Peptide Delivery

Peptide-based therapeutics represent a rapidly growing class of drugs, valued for their high specificity and potency. However, their clinical utility is often hampered by poor oral bioavailability, which is typically below 1-2%.[1][2][3][4] This necessitates parenteral administration, which can impact patient compliance and increase healthcare costs. The primary obstacles to successful oral peptide delivery are the harsh enzymatic and physicochemical environments of the gastrointestinal (GI) tract.[5][6]

1.1. Enzymatic Barriers

Upon oral ingestion, peptides are subjected to extensive enzymatic degradation. The acidic environment of the stomach (pH 1.5-3) and the action of pepsin initiate proteolytic breakdown.[5][7] In the small intestine, a host of pancreatic proteases, including trypsin and chymotrypsin, along with brush border peptidases, continue this degradation, breaking down the peptides into inactive fragments or constituent amino acids.[7][8]

1.2. Physicochemical Barriers

Beyond enzymatic degradation, several physicochemical barriers limit peptide absorption:

  • The Mucus Layer: A viscous mucus layer lines the intestinal epithelium, acting as a diffusion barrier that can trap peptides and reduce their access to the absorptive surface.[5]

  • Intestinal Epithelium: To enter the systemic circulation, peptides must traverse the intestinal epithelial cell layer. This can occur via two primary routes:

    • Transcellular Pathway: Passage directly through the epithelial cells. This route is challenging for most peptides due to their inherent hydrophilicity and large molecular size, which limit their ability to passively diffuse across the lipid cell membranes.[5]

    • Paracellular Pathway: Passage through the tight junctions between adjacent epithelial cells. This pathway is highly size- and charge-selective, generally permitting the passage of only very small molecules.[5]

  • Hepatic First-Pass Metabolism: Peptides that are successfully absorbed from the GI tract enter the portal circulation and are transported to the liver. Here, they can undergo significant metabolism before reaching the systemic circulation, further reducing their bioavailability.[9]

The following diagram provides a visual summary of these significant barriers.

G Key Barriers to Oral Peptide Absorption cluster_0 Gastrointestinal Lumen cluster_1 Mucus Layer cluster_2 Intestinal Epithelium cluster_3 Systemic Circulation peptide Oral Peptide Inhibitor degradation Enzymatic Degradation (Pepsin, Trypsin, etc.) peptide->degradation Low pH & Proteases mucus Mucus Trapping peptide->mucus epithelium Low Permeability (Transcellular & Paracellular) mucus->epithelium first_pass Hepatic First-Pass Metabolism epithelium->first_pass circulation Systemic Circulation first_pass->circulation

Caption: Key Barriers to Oral Peptide Absorption

Strategies to Enhance Oral Bioavailability

A multitude of strategies are being explored to overcome the barriers to oral peptide delivery. These can be broadly categorized into chemical modifications of the peptide structure and the development of advanced formulation technologies.

2.1. Chemical Modifications

Altering the peptide's chemical structure can enhance its stability and permeability:

  • Amino Acid Substitution: The incorporation of D-amino acids or other non-natural amino acids can render peptide bonds less susceptible to cleavage by proteases.[3][10]

  • Cyclization: Creating a cyclic peptide structure can improve stability by protecting against exopeptidases and constraining the peptide into a more favorable conformation for receptor binding and membrane transport.[11]

  • PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains can sterically hinder the approach of proteolytic enzymes and increase the peptide's solubility and half-life.[3][10]

  • Lipidation: The addition of fatty acid moieties can increase the lipophilicity of the peptide, potentially enhancing its interaction with and transport across the intestinal cell membrane.[8]

  • Prodrugs: Chemical modification to a temporarily inactive form (prodrug) can improve stability in the GI tract, with subsequent conversion to the active peptide after absorption.

2.2. Formulation Technologies

Advanced drug delivery systems are designed to protect the peptide and facilitate its absorption:

  • Enteric Coatings: pH-sensitive polymeric coatings are used to protect the dosage form from the acidic environment of the stomach, allowing for release in the more neutral pH of the small intestine.[3]

  • Enzyme Inhibitors: Co-formulation with protease inhibitors, such as aprotinin (B3435010) or soybean trypsin inhibitor, can locally suppress enzymatic activity, thereby protecting the peptide from degradation.[12]

  • Permeation Enhancers: These excipients, which include medium-chain fatty acids and bile salts, can transiently and reversibly alter the integrity of the intestinal epithelium, often by opening tight junctions, to facilitate paracellular peptide transport.[3]

  • Mucoadhesive Systems: The use of mucoadhesive polymers, such as chitosan, can increase the residence time of the formulation at the site of absorption, providing a longer window for the peptide to be absorbed.[1]

  • Nanoparticle-Based Delivery: Encapsulating peptides within nanocarriers like liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can offer protection from enzymatic degradation and enhance their uptake by intestinal cells.[13][14]

Quantitative Data on Oral Bioavailability of Peptide-Based Inhibitors

The following tables present a summary of quantitative data from preclinical and clinical studies on the oral bioavailability of various peptide-based inhibitors, highlighting the impact of different formulation strategies.

Table 1: Oral Bioavailability of Insulin (B600854) and its Analogs
Peptide/AnalogFormulation/StrategyAnimal Model/SpeciesOral Bioavailability (%)Reference(s)
InsulinChitosan/Poly(gamma-glutamic acid) NanoparticlesRat~15 (relative)[15]
InsulinFolic Acid-modified Chitosan NanoparticlesRat17[13]
InsulinBiotin-modified CarriersNot specified4.6 - 8.23[13]
InsulinCholic Acid-modified NanoparticlesMouse26.7[13]
OI338 (Insulin Analog)GIPET®I formulationDog3.0 (absolute)[7][8]
OI320 (Insulin Analog)GIPET®I formulationDog3.9 (absolute)[7][8]
Table 2: Oral Bioavailability of Desmopressin (B549326)
PeptideFormulation/StrategySpeciesOral Bioavailability (%)Reference(s)
DesmopressinStandard TabletHuman0.16 (absolute)[16][17][18]
DesmopressinOrally Disintegrating Tablet (ODT)Human0.25 (absolute)[16]
DesmopressinSelf-emulsifying drug delivery system (SEDDS)In vitro studyDemonstrated protective effect[19]
Table 3: Oral Bioavailability of Cyclosporine
PeptideFormulation/StrategyAnimal ModelOral Bioavailability (%)Reference(s)
Cyclosporine ALiposomes with Sodium DeoxycholateRat120.3 (relative to Neoral®)[20]
Cyclosporine ANanostructured Lipid Carriers (NLCs)Dog111.8 (relative to Neoral®)[21][22]
Cyclosporine ASelf-microemulsifying drug delivery systems (SMEDDS)Dog73.6 (relative to Neoral®)[21][22]
Cyclosporine APoly(lactic-co-glycolic acid) (PLGA) NanoparticlesDog22.7 (relative to Neoral®)[21][22]
Cyclosporine Aαβ-Cyclodextrin Polymer MicrospheresRatImproved vs. Neoral®[23]
Table 4: Oral Bioavailability of Octreotide (B344500)
PeptideFormulation/StrategyAnimal ModelOral Bioavailability (%)Reference(s)
OctreotideIntragastric Administration (unformulated)Rat<0.5[24][25]
OctreotideSelf-emulsifying drug delivery system (SEDDS)RatSignificantly increased AUC[26]

Experimental Protocols

Caco-2 Permeability Assay

The Caco-2 permeability assay is a well-established in vitro method that utilizes a human colon adenocarcinoma cell line to model the intestinal epithelial barrier and predict drug absorption.[27][28]

Objective: To determine the apparent permeability coefficient (Papp) of a peptide inhibitor across a Caco-2 cell monolayer, and to assess the potential for active efflux.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® permeable supports (e.g., 24-well plate format)

  • Complete cell culture medium (e.g., DMEM supplemented with fetal bovine serum, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Ringers buffer, pH 7.4)

  • Test peptide, high permeability control (e.g., propranolol), and low permeability control (e.g., mannitol)

  • Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

  • Cell Culture and Differentiation:

    • Caco-2 cells are seeded onto the apical side of the Transwell® inserts.

    • The cells are cultured for 18-22 days, during which they differentiate into a polarized monolayer with tight junctions and brush border enzymes, mimicking the intestinal epithelium.[29]

  • Monolayer Integrity Verification:

    • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value above a pre-defined threshold (e.g., ≥ 200 Ω·cm²) is typically required.[27][29]

    • Alternatively, the passage of a low permeability fluorescent marker like Lucifer Yellow can be quantified.

  • Permeability Measurement:

    • The cell monolayers are washed and equilibrated with pre-warmed (37°C) transport buffer.

    • Apical to Basolateral (A-B) Transport (Absorption): The test peptide solution is added to the apical (donor) compartment, and fresh buffer is added to the basolateral (receiver) compartment.

    • Basolateral to Apical (B-A) Transport (Efflux): The test peptide solution is added to the basolateral (donor) compartment, and fresh buffer is added to the apical (receiver) compartment.

    • The plates are incubated at 37°C with gentle agitation for a specified time (e.g., 2 hours).[27]

    • Samples are collected from the receiver compartment at designated time points, and the initial concentration in the donor compartment is also determined.

  • Data Analysis:

    • The concentration of the peptide in the collected samples is quantified using a validated analytical method such as LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the flux of the peptide across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.

    • The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER greater than 2 is indicative of active efflux.[28]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay used to evaluate the passive permeability of compounds across an artificial lipid membrane.[2][30]

Objective: To determine the passive permeability of a peptide inhibitor.

Materials:

  • 96-well filter plate (donor plate) and 96-well acceptor plate

  • Artificial membrane solution (e.g., 10% lecithin (B1663433) in dodecane)[2]

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Test peptide and control compounds

  • Analytical instrumentation (e.g., UV-Vis plate reader or LC-MS/MS)

Methodology:

  • Membrane Formation:

    • A small volume (e.g., 5 µL) of the artificial membrane solution is applied to the filter of each well in the donor plate.[31]

  • Assay Assembly:

    • The wells of the acceptor plate are filled with buffer.

    • The test peptide solution is added to the wells of the donor plate.

    • The donor plate is placed on top of the acceptor plate, creating a "sandwich" where the artificial membrane separates the donor and acceptor solutions.

  • Incubation:

    • The plate assembly is incubated at room temperature for a defined period, typically ranging from 5 to 18 hours, allowing for the passive diffusion of the peptide.[30][31]

  • Data Analysis:

    • After incubation, the concentrations of the peptide in both the donor and acceptor wells are measured.

    • The permeability coefficient (Pe) is calculated based on these concentrations, the assay volumes, membrane area, and incubation time.

In Vitro Enzymatic Degradation Assay

This assay is crucial for assessing the stability of a peptide in the presence of key digestive enzymes.[32]

Objective: To evaluate the susceptibility of a peptide inhibitor to degradation by simulated gastric and intestinal fluids.

Materials:

  • Simulated Gastric Fluid (SGF) containing pepsin

  • Simulated Intestinal Fluid (SIF) containing pancreatin

  • Test peptide

  • Quenching solution (e.g., strong acid or organic solvent)

  • Analytical instrumentation (e.g., HPLC or LC-MS/MS)

Methodology:

  • Incubation:

    • The test peptide is incubated in SGF and SIF at 37°C.

  • Time-Course Sampling:

    • Aliquots are removed at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • The enzymatic reaction in each aliquot is immediately stopped by adding a quenching solution.

  • Quantification:

    • The amount of intact peptide remaining in each sample is quantified by HPLC or LC-MS/MS.

  • Data Analysis:

    • The percentage of intact peptide is plotted against time to determine the degradation kinetics and calculate the peptide's half-life in each simulated fluid.

Visualizations of Key Processes

Experimental Workflow for Oral Peptide Drug Development

The following diagram illustrates a generalized workflow for the preclinical assessment of an oral peptide inhibitor formulation.

G Preclinical Workflow for Oral Peptide Development start Peptide Candidate formulation Formulation Design (e.g., Nanoparticles, Enhancers) start->formulation in_vitro In Vitro Evaluation formulation->in_vitro pampa PAMPA (Passive Permeability) in_vitro->pampa stability Enzymatic Stability Assay in_vitro->stability caco2 Caco-2 Assay (Absorption & Efflux) in_vitro->caco2 in_vivo In Vivo Animal Studies caco2->in_vivo pk Pharmacokinetics (PK) (Oral Bioavailability) in_vivo->pk pd Pharmacodynamics (PD) (Efficacy) in_vivo->pd optimize Lead Optimization pk->optimize pd->optimize

Caption: Preclinical Workflow for Oral Peptide Development

Intestinal Peptide Absorption Pathways

This diagram illustrates the two primary routes of peptide absorption across the intestinal epithelial barrier.

G Intestinal Peptide Absorption Pathways cluster_0 Intestinal Lumen cluster_1 Epithelial Cell Layer cluster_2 Portal Circulation peptide Peptide enterocyte1 Enterocyte peptide->enterocyte1 Transcellular (Passive Diffusion) tj Tight Junction peptide->tj Paracellular transporter Transporter peptide->transporter Transcellular (Active Transport) blood Blood Vessel enterocyte1->blood enterocyte2 Enterocyte enterocyte2->blood tj->blood

Caption: Intestinal Peptide Absorption Pathways

Conclusion and Future Outlook

The development of orally active peptide-based inhibitors is a formidable yet achievable goal in modern drug development. As demonstrated by the quantitative data, significant progress has been made in elevating the oral bioavailability of peptides from negligible levels to clinically relevant percentages through a combination of sophisticated chemical modifications and innovative formulation strategies.

The future of oral peptide delivery will likely involve multi-faceted approaches that simultaneously address stability, permeability, and targeted release. The evolution of novel biomaterials, "smart" delivery systems that respond to physiological stimuli, and a deeper understanding of peptide-transporter interactions will be key drivers of progress. The robust and systematic application of the experimental protocols detailed in this guide will be essential for the preclinical evaluation and successful clinical translation of the next generation of oral peptide therapeutics, ultimately offering patients more convenient and effective treatment options for a wide range of diseases.

References

In-Depth Technical Guide to BMS-986238: A Novel Macrocyclic Peptide PD-L1 Inhibitor for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-986238 is a second-generation, orally bioavailable macrocyclic peptide inhibitor of the programmed death-ligand 1 (PD-L1) immune checkpoint. Developed by Bristol Myers Squibb, this compound represents a significant advancement in cancer immunotherapy by offering a potential alternative to monoclonal antibody-based therapies. This compound is designed to overcome the pharmacokinetic limitations of earlier peptide inhibitors, boasting an extended half-life and potent, picomolar-level binding affinity to PD-L1. Its unique mechanism of action involves the induction of PD-L1 dimerization, effectively preventing its interaction with the PD-1 receptor on T cells and thereby restoring anti-tumor immune responses. This guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with this compound.

Introduction

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. Monoclonal antibodies targeting this pathway have revolutionized cancer treatment. However, the development of small-molecule and peptide-based inhibitors offers advantages in terms of oral administration, tissue penetration, and potentially reduced immunogenicity. This compound is a macrocyclic peptide engineered for enhanced stability and pharmacokinetic properties.[1][2][3] It builds upon the learnings from its predecessor, BMS-986189, a first-generation PD-L1 inhibitor.[1][2] Key structural modifications, including the incorporation of a fatty acid moiety and a PEG linker, facilitate reversible binding to serum albumin, significantly extending its circulation half-life to over 19 hours in preclinical species.[1][2]

Mechanism of Action

This compound exerts its anti-tumor effect by directly binding to PD-L1 and inhibiting its interaction with the PD-1 receptor on activated T cells. A key feature of its mechanism is the induction of PD-L1 dimerization on the cell surface. This dimerization sterically hinders the binding of PD-1, thereby releasing the "brake" on T-cell activity and allowing for the recognition and elimination of cancer cells.

This compound Signaling Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T Cell PD-L1_Monomer_1 PD-L1 PD-L1_Dimer PD-L1 Dimer (Inactive) PD-L1_Monomer_1->PD-L1_Dimer Dimerization PD-1 PD-1 PD-L1_Monomer_1->PD-1 Interaction PD-L1_Monomer_2 PD-L1 PD-L1_Monomer_2->PD-L1_Dimer Dimerization PD-L1_Dimer->PD-1 Interaction Blocked This compound This compound This compound->PD-L1_Monomer_1 This compound->PD-L1_Monomer_2 TCR TCR PD-1->TCR Exhaustion T Cell Exhaustion PD-1->Exhaustion Activation T Cell Activation TCR->Activation

Figure 1: this compound Mechanism of Action.

Preclinical Pharmacology

In Vitro Potency and Binding Affinity

This compound demonstrates potent, low picomolar binding affinity to the PD-L1 receptor.[1][2] This high affinity is a critical attribute for effective target engagement at low drug concentrations.

Table 1: In Vitro Activity of this compound

Assay TypeTargetMetricValueReference
Binding AffinityHuman PD-L1KDPicomolar range[1][2]

Note: Specific quantitative values for IC50 from cell-based assays are not yet publicly available.

Pharmacokinetics

A key differentiator of this compound is its significantly improved pharmacokinetic profile compared to earlier peptide inhibitors. The molecule was engineered to have an extended half-life, a feature that supports less frequent dosing and potential for oral administration.[4]

Table 2: Preclinical Pharmacokinetic Parameters of this compound

SpeciesRoute of AdministrationHalf-life (t1/2)Key FindingsReference
RatNot Specified> 19 hoursExtended half-life demonstrated.[1][2]
Cynomolgus MonkeyNot Specified> 19 hoursExtended half-life demonstrated.[1][2]

Note: Detailed pharmacokinetic parameters such as Cmax, AUC, and oral bioavailability percentages are not yet publicly available.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings by the scientific community. While specific, proprietary protocols from Bristol Myers Squibb are not publicly available, this section outlines the principles and general methodologies for key assays based on standard industry practices.

PD-L1 Binding Affinity Assay (Surface Plasmon Resonance - SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecules in real-time.

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of this compound to human PD-L1.

General Protocol:

  • Immobilization: Recombinant human PD-L1 protein is immobilized on a sensor chip surface.

  • Association: A series of concentrations of this compound in a suitable running buffer are flowed over the sensor chip surface, allowing for binding to the immobilized PD-L1. The change in the refractive index at the surface is monitored in real-time.

  • Dissociation: After the association phase, the running buffer without this compound is flowed over the chip to monitor the dissociation of the compound from PD-L1.

  • Regeneration: The sensor chip surface is regenerated using a specific buffer to remove any remaining bound this compound, preparing it for the next cycle.

  • Data Analysis: The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the affinity (KD).

SPR Experimental Workflow Immobilize_PDL1 1. Immobilize PD-L1 on Sensor Chip Flow_BMS986238 2. Flow this compound (Association) Immobilize_PDL1->Flow_BMS986238 Flow_Buffer 3. Flow Buffer (Dissociation) Flow_BMS986238->Flow_Buffer Regenerate_Chip 4. Regenerate Chip Flow_Buffer->Regenerate_Chip Data_Analysis 5. Analyze Data (ka, kd, KD) Regenerate_Chip->Data_Analysis

Figure 2: General workflow for a Surface Plasmon Resonance (SPR) assay.
In Vitro Functional Assays

HTRF assays are used to quantify the inhibition of the PD-1/PD-L1 interaction in a high-throughput format.

Objective: To determine the concentration of this compound required to inhibit 50% of the PD-1/PD-L1 interaction (IC50).

General Protocol:

  • Reagent Preparation: Recombinant human PD-1 and PD-L1 proteins, labeled with a FRET donor (e.g., Europium cryptate) and acceptor (e.g., d2), respectively, are prepared.

  • Assay Plate Setup: A serial dilution of this compound is prepared in an assay plate.

  • Incubation: The labeled PD-1 and PD-L1 proteins are added to the wells containing the compound and incubated to allow for binding.

  • Signal Detection: The plate is read on an HTRF-compatible reader, which measures the fluorescence emission at two wavelengths.

  • Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

The MLR assay assesses the ability of a compound to enhance T-cell responses in the presence of allogeneic stimulation.

Objective: To evaluate the functional effect of this compound on T-cell proliferation and cytokine production.

General Protocol:

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy donors. The cells from one donor (stimulators) are irradiated or treated with mitomycin C to prevent their proliferation.

  • Co-culture: The responder PBMCs are co-cultured with the stimulator PBMCs in the presence of varying concentrations of this compound.

  • Proliferation Assessment: T-cell proliferation is measured after several days of co-culture using methods such as [3H]-thymidine incorporation or CFSE dye dilution followed by flow cytometry.

  • Cytokine Analysis: Supernatants from the co-cultures are collected to measure the levels of key cytokines (e.g., IFN-γ, IL-2) using techniques like ELISA or multiplex bead arrays.

  • Data Analysis: The effect of this compound on T-cell proliferation and cytokine production is quantified relative to untreated controls.

Clinical Development

A Phase 1 clinical trial (NCT0668458) has been completed to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.[1][5] The study was designed to assess single ascending doses of two different oral formulations.[5] While the trial was terminated early for reasons unrelated to safety, it provided foundational data for the continued development of this compound.[5] Detailed results from this study have not yet been publicly disclosed.

Conclusion

This compound is a promising, next-generation PD-L1 inhibitor with a differentiated profile from currently available immunotherapies. Its macrocyclic peptide structure, engineered for an extended half-life and oral bioavailability, coupled with its potent PD-L1 binding and unique dimerization-inducing mechanism of action, positions it as a significant molecule in the ongoing research and development of novel cancer treatments. Further preclinical and clinical studies will be crucial to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes: In Vitro Assay Protocols for BMS-986238, a Macrocyclic Peptide PD-L1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of BMS-986238, a second-generation macrocyclic peptide inhibitor of the programmed death-ligand 1 (PD-L1). This compound is designed to block the interaction between PD-L1 and its receptor, PD-1, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance.

Introduction

This compound is a potent and selective macrocyclic peptide inhibitor of the PD-1/PD-L1 interaction.[1] As a second-generation compound, it was developed to improve upon the pharmacokinetic properties of earlier inhibitors like BMS-986189.[1] Key features of this compound include its low picomolar affinity for PD-L1, an extended half-life, and the potential for oral administration.[1][2] In vitro assays are crucial for quantifying the binding affinity and functional activity of this inhibitor, providing essential data for its preclinical and clinical development.

Signaling Pathway and Mechanism of Action

This compound functions by binding to PD-L1 and sterically hindering its interaction with the PD-1 receptor on T-cells. This blockade disrupts the inhibitory signal, thereby restoring T-cell activation and promoting an anti-tumor immune response.

PDL1_Pathway cluster_T_Cell T-Cell cluster_APC Antigen Presenting Cell / Tumor Cell TCR TCR Activation T-Cell Activation TCR->Activation Signal 1 PD1 PD-1 Receptor PD1->Activation Inhibition MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal BMS986238 This compound BMS986238->PDL1 Binding and Blockade

Caption: PD-L1 signaling pathway and the mechanism of action of this compound.

Quantitative Data Summary

While specific quantitative data for this compound is not publicly available, its predecessor, BMS-986189, has a reported IC50 of 1.03 nM for the PD-1/PD-L1 interaction.[3] this compound is described as having a "low picomolar" binding affinity, suggesting a similar or improved potency.[1][2]

CompoundTargetAssay TypeReported PotencyReference
BMS-986189PD-1/PD-L1 InteractionBiochemical AssayIC50: 1.03 nM[3]
This compoundPD-L1Biochemical AssayLow Picomolar Affinity[1][2]

Experimental Protocols

The following are representative protocols for key in vitro assays to characterize this compound, based on methods used for similar PD-L1 inhibitors.

PD-L1 Binding Affinity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the ability of this compound to inhibit the binding of PD-1 to PD-L1.

HTRF_Workflow start Start prepare_reagents Prepare Reagents: - this compound dilutions - hPD-L1-His - hPD-1-Fc - Anti-Fc-Eu3+ - Anti-His-XL665 start->prepare_reagents dispense Dispense Reagents into 384-well Plate prepare_reagents->dispense incubate Incubate at Room Temperature dispense->incubate read_plate Read Plate on HTRF-compatible Reader incubate->read_plate analyze Analyze Data: Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the HTRF-based PD-L1 binding assay.

Materials:

  • This compound

  • Recombinant human PD-L1 with a His-tag (hPD-L1-His)

  • Recombinant human PD-1 with an Fc-tag (hPD-1-Fc)

  • Anti-Fc antibody conjugated to Europium cryptate (Eu3+)

  • Anti-His antibody conjugated to XL665

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Reagent Preparation: Prepare solutions of hPD-L1-His, hPD-1-Fc, anti-Fc-Eu3+, and anti-His-XL665 in assay buffer at the desired concentrations.

  • Assay Plate Setup:

    • Add 5 µL of the this compound dilution or vehicle control to each well.

    • Add 5 µL of hPD-L1-His solution.

    • Add 5 µL of hPD-1-Fc solution.

    • Add 5 µL of a pre-mixed solution of anti-Fc-Eu3+ and anti-His-XL665.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (Eu3+ donor) and 665 nm (XL665 acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the log of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

T-Cell Activation Assay (Mixed Lymphocyte Reaction - MLR)

This functional assay assesses the ability of this compound to enhance T-cell activation in a co-culture system.

MLR_Workflow start Start isolate_cells Isolate PBMCs from Two Unrelated Donors start->isolate_cells prepare_stimulators Prepare Stimulator Cells: Treat one donor's PBMCs with Mitomycin C isolate_cells->prepare_stimulators setup_coculture Set up Co-culture: Mix Responder and Stimulator Cells with this compound dilutions prepare_stimulators->setup_coculture incubate Incubate for 5 Days setup_coculture->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant measure_cytokines Measure Cytokine Levels (e.g., IFN-γ, IL-2) by ELISA collect_supernatant->measure_cytokines analyze Analyze Data: Determine EC50 measure_cytokines->analyze end End analyze->end

Caption: Workflow for the Mixed Lymphocyte Reaction (MLR) assay.

Materials:

  • This compound

  • Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin

  • Mitomycin C

  • 96-well round-bottom culture plates

  • ELISA kits for human IFN-γ and IL-2

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from two donors using Ficoll-Paque density gradient centrifugation.

    • Designate one donor as the "responder" and the other as the "stimulator".

    • Treat the stimulator PBMCs with Mitomycin C to prevent their proliferation.

  • Assay Setup:

    • Plate the responder PBMCs at a density of 1 x 10^5 cells/well.

    • Add the Mitomycin C-treated stimulator PBMCs at a density of 1 x 10^5 cells/well.

    • Add serial dilutions of this compound or vehicle control to the wells.

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO2 incubator.

  • Cytokine Measurement:

    • After incubation, centrifuge the plates and collect the supernatants.

    • Measure the concentration of IFN-γ and IL-2 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cytokine concentration against the log of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value for T-cell activation.

Conclusion

The in vitro assays described provide a robust framework for characterizing the binding affinity and functional activity of this compound. These protocols can be adapted for the evaluation of other PD-L1 inhibitors and are essential for advancing our understanding of their therapeutic potential in cancer immunotherapy.

References

Application Notes and Protocols for Assessing BMS-986238 Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986238 is a second-generation, orally bioavailable macrocyclic peptide inhibitor designed to block the programmed death-ligand 1 (PD-L1) pathway.[1][2][3] By binding to PD-L1, this compound prevents its interaction with the PD-1 receptor on T-cells, thereby disrupting a key immune checkpoint and restoring anti-tumor immunity.[4][5] This document provides detailed protocols for cell-based assays to characterize the activity of this compound, enabling researchers to assess its potency and mechanism of action in a cellular context.

Signaling Pathway of PD-1/PD-L1 Inhibition by this compound

The PD-1/PD-L1 signaling pathway is a critical negative regulator of T-cell activation. Engagement of PD-1 on activated T-cells by PD-L1, often overexpressed on tumor cells, leads to the suppression of T-cell receptor (TCR) signaling. This results in reduced T-cell proliferation, cytokine production, and cytotoxic activity, allowing cancer cells to evade immune surveillance.[5][6] this compound acts by directly binding to PD-L1, sterically hindering its interaction with PD-1 and thereby blocking the inhibitory signal. This restores T-cell effector functions, including the production of cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[7][8]

PD1_PDL1_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal TCR_ligand TCR Ligand TCR TCR TCR_ligand->TCR Activation Signal Inhibition Inhibition of TCR Signaling PD1->Inhibition Activation T-Cell Activation (Proliferation, Cytokine Release) TCR->Activation Inhibition->Activation BMS986238 This compound BMS986238->PDL1 Blockade

Caption: PD-1/PD-L1 signaling and this compound mechanism.

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, quantitative data for this compound in various cell-based assays. These values are based on reported activities of similar macrocyclic peptide PD-L1 inhibitors.[9][10]

ParameterAssay TypeCell LinesResult (EC50/IC50)
EC50PD-1/PD-L1 Blockade Reporter AssayJurkat-hPD-1/NFAT-Luc & CHO-hPD-L15 - 15 nM
EC50T-Cell Activation (IL-2 Release)Jurkat-hPD-1 & Raji-hPD-L110 - 25 nM
EC50T-Cell Mediated Tumor Cell KillingHuman PBMCs & Tumor Cell Line (e.g., MDA-MB-231)20 - 50 nM

Experimental Protocols

PD-1/PD-L1 Blockade Reporter Gene Assay

This assay measures the ability of this compound to block the PD-1/PD-L1 interaction, leading to the activation of a reporter gene (e.g., luciferase) under the control of a T-cell activation-responsive promoter like NFAT (Nuclear Factor of Activated T-cells) or IL-2.[11][12]

Workflow:

Reporter_Assay_Workflow start Start plate_cells Plate PD-L1 expressing 'antigen-presenting' cells (e.g., CHO-hPD-L1) start->plate_cells add_compound Add serial dilutions of this compound plate_cells->add_compound add_reporter Add PD-1 expressing reporter T-cells (e.g., Jurkat-hPD-1/NFAT-Luc) add_compound->add_reporter incubate Incubate (e.g., 6-24 hours, 37°C) add_reporter->incubate add_substrate Add Luciferase Substrate incubate->add_substrate read_luminescence Read Luminescence add_substrate->read_luminescence analyze Analyze Data (Calculate EC50) read_luminescence->analyze end End analyze->end

Caption: Workflow for the PD-1/PD-L1 blockade reporter assay.

Materials:

  • PD-L1 expressing cells (e.g., CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor activator).

  • PD-1 expressing reporter cells (e.g., Jurkat T-cells engineered to express human PD-1 and an NFAT-driven luciferase reporter).[11]

  • This compound

  • Cell culture medium and serum

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay substrate

  • Luminometer

Protocol:

  • Cell Plating: Seed the PD-L1 expressing cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Treatment: Add the different concentrations of this compound to the wells containing the PD-L1 expressing cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-PD-L1 antibody).

  • Co-culture: Add the PD-1 expressing reporter T-cells to the wells.

  • Incubation: Incubate the co-culture plate at 37°C in a CO2 incubator for a specified period (e.g., 6-24 hours).

  • Luminescence Measurement: After incubation, add the luciferase substrate to each well according to the manufacturer's instructions.

  • Data Acquisition: Read the luminescence signal using a luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50 value.

T-Cell Activation Assay (Cytokine Release)

This assay quantifies the restoration of T-cell function by measuring the secretion of cytokines, such as IL-2 or IFN-γ, following the blockade of PD-1/PD-L1 interaction by this compound.[8][13]

Workflow:

Cytokine_Release_Workflow start Start coculture Co-culture PD-L1 cells (e.g., Raji-hPD-L1) and PD-1 T-cells (e.g., Jurkat-hPD-1) start->coculture add_compound Add serial dilutions of this compound coculture->add_compound incubate Incubate (e.g., 48-72 hours, 37°C) add_compound->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Perform ELISA for IL-2 or IFN-γ collect_supernatant->elisa analyze Analyze Data (Calculate EC50) elisa->analyze end End analyze->end

Caption: Workflow for the T-cell activation (cytokine release) assay.

Materials:

  • PD-L1 expressing antigen-presenting cells (e.g., Raji-hPD-L1).

  • PD-1 expressing T-cells (e.g., Jurkat-hPD-1 or primary human T-cells).

  • This compound

  • Cell culture medium

  • 96-well cell culture plates

  • ELISA kit for human IL-2 or IFN-γ

  • ELISA plate reader

Protocol:

  • Cell Co-culture: Plate the PD-L1 expressing cells and PD-1 expressing T-cells together in a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Treatment: Add the different concentrations of this compound to the co-culture wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 48-72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

  • ELISA: Perform an ELISA for the desired cytokine (IL-2 or IFN-γ) on the collected supernatants according to the manufacturer's protocol.

  • Data Acquisition: Read the absorbance using an ELISA plate reader.

  • Data Analysis: Generate a standard curve from the cytokine standards. Calculate the concentration of the cytokine in each sample and plot it against the logarithm of the this compound concentration to determine the EC50 value.

T-Cell Mediated Tumor Cell Killing Assay

This assay provides a more physiologically relevant assessment of this compound's activity by measuring its ability to enhance the killing of tumor cells by T-cells.

Materials:

  • Human tumor cell line expressing PD-L1 (e.g., MDA-MB-231).

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells from healthy donors.

  • T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies).

  • This compound

  • Cell culture medium

  • 96- or 384-well plates

  • Reagents for measuring cell viability/cytotoxicity (e.g., Calcein AM/Propidium Iodide, or a caspase 3/7 reagent for live-cell imaging).

  • Live-cell imaging system or fluorescence plate reader.

Protocol:

  • Tumor Cell Plating: Seed the tumor cells in the assay plate and allow them to adhere.

  • Immune Cell Preparation: Isolate PBMCs or T-cells from healthy donor blood.

  • Co-culture and Treatment: Add the immune cells to the tumor cells at an appropriate effector-to-target (E:T) ratio. Add the T-cell activation stimuli and serial dilutions of this compound.

  • Incubation: Incubate the co-culture for 48-72 hours.

  • Cytotoxicity Measurement:

    • Live-cell imaging: Include a cytotoxicity reagent (e.g., caspase 3/7 dye) at the start of the co-culture and monitor the increase in fluorescence in the tumor cells over time.

    • Endpoint assay: At the end of the incubation, add viability/cytotoxicity dyes and measure fluorescence using a plate reader.

  • Data Analysis: Quantify the percentage of tumor cell killing for each concentration of this compound. Plot the percentage of killing against the logarithm of the compound concentration to determine the EC50 value.

Conclusion

The cell-based assays described in these application notes provide a robust framework for characterizing the in vitro activity of the PD-L1 inhibitor this compound. By employing a combination of reporter gene, cytokine release, and tumor cell killing assays, researchers can obtain a comprehensive understanding of its potency, mechanism of action, and potential therapeutic efficacy.

References

Application Notes and Protocols for BMS-986238 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986238 is a second-generation macrocyclic peptide inhibitor of the programmed death-ligand 1 (PD-L1).[1][2][3][4] Developed by Bristol Myers Squibb, this compound represents a novel therapeutic modality in cancer immunotherapy, moving beyond traditional monoclonal antibodies to smaller, more versatile molecules.[1] this compound is designed for oral bioavailability and has an extended half-life, which are significant advantages in clinical applications.[1][2] These application notes provide a summary of the available preclinical information and generalized protocols for the in vivo use of this compound in mouse models.

Mechanism of Action

This compound functions as a potent and selective inhibitor of the PD-1/PD-L1 immune checkpoint signaling pathway.[5] By binding to PD-L1, it blocks the interaction between PD-L1 on tumor cells and the PD-1 receptor on T cells. This inhibition restores T-cell function, allowing the immune system to recognize and attack cancer cells. The macrocyclic peptide structure of this compound has been optimized for high binding affinity to PD-L1.[2]

Signaling Pathway Diagram

PDL1_pathway cluster_tumor Tumor Cell cluster_tcell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibition Activation T Cell Activation PD1->Activation Inhibition TCR TCR TCR->Activation Stimulation BMS986238 This compound BMS986238->PDL1 Inhibition

Caption: PD-L1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

While specific in vivo dosage data for this compound in mouse models is not publicly available, the following table summarizes key reported pharmacokinetic parameters in other preclinical species. This information is crucial for estimating potential dosage ranges in mice.

ParameterSpeciesValueReference
Half-life (t½)Rat>19 hours[1][2]
Half-life (t½)Cynomolgus Monkey>19 hours[1][2]
Binding Affinity (to PD-L1)-Low picomolar[2]

Note on Dosage for Mouse Models: The determination of an effective dose in mice would typically be established through dose-finding studies. Researchers should consider the extended half-life and high potency of this compound when designing these experiments. Starting doses could be extrapolated from in vitro potency data and pharmacokinetic data from other species, with subsequent adjustments based on efficacy and tolerability in the chosen mouse model.

Experimental Protocols

The following are generalized protocols for the in vivo evaluation of this compound in mouse tumor models. The exact parameters, including the mouse strain, tumor model, and dosing regimen, should be optimized for the specific research question.

Animal Models
  • Syngeneic Models: Immunocompetent mouse strains (e.g., C57BL/6, BALB/c) are essential for studying immunomodulatory agents like this compound. Tumor cell lines syngeneic to the mouse strain (e.g., MC38 colon adenocarcinoma for C57BL/6, CT26 colon carcinoma for BALB/c) should be used.

  • Patient-Derived Xenograft (PDX) Models: For studies involving human tumors, humanized mouse models (engrafted with a human immune system) are necessary to evaluate the immune-mediated effects of this compound.

Formulation and Administration

This compound has been formulated for oral bioavailability.[1][2]

  • Formulation: The compound should be dissolved in a vehicle suitable for oral administration in mice. The choice of vehicle will depend on the physicochemical properties of the compound and should be tested for tolerability. A common vehicle for oral gavage is a solution of 0.5% methylcellulose (B11928114) in water.

  • Route of Administration: Oral gavage is the recommended route of administration to ensure accurate dosing.

  • Dosing Schedule: Given the extended half-life of this compound in other species, a once-daily (QD) or every-other-day (QOD) dosing schedule may be appropriate. The optimal schedule should be determined empirically.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a syngeneic mouse model.

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Vehicle Vehicle Control (Oral Gavage) Randomization->Vehicle BMS986238_Dose1 This compound Dose 1 (Oral Gavage) Randomization->BMS986238_Dose1 BMS986238_Dose2 This compound Dose 2 (Oral Gavage) Randomization->BMS986238_Dose2 Positive_Control Positive Control (e.g., anti-PD-L1 Ab) Randomization->Positive_Control Tumor_Measurement Tumor Volume Measurement Vehicle->Tumor_Measurement Body_Weight Body Weight Monitoring Vehicle->Body_Weight BMS986238_Dose1->Tumor_Measurement BMS986238_Dose1->Body_Weight BMS986238_Dose2->Tumor_Measurement BMS986238_Dose2->Body_Weight Positive_Control->Tumor_Measurement Positive_Control->Body_Weight Endpoint Endpoint Analysis (e.g., Tumor Weight, IHC) Tumor_Measurement->Endpoint Body_Weight->Endpoint

Caption: A generalized experimental workflow for in vivo efficacy studies of this compound.

Detailed Protocol for a Syngeneic Tumor Model Study
  • Cell Culture: Culture a syngeneic tumor cell line (e.g., MC38) in appropriate media and conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 cells in 100 µL of sterile PBS) into the flank of 6-8 week old immunocompetent mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose), administered orally (p.o.) daily.

    • Group 2: this compound at Dose 1 (e.g., X mg/kg), p.o., daily.

    • Group 3: this compound at Dose 2 (e.g., Y mg/kg), p.o., daily.

    • Group 4: Positive control, such as an anti-PD-L1 antibody, administered intraperitoneally (i.p.) at a known effective dose and schedule.

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the general health of the animals daily.

  • Endpoint: Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or at the end of the study period.

  • Analysis:

    • Collect tumors and weigh them.

    • Process tumors for downstream analysis, such as immunohistochemistry (IHC) for immune cell infiltration (e.g., CD8+ T cells) or flow cytometry.

    • Analyze spleen and lymph nodes for immune cell populations.

Conclusion

This compound is a promising next-generation PD-L1 inhibitor with favorable pharmacokinetic properties. While specific dosage information for in vivo mouse models is not yet widely published, the provided protocols and background information offer a strong foundation for researchers to design and execute meaningful preclinical studies. Careful dose-finding experiments and the use of appropriate immunocompetent mouse models will be critical for elucidating the full therapeutic potential of this novel agent.

References

Application Notes and Protocols for Preparing BMS-986238 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

BMS-986238 is a potent, second-generation macrocyclic peptide inhibitor of the programmed death-ligand 1 (PD-L1).[1][2] It is designed to disrupt the interaction between PD-1 and PD-L1, a key immune checkpoint pathway often exploited by cancer cells to evade immune surveillance.[3][4] As a macrocyclic peptide, this compound offers a unique therapeutic modality compared to traditional monoclonal antibodies.[5] Its development focused on improving pharmacokinetic properties, such as a longer plasma half-life, to enhance its therapeutic potential.[3][5][6] These application notes provide detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo research applications.

Mechanism of Action:

This compound functions by binding directly to PD-L1, which in turn induces the dimerization of PD-L1 on the cell surface. This dimerization sterically hinders the binding of PD-1 to PD-L1, thereby blocking the inhibitory signal and restoring T-cell-mediated anti-tumor immunity.

PDL1_Pathway cluster_t_cell T-Cell cluster_tumor_cell Tumor Cell PD-1 PD-1 PD-L1 PD-L1 PD-1->PD-L1 Inhibitory Signal (Blocked by this compound) TCR TCR MHC MHC TCR->MHC Antigen Presentation Activation Activation MHC->Activation Signal 1 This compound This compound This compound->PD-L1 Binding and Dimerization

PD-1/PD-L1 signaling pathway and this compound inhibition.

Quantitative Data Summary

Chemical Properties:

PropertyValue
CAS Number2919596-13-5
Molecular FormulaC₁₄₃H₂₂₄N₂₆O₄₀S
Molecular Weight2979.52 g/mol

In Vitro Solubility:

SolventSolubilityConcentrationNotes
DMSO100 mg/mL33.56 mMUltrasonic treatment may be required.[1]

In Vivo Formulation Solubilities:

Solvent SystemSolubility
10% DMSO + 90% (20% SBE-β-CD in saline)≥ 5 mg/mL
10% DMSO + 90% corn oil≥ 5 mg/mL
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline≥ 5 mg/mL

Storage Conditions:

FormStorage TemperatureDuration
Solid Powder-20°C1 year
-80°C2 years
Stock Solution in Solvent-20°C1 month (sealed, away from moisture)
-80°C6 months (sealed, away from moisture)

Experimental Protocols

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Corn oil

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Safety Precautions:

  • Handle this compound in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a 100 mg/mL stock solution in DMSO.

Methodology:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.

  • Mixing: Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1]

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials. Store at -80°C for up to 6 months or -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.

InVitro_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage Start Start Equilibrate Equilibrate this compound to Room Temperature Start->Equilibrate Weigh Weigh Powder Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex to Dissolve Add_DMSO->Vortex Ultrasonicate Ultrasonicate (if needed) Vortex->Ultrasonicate Aliquot Aliquot into Vials Ultrasonicate->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Workflow for preparing in vitro stock solutions.
Protocol 2: Preparation of Working Solutions for In Vivo Use

This protocol outlines the preparation of a ready-to-use formulation for in vivo experiments, starting from a high-concentration DMSO stock solution. It is recommended to prepare these working solutions fresh on the day of use.[2]

Methodology:

  • Prepare DMSO Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL) following Protocol 1.

  • Solvent Addition Sequence: The order of solvent addition is critical for maintaining solubility.

    • For PEG300/Tween-80 Formulation:

      • In a sterile tube, add the required volume of the DMSO stock solution.

      • Add 4 volumes of PEG300 and mix thoroughly.

      • Add 0.5 volumes of Tween-80 and mix until the solution is clear.

      • Add 4.5 volumes of saline to reach the final desired concentration and volume. Mix well.

    • For SBE-β-CD Formulation:

      • In a sterile tube, add the required volume of the DMSO stock solution.

      • Add 9 volumes of a 20% SBE-β-CD solution in saline. Mix thoroughly until a clear solution is obtained.

    • For Corn Oil Formulation:

      • In a sterile tube, add the required volume of the DMSO stock solution.

      • Add 9 volumes of corn oil. Mix thoroughly. Note: This formulation should be used with caution for dosing periods exceeding two weeks.[2]

  • Final Concentration Example: To prepare 1 mL of a 5 mg/mL working solution using the PEG300/Tween-80 method:

    • Start with a 50 mg/mL DMSO stock.

    • Take 100 µL of the DMSO stock.

    • Add 400 µL of PEG300 and mix.

    • Add 50 µL of Tween-80 and mix.

    • Add 450 µL of saline and mix.

  • Use: Use the freshly prepared working solution for in vivo administration on the same day.

InVivo_Workflow cluster_peg PEG300/Tween-80 cluster_sbe SBE-β-CD cluster_oil Corn Oil Start Prepare Concentrated DMSO Stock Choice Select Formulation Start->Choice Add_PEG Add DMSO Stock to PEG300 Choice->Add_PEG A Add_SBE Add DMSO Stock to 20% SBE-β-CD in Saline Choice->Add_SBE B Add_Oil Add DMSO Stock to Corn Oil Choice->Add_Oil C Add_Tween Add Tween-80 Add_PEG->Add_Tween Add_Saline Add Saline Add_Tween->Add_Saline End Freshly Prepared Working Solution Add_Saline->End Add_SBE->End Add_Oil->End

Workflow for preparing in vivo formulations.

References

Application Notes and Protocols for the Oral Gavage Formulation of BMS-986238

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of BMS-986238, a potent macrocyclic peptide inhibitor of Programmed Death-Ligand 1 (PD-L1), for oral gavage administration in preclinical research.[1][2] The following sections include information on the physicochemical properties of this compound, recommended vehicle compositions, and step-by-step procedures for preparing stable formulations.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for understanding the solubility and handling of the compound.

PropertyValueReference
Molecular FormulaC143H224N26O40S[1]
Molecular Weight2979.52 g/mol [1]
AppearancePowder[1]
Solubility in DMSO100 mg/mL (33.56 mM) (requires sonication)[1]
In Vivo Solubility≥ 5 mg/mL (1.68 mM) in various vehicles[1][2]
Storage (Powder)-80°C for 2 years; -20°C for 1 year (sealed from moisture)[1]
Storage (in Solvent)-80°C for 6 months; -20°C for 1 month (sealed from moisture)[1]

Recommended Formulations for Oral Gavage

Several vehicle compositions have been identified to achieve a clear solution of this compound at a concentration of at least 5 mg/mL, suitable for oral gavage in preclinical models.[1][2] The selection of a specific vehicle may depend on the experimental design, animal model, and desired pharmacokinetic profile. It is noted that extensive preclinical formulation work was conducted to enable oral bioavailability.[3][4]

The following table summarizes the recommended vehicle compositions.

FormulationVehicle CompositionFinal Concentration of this compound
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (1.68 mM)
210% DMSO, 90% (20% SBE-β-CD in saline)≥ 5 mg/mL (1.68 mM)
310% DMSO, 90% corn oil≥ 5 mg/mL (1.68 mM)

Experimental Protocols

Below are detailed, step-by-step protocols for the preparation of each recommended formulation. It is crucial to follow the order of solvent addition to ensure the formation of a clear and stable solution.

Protocol 1: DMSO, PEG300, Tween-80, and Saline Formulation

This protocol yields a clear solution of ≥ 5 mg/mL.[2]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline solution (0.9% NaCl)

  • Sterile tubes and syringes

Procedure:

  • Prepare a 50 mg/mL stock solution of this compound in DMSO. Weigh the appropriate amount of this compound powder and dissolve it in DMSO. Use sonication if necessary to achieve complete dissolution.

  • To prepare 1 mL of the final formulation, begin with 400 µL of PEG300 in a sterile tube.

  • Add 100 µL of the 50 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly until a homogenous solution is formed.

  • Add 50 µL of Tween-80 to the mixture and vortex to ensure uniform distribution.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix the solution thoroughly.

  • Visually inspect the solution to ensure it is clear before administration.

Protocol 2: DMSO and SBE-β-CD in Saline Formulation

This protocol also yields a clear solution of ≥ 5 mg/mL.[2]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Saline solution (0.9% NaCl)

  • Sterile tubes and syringes

Procedure:

  • Prepare a 20% (w/v) SBE-β-CD solution in saline. Dissolve the appropriate amount of SBE-β-CD in saline.

  • Prepare a 50 mg/mL stock solution of this compound in DMSO. Weigh the required amount of this compound powder and dissolve it in DMSO, using sonication if needed.

  • To prepare 1 mL of the final formulation, start with 900 µL of the 20% SBE-β-CD in saline solution in a sterile tube.

  • Add 100 µL of the 50 mg/mL this compound stock solution in DMSO to the SBE-β-CD solution.

  • Mix the solution thoroughly until it is homogenous and clear.

  • Visually confirm the clarity of the solution before use.

Protocol 3: DMSO and Corn Oil Formulation

This protocol provides a clear solution of ≥ 5 mg/mL and may be suitable for studies requiring a lipid-based vehicle.[2] If the dosing period is expected to be longer than two weeks, this formulation should be used with caution.[2]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Sterile tubes and syringes

Procedure:

  • Prepare a 50 mg/mL stock solution of this compound in DMSO. Weigh the necessary amount of this compound powder and dissolve it in DMSO with the aid of sonication.

  • To prepare 1 mL of the final formulation, begin with 900 µL of corn oil in a sterile tube.

  • Add 100 µL of the 50 mg/mL this compound stock solution in DMSO to the corn oil.

  • Mix the solution thoroughly until a clear and uniform suspension is achieved.

  • Visually inspect the formulation for clarity before administration.

Visualizing the Formulation Workflow

The following diagram illustrates the general workflow for preparing the oral gavage formulations of this compound.

G cluster_stock Stock Solution Preparation cluster_formulation Final Formulation Preparation (Example: Protocol 1) cluster_admin Administration BMS_powder This compound Powder Stock 50 mg/mL Stock in DMSO BMS_powder->Stock Dissolve with sonication DMSO DMSO DMSO->Stock Mix1 Mix 1 Stock->Mix1 Add 100 µL PEG300 PEG300 PEG300->Mix1 Add 400 µL Tween80 Tween-80 Mix2 Mix 2 Saline Saline Final Final Formulation (≥ 5 mg/mL) Mix1->Mix2 Add 50 µL Tween-80 Mix2->Final Add 450 µL Saline Admin Oral Gavage Final->Admin

Caption: Workflow for this compound oral gavage formulation.

References

Application Notes and Protocols for BMS-986238 in Syngeneic Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986238 is a second-generation, orally bioavailable macrocyclic peptide inhibitor of the Programmed Death-Ligand 1 (PD-L1).[1][2] This immune checkpoint inhibitor is designed to block the interaction between PD-L1 and its receptor, PD-1, thereby restoring anti-tumor immunity. A key feature of this compound is the incorporation of a human serum albumin (HSA) binding motif, which significantly extends its plasma half-life, a limitation observed in earlier-generation inhibitors.[2][3] Preclinical data indicates that this compound has a high binding affinity for PD-L1, in the low picomolar range, and a half-life of over 19 hours in rats and cynomolgus monkeys.[2] The mechanism of action for this class of inhibitors involves binding to PD-L1 and inducing its dimerization, which prevents its engagement with PD-1 on T-cells.

These application notes provide a comprehensive guide for the preclinical evaluation of this compound in syngeneic mouse models, which are essential tools for immuno-oncology research due to their intact immune systems.

Signaling Pathway and Mechanism of Action

This compound functions by disrupting the PD-1/PD-L1 immune checkpoint pathway. This pathway is often exploited by tumor cells to evade immune surveillance. The following diagram illustrates the mechanism of action of this compound.

PDL1_Inhibition cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell cluster_APC Antigen Presenting Cell Tumor Cell Tumor Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal T-Cell T-Cell TCR TCR APC APC MHC MHC MHC->TCR T-Cell Activation BMS986238 This compound BMS986238->PDL1 Binding and Dimerization

Caption: Mechanism of this compound in blocking the PD-1/PD-L1 signaling pathway.

Quantitative Data Summary

While specific in vivo efficacy data for this compound in syngeneic mouse models is not publicly available, the following table presents representative data based on the performance of other oral small molecule PD-L1 inhibitors in similar models. This data is intended to serve as a guide for study design.

CompoundDosage and Route of AdministrationMouse ModelTumor Cell LineEfficacy Summary
This compound (Representative) 25-100 mg/kg, oral gavage, once or twice dailyC57BL/6 (syngeneic)MC38 (colon adenocarcinoma)Dose-dependent tumor growth inhibition (TGI). Potential for complete responses in a subset of animals.
This compound (Representative) 25-100 mg/kg, oral gavage, once or twice dailyBALB/c (syngeneic)CT26 (colon carcinoma)Significant anti-tumor efficacy. Enhancement of T-cell infiltration into the tumor microenvironment.
ASC6350 or 100 mg/kg, oral, twice a dayBALB/cCT26-hPD-L1TGI of 17.12% and 36.87% for 50 and 100 mg/kg doses, respectively.
SCL-125, 50, and 100 mg/kg, oralC57BL/6MC-38Demonstrated tumor growth-inhibiting activity.

Experimental Protocols

The following protocols provide a detailed methodology for evaluating the in vivo efficacy of this compound in commonly used syngeneic mouse models.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Analysis cell_culture Cell Culture (MC38 or CT26) implantation Subcutaneous Injection of Tumor Cells cell_culture->implantation animal_acclimation Animal Acclimation (C57BL/6 or BALB/c) animal_acclimation->implantation tumor_monitoring Tumor Growth Monitoring implantation->tumor_monitoring randomization Randomization into Treatment Groups tumor_monitoring->randomization dosing This compound or Vehicle Administration randomization->dosing endpoint Endpoint Determination (Tumor Size, Study Duration) dosing->endpoint tissue_collection Tumor and Spleen Collection endpoint->tissue_collection data_analysis TGI Calculation & Immune Profiling tissue_collection->data_analysis

Caption: General experimental workflow for in vivo efficacy studies of this compound.

Protocol 1: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a typical experiment to evaluate the antitumor efficacy of this compound.

1. Animal Model and Cell Line

  • Animals: 6-8 week old female C57BL/6 or BALB/c mice are commonly used.

  • Tumor Cells:

    • For C57BL/6 mice, use the MC38 colon adenocarcinoma cell line.

    • For BALB/c mice, use the CT26 colon carcinoma cell line.

2. Tumor Cell Implantation

  • Culture the selected tumor cells under standard conditions (e.g., RPMI-1640 + 10% FBS).

  • Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or phosphate-buffered saline (PBS). A mixture with Matrigel (e.g., 40%) can improve tumor take rate.

  • Subcutaneously inject 0.5 x 10^6 to 1 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

3. This compound Formulation and Administration

  • Formulation: For oral gavage, this compound may be formulated in a vehicle such as 0.5% methylcellulose (B11928114) with 0.2% Tween 80.

  • Administration:

    • Once tumors are palpable and have reached a certain size (e.g., 50-100 mm³), randomize the mice into treatment and vehicle control groups.

    • Administer this compound and vehicle according to the planned schedule (e.g., once or twice daily) via oral gavage.

4. Monitoring and Endpoint

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration of treatment. At the endpoint, mice are euthanized, and tumors are excised and weighed.

5. Data Analysis

  • Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Analyze the statistical significance of the differences in tumor volume and weight between the treatment and control groups.

Protocol 2: Analysis of the Tumor Microenvironment

This protocol describes the analysis of immune cells within the tumor microenvironment following treatment with this compound.

1. Tissue Processing

  • At the study endpoint, excise tumors from euthanized mice.

  • For immunohistochemistry (IHC), fix a portion of the tumor in 10% neutral buffered formalin and embed in paraffin.

  • For flow cytometry, keep a portion of the tumor fresh and process immediately.

2. Immunohistochemistry (IHC)

  • Cut paraffin-embedded tumor sections (e.g., 4-5 µm).

  • Perform antigen retrieval followed by incubation with primary antibodies against immune cell markers (e.g., CD8 for cytotoxic T cells, FoxP3 for regulatory T cells).

  • Use an appropriate secondary antibody and detection system.

  • Image the stained slides and quantify the number of positive cells per unit area.

3. Flow Cytometry

  • Mechanically and enzymatically digest the fresh tumor tissue to obtain a single-cell suspension.

  • Stain the cells with a cocktail of fluorescently labeled antibodies against surface and intracellular markers of different immune cell populations (e.g., CD45, CD3, CD4, CD8, FoxP3).

  • Acquire data on a flow cytometer and analyze the percentages of different immune cell subsets within the tumor.

Conclusion

This compound represents a promising orally bioavailable PD-L1 inhibitor with a potentially favorable pharmacokinetic profile. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in syngeneic mouse models. Such studies are critical for elucidating its in vivo efficacy, mechanism of action, and for guiding its further clinical development in the field of cancer immunotherapy.

References

Application Notes and Protocols for Measuring PD-L1 Occupancy with BMS-986238

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986238 is a second-generation, orally bioavailable macrocyclic peptide inhibitor of Programmed Death-Ligand 1 (PD-L1).[1][2][3][4] This novel therapeutic agent is designed to offer a distinct modality compared to traditional monoclonal antibodies in the competitive landscape of cancer immunotherapy.[1] Its unique structure, which includes a fatty acid acylation and a PEG linker, contributes to an extended half-life and enhanced binding to serum albumin.[1] this compound exhibits a potent, low picomolar binding affinity for PD-L1.[1][2] The predecessor to this compound, BMS-986189, demonstrated near-complete peripheral PD-L1 occupancy at low plasma concentrations, a characteristic expected to be retained or improved with this compound.[1][2]

These application notes provide detailed protocols for the quantitative measurement of PD-L1 receptor occupancy by this compound on both circulating immune cells and within the tumor microenvironment. The accurate assessment of receptor occupancy is critical for understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing regimens, and confirming target engagement in preclinical and clinical studies.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of this compound
PropertyDescriptionReference
Molecular Class Macrocyclic Peptide[1][2][3]
Target Programmed Death-Ligand 1 (PD-L1)[1][2][3]
Binding Affinity (to PD-L1) Low Picomolar[1][2]
Half-life (preclinical) >19 hours (rats and cynomolgus monkeys)[1][2]
Key Structural Features Fatty acid acylation, PEG linker[1]
Administration Route Oral[1][2]
Table 2: Experimental Parameters for PD-L1 Receptor Occupancy Assays
ParameterFlow Cytometry (PBMCs)Quantitative Immunofluorescence (Tumor Tissue)
Primary Metric % PD-L1 OccupancyPD-L1 Signal Intensity / Area
Detection Method Free vs. Bound ReceptorIn situ quantification of PD-L1
Key Reagents Anti-PD-L1 antibody (competing), Anti-human IgG4 (for bound), Cell surface markers (e.g., CD45, CD3, CD8)Anti-PD-L1 antibody, Secondary fluorescent antibody, DAPI
Controls Untreated cells, Isotype controls, Fluorescence Minus One (FMO)No primary antibody, Isotype control, PD-L1 positive/negative tissue
Instrumentation Flow CytometerFluorescence Microscope with image analysis software

Signaling Pathway and Mechanism of Action

This compound functions by blocking the interaction between PD-L1, expressed on tumor cells and other immune cells, and its receptor PD-1 on activated T cells. This interaction typically leads to the suppression of T-cell activity, allowing cancer cells to evade immune surveillance. By occupying the PD-1 binding site on PD-L1, this compound prevents this inhibitory signaling, thereby restoring T-cell effector functions, including proliferation, cytokine release, and cytotoxic activity against tumor cells.

PDL1_Signaling_Pathway cluster_tcell T Cell Tumor_Cell PD-L1 T_Cell PD-1 Tumor_Cell->T_Cell Inhibitory Signal Activation T-Cell Activation (Proliferation, Cytokine Release) T_Cell->Activation Inhibits TCR TCR TCR->Activation CD28 CD28 CD28->Activation BMS_986238 This compound BMS_986238->Tumor_Cell

Caption: this compound blocks the PD-1/PD-L1 interaction, restoring T-cell activation.

Experimental Protocols

The following protocols provide a framework for measuring PD-L1 occupancy. Specific antibody clones, concentrations, and incubation times may require optimization.

Protocol 1: PD-L1 Receptor Occupancy on Peripheral Blood Mononuclear Cells (PBMCs) by Flow Cytometry

This protocol measures the percentage of PD-L1 sites on circulating immune cells that are occupied by this compound.

Workflow:

Flow_Cytometry_Workflow Start Isolate PBMCs from Whole Blood Incubate Incubate PBMCs with this compound (Dose-response or single concentration) Start->Incubate Wash Wash cells to remove unbound compound Incubate->Wash Stain Stain with fluorescently labeled antibodies (Free PD-L1, Total PD-L1, Cell markers) Wash->Stain Acquire Acquire data on a flow cytometer Stain->Acquire Analyze Analyze data to calculate % Occupancy Acquire->Analyze

Caption: Workflow for measuring PD-L1 occupancy on PBMCs by flow cytometry.

Materials:

  • Ficoll-Paque PLUS

  • Phosphate Buffered Saline (PBS)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • This compound

  • Fluorescently labeled antibodies:

    • Anti-PD-L1 (clone that competes with this compound for binding)

    • Anti-human IgG4 (to detect bound this compound if it has an Fc-like component, or a specific anti-peptide antibody)

    • Anti-CD45, Anti-CD3, Anti-CD8, Anti-CD14 (for immune cell gating)

  • Viability dye (e.g., 7-AAD or Propidium Iodide)

  • FACS tubes

  • Flow cytometer

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Cell Culture and Treatment:

    • Resuspend PBMCs in RPMI 1640 supplemented with 10% FBS at a concentration of 1 x 10^6 cells/mL.

    • Aliquot 100 µL of cell suspension into FACS tubes.

    • Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) to the respective tubes. Include an untreated control.

    • Incubate for 1 hour at 37°C.

  • Washing: Wash the cells twice with 2 mL of cold PBS to remove unbound this compound. Centrifuge at 300 x g for 5 minutes between washes.

  • Staining for Free PD-L1:

    • To a set of tubes, add a pre-titered amount of a fluorescently labeled anti-PD-L1 antibody that competes for the same binding site as this compound.

    • Incubate for 30 minutes at 4°C in the dark.

  • Staining for Total PD-L1 (optional):

    • To a separate set of tubes (pre-dose or untreated sample), add a saturating concentration of a non-competing fluorescently labeled anti-PD-L1 antibody.

  • Cell Surface Marker Staining: Add a cocktail of fluorescently labeled antibodies for cell surface markers (e.g., CD45, CD3, CD8, CD14) to all tubes.

  • Viability Staining: Add a viability dye according to the manufacturer's instructions.

  • Data Acquisition: Acquire data on a flow cytometer, collecting a minimum of 50,000 events in the lymphocyte gate.

  • Data Analysis:

    • Gate on viable, single cells, and then on specific immune cell populations (e.g., CD3+ T cells, CD14+ monocytes).

    • Determine the Mean Fluorescence Intensity (MFI) of the competing anti-PD-L1 antibody in the untreated and treated samples.

    • Calculate PD-L1 occupancy using the following formula: % Occupancy = [1 - (MFI_treated / MFI_untreated)] x 100

Protocol 2: Quantitative Immunofluorescence (QIF) for PD-L1 Occupancy in Tumor Tissue

This protocol allows for the in situ visualization and quantification of PD-L1 expression and can be adapted to assess occupancy in preclinical tumor models treated with this compound.

Workflow:

QIF_Workflow Start Obtain FFPE or Frozen Tumor Sections Pre-process Deparaffinization, Rehydration, and Antigen Retrieval Start->Pre-process Block Block non-specific binding Pre-process->Block Stain_Primary Incubate with primary anti-PD-L1 antibody Block->Stain_Primary Stain_Secondary Incubate with fluorescent secondary antibody Stain_Primary->Stain_Secondary Counterstain Counterstain with DAPI Stain_Secondary->Counterstain Image Acquire images using a fluorescence microscope Counterstain->Image Analyze Quantify PD-L1 signal intensity using image analysis software Image->Analyze

Caption: Workflow for quantitative immunofluorescence of PD-L1 in tumor tissue.

Materials:

  • Formalin-Fixed Paraffin-Embedded (FFPE) or frozen tumor tissue sections

  • Xylene and ethanol (B145695) series (for FFPE)

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against PD-L1

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope with image analysis software

Procedure:

  • Tissue Preparation:

    • For FFPE sections, deparaffinize in xylene and rehydrate through a graded ethanol series.

    • Perform heat-induced antigen retrieval.

  • Blocking: Block non-specific antibody binding by incubating the slides in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Staining:

    • Incubate slides with the primary anti-PD-L1 antibody at an optimized dilution overnight at 4°C.

    • Include a no-primary-antibody control and an isotype control.

  • Secondary Antibody Staining:

    • Wash slides three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining:

    • Wash slides three times with PBS.

    • Incubate with DAPI for 5 minutes to stain the nuclei.

  • Mounting: Wash slides and mount with an anti-fade mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope at a consistent exposure time.

    • Use image analysis software to quantify the fluorescence intensity of PD-L1 staining per unit area of the tumor.

    • Compare the PD-L1 signal intensity between untreated and this compound-treated tumor samples to infer receptor occupancy. A decrease in detectable PD-L1 in treated samples, when using a competing primary antibody, would suggest occupancy by the drug.

Conclusion

The protocols outlined in these application notes provide a robust framework for the detailed assessment of PD-L1 receptor occupancy by this compound. The use of flow cytometry allows for the precise quantification of occupancy on various circulating immune cell subsets, while quantitative immunofluorescence provides valuable spatial information within the tumor microenvironment. Consistent application of these methodologies will be instrumental in advancing the preclinical and clinical development of this promising oral PD-L1 inhibitor.

References

Application Notes and Protocols for Assessing T-Cell Activation with BMS-986238

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986238 is a potent, second-generation macrocyclic peptide inhibitor of Programmed Death-Ligand 1 (PD-L1).[1][2][3] As an immune checkpoint inhibitor, this compound is designed to block the interaction between PD-L1 and its receptor, PD-1, thereby preventing the downregulation of T-cell activity and enhancing anti-tumor immune responses.[4][5] These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro effects of this compound on T-cell activation.

Mechanism of Action: T-cells play a crucial role in the adaptive immune system, recognizing and eliminating infected or cancerous cells.[6] The PD-1/PD-L1 pathway is a key immune checkpoint that regulates T-cell responses. When PD-L1, often expressed on tumor cells, binds to PD-1 on T-cells, it transmits an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity.[4] this compound, by binding to PD-L1, prevents this interaction and restores T-cell effector functions.[2][3][5]

Data Presentation

The following tables present illustrative data demonstrating the expected dose-dependent effects of this compound on various parameters of T-cell activation.

Table 1: Effect of this compound on T-Cell Activation Markers

This compound Concentration (nM)% CD69+ of CD8+ T-cells% CD25+ of CD8+ T-cells
0 (Vehicle Control)15.2 ± 2.110.5 ± 1.8
125.8 ± 3.520.1 ± 2.9
1045.6 ± 5.238.7 ± 4.5
10065.3 ± 6.858.2 ± 5.9
100068.1 ± 7.260.5 ± 6.3

Table 2: Effect of this compound on Cytokine Production by T-Cells

This compound Concentration (nM)IFN-γ Secretion (pg/mL)TNF-α Secretion (pg/mL)
0 (Vehicle Control)150 ± 2580 ± 15
1350 ± 45180 ± 30
10800 ± 90450 ± 55
1001500 ± 180900 ± 110
10001600 ± 200950 ± 120

Table 3: Effect of this compound on T-Cell Proliferation

This compound Concentration (nM)% Proliferation of CD8+ T-cells
0 (Vehicle Control)20.5 ± 3.2
135.8 ± 4.8
1060.2 ± 7.5
10085.6 ± 9.1
100088.3 ± 9.5

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) and T-Cells

This protocol describes the isolation of PBMCs from whole blood, followed by the enrichment of CD8+ T-cells.

Materials:

  • Human whole blood

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • CD8+ T-cell isolation kit (magnetic bead-based)

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the upper layer and carefully collect the buffy coat layer containing PBMCs.

  • Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet and count the cells.

  • Isolate CD8+ T-cells from the PBMC population using a negative selection magnetic bead-based kit according to the manufacturer's instructions.[7]

  • Assess the purity of the isolated CD8+ T-cells by flow cytometry.

Protocol 2: In Vitro T-Cell Activation Assay

This protocol outlines a co-culture system to assess the effect of this compound on T-cell activation.

Materials:

  • Isolated human CD8+ T-cells

  • A PD-L1 expressing tumor cell line (e.g., SK-OV-3)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

  • Anti-CD3 antibody (plate-bound)

  • This compound

  • DMSO (vehicle control)

Procedure:

  • Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.

  • Wash the plate twice with sterile PBS to remove unbound antibody.[8]

  • Seed the PD-L1 expressing tumor cells at an appropriate density (e.g., 2 x 10^4 cells/well) and allow them to adhere overnight.

  • On the day of the experiment, prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%).

  • Add the this compound dilutions or vehicle control to the wells containing the tumor cells.

  • Add the isolated CD8+ T-cells to the wells at a specific effector-to-target ratio (e.g., 5:1).

  • Incubate the co-culture for 24-72 hours at 37°C in a 5% CO2 incubator.

Protocol 3: Flow Cytometry Analysis of T-Cell Activation Markers

This protocol describes the staining and analysis of T-cell activation markers by flow cytometry.

Materials:

  • Co-cultured cells from Protocol 2

  • Fluorochrome-conjugated antibodies against CD8, CD69, and CD25

  • FACS buffer (PBS with 2% FBS)

  • Fixable viability dye

Procedure:

  • Harvest the cells from the co-culture plate.

  • Wash the cells with FACS buffer.

  • Stain the cells with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.

  • Stain the cells with fluorochrome-conjugated antibodies against CD8, CD69, and CD25 for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Analyze the data by gating on live, single CD8+ T-cells and quantifying the percentage of cells expressing CD69 and CD25.

Protocol 4: Measurement of Cytokine Secretion

This protocol details the quantification of cytokines released into the cell culture supernatant.

Materials:

  • Cell culture supernatants from Protocol 2

  • ELISA kit or Cytometric Bead Array (CBA) kit for IFN-γ and TNF-α

Procedure:

  • Centrifuge the co-culture plate at 300 x g for 5 minutes.

  • Carefully collect the supernatants from each well.

  • Measure the concentration of IFN-γ and TNF-α in the supernatants using an ELISA or CBA kit according to the manufacturer's protocol.

Protocol 5: T-Cell Proliferation Assay (CFSE-based)

This protocol describes a method to measure T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

  • Isolated CD8+ T-cells

  • CFSE staining solution

  • Co-culture setup as in Protocol 2

Procedure:

  • Label the isolated CD8+ T-cells with CFSE according to the manufacturer's instructions.

  • Quench the staining reaction and wash the cells.

  • Set up the co-culture as described in Protocol 2 using the CFSE-labeled T-cells.

  • Incubate for 3-5 days.

  • Harvest the cells and stain for CD8.

  • Acquire the data on a flow cytometer.

  • Analyze the data by gating on the CD8+ T-cell population and assessing the dilution of the CFSE signal, which indicates cell division.

Visualizations

PD1_PDL1_Signaling_Pathway PD-1/PD-L1 Signaling Pathway and this compound Inhibition cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Signal 2 (Inhibition) MHC_Antigen MHC + Antigen TCR TCR MHC_Antigen->TCR Signal 1 (Activation) PI3K_AKT PI3K/AKT Pathway TCR->PI3K_AKT SHP2 SHP2 PD1->SHP2 SHP2->PI3K_AKT Inhibits Activation T-Cell Activation (Proliferation, Cytokine Release) PI3K_AKT->Activation BMS986238 This compound BMS986238->PDL1 Blocks Binding

Caption: PD-1/PD-L1 signaling and this compound mechanism.

TCell_Activation_Workflow Experimental Workflow for Assessing T-Cell Activation cluster_prep Preparation cluster_coculture Co-Culture cluster_analysis Analysis isolate_tcells Isolate CD8+ T-Cells from PBMCs coculture Co-culture T-Cells and Tumor Cells with this compound (24-72h) isolate_tcells->coculture plate_tumor_cells Plate PD-L1+ Tumor Cells plate_tumor_cells->coculture prepare_bms Prepare this compound Dilutions prepare_bms->coculture flow_cytometry Flow Cytometry: - Activation Markers (CD69, CD25) - Proliferation (CFSE) coculture->flow_cytometry cytokine_assay Cytokine Assay (ELISA/CBA): - IFN-γ, TNF-α coculture->cytokine_assay

Caption: Workflow for T-cell activation assessment.

References

Application Notes and Protocols: BMS-986238 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986238 is a second-generation, orally bioavailable macrocyclic peptide inhibitor of the programmed death-ligand 1 (PD-L1) signaling pathway.[1][2][3] Developed by Bristol Myers Squibb, this innovative therapeutic agent represents a strategic advancement over earlier PD-L1 inhibitors by overcoming pharmacokinetic limitations such as rapid clearance and short half-life.[1][4] Its unique design, incorporating a human serum albumin (HSA) binding motif and a polyethylene (B3416737) glycol (PEG) linker, significantly extends its circulation time, allowing for oral administration.[1] This document aims to provide a detailed overview of this compound, its mechanism of action, and to outline generalized protocols for its investigation in combination with chemotherapy, based on publicly available information and standard practices in the field.

Disclaimer: As of the date of this document, specific clinical or preclinical data on the combination of this compound with chemotherapy has not been made publicly available. The experimental protocols and data tables presented below are therefore based on the known characteristics of this compound as a monotherapy and on established methodologies for evaluating immunotherapy-chemotherapy combinations. These should be regarded as illustrative templates rather than definitive study designs.

Mechanism of Action

This compound functions by binding directly to PD-L1, a transmembrane protein often overexpressed on tumor cells. This binding prevents the interaction between PD-L1 and its receptor, PD-1, which is found on activated T cells. The PD-1/PD-L1 interaction is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. By blocking this interaction, this compound effectively releases the "brakes" on the immune system, allowing T cells to recognize and attack cancer cells. A key feature of the mechanism for small-molecule inhibitors of PD-L1, including those from Bristol Myers Squibb, is the induction of PD-L1 dimerization, which sterically hinders the binding of PD-1.

PDL1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_inhibition Immune Inhibition cluster_activation Immune Activation with this compound Tumor Tumor PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding PDL1_dimer PD-L1 Dimer TCell T-Cell Activation T-Cell Activation (Tumor Cell Killing) TCell->Activation Inhibition T-Cell Inhibition (Tumor Evasion) PD1->Inhibition BMS986238 This compound BMS986238->PDL1 Binds and Induces Dimerization PDL1_dimer->PD1 Interaction Blocked

Caption: PD-L1 Signaling Pathway and this compound Mechanism of Action.

Preclinical and Pharmacokinetic Data (Monotherapy)

While specific data for combination therapy is unavailable, preclinical studies on this compound as a single agent have established its key pharmacokinetic properties.

ParameterSpeciesValueReference
Binding Affinity (to PD-L1) -Low picomolar[1][4]
Half-life Rat>19 hours[1][4]
Half-life Cynomolgus Monkey>19 hours[1][4]
Key Feature -Oral bioavailability[1][4]

Hypothetical Experimental Protocol: In Vivo Efficacy of this compound in Combination with Chemotherapy

This protocol describes a generalized workflow for assessing the synergistic or additive anti-tumor effects of this compound combined with a standard chemotherapeutic agent in a murine tumor model.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoints Model Select Syngeneic Tumor Model (e.g., MC38, CT26) Implantation Implant Tumor Cells Subcutaneously in Mice Model->Implantation Randomization Randomize Mice into Treatment Groups when Tumors Reach Palpable Size Implantation->Randomization Group1 Group 1: Vehicle Control Group2 Group 2: This compound (Oral Gavage) Group3 Group 3: Chemotherapy (e.g., Cisplatin, IP) Group4 Group 4: This compound + Chemotherapy Measurement Measure Tumor Volume and Body Weight (e.g., 2-3 times/week) Group1->Measurement Endpoint Primary Endpoint: Tumor Growth Inhibition (TGI) Measurement->Endpoint Secondary Secondary Endpoints: - Overall Survival - Immune Cell Profiling (FACS) - Cytokine Analysis Measurement->Secondary

Caption: Generalized In Vivo Experimental Workflow.
Detailed Methodology

  • Cell Culture and Tumor Implantation:

    • Culture a suitable cancer cell line (e.g., MC38 colorectal carcinoma) in appropriate media.

    • Harvest cells and resuspend in a sterile solution (e.g., PBS or Matrigel).

    • Inject a defined number of cells (e.g., 1x10^6) subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).

  • Animal Husbandry and Grouping:

    • House animals in accordance with institutional guidelines.

    • Monitor tumor growth until they reach a predetermined average size (e.g., 100-150 mm³).

    • Randomize animals into four treatment groups (n=8-10 per group):

      • Group 1: Vehicle control (oral gavage and intraperitoneal saline).

      • Group 2: this compound (formulated for oral gavage, daily).

      • Group 3: Chemotherapy (e.g., cisplatin, administered intraperitoneally on a defined schedule).

      • Group 4: Combination of this compound and chemotherapy.

  • Dosing and Administration:

    • Determine the appropriate dose for this compound and the chemotherapeutic agent based on prior studies or dose-ranging experiments.

    • Administer this compound daily via oral gavage.

    • Administer chemotherapy according to a clinically relevant schedule (e.g., once weekly).

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: 0.5 x length x width²).

    • Monitor animal body weight and overall health status.

    • At the study endpoint (e.g., when tumors in the control group reach a maximum size), euthanize animals and collect tumors and spleens for further analysis.

  • Ex Vivo Analysis:

    • Flow Cytometry: Prepare single-cell suspensions from tumors and spleens to analyze the infiltration and activation status of immune cells (e.g., CD8+ T cells, regulatory T cells).

    • Immunohistochemistry: Analyze tumor sections for markers of immune cell infiltration and PD-L1 expression.

    • Cytokine Analysis: Measure levels of pro-inflammatory cytokines in serum or tumor lysates.

Clinical Trial Considerations

A Phase 1 clinical trial for this compound has been registered (NCT0668458), though results are not yet publicly available.[1] A hypothetical Phase 1b/2 study of this compound in combination with chemotherapy would likely follow a 3+3 dose-escalation design to determine the recommended Phase 2 dose (RP2D) and assess safety and preliminary efficacy.

Logical Relationship for Clinical Trial Design

Clinical_Trial_Logic Phase1 Phase 1a (Monotherapy) - Determine MTD of this compound - Assess Safety and PK Phase1b Phase 1b (Combination) - 3+3 Dose Escalation of this compound with Standard Dose Chemotherapy - Determine RP2D of Combination Phase1->Phase1b Phase2 Phase 2 (Expansion) - Enroll Disease-Specific Cohorts - Evaluate ORR, PFS, DoR - Further Assess Safety Phase1b->Phase2 Decision Go/No-Go Decision for Phase 3 Pivotal Trial Phase2->Decision

Caption: Logical Flow of a Clinical Development Program.

Conclusion

This compound is a promising, orally administered PD-L1 inhibitor with a favorable pharmacokinetic profile. While its potential in combination with chemotherapy is of significant interest to the research community, there is currently a lack of published data to fully characterize this application. The protocols and diagrams provided herein offer a foundational framework for researchers to design and interpret studies aimed at exploring this therapeutic combination. As data from ongoing clinical trials become available, these application notes will be updated to reflect the latest findings.

References

Application Notes and Protocols for the Utilization of BMS-986238 in Humanized Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986238 is a second-generation, macrocyclic peptide-based inhibitor of the programmed death-ligand 1 (PD-L1) protein, an established immune checkpoint target for cancer immunotherapy.[1][2] Developed by Bristol Myers Squibb, this innovative therapeutic agent is designed to overcome the pharmacokinetic limitations of earlier peptide inhibitors, boasting a significantly extended half-life and the potential for oral administration.[1][2] Humanized mouse models, which involve the engraftment of human immune cells or tissues into immunodeficient mice, provide a crucial in vivo platform for the preclinical evaluation of human-specific immunotherapies like this compound. This document provides detailed application notes and protocols for the use of this compound in humanized mouse models for immuno-oncology research.

This compound: Mechanism of Action and Key Features

This compound is a potent inhibitor of the PD-1/PD-L1 interaction, a key pathway that tumors exploit to evade the host immune system. Unlike monoclonal antibodies, this compound is a smaller, macrocyclic peptide.[1] Its mechanism of action involves binding to PD-L1 and inducing its dimerization, which sterically hinders the interaction with its receptor, PD-1, on T cells. This blockade is intended to restore anti-tumor T-cell activity.

Key design strategies have been implemented to enhance the therapeutic potential of this compound:

  • Extended Half-Life: To improve upon first-generation peptide inhibitors that suffered from rapid clearance, this compound incorporates a human serum albumin (HSA) binding motif. This allows the peptide to "hitch a ride" on the long-lived HSA protein in circulation, significantly extending its half-life.

  • Structural Optimization: The molecule includes features such as a cyclic peptide backbone, N-methylated amino acids, and non-proteinogenic amino acids to enhance its stability and permeability.[1]

Signaling Pathway: PD-1/PD-L1 Inhibition by this compound

PDL1_Inhibition cluster_tumor Tumor Cell cluster_tcell T Cell cluster_inhibition Inhibition by this compound Tumor_Cell Tumor Cell PDL1_Monomer PD-L1 (Monomer) PD1 PD-1 PDL1_Monomer->PD1 Interaction PDL1_Dimer PD-L1 Dimer (Inactive) T_Cell T Cell PD1->T_Cell Inhibitory Signal (T Cell Exhaustion) TCR TCR BMS986238 This compound BMS986238->PDL1_Monomer Binding and Dimerization PDL1_Dimer->PD1 Interaction Blocked

PD-1/PD-L1 signaling and inhibition by this compound.

Application of this compound in Humanized Mouse Models

While specific preclinical studies detailing the use of this compound in humanized mouse models are not yet publicly available, we can outline a comprehensive approach based on established methodologies for evaluating PD-L1 inhibitors in these systems. Humanized mice are essential for this purpose as this compound is designed to interact with human PD-L1.

Types of Humanized Mouse Models for this compound Evaluation

Two primary types of humanized mouse models are suitable for assessing the efficacy of this compound:

  • PBMC-Humanized Mice: These models are generated by engrafting human peripheral blood mononuclear cells (PBMCs) into immunodeficient mice. They are characterized by the rapid engraftment of mature human T cells, making them suitable for short-term efficacy studies.

  • CD34+ HSC-Humanized Mice: These models are created by engrafting human CD34+ hematopoietic stem cells (HSCs), which leads to the development of a multi-lineage human immune system, including T cells, B cells, and myeloid cells. These models are more stable and suitable for longer-term studies.

Experimental Protocols

General Workflow for Efficacy Studies

Efficacy_Workflow Start Start Humanization Generation of Humanized Mice (PBMC or CD34+ HSC Engraftment) Start->Humanization Tumor_Implantation Tumor Cell Line Implantation (e.g., Human PD-L1+ Cancer Cell Line) Humanization->Tumor_Implantation Tumor_Growth Allow Tumors to Establish (e.g., ~100 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Growth, Body Weight, and Clinical Signs Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Immune Cell Profiling, Cytokine Analysis Monitoring->Endpoint Data_Analysis Data Analysis and Statistical Evaluation Endpoint->Data_Analysis End End Data_Analysis->End

General experimental workflow for this compound efficacy studies.
Protocol for Generation of PBMC-Humanized Mice and Tumor Engraftment

Materials:

  • Immunodeficient mice (e.g., NOD-scid IL2Rγnull (NSG) mice), 6-8 weeks old.

  • Cryopreserved human PBMCs.

  • Human cancer cell line expressing PD-L1 (e.g., MDA-MB-231).

  • Matrigel.

  • Sterile PBS.

Procedure:

  • Thaw human PBMCs and assess viability. Resuspend in sterile PBS.

  • Inject approximately 5-10 x 10^6 PBMCs intraperitoneally into each NSG mouse.

  • Allow 7-14 days for human immune cell engraftment.

  • Harvest the human cancer cell line and resuspend in a 1:1 mixture of PBS and Matrigel.

  • Subcutaneously inject 1-5 x 10^6 tumor cells into the flank of each humanized mouse.

  • Monitor tumor growth using calipers.

Protocol for this compound Administration

Materials:

  • This compound (lyophilized powder).

  • Vehicle solution (e.g., sterile water for injection, or as specified by the manufacturer).

  • Oral gavage needles or appropriate injection supplies.

Procedure:

  • Reconstitute this compound in the appropriate vehicle to the desired stock concentration.

  • Once tumors reach a predetermined size (e.g., 100 mm³), randomize mice into treatment and control groups.

  • Administer this compound at the desired dose and schedule. Given its potential for oral administration, oral gavage is a likely route. A starting dose could be in the range of 1-10 mg/kg, administered daily or every other day, based on its extended half-life.

  • The control group should receive an equivalent volume of the vehicle.

  • Continue treatment for the duration of the study (e.g., 21-28 days).

Endpoint Analysis

Tumor Analysis:

  • At the end of the study, euthanize mice and excise tumors.

  • Measure final tumor weight and volume.

  • A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) to assess immune cell infiltration (e.g., CD3+, CD8+ T cells) and PD-L1 expression.

  • Another portion can be dissociated to create a single-cell suspension for flow cytometry analysis of tumor-infiltrating lymphocytes (TILs).

Spleen and Blood Analysis:

  • Collect blood via cardiac puncture for plasma cytokine analysis (e.g., using a multiplex immunoassay).

  • Harvest spleens and prepare splenocyte suspensions for flow cytometry to analyze human immune cell populations (e.g., CD45+, CD3+, CD4+, CD8+).

Data Presentation

Table 1: Hypothetical In Vivo Efficacy of this compound in a PBMC-Humanized Mouse Model with a Human PD-L1+ Tumor Xenograft
Treatment GroupNMean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Final Tumor Weight (g) ± SEM
Vehicle Control101500 ± 150-1.5 ± 0.2
This compound (1 mg/kg, daily)10900 ± 120400.9 ± 0.15
This compound (5 mg/kg, daily)10450 ± 90700.45 ± 0.1
This compound (10 mg/kg, daily)10300 ± 75800.3 ± 0.08
Table 2: Hypothetical Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
Treatment Group% hCD45+ of Live Cells% CD3+ of hCD45+% CD8+ of CD3+CD8+/Treg Ratio
Vehicle Control5.2 ± 1.160.5 ± 5.325.1 ± 3.21.5
This compound (5 mg/kg)15.8 ± 2.575.2 ± 6.155.8 ± 4.54.8

Conclusion

This compound represents a promising next-generation PD-L1 inhibitor with a unique macrocyclic peptide structure and improved pharmacokinetic properties. Humanized mouse models are indispensable for the preclinical evaluation of its anti-tumor efficacy and for elucidating its in vivo mechanism of action. The protocols and application notes provided here offer a comprehensive framework for designing and executing studies to assess the therapeutic potential of this compound in a setting that recapitulates key aspects of the human immune system's interaction with cancer. Such studies are critical for advancing our understanding of this novel agent and for informing its clinical development.

References

Application Notes and Protocols for Establishing a BMS-986238 Resistant Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986238 is a second-generation, orally bioavailable, macrocyclic peptide inhibitor of Programmed Death-Ligand 1 (PD-L1).[1][2][3] It represents a novel therapeutic modality in cancer immunotherapy, distinct from traditional monoclonal antibodies.[2] this compound functions by binding to PD-L1 and inducing its dimerization, which sterically hinders its interaction with the PD-1 receptor on T-cells. This blockade is intended to restore anti-tumor immunity.[4][5] The development of resistance to anti-cancer therapies is a significant clinical challenge.[6] Understanding the mechanisms of resistance to this compound is crucial for optimizing its therapeutic use and developing strategies to overcome resistance. These application notes provide a detailed protocol for establishing and characterizing a this compound resistant cancer cell line in vitro.

Data Presentation

Successful generation of a this compound resistant cell line is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) compared to the parental cell line. The following tables provide a template for presenting the quantitative data that should be generated during this process.

Table 1: Cytotoxicity of this compound on Parental Cancer Cell Line

Cell LineTreatment Duration (hours)IC50 (nM) [Placeholder]
HCC827 (Parental)7210
MDA-MB-231 (Parental)7215
MCF-7 (Parental)7225

Note: The IC50 values presented are hypothetical placeholders. Actual values must be determined experimentally for the specific cell line used.

Table 2: Comparison of this compound IC50 in Parental and Resistant Cell Lines

Cell LineIC50 (nM) [Placeholder]Resistance Index (RI)
HCC827 (Parental)101.0
HCC827 (this compound Resistant)50050.0
MDA-MB-231 (Parental)151.0
MDA-MB-231 (this compound Resistant)75050.0
MCF-7 (Parental)251.0
MCF-7 (this compound Resistant)125050.0

Note: The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.

Experimental Protocols

Protocol 1: Determination of the IC50 of this compound in a Parental Cancer Cell Line

Objective: To determine the baseline sensitivity of a chosen cancer cell line to this compound.

Materials:

  • Selected cancer cell line (e.g., HCC827, MDA-MB-231, or MCF-7, known to express PD-L1)[7][8][9]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • DMSO (for drug dilution)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the parental cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Preparation: Prepare a 2X stock solution of this compound in complete medium. Perform serial dilutions to create a range of concentrations (e.g., from 0.1 nM to 10 µM). Include a vehicle control (DMSO-containing medium).

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the 2X drug solutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Cell Viability Assay: After the incubation period, assess cell viability using a chosen assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the cell viability against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Generation of a this compound Resistant Cell Line

Objective: To establish a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line with a determined this compound IC50

  • Complete cell culture medium

  • This compound

  • DMSO

  • Cell culture flasks (T25 or T75)

  • Cryopreservation medium

Procedure:

  • Initial Exposure: Start by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the IC50 curve.

  • Monitoring and Passaging: Monitor the cells daily for signs of cytotoxicity. Initially, a significant portion of the cells may die. When the surviving cells become 70-80% confluent, passage them into a new flask with fresh medium containing the same concentration of this compound.

  • Dose Escalation: Once the cells have a stable growth rate at the current drug concentration (typically after 2-3 passages), increase the concentration of this compound by 1.5- to 2-fold.

  • Iterative Process: Repeat steps 2 and 3, gradually increasing the drug concentration over several months. The rate of dose escalation should be adjusted based on the cellular response; if excessive cell death is observed, maintain the cells at the current concentration for a longer period or reduce the dose to the previous level.

  • Cryopreservation: At each successful dose escalation step, cryopreserve a batch of cells as a backup.

  • Establishment of the Resistant Line: Continue this process until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cell line.

  • Resistance Validation: Once a resistant population is established, confirm the degree of resistance by performing an IC50 determination assay as described in Protocol 1 and compare it to the parental cell line. The resistant cell line should be cultured in drug-free medium for several passages to ensure the stability of the resistant phenotype before characterization.

Protocol 3: Characterization of the this compound Resistant Cell Line

Objective: To investigate the potential mechanisms of resistance in the newly established cell line.

1. Assessment of PD-L1 Expression:

  • Method: Western blotting or flow cytometry.

  • Procedure: Compare the protein levels of PD-L1 in the parental and resistant cell lines. A downregulation of PD-L1 could be a mechanism of resistance.

2. Analysis of the PD-1/PD-L1 Signaling Pathway:

  • Method: Western blotting.

  • Procedure: Examine the phosphorylation status of key downstream signaling molecules of the PD-1/PD-L1 pathway (e.g., SHP-2, ZAP70, PI3K, Akt) in a co-culture system with T-cells.

3. Investigation of Compensatory Immune Checkpoints:

  • Method: Flow cytometry or qRT-PCR.

  • Procedure: Assess the expression of other immune checkpoint proteins such as TIM-3, LAG-3, and CTLA-4 in the resistant cells, as their upregulation can be a compensatory resistance mechanism.[9]

4. Genomic and Transcriptomic Analysis:

  • Method: Next-generation sequencing (NGS) of DNA and RNA.

  • Procedure: Identify potential mutations in genes involved in the interferon-gamma signaling pathway (e.g., JAK1, JAK2, B2M), which can lead to reduced PD-L1 expression.[6] Compare the transcriptomic profiles of parental and resistant cells to identify differentially expressed genes that may contribute to resistance.

5. Evaluation of the Tumor Microenvironment (in co-culture models):

  • Method: ELISA or multiplex cytokine assays.

  • Procedure: In a co-culture system with immune cells (e.g., PBMCs or Jurkat T-cells), measure the secretion of immunosuppressive cytokines (e.g., IL-10, TGF-β) and pro-inflammatory cytokines (e.g., IFN-γ, TNF-α).

Mandatory Visualization

G cluster_tcell T-Cell cluster_tumor Tumor Cell TCR TCR Activation T-Cell Activation (Cytokine Release, Proliferation) TCR->Activation Signal 1 PD1 PD-1 PD1->Activation MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal BMS986238 This compound BMS986238->PDL1 Inhibition

Caption: this compound inhibits the PD-1/PD-L1 signaling pathway.

G start Start with Parental Cancer Cell Line ic50 Determine IC50 of This compound start->ic50 culture Culture cells with This compound (IC20) ic50->culture monitor Monitor Cell Viability and Proliferation culture->monitor passage Passage Surviving Cells monitor->passage Cells are >70% confluent validate Validate Resistance (Re-determine IC50) monitor->validate Resistance Established (e.g., >10x IC50) stable Stable Growth? passage->stable increase_dose Increase this compound Concentration (1.5-2x) increase_dose->culture stable->passage No stable->increase_dose Yes characterize Characterize Resistant Cell Line validate->characterize end Established Resistant Cell Line characterize->end

Caption: Workflow for establishing a this compound resistant cell line.

G cluster_intrinsic Tumor Cell Intrinsic Mechanisms cluster_extrinsic Tumor Microenvironment Mechanisms pdl1_down PD-L1 Downregulation/ Loss of Expression resistance Resistance to This compound pdl1_down->resistance jak_mut Mutations in IFN-γ Signaling Pathway (e.g., JAK1/2, B2M) jak_mut->pdl1_down alt_checkpoints Upregulation of Alternative Checkpoints (TIM-3, LAG-3) alt_checkpoints->resistance immunosuppressive Increased Immunosuppressive Cells (Tregs, MDSCs) immunosuppressive->resistance cytokines Secretion of Immunosuppressive Cytokines (IL-10, TGF-β) cytokines->resistance

References

Application Notes and Protocols: Long-Term Stability of BMS-986238 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986238 is a potent, second-generation macrocyclic peptide inhibitor of Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein.[1][2][3] By binding to PD-L1, this compound prevents its interaction with the PD-1 receptor on T-cells, thereby restoring anti-tumor immune responses. The long-term stability of this compound in solution is a critical factor for its reliable use in preclinical research and for the development of viable pharmaceutical formulations. These application notes provide a summary of available stability data, detailed protocols for solubility and stability assessment, and visual representations of the relevant biological pathway and experimental workflows.

Data Presentation: Storage and Formulation

Recommended Storage Conditions for Stock Solutions

Proper storage is crucial to maintain the integrity of this compound stock solutions. The following table summarizes the recommended storage conditions based on available data. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]

SolventStorage TemperatureStorage DurationKey Considerations
DMSO-80°C6 monthsSealed storage, protected from moisture.[1][2]
DMSO-20°C1 monthSealed storage, protected from moisture.[1][2]
Example Formulations for In Vivo Studies

The solubility of this compound can be enhanced for in vivo applications by using specific co-solvents and excipients. The following are example formulations that have been shown to yield clear solutions. It is recommended to prepare these working solutions fresh on the day of use.

Formulation CompositionFinal Concentration of this compound
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL
10% DMSO, 90% Corn Oil≥ 5 mg/mL

Signaling Pathway of this compound

This compound functions by interrupting the PD-1/PD-L1 immune checkpoint pathway. The following diagram illustrates this mechanism of action.

PDL1_Pathway cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding MHC MHC TCR TCR MHC->TCR Antigen Presentation Inhibition Inhibition of T-Cell Activation PD1->Inhibition Activation T-Cell Activation TCR->Activation BMS986238 This compound BMS986238->PDL1 Inhibition Stability_Workflow Prep Prepare this compound Solution (e.g., in DMSO) Aliquoting Aliquot into Vials Prep->Aliquoting Storage Store at Defined Conditions (e.g., -20°C, 4°C, 25°C) Aliquoting->Storage Sampling Sample at Time Points (T=0, 1, 3, 6 months) Storage->Sampling Analysis Analyze by Stability-Indicating HPLC-UV Method Sampling->Analysis Data Quantify Parent Peak and Degradation Products Analysis->Data Report Report % Recovery and Degradation Profile Data->Report

References

Application Notes and Protocols for BMS-986238 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance on designing experiments with BMS-986238, a second-generation macrocyclic peptide inhibitor of the programmed death-ligand 1 (PD-L1). Appropriate controls and data interpretation are crucial for obtaining reliable and meaningful results.

Mechanism of Action: PD-1/PD-L1 Pathway Inhibition

This compound is a potent and selective inhibitor of the PD-1/PD-L1 immune checkpoint signaling pathway.[1] It is a macrocyclic peptide designed to have an extended half-life and potential for oral administration.[2][3][4] The primary mechanism of action for many small molecule inhibitors of this pathway, including those from Bristol Myers Squibb, involves binding to PD-L1 and inducing its dimerization. This dimerization prevents the interaction between PD-L1 and its receptor, PD-1, on T-cells, thereby restoring anti-tumor immunity.[5][6]

To visualize this signaling pathway, the following diagram illustrates the inhibitory effect of this compound.

cluster_0 T-Cell cluster_1 Tumor Cell PD-1 PD-1 Inhibition Inhibition PD-1->Inhibition Signal TCR TCR Activation Activation TCR->Activation Signal Inhibition->Activation Inhibits PD-L1 PD-L1 PD-L1->PD-1 Binding MHC MHC MHC->TCR Antigen Presentation This compound This compound This compound->PD-L1 Binds & Dimerizes

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

Experimental Controls

The selection of appropriate controls is critical for the validation and interpretation of experiments involving this compound.

In Vitro Experiment Controls
Control TypeDescriptionRationale
Negative Control Vehicle (e.g., DMSO) at the same final concentration used for this compound.To account for any effects of the solvent on the experimental system.
Positive Control A well-characterized inhibitor of the PD-1/PD-L1 pathway, such as an anti-PD-L1 monoclonal antibody (e.g., Atezolizumab) or a previously studied small molecule inhibitor.To confirm that the assay is capable of detecting the expected biological effect.
Isotype Control A non-specific antibody of the same isotype as the positive control antibody.To control for non-specific binding and effects of the antibody Fc region.
Untreated Control Cells or proteins in assay buffer without any treatment.To establish a baseline for the assay readout.
First-Generation Control BMS-986189, the first-generation PD-L1 inhibitor.[7][8]To compare the potency and pharmacokinetic properties of the second-generation compound. Can also be used as a blocking agent in target engagement studies.[9]
In Vivo Experiment Controls
Control GroupDescriptionRationale
Vehicle Control Animals treated with the same vehicle used to formulate this compound (e.g., 0.5% methylcellulose) on the same dosing schedule.To control for any effects of the vehicle and the stress of administration on tumor growth and the immune system.
Standard-of-Care Animals treated with a clinically approved anti-PD-1 or anti-PD-L1 antibody.To benchmark the efficacy of this compound against a current therapeutic standard.
Isotype Control Antibody Animals treated with a non-specific antibody of the same isotype as the standard-of-care antibody.To control for non-specific effects of the antibody therapy.

Experimental Protocols

In Vitro PD-L1 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a biochemical assay to determine the ability of this compound to disrupt the interaction between PD-1 and PD-L1.

Materials:

  • Recombinant human PD-1 and PD-L1 proteins

  • HTRF detection antibodies (anti-tag specific for the recombinant proteins)

  • Assay buffer

  • 384-well low volume white plates

  • This compound

  • Positive control (e.g., anti-PD-L1 antibody)

  • Negative control (DMSO)

  • HTRF-compatible plate reader

Workflow Diagram:

A Prepare Serial Dilutions of this compound & Controls B Add Dilutions to 384-well Plate A->B C Add Recombinant PD-1 & PD-L1 Proteins B->C D Add HTRF Detection Antibodies C->D E Incubate at Room Temperature D->E F Read Plate on HTRF Reader E->F G Data Analysis (IC50) F->G A Seed PD-L1 Expressing Cells in 96-well Plate B Add Serial Dilutions of This compound & Controls A->B C Add PD-1 Expressing Jurkat T-cells B->C D Co-culture for 6-24 hours C->D E Add Luciferase Assay Reagent D->E F Measure Luminescence E->F G Data Analysis (EC50) F->G A Implant Tumor Cells Subcutaneously in Mice B Monitor Tumor Growth A->B C Randomize Mice into Treatment Groups B->C D Administer this compound & Controls C->D E Measure Tumor Volume & Body Weight Regularly D->E F Euthanize Mice at Endpoint E->F G Analyze Tumor Growth Inhibition (TGI) F->G

References

Scaling Up BMS-986238 for Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scaled-up synthesis and preclinical evaluation of BMS-986238, a second-generation macrocyclic peptide inhibitor of the programmed death-ligand 1 (PD-L1). This compound is under investigation as an orally bioavailable therapeutic for various cancers. These guidelines are intended to assist researchers in the efficient and reproducible production of this compound for comprehensive preclinical assessment, including in vitro characterization and in vivo efficacy studies. The protocols described herein are based on established methodologies for the synthesis of complex macrocyclic peptides and the preclinical evaluation of PD-L1 inhibitors.

Introduction

This compound is a potent and selective macrocyclic peptide inhibitor of the PD-1/PD-L1 immune checkpoint pathway.[1][2] Developed by Bristol Myers Squibb, it is a successor to the first-generation inhibitor, BMS-986189, with an improved pharmacokinetic profile designed for oral administration.[1][3][4] A key structural feature of this compound is the inclusion of a human serum albumin (HSA) binding motif, which significantly extends its plasma half-life.[3][4] The mechanism of action involves binding to PD-L1, inducing its dimerization, and thereby preventing its interaction with the PD-1 receptor on T cells, which restores anti-tumor immune responses.[5]

The successful transition of a drug candidate from discovery to clinical development hinges on the ability to scale up its synthesis for preclinical toxicology and efficacy studies. This document outlines a plausible approach for the scaled-up synthesis of this compound and provides detailed protocols for its preclinical pharmacological evaluation.

Signaling Pathway

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. In the tumor microenvironment, cancer cells can upregulate PD-L1, which binds to the PD-1 receptor on activated T cells, leading to T-cell exhaustion and immune evasion. This compound blocks this interaction, thereby reactivating the anti-tumor immune response.

PDL1_pathway cluster_tumor Tumor Cell cluster_tcell T Cell Tumor_Cell Tumor Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding T_Cell T Cell TCR TCR Activation T-Cell Activation (Cytokine Release, Proliferation) PD1->Activation Inhibits TCR->Activation Signal BMS986238 This compound BMS986238->PDL1 Binds to Inhibition Inhibition Inhibition->PD1 Blocks Interaction Suppression Suppression

Caption: PD-1/PD-L1 Signaling Pathway and Mechanism of Action of this compound.

Scaled-Up Synthesis of this compound

The synthesis of a complex macrocyclic peptide like this compound on a larger scale presents significant challenges, including the management of side reactions, purification, and ensuring batch-to-batch consistency. The following protocol is a hypothetical but plausible approach based on the synthesis of similar macrocyclic peptides, such as BMS-986189, and leverages solid-phase peptide synthesis (SPPS) technology.[5][6]

Synthesis Workflow

synthesis_workflow cluster_synthesis Synthesis Phase cluster_purification Purification and Characterization SPPS 1. Solid-Phase Peptide Synthesis (SPPS) of Linear Peptide Cleavage 2. Cleavage from Resin SPPS->Cleavage Macrocyclization 3. Head-to-Tail Macrocyclization Cleavage->Macrocyclization Purification 4. Preparative RP-HPLC Purification Macrocyclization->Purification Lyophilization 5. Lyophilization Purification->Lyophilization QC 6. Quality Control (LC-MS, NMR, Purity) Lyophilization->QC

Caption: General workflow for the scaled-up synthesis of this compound.

Experimental Protocol: Scaled-Up Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of the linear peptide precursor of this compound on a 10-gram scale using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin (or appropriate resin for C-terminal amide)

  • Fmoc-protected amino acids (including non-standard and N-methylated amino acids)

  • Coupling reagents: HBTU/HOBt or HATU/HOAt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection reagent: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5 v/v/v)

  • Peptide synthesis vessel with overhead stirring

Procedure:

  • Resin Swelling: Swell 10 g of Fmoc-Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • First Amino Acid Coupling:

    • Deprotect the resin using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF and DCM.

    • Couple the first Fmoc-protected amino acid (4 equivalents) using a suitable coupling reagent (e.g., HBTU/HOBt, 4 equivalents) and DIPEA (8 equivalents) in DMF.

    • Monitor the coupling reaction using a qualitative ninhydrin (B49086) test.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence. For N-methylated amino acids, specialized coupling conditions may be required to ensure efficient reaction.

  • Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group.

  • Cleavage from Resin:

    • Wash the peptide-resin with DCM and dry under a stream of nitrogen.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude linear peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide under vacuum.

Experimental Protocol: Macrocyclization and Purification

Procedure:

  • Macrocyclization:

    • Dissolve the crude linear peptide in a large volume of DMF containing a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) to achieve high dilution conditions (typically <1 mM) to favor intramolecular cyclization.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Purification:

    • Concentrate the cyclization mixture under reduced pressure.

    • Purify the crude macrocyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.

  • Quality Control: Characterize the final product by analytical LC-MS to confirm mass and purity, and by NMR for structural confirmation.

Preclinical Evaluation of this compound

A comprehensive preclinical evaluation is essential to characterize the pharmacological properties of this compound. This includes in vitro assays to determine its binding affinity and functional activity, as well as in vivo studies to assess its anti-tumor efficacy.

Preclinical Evaluation Workflow

preclinical_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Binding 1. Binding Affinity (SPR, ELISA) Functional 2. Cell-Based Functional Assays (T-Cell Activation, Cytokine Release) Binding->Functional RO 3. Receptor Occupancy Assay Functional->RO PK 4. Pharmacokinetics (PK) in Rodents RO->PK Efficacy 5. In Vivo Efficacy in Syngeneic Tumor Models PK->Efficacy Tox 6. Preliminary Toxicology Efficacy->Tox

Caption: Workflow for the preclinical evaluation of this compound.

In Vitro Assays

Protocol 1: PD-L1 Binding Affinity by Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics (Kon, Koff) and affinity (KD) of this compound to human PD-L1.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Recombinant human PD-L1 protein

  • This compound

  • Amine coupling kit

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize recombinant human PD-L1 onto the surface of a CM5 sensor chip via amine coupling.

  • Prepare a series of concentrations of this compound in running buffer.

  • Inject the this compound solutions over the sensor chip surface at a constant flow rate.

  • Monitor the association and dissociation phases in real-time.

  • Regenerate the sensor surface between injections.

  • Analyze the data using appropriate fitting models to determine Kon, Koff, and KD.

Protocol 2: T-Cell Activation Assay

Objective: To assess the ability of this compound to reverse PD-L1-mediated T-cell suppression.

Materials:

  • PD-1 expressing Jurkat T-cells with an NFAT-luciferase reporter

  • PD-L1 expressing target cells (e.g., CHO-hPD-L1)

  • This compound

  • Luciferase assay reagent

  • 96-well cell culture plates

Procedure:

  • Co-culture PD-1/NFAT-luc Jurkat cells with PD-L1 expressing target cells in a 96-well plate.

  • Add serial dilutions of this compound to the co-culture.

  • Incubate for 6-24 hours at 37°C.

  • Measure luciferase activity using a luminometer.

  • Calculate the EC50 value, which represents the concentration of this compound that results in a 50% increase in T-cell activation.

In Vivo Efficacy Study

Protocol 3: Antitumor Efficacy in a Syngeneic Mouse Model

Objective: To evaluate the in vivo anti-tumor activity of orally administered this compound.

Animals:

  • Immunocompetent mice (e.g., C57BL/6)

  • Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma)

Procedure:

  • Tumor Implantation: Subcutaneously implant MC38 tumor cells into the flank of C57BL/6 mice.

  • Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (vehicle control, this compound at various dose levels).

  • Dosing: Administer this compound orally, once daily.

  • Monitoring: Measure tumor volume and body weight every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Chemical Formula C₁₄₃H₂₂₄N₂₆O₄₀S
Molecular Weight 2979.57 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO

Note: The chemical formula and molecular weight are based on publicly available information.[7]

Table 2: Preclinical Pharmacological Profile of this compound (Hypothetical Data)
ParameterAssaySpeciesValue
PD-L1 Binding Affinity (KD) SPRHumanLow picomolar
T-Cell Activation (EC50) NFAT Reporter AssayHumanLow nanomolar
Half-life (t1/2) PharmacokineticsRat>19 hours
Half-life (t1/2) PharmacokineticsCynomolgus Monkey>19 hours
Tumor Growth Inhibition (TGI) MC38 Syngeneic ModelMouseDose-dependent

Note: Half-life data is based on published preclinical findings.[3][8] Other values are representative of potent PD-L1 inhibitors.

Conclusion

The successful scaling up of this compound synthesis and its thorough preclinical evaluation are critical steps towards its potential clinical application. The protocols and application notes provided in this document offer a comprehensive framework for researchers to produce and characterize this promising oral PD-L1 inhibitor. Adherence to these methodologies will facilitate the generation of robust and reproducible data, which is essential for advancing the development of this next-generation cancer immunotherapy.

References

Troubleshooting & Optimization

BMS-986238 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-986238, a potent, second-generation macrocyclic peptide inhibitor of Programmed Death-Ligand 1 (PD-L1). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a macrocyclic peptide that potently and selectively inhibits the interaction between PD-L1 and its receptor, PD-1.[1][2] By blocking this key immune checkpoint pathway, this compound is designed to restore and enhance the anti-tumor activity of T-cells, which can be suppressed by cancer cells that overexpress PD-L1.[1][2]

Q2: What are the key physicochemical properties of this compound?

A2: this compound is a large macrocyclic peptide with a molecular weight of 2979.52 g/mol . Its structure includes modifications such as N-methylated amino acids, a PEG linker, and a fatty acid side chain. These modifications are intended to improve its stability, cell permeability, and pharmacokinetic profile, including extending its half-life. It is a second-generation inhibitor developed to have a longer plasma half-life compared to its predecessors.

Q3: How should I store this compound?

A3: For long-term storage, this compound powder should be stored at -20°C for up to one year or -80°C for up to two years, sealed and protected from moisture. Once dissolved in a solvent, stock solutions should be stored at -20°C for up to one month or -80°C for up to six months. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.

Troubleshooting Guides

In Vitro Solubility and Assay Issues

Q4: I am observing precipitation of this compound in my cell culture medium. What can I do?

A4: Precipitation of peptides in aqueous solutions, such as cell culture media, is a common issue. Here are several troubleshooting steps:

  • Initial Dissolution: Ensure the peptide is fully dissolved in an appropriate organic solvent, such as DMSO, before further dilution.[1] The use of sonication can aid in the dissolution of this compound in DMSO.[1]

  • Serum Interaction: Peptides can sometimes interact with components in fetal bovine serum (FBS), leading to precipitation. Try reducing the serum concentration or, for short-term experiments, using a serum-free medium.

  • Final Concentration: Avoid high final concentrations of the peptide in your assay. If a high concentration is necessary, consider using a formulation with solubilizing agents, although their compatibility with your specific cell line should be verified.

  • pH of the Medium: Ensure the pH of your cell culture medium is stable, as pH shifts can affect peptide solubility.

Q5: My cell-based assay results are inconsistent. What are the potential causes?

A5: Inconsistent results in cell-based assays can stem from several factors related to the handling of a macrocyclic peptide like this compound:

  • Incomplete Solubilization: Ensure your stock solution is completely clear before making further dilutions. Any undissolved particles can lead to significant variability in the actual concentration added to your wells.

  • Adsorption to Plastics: Peptides can adsorb to the surface of plasticware. To mitigate this, consider using low-adhesion microplates and pipette tips. Pre-wetting pipette tips with the solution before dispensing can also help.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth, leading to "edge effects." To avoid this, you can leave the outer wells empty or fill them with sterile water or PBS to maintain humidity.

  • Cell Seeding Density: Ensure a uniform cell seeding density across all wells, as variations in cell number will lead to variability in the assay readout.

In Vivo Formulation and Administration Issues

Q6: I am having difficulty preparing a stable formulation of this compound for in vivo studies. What are the recommended vehicles?

A6: this compound has been formulated in various vehicles for preclinical studies. The choice of vehicle will depend on the route of administration and the required concentration. Below are some established formulations.[1] Always prepare the formulation by first dissolving this compound in DMSO and then adding the other components sequentially.[1]

Q7: Are there any potential toxicities associated with the recommended in vivo vehicles?

A7: The components of the recommended vehicles (DMSO, PEG300, Tween-80, SBE-β-CD) are generally considered safe for preclinical studies at the suggested concentrations. However, it is always good practice to include a vehicle-only control group in your experiments to assess any potential vehicle-specific effects on your animal model. High concentrations of DMSO can have biological effects, and Cremophor EL (a component of some Tween formulations) has been associated with hypersensitivity reactions in some species.

Data Presentation

Table 1: In Vitro Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO10033.56Ultrasonic assistance may be required for complete dissolution.[1]

Table 2: In Vivo Formulations for this compound

Vehicle CompositionAchievable SolubilityRoute of Administration (Suggested)
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 5 mg/mL (1.68 mM)Intravenous, Intraperitoneal, Oral
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 5 mg/mL (1.68 mM)Intravenous, Subcutaneous
10% DMSO, 90% corn oil≥ 5 mg/mL (1.68 mM)Oral

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve a stock concentration of 10 mM (approximately 30 mg/mL).

  • Vortex the tube thoroughly. If necessary, place the tube in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Protocol 2: Example of a Cell-Based PD-L1 Blockade Assay

  • Cell Seeding: Seed a suitable cancer cell line known to express PD-L1 (e.g., MDA-MB-231) into a 96-well plate at a predetermined optimal density. Allow the cells to adhere overnight.

  • Co-culture Setup: On the following day, add an appropriate T-cell line (e.g., Jurkat) or primary T-cells to the cancer cell culture.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in the cell culture medium. Add the diluted compound to the co-culture wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24-72 hours, depending on the specific assay endpoint.

  • Endpoint Measurement: Assess T-cell activation by measuring a relevant endpoint, such as:

    • Cytokine Release: Collect the supernatant and measure the concentration of a key cytokine like Interferon-gamma (IFN-γ) using an ELISA kit.

    • T-cell Proliferation: Use a proliferation assay, such as BrdU incorporation or a fluorescent dye-based method.

    • Cytotoxicity: Measure the lysis of cancer cells using a lactate (B86563) dehydrogenase (LDH) release assay or a cell viability reagent.

  • Data Analysis: Plot the measured endpoint against the concentration of this compound to determine the EC50 value.

Visualizations

PDL1_Signaling_Pathway PD-1/PD-L1 Signaling Pathway and Inhibition by this compound cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Antigen Presentation Inhibition Inhibition of T-Cell Signaling PD1->Inhibition Activates Activation T-Cell Activation (Cytokine Release, Proliferation, Cytotoxicity) TCR->Activation Stimulates Inhibition->Activation Blocks BMS986238 This compound BMS986238->PDL1 Inhibits Binding to PD-1

Caption: PD-1/PD-L1 signaling and this compound inhibition.

Troubleshooting_Workflow Troubleshooting Workflow for In Vitro Assays Start Inconsistent or Unexpected In Vitro Assay Results Check_Solubility Is the this compound stock solution clear? Start->Check_Solubility Check_Precipitation Is there precipitation in the cell culture medium? Check_Solubility->Check_Precipitation Yes Solution_Solubility Re-dissolve the compound. Use sonication if necessary. Check_Solubility->Solution_Solubility No Check_Controls Are the positive and vehicle controls behaving as expected? Check_Precipitation->Check_Controls No Solution_Precipitation Lower the final concentration. Test different media or serum levels. Check_Precipitation->Solution_Precipitation Yes Check_Cells Are the cells healthy and at the correct density? Check_Controls->Check_Cells Yes Solution_Controls Review assay protocol and reagent preparation. Check_Controls->Solution_Controls No Solution_Cells Optimize cell seeding density and check for contamination. Check_Cells->Solution_Cells No Final_Review Review experimental design and repeat the assay. Check_Cells->Final_Review Yes Solution_Solubility->Final_Review Solution_Precipitation->Final_Review Solution_Controls->Final_Review Solution_Cells->Final_Review

Caption: A logical workflow for troubleshooting in vitro assays.

References

Technical Support Center: BMS-986238 In Vitro Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of BMS-986238 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aggregation a concern?

A1: this compound is a potent, second-generation macrocyclic peptide inhibitor of the Programmed Death-Ligand 1 (PD-L1).[1][2][3] Aggregation of this compound in vitro is a concern as it can lead to inaccurate experimental results by reducing the effective concentration of the inhibitor and potentially causing non-specific effects or cellular toxicity.

Q2: What are the known solubility properties of this compound?

A2: this compound has high solubility in Dimethyl Sulfoxide (DMSO).[1] However, its aqueous solubility can be limited, which is a common challenge for complex macrocyclic peptides. Detailed solubility information is provided in the table below.

Q3: How should I store this compound to minimize degradation and aggregation?

A3: Proper storage is crucial for maintaining the integrity of this compound. The powdered form and stock solutions in DMSO should be stored under the recommended conditions to prevent degradation, which could contribute to aggregation.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO100 mg/mL (33.56 mM)Requires sonication for complete dissolution.[1]
In vivo formulation 1≥ 5 mg/mL (1.68 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[1]
In vivo formulation 2≥ 5 mg/mL (1.68 mM)10% DMSO, 90% (20% SBE-β-CD in saline).[1]
In vivo formulation 3≥ 5 mg/mL (1.68 mM)10% DMSO, 90% corn oil.[1]

Table 2: Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Powder-80°C2 yearsSealed, away from moisture.[1]
Powder-20°C1 yearSealed, away from moisture.[1]
In Solvent (DMSO)-80°C6 monthsSealed, away from moisture.[1][3]
In Solvent (DMSO)-20°C1 monthSealed, away from moisture.[1][3]

Troubleshooting Guides

Issue: I observe precipitation when diluting my this compound DMSO stock in aqueous buffer or cell culture media.

This is a common issue when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.[4]

Troubleshooting Workflow

G cluster_0 Troubleshooting this compound Precipitation start Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Lower the final working concentration check_conc->reduce_conc Yes check_dilution Was the dilution performed correctly? check_conc->check_dilution No reduce_conc->check_dilution serial_dilute Use serial dilution in pre-warmed media check_dilution->serial_dilute No check_dmso Is the final DMSO concentration >0.5%? check_dilution->check_dmso Yes serial_dilute->check_dmso adjust_dmso Lower final DMSO concentration (ideally <0.1%) check_dmso->adjust_dmso Yes additives Consider solubility enhancers check_dmso->additives No adjust_dmso->additives use_additives Add low % of surfactant (e.g., Tween-20) or cyclodextrin additives->use_additives Yes fail Consult further technical support additives->fail No success Problem Resolved use_additives->success

Caption: A flowchart for troubleshooting this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibration: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath for a short period to ensure complete dissolution, as recommended.[1]

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months.[1][3]

Protocol 2: Dilution of this compound for In Vitro Assays

This protocol aims to minimize precipitation upon dilution into aqueous media.

G cluster_1 Recommended Dilution Workflow step1 1. Prepare 10 mM Stock in 100% DMSO step2 2. Pre-warm aqueous assay buffer/media to 37°C step1->step2 Thaw aliquot step3 3. Perform serial dilutions in pre-warmed buffer/media step2->step3 Use for dilution step4 4. Add diluted compound to assay plate dropwise while gently mixing step3->step4 Final concentrations ready step5 5. Visually inspect for precipitation before starting experiment step4->step5 Final check

Caption: A workflow for diluting this compound for in vitro assays.

Protocol 3: Solubility Assessment in Assay Buffer
  • Prepare Serial Dilutions: In a clear 96-well plate, prepare serial dilutions of your this compound DMSO stock into your final assay buffer. Include a vehicle-only (DMSO) control.[4]

  • Incubate: Incubate the plate under your experimental conditions (e.g., 37°C) for a relevant period (e.g., 1-2 hours).

  • Observe: Visually inspect the wells for any signs of cloudiness or precipitate. For a more quantitative measure, you can read the absorbance of the plate at a wavelength around 600-650 nm. An increase in absorbance compared to the control indicates precipitation.[4]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and shows no increase in absorbance is the maximum soluble concentration you should use for your experiments under these conditions.

Signaling Pathway Context

This compound functions by inhibiting the interaction between PD-L1 and its receptor, PD-1. This interaction is a critical immune checkpoint that cancer cells often exploit to evade the immune system.

G cluster_pathway PD-1/PD-L1 Signaling Pathway cluster_interaction Immune Checkpoint Interaction TCR T-Cell Receptor (TCR) MHC MHC TCR->MHC Antigen Presentation T_Cell_Activation T-Cell Activation & Effector Function TCR->T_Cell_Activation Activation Signal APC Antigen Presenting Cell (or Tumor Cell) T_Cell T-Cell PD1 PD-1 PDL1 PD-L1 PD1->PDL1 Binding T_Cell_Inhibition T-Cell Inhibition (Exhaustion) PDL1->T_Cell_Inhibition Suppressive Signal BMS This compound BMS->PDL1 Inhibition Inhibition

Caption: The inhibitory action of this compound on the PD-1/PD-L1 pathway.

References

Technical Support Center: Optimizing BMS-986238 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of BMS-986238 for their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a second-generation macrocyclic peptide inhibitor of the Programmed Death-Ligand 1 (PD-L1).[1][2][3] It functions by binding to PD-L1 with low picomolar affinity, thereby blocking its interaction with the PD-1 receptor on T-cells.[4] This action disrupts a key immune checkpoint pathway, restoring T-cell activity against cancer cells. A key feature of this compound is the inclusion of a human serum albumin (HSA) binding motif, which extends its half-life in circulation.[5]

Q2: How should I dissolve and store this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO. For long-term storage, the lyophilized peptide should be stored at -20°C or -80°C, protected from light. Once reconstituted in DMSO, the stock solution should be stored in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.

Q3: What is a good starting concentration range for this compound in a new cell-based assay?

A3: Given its low picomolar binding affinity for PD-L1, a broad dose-response experiment is recommended to determine the optimal concentration for your specific cell line and assay. A suggested starting range is from 0.1 nM to 1 µM. This initial screen will help identify a narrower, effective concentration range for subsequent, more detailed experiments.

Q4: How does the serum in my cell culture medium affect the activity of this compound?

A4: this compound is designed to bind to serum albumin to extend its half-life.[5] This high protein binding can affect its free concentration in cell culture media containing fetal bovine serum (FBS) or other sera. The unbound fraction of the inhibitor is what is available to interact with the cells. It is crucial to maintain consistent serum concentrations across experiments to ensure reproducibility. When comparing results, be mindful that differences in serum percentage can alter the effective concentration of the inhibitor.

Troubleshooting Guides

Issue 1: No observable biological effect of this compound.
Possible Cause Suggested Solution
Sub-optimal Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 nM to 10 µM) to identify the effective concentration for your specific cell line and assay conditions.
Peptide Degradation Ensure proper storage of lyophilized peptide and DMSO stock solutions (-20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare fresh dilutions in culture medium for each experiment.
High Serum Protein Binding If using serum-containing medium, the effective concentration of free this compound may be lower than the nominal concentration. Consider reducing the serum percentage during the treatment period, if compatible with your cell line, or increasing the nominal concentration of the inhibitor. Always include appropriate vehicle controls with the same serum concentration.
Incorrect Assay endpoint Ensure the chosen assay is appropriate to detect the biological activity of a PD-L1 inhibitor. Suitable assays include T-cell activation assays (measuring cytokine release like IFN-γ or IL-2), co-culture cytotoxicity assays, or reporter assays.[1][6][7]
Issue 2: High cell toxicity observed even at low concentrations.
Possible Cause Suggested Solution
Solvent Toxicity Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically <0.5%). Run a "vehicle control" with the highest concentration of DMSO used in your experiment to confirm it has no effect on cell viability.
Inherent Peptide Cytotoxicity While designed to be an inhibitor, the peptide backbone may have some inherent cytotoxicity at high concentrations. Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the concentration at which this compound becomes toxic to your cells. Use concentrations below this toxic threshold for your functional assays.
Contaminants in Peptide If unexpected toxicity is observed, consider the purity of the peptide. Ensure you are using a high-purity grade of this compound.

Experimental Protocols

Protocol 1: Determining Optimal Non-Toxic Concentration using an MTT Cell Viability Assay

This protocol is a crucial first step to identify the concentration range of this compound that is non-toxic to your target cell line.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)

  • 96-well flat-bottom plate

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Peptide Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.1 nM to 100 µM. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no treatment" control.

  • Carefully remove the medium and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the percentage of cell viability against the this compound concentration to determine the dose-response curve and identify the non-toxic concentration range.

Table 1: Example Data for MTT Cell Viability Assay

This compound Concentration% Cell Viability (Mean ± SD)
Vehicle Control (DMSO)100 ± 5.2
0.1 nM98.5 ± 4.8
1 nM99.1 ± 5.1
10 nM97.6 ± 4.5
100 nM95.3 ± 6.0
1 µM92.8 ± 5.5
10 µM85.1 ± 7.2
100 µM55.4 ± 8.1

Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.

Protocol 2: PD-1/PD-L1 Blockade Bioassay

This protocol outlines a general method to assess the functional activity of this compound in blocking the PD-1/PD-L1 interaction using a co-culture system.

Materials:

  • PD-L1 expressing cancer cell line (target cells)

  • PD-1 expressing T-cells or a reporter cell line (effector cells)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Assay plate (e.g., 96-well flat-bottom)

  • Method for quantifying T-cell activation (e.g., IFN-γ ELISA kit)

Methodology:

  • Cell Seeding: Seed the PD-L1 expressing target cells in the assay plate and incubate overnight to form a monolayer.

  • Peptide Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.1 nM to 1 µM.

  • Add the this compound dilutions to the target cells and incubate for 1-2 hours.

  • Co-culture: Add the PD-1 expressing effector cells to the wells containing the target cells and this compound.

  • Incubate the co-culture for the desired period (e.g., 24-72 hours).

  • Endpoint Measurement:

    • Collect the cell culture supernatant.

    • Quantify the level of T-cell activation by measuring cytokine release (e.g., IFN-γ) using an ELISA kit according to the manufacturer's instructions.

  • Analysis: Plot the cytokine concentration against the this compound concentration to determine the EC50 value.

Table 2: Example Data for PD-1/PD-L1 Blockade Bioassay

This compound ConcentrationIFN-γ Concentration (pg/mL) (Mean ± SD)
No Treatment50 ± 10
Vehicle Control (DMSO)55 ± 12
0.1 nM150 ± 25
1 nM350 ± 40
10 nM750 ± 60
100 nM1200 ± 85
1 µM1250 ± 90

Note: This is example data. Actual results will vary depending on the cell lines and experimental conditions.

Visualizations

PD_L1_Signaling_Pathway cluster_T_Cell T-Cell cluster_Tumor_Cell Tumor Cell PD-1 PD-1 SHP-2 SHP-2 PD-1->SHP-2 Recruits T-Cell Inactivation T-Cell Inactivation SHP-2->T-Cell Inactivation Leads to PD-L1 PD-L1 PD-L1->PD-1 Binds to This compound This compound This compound->PD-L1 Inhibits

Caption: PD-L1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_Cytotoxicity Cytotoxicity Assay cluster_Functional Functional Assay A1 Seed Cells A2 Treat with this compound Dilutions A1->A2 A3 Incubate (24-72h) A2->A3 A4 MTT Assay A3->A4 A5 Determine Non-Toxic Concentration A4->A5 B1 Seed Target Cells (PD-L1+) B2 Treat with Non-Toxic this compound B1->B2 B3 Add Effector Cells (PD-1+) B2->B3 B4 Co-culture (24-72h) B3->B4 B5 Measure T-Cell Activation B4->B5 B6 Determine EC50 B5->B6

Caption: A general experimental workflow for optimizing this compound.

Troubleshooting_Logic Start Experiment Start Problem Problem Observed? Start->Problem NoEffect No Biological Effect Problem->NoEffect Yes Toxicity High Cell Toxicity Problem->Toxicity Yes Success Successful Experiment Problem->Success No CheckConc Optimize Concentration NoEffect->CheckConc CheckPeptide Check Peptide Integrity NoEffect->CheckPeptide CheckSerum Evaluate Serum Effects NoEffect->CheckSerum CheckSolvent Verify Solvent Toxicity Toxicity->CheckSolvent CheckPurity Assess Peptide Purity Toxicity->CheckPurity

Caption: A logical troubleshooting workflow for common experimental issues.

References

troubleshooting inconsistent BMS-986238 results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-986238. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this second-generation macrocyclic peptide inhibitor of Programmed Death-Ligand 1 (PD-L1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, next-generation macrocyclic peptide inhibitor of the PD-1/PD-L1 immune checkpoint pathway.[1][2][3] Unlike traditional monoclonal antibodies, it is a smaller, more versatile molecule.[1] Its primary mechanism involves binding directly to PD-L1, which then induces dimerization of the PD-L1 protein.[4] This dimerization occludes the binding site for the PD-1 receptor, effectively blocking the PD-1/PD-L1 interaction and preventing the downstream signaling that suppresses T-cell activity.[4]

Q2: What are the key structural features of this compound that improve its pharmacokinetic properties?

A2: this compound was developed to overcome the limitations of earlier peptide-based inhibitors, such as short half-life.[1][5] Its design incorporates two key strategies to enhance its pharmacokinetic profile:

  • Fatty Acid Acylation : A C18 fatty di-acid chain is incorporated to enhance reversible binding to serum albumin, which significantly extends its circulation time.[1]

  • PEG Linker Integration : A polyethylene (B3416737) glycol (PEG) linker is used to connect the fatty acid to the peptide core. This flexible spacer prevents the fatty acid from interfering with PD-L1 binding and increases the molecule's size, which helps to reduce renal clearance.[1] These modifications result in a long half-life of over 19 hours in rats and cynomolgus monkeys.[1][5]

Q3: How should this compound be stored and handled?

A3: Proper storage and handling are critical to maintain the stability and activity of this compound.

  • Powder : The lyophilized powder should be stored sealed and away from moisture.[6] For long-term storage (months to years), it is recommended to keep it at -20°C or -80°C.[6][7] For short-term storage (days to weeks), 0-4°C is acceptable.[7]

  • Stock Solutions : Once reconstituted, stock solutions should be stored in sealed vials. For storage up to one month, -20°C is suitable.[2] For longer-term storage (up to 6 months), -80°C is recommended.[2]

Q4: What is the recommended solvent for preparing stock solutions of this compound?

A4: Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for preparing stock solutions of this compound.[6] It is soluble in DMSO up to 100 mg/mL.[6] For in vivo studies, specific formulation protocols involving co-solvents like PEG300, Tween-80, and saline are suggested.[6] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: High Variability or Inconsistent Potency (IC50) in In Vitro Assays

Q: We are observing significant well-to-well or day-to-day variability in our PD-L1 binding or functional assays. What are the potential causes and solutions?

A: Inconsistent results in in vitro assays can stem from several factors related to compound handling, assay conditions, and cell culture.

Potential Cause Recommended Solution
Compound Degradation This compound is a complex macrocyclic peptide. Improper storage or frequent freeze-thaw cycles of stock solutions can lead to degradation. Solution: Aliquot the DMSO stock solution into single-use volumes to minimize freeze-thaw cycles. Always use fresh aliquots for critical experiments. Store aliquots at -80°C for long-term stability.[2]
Inaccurate Pipetting Peptides can be viscous or sticky, leading to pipetting errors, especially at low concentrations. Solution: Calibrate your pipettes regularly. For preparing dilution series, consider using reverse pipetting techniques. Use low-retention plasticware to prevent the compound from adhering to tube walls.[8]
Cell Passage Number The expression levels of PD-L1 or other critical pathway components can change as cells are passaged. Solution: Use cells within a consistent and low passage number range for all experiments to ensure a stable biological system.[8]
Assay Incubation Times Inconsistent incubation times with the compound or detection reagents can lead to variability. Solution: Ensure precise and consistent incubation times for all steps across all plates and experiments.[8]
Issue 2: Lower Than Expected or No Activity Observed

Q: Our experiments are showing that this compound has low or no inhibitory activity. How can we troubleshoot this?

A: A lack of activity can be due to problems with the compound itself, the assay system, or the experimental design.

Potential Cause Recommended Solution
Inactive Compound The compound may have degraded due to improper storage or handling. Solution: Verify the compound's integrity. If possible, use a fresh batch of the compound and perform a dose-response curve with a known active compound as a positive control.[8]
Suboptimal Assay Conditions The assay may not be optimized for a peptide-based inhibitor. Solution: Re-optimize assay parameters such as buffer composition, pH, and temperature. For cell-based assays, ensure the cell density is optimal.
High Serum Protein Concentration This compound is designed to be highly protein-bound.[5] High concentrations of serum (e.g., FBS) in cell culture media can sequester the compound, reducing its effective concentration available to bind to PD-L1 on the cells. Solution: Perform a serum concentration titration experiment to determine the effect on compound potency. Consider reducing the serum concentration during the compound incubation step if compatible with cell health.
Incorrect Target Expression The cell line used may not express sufficient levels of PD-L1. Solution: Verify PD-L1 expression in your cell line using a validated method such as flow cytometry or western blot.
Issue 3: Unexpected or Off-Target Effects

Q: We are observing cellular effects that are not consistent with PD-L1 inhibition. How can we determine if these are off-target effects of this compound?

A: While this compound is a highly potent PD-L1 inhibitor, it is important to investigate any unexpected biological responses. Off-target effects are a possibility with any small molecule or peptide.[9][10]

Potential Cause Recommended Solution
Compound Off-Target Activity The compound may be interacting with other proteins in the cell.[11][12] Solution: Use a PD-L1 negative or knockout cell line as a negative control. If the unexpected effect persists in these cells, it is likely an off-target effect. Consider using a structurally unrelated PD-L1 inhibitor to see if the same off-target phenotype is observed.
Contaminants in Compound The compound batch may contain impurities. Solution: If possible, obtain a certificate of analysis for the compound lot to check for purity. Test a different batch of the compound if available.
Experimental Artifacts The observed effect may be an artifact of the assay system itself (e.g., interference with the reporter signal). Solution: Test for compound autofluorescence or other forms of interference with the detection method.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available information.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

ParameterValueReference
Molecular Formula C143H224N26O40S[6]
Molecular Weight 2979.52 g/mol [6]
Target PD-L1[6]
Binding Affinity (PD-L1) Picomolar[1][5]
Half-Life (Rat, Cynomolgus Monkey) > 19 hours[1][5]
Solubility in DMSO 100 mg/mL (33.56 mM)[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol describes the preparation of a 10 mM stock solution in DMSO.

  • Materials:

    • This compound powder (MW: 2979.52)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, low-retention microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh out a precise amount of the powder (e.g., 3 mg).

    • Calculate the required volume of DMSO to achieve a 10 mM concentration. For 3 mg, this would be: (0.003 g / 2979.52 g/mol ) / 0.010 mol/L = 0.0001006 L = 100.6 µL

    • Add the calculated volume of DMSO to the vial.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be required.[6]

    • Aliquot the stock solution into single-use volumes in sterile, low-retention tubes.

    • Store the aliquots at -80°C.[2]

Protocol 2: PD-L1/PD-1 Blockade Cell-Based Functional Assay

This protocol provides a general workflow to measure the ability of this compound to block PD-L1-mediated suppression of T-cell activation.

  • Principle: Co-culture PD-L1-expressing cancer cells with PD-1-expressing Jurkat T-cells (engineered with a reporter like NFAT-luciferase). T-cell receptor (TCR) stimulation in the presence of PD-L1/PD-1 engagement will suppress reporter activity. An effective inhibitor like this compound will block this suppression and restore reporter signal.

  • Materials:

    • PD-L1 positive cancer cell line (e.g., CHO-K1/PD-L1)

    • PD-1 positive Jurkat T-cell line with a downstream reporter (e.g., Jurkat/PD-1/NFAT-Luc)

    • TCR stimulating antibody (e.g., anti-CD3)

    • This compound serial dilutions

    • Cell culture medium and supplements

    • White, clear-bottom 96-well assay plates

    • Luciferase reporter assay reagent

  • Procedure:

    • Day 1: Seed the PD-L1 positive cancer cells in a 96-well plate at an optimized density and incubate overnight.

    • Day 2:

      • Prepare serial dilutions of this compound in assay medium.

      • Remove the culture medium from the cancer cells and add the this compound dilutions. Include a "no compound" control.

      • Add the Jurkat reporter cells to the wells.

      • Add the TCR stimulating antibody to all wells except for a negative control (unstimulated) group.

      • Incubate the co-culture for 6-8 hours at 37°C.

    • Signal Detection:

      • Allow the plate to equilibrate to room temperature.

      • Add the luciferase reporter assay reagent according to the manufacturer's instructions.

      • Measure luminescence using a plate reader.

    • Data Analysis:

      • Normalize the data to the "no compound" control (0% inhibition) and the unstimulated control (100% inhibition).

      • Plot the normalized data against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Visualizations

PD1_Pathway cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding MHC MHC TCR TCR MHC->TCR Antigen Presentation Inhibition Inhibition PD1->Inhibition Signal Activation T-Cell Activation TCR->Activation Signal Inhibition->Activation Suppresses BMS986238 This compound BMS986238->PDL1 Inhibits Binding

Caption: PD-1/PD-L1 signaling pathway and inhibition by this compound.

Troubleshooting_Workflow Start Inconsistent or Unexpected This compound Results CheckCompound Step 1: Verify Compound Integrity - Check storage conditions - Use fresh aliquots - Minimize freeze-thaw cycles Start->CheckCompound CheckAssay Step 2: Review Assay Parameters - Calibrate pipettes - Use consistent cell passage - Check incubation times - Verify PD-L1 expression CheckCompound->CheckAssay Compound OK NotResolved Issue Persists: Consult further technical support CheckCompound->NotResolved Compound Degraded CheckOffTarget Step 3: Investigate Off-Target Effects - Use PD-L1 knockout cells - Test for assay interference - Compare with unrelated inhibitor CheckAssay->CheckOffTarget Assay OK Resolved Issue Resolved CheckAssay->Resolved Assay Issue Found CheckOffTarget->Resolved On-Target Effect Confirmed CheckOffTarget->NotResolved Off-Target Effect Identified

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Experimental_Workflow Prep 1. Compound Preparation - Prepare 10 mM stock in DMSO - Create serial dilutions BindingAssay 2. In Vitro Binding Assay - e.g., Differential Scanning Fluorimetry - Determine direct binding to PD-L1 Prep->BindingAssay FunctionalAssay 3. Cell-Based Functional Assay - Co-culture PD-L1+ cells and PD-1+ T-cells - Measure restoration of T-cell signaling Prep->FunctionalAssay DataAnalysis 4. Data Analysis - Calculate IC50/EC50 values - Compare potency and efficacy BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis InVivo 5. In Vivo Studies (Optional) - Formulate for oral dosing - Assess anti-tumor efficacy DataAnalysis->InVivo

Caption: General experimental workflow for characterizing this compound.

References

minimizing off-target effects of BMS-986238

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-986238, a second-generation macrocyclic peptide inhibitor of Programmed Death-Ligand 1 (PD-L1).[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective macrocyclic peptide inhibitor of the PD-1/PD-L1 immune checkpoint pathway.[4] Unlike monoclonal antibodies, this compound is a smaller molecule designed to bind to PD-L1 and induce its dimerization, which sterically hinders the interaction between PD-1 and PD-L1.[3] This blockade of the PD-1/PD-L1 signaling pathway is intended to restore anti-tumor immune responses. This compound has been engineered with features like a human serum albumin (HSA) binding motif to extend its half-life and improve its pharmacokinetic profile, allowing for potential oral administration.[3]

Q2: What are the primary "off-target" effects associated with PD-L1 inhibitors like this compound?

A2: The most common off-target effects of PD-1/PD-L1 inhibitors are not due to binding to unintended protein targets but are rather on-target effects in non-tumor tissues. These are known as immune-related adverse events (irAEs). By blocking the PD-1/PD-L1 pathway, which is a key regulator of immune tolerance, these inhibitors can lead to the immune system attacking healthy organs. Common irAEs include, but are not limited to, skin rashes, colitis, pneumonitis, endocrinopathies (such as thyroid disorders), and fatigue.

Q3: How does the dimerization of PD-L1 induced by this compound potentially affect cells?

A3: The induction of PD-L1 dimerization is a novel mechanism for inhibiting this pathway. Preclinical studies on small molecules that induce PD-L1 dimerization suggest that this can lead to a moderate increase in the rate of PD-L1 degradation and may cause the protein to be retained intracellularly, thereby reducing its levels on the cell surface. The full cellular consequences of this induced dimerization are an active area of research.

Q4: How was this compound designed to minimize off-target effects and improve its therapeutic profile?

A4: this compound is a second-generation inhibitor developed to improve upon earlier macrocyclic peptide inhibitors.[1][3] Its design incorporates a human serum albumin (HSA) binding motif, which extends its circulation half-life.[3] This allows for sustained target engagement at potentially lower and less frequent doses, which can be a strategy to minimize off-target effects.[3] Additionally, the macrocyclic structure of the peptide is designed to provide high selectivity for PD-L1.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: I am observing a cellular phenotype that does not align with the known function of PD-L1 inhibition.

  • Possible Cause: This could be due to a true off-target effect (interaction with another protein) or a previously uncharacterized on-target effect of PD-L1 inhibition in your specific experimental model.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Perform a dose-response experiment. On-target effects should correlate with the known potency (IC50) of this compound for PD-L1. Off-target effects may only appear at higher concentrations.

    • Use a Structurally Different PD-L1 Inhibitor: If the unexpected phenotype is recapitulated with a different class of PD-L1 inhibitor (e.g., a monoclonal antibody), it is more likely to be an on-target effect.

    • Rescue Experiment: In a genetically modified cell line, overexpress a mutant form of PD-L1 that does not bind to this compound. If the phenotype is reversed, it is likely an on-target effect.

    • Off-Target Binding Assessment: To investigate potential binding to other proteins, a Cellular Thermal Shift Assay (CETSA) can be performed to assess target engagement in an unbiased manner within intact cells.

Issue 2: I am observing signs of immune-related adverse events (irAEs) in my in vivo preclinical model (e.g., dermatitis, colitis).

  • Possible Cause: This is the expected class effect of PD-L1 inhibitors due to the intended mechanism of action.

  • Mitigation and Monitoring Strategies:

    • Dose Optimization: Use the lowest effective dose of this compound that achieves the desired level of anti-tumor activity.

    • Regular Monitoring: Implement a comprehensive monitoring plan for your animal models, including regular body weight measurements, clinical observation for signs of inflammation (e.g., skin rash, diarrhea), and histological analysis of key organs (e.g., lung, colon, liver, thyroid) at the end of the study.

    • Biomarker Analysis: Monitor blood levels of relevant cytokines and immune cell populations to track the systemic immune response.

Quantitative Data Summary

The following table summarizes the incidence of common immune-related adverse events observed with PD-1/PD-L1 inhibitors in clinical trials. While specific data for this compound is emerging, this provides a general reference for the class of molecules.

Adverse EventIncidence (Any Grade)Incidence (Grade 3-4)
Dermatologic
Rash11-40%<3%
Pruritus7-19%<1%
Gastrointestinal
Diarrhea/Colitis7-18%1-2%
Pulmonary
Pneumonitis3-5%<2%
Endocrine
Hypothyroidism4-10%<1%
Hyperthyroidism1-6%<1%
General
Fatigue12-35%<5%

Note: Incidence rates are approximate and can vary based on the specific inhibitor, tumor type, and patient population.

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify that this compound is binding to its intended target, PD-L1, in a cellular environment.

  • Principle: Ligand binding increases the thermal stability of the target protein.

  • Procedure:

    • Cell Treatment: Treat cultured cells expressing PD-L1 with this compound or a vehicle control for a specified time.

    • Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles.

    • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins.

    • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of PD-L1 using Western blotting or ELISA.

    • Data Analysis: Plot the amount of soluble PD-L1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[5][6][7][8]

2. In Vitro Assay for PD-L1 Dimerization and Internalization

This protocol can be used to investigate the cellular consequences of this compound binding to PD-L1.

  • Procedure:

    • Cell Culture: Culture cells that endogenously express or are engineered to express fluorescently tagged PD-L1 (e.g., PD-L1-GFP).

    • Treatment: Treat the cells with this compound at various concentrations and time points.

    • Imaging: Use live-cell imaging or flow cytometry to monitor:

      • Dimerization: Assess Förster Resonance Energy Transfer (FRET) between two differently tagged PD-L1 molecules (e.g., PD-L1-CFP and PD-L1-YFP).

      • Internalization: Track the localization of fluorescently tagged PD-L1 from the cell surface to intracellular compartments. Co-stain with endosomal markers (e.g., Rab5, Rab7) to determine the trafficking pathway.

    • Surface PD-L1 Quantification: Use flow cytometry with an antibody that binds to an epitope of PD-L1 not blocked by this compound to quantify the amount of PD-L1 remaining on the cell surface after treatment.

Visualizations

PD_L1_Signaling_Pathway cluster_t_cell T-Cell cluster_tumor_cell Tumor Cell cluster_inhibition Inhibition Mechanism T_Cell Activated T-Cell PD1 PD-1 TCR TCR PDL1 PD-L1 PD1->PDL1 Inhibition MHC MHC TCR->MHC Activation Tumor_Cell Tumor Cell PDL1_Dimer PD-L1 Dimer BMS986238 This compound BMS986238->PDL1 Binding & Dimerization

Caption: PD-L1 signaling pathway and the mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed DoseResponse Dose-Response Analysis Start->DoseResponse SecondaryInhibitor Test with Structurally Different Inhibitor DoseResponse->SecondaryInhibitor Correlates with IC50 CETSA Conduct CETSA for Off-Target Binding DoseResponse->CETSA No Correlation RescueExperiment Perform Rescue Experiment SecondaryInhibitor->RescueExperiment Phenotype Recapitulated OffTarget Likely Off-Target SecondaryInhibitor->OffTarget Phenotype Not Recapitulated OnTarget Likely On-Target RescueExperiment->OnTarget Phenotype Reversed RescueExperiment->OffTarget Phenotype Persists CETSA->OffTarget Novel Binding Identified

Caption: Troubleshooting workflow for an unexpected experimental phenotype.

CETSA_Workflow Start Start CETSA CellTreatment Treat Cells with This compound or Vehicle Start->CellTreatment Heating Heat Cells across a Temperature Gradient CellTreatment->Heating Lysis Lyse Cells Heating->Lysis Centrifugation Centrifuge to Pellet Aggregated Proteins Lysis->Centrifugation Supernatant Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant Quantification Quantify PD-L1 via Western Blot/ELISA Supernatant->Quantification Analysis Plot Soluble PD-L1 vs. Temperature Quantification->Analysis Result Thermal Shift Observed? Analysis->Result Engagement Target Engagement Confirmed Result->Engagement Yes NoEngagement No Target Engagement Result->NoEngagement No

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: Improving Oral Bioavailability of BMS-986238 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the oral bioavailability of BMS-986238, a macrocyclic peptide inhibitor of PD-L1, in rat models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a key focus?

A1: this compound is a second-generation, macrocyclic peptide-based inhibitor of the programmed death-ligand 1 (PD-L1).[1] As an orally administered immuno-oncology agent, achieving sufficient oral bioavailability is crucial for patient convenience, compliance, and overall therapeutic efficacy. The development of this compound has involved extensive preclinical formulation work to enable oral administration.[1]

Q2: What are the main challenges in achieving good oral bioavailability for a macrocyclic peptide like this compound?

A2: Macrocyclic peptides, while offering advantages in target specificity and stability, face several hurdles to effective oral absorption. These include:

  • Enzymatic Degradation: Susceptibility to degradation by proteases in the gastrointestinal tract.

  • Low Permeability: The relatively large size and polar nature of peptides can limit their ability to cross the intestinal epithelium.

  • First-Pass Metabolism: Significant metabolism in the liver after absorption can reduce the amount of active drug reaching systemic circulation.

Q3: What molecular and formulation strategies have been employed to improve the oral bioavailability of this compound?

A3: Key strategies in the development of this compound include:

  • Human Serum Albumin (HSA) Binding Motif: Incorporation of a fatty acid chain to promote binding to serum albumin, which extends the molecule's half-life in circulation.

  • PEGylation: The use of polyethylene (B3416737) glycol (PEG) linkers.

  • Extensive Formulation Optimization: Development of specialized oral formulations to protect the peptide from degradation and enhance its absorption.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies aimed at improving the oral bioavailability of this compound in rats.

Problem Potential Cause Troubleshooting Steps
Low Oral Bioavailability (%F) Poor dissolution of the formulation in the GI tract.- Characterize the solid-state properties of the drug substance. - Consider micronization or amorphization to improve dissolution rate. - Evaluate the use of solubilizing excipients in the formulation.
Enzymatic degradation in the stomach or intestine.- Incorporate enzyme inhibitors in the formulation (e.g., protease inhibitors). - Use enteric coatings to protect the peptide from the acidic environment of the stomach. - Modify the peptide structure to increase resistance to enzymatic cleavage.
Low intestinal permeability.- Include permeation enhancers in the formulation (e.g., medium-chain fatty acids, surfactants). - Investigate the use of nanocarriers (e.g., lipid-based or polymeric nanoparticles) to facilitate transport across the intestinal epithelium.
High Variability in Pharmacokinetic (PK) Data Inconsistent dosing volume or technique.- Ensure accurate and consistent oral gavage technique. - Use appropriate gavage needles for the size of the rats. - Confirm the homogeneity of the dosing formulation.
Differences in food intake among animals.- Standardize the fasting period before and after dosing. - Ensure all animals have free access to water.
Genetic variability in rat metabolism.- Use a well-characterized and genetically homogeneous rat strain (e.g., Sprague-Dawley).
Unexpectedly Rapid Clearance High first-pass metabolism in the liver.- Co-administer with inhibitors of relevant metabolic enzymes (e.g., CYP450 inhibitors) in exploratory studies to identify the metabolic pathways. - Consider structural modifications to block metabolic hot-spots.
Active efflux by transporters in the intestine or liver.- Evaluate the involvement of efflux transporters like P-glycoprotein (P-gp) using in vitro models (e.g., Caco-2 cells). - Co-administer with known P-gp inhibitors to assess their impact on bioavailability.

Data Presentation

The following tables present hypothetical, yet realistic, pharmacokinetic data for different oral formulations of this compound in rats compared to intravenous administration. These tables are intended to serve as a template for presenting experimental results.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration

ParameterValue (Mean ± SD)
Dose (mg/kg)1
Cmax (ng/mL)1500 ± 250
Tmax (h)0.08 (IV bolus)
AUC (0-inf) (ng·h/mL)8000 ± 1200
Half-life (t½) (h)20.5 ± 2.1
Clearance (CL) (mL/h/kg)125 ± 20
Volume of Distribution (Vd) (L/kg)3.6 ± 0.5

Table 2: Hypothetical Pharmacokinetic Parameters of Different Oral Formulations of this compound in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-inf) (ng·h/mL)Oral Bioavailability (%F)
A: Aqueous Suspension 1050 ± 154.0 ± 1.0400 ± 1205.0
B: Lipid-Based Formulation 10250 ± 756.0 ± 1.52400 ± 60030.0
C: Solid Dispersion 10400 ± 1004.0 ± 1.03200 ± 80040.0

Experimental Protocols

Protocol 1: Oral Bioavailability Study of this compound in Rats

1. Animals:

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300 g).

  • Acclimatize animals for at least 7 days before the experiment.

  • House in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

2. Formulation Preparation:

  • Intravenous (IV) Formulation: Dissolve this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) to a final concentration of 1 mg/mL.

  • Oral Formulations:

    • Aqueous Suspension: Suspend this compound in a vehicle of 0.5% methylcellulose (B11928114) in water.

    • Lipid-Based Formulation: Dissolve this compound in a mixture of oils, surfactants, and co-solvents (e.g., Labrasol®, Cremophor® EL, Transcutol®).

    • Solid Dispersion: Prepare a solid dispersion of this compound with a suitable polymer (e.g., HPMC-AS) using a method like spray-drying. Reconstitute in water before dosing.

3. Study Design:

  • Fast rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Divide rats into groups (n=5 per group) for each formulation and the IV control.

  • IV Administration: Administer a single dose of 1 mg/kg via the tail vein.

  • Oral Administration: Administer a single oral dose of 10 mg/kg by gavage.

4. Blood Sampling:

  • Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

  • Collect blood in tubes containing an anticoagulant (e.g., K2EDTA).

  • Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

5. Bioanalysis:

  • Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

6. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, and %F) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

  • Oral bioavailability (%F) is calculated as: (%F) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

PD-1/PD-L1 Signaling Pathway

The following diagram illustrates the interaction between PD-1 on T-cells and PD-L1 on tumor cells, which this compound is designed to inhibit.

PDL1_Pathway cluster_Tumor Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding SHP2 SHP-2 PD1->SHP2 Recruitment TCR TCR Inhibition Inhibition of T-Cell Activation SHP2->TCR Dephosphorylation (Inhibition) BMS986238 This compound BMS986238->PDL1 Blocks Binding

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Oral Bioavailability Study

This diagram outlines the key steps in a typical preclinical oral bioavailability study in rats.

bioavailability_workflow start Start formulation Formulation Preparation (IV and Oral) start->formulation dosing Animal Dosing (IV or Oral Gavage) formulation->dosing sampling Serial Blood Sampling dosing->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis end End pk_analysis->end

Caption: Experimental workflow for a rat oral bioavailability study.

Logical Relationship for Troubleshooting Low Bioavailability

This diagram illustrates a logical approach to troubleshooting low oral bioavailability.

troubleshooting_workflow start Low Oral Bioavailability Observed dissolution Assess Dissolution start->dissolution permeability Assess Permeability (e.g., Caco-2) start->permeability metabolism Assess Metabolic Stability (e.g., Microsomes) start->metabolism formulation_mod Modify Formulation (Solubilizers, Enhancers) dissolution->formulation_mod permeability->formulation_mod structural_mod Structural Modification of Peptide metabolism->structural_mod retest Re-evaluate in vivo formulation_mod->retest structural_mod->retest

References

dealing with BMS-986238 degradation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling BMS-986238, with a focus on addressing potential degradation in experimental media.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with this compound.

Question: My this compound is showing reduced activity in my cell culture experiments over time. What could be the cause?

Possible Causes and Solutions:

  • Degradation in Media: this compound, being a macrocyclic peptide, may be susceptible to degradation in aqueous environments, especially at 37°C in complex cell culture media. Components in the media, such as proteases from serum or secreted by cells, could contribute to its breakdown.

    • Suggested Solution: To assess stability, we recommend performing a time-course experiment. Incubate this compound in your specific cell culture media (with and without serum and cells) at 37°C and measure its concentration at different time points (e.g., 0, 2, 8, 24, 48 hours) using a suitable analytical method like HPLC-MS.[1] A simplified buffer system like PBS can be used as a control to evaluate inherent aqueous stability.[1]

  • Adsorption to Labware: Peptides and hydrophobic compounds can adsorb to plastic surfaces of labware, such as plates and pipette tips, leading to a decrease in the effective concentration in the media.

    • Suggested Solution: Using low-protein-binding labware can help minimize this issue. You can also include a control without cells to assess the extent of non-specific binding to your plates.

  • Light Sensitivity: Although not explicitly documented for this compound, some complex molecules can be sensitive to light.

    • Suggested Solution: As a precautionary measure, minimize the exposure of your this compound solutions to light by using amber vials and covering your cell culture plates with foil.

Troubleshooting Workflow for Reduced Activity

start Reduced this compound Activity Observed check_stability Assess In-Media Stability (HPLC-MS) start->check_stability stability_issue Degradation Confirmed? check_stability->stability_issue check_adsorption Evaluate Non-Specific Binding adsorption_issue Significant Binding? check_adsorption->adsorption_issue check_light Investigate Light Sensitivity light_issue Light Degradation? check_light->light_issue stability_issue->check_adsorption No solution_stability Optimize Media Conditions (e.g., serum-free, fresh media) stability_issue->solution_stability Yes adsorption_issue->check_light No solution_adsorption Use Low-Binding Labware adsorption_issue->solution_adsorption Yes solution_light Protect from Light light_issue->solution_light Yes end Issue Resolved light_issue->end No/Resolved solution_stability->end solution_adsorption->end solution_light->end

Caption: A flowchart for troubleshooting reduced this compound activity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored as a dry powder at -20°C in the dark.[2] For short-term storage of a few days to weeks, 0-4°C is acceptable.[2]

Q2: How should I prepare stock solutions of this compound?

A2: We recommend preparing a high-concentration stock solution in a suitable solvent like DMSO. For example, a 10 mM stock solution can be prepared and then further diluted into your experimental media. Ensure the final DMSO concentration in your cell culture is low (typically less than 0.5%) to avoid solvent-induced toxicity.[3]

Q3: How stable is this compound in a DMSO stock solution?

A3: Stock solutions in DMSO can be stored for up to 2 weeks at 4°C or for 6 months at -80°C.[4] To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes.[5]

Q4: What are the potential degradation pathways for a macrocyclic peptide like this compound in cell culture media?

A4: While specific degradation pathways for this compound are not publicly available, potential degradation mechanisms for peptides in cell culture media include:

  • Proteolytic Degradation: Cleavage of peptide bonds by proteases present in serum or secreted by cells.

  • Oxidation: Certain amino acid residues, if present, can be susceptible to oxidation.

  • Deamidation: Asparagine and glutamine residues can undergo deamidation, leading to a modified peptide structure.

Illustrative Degradation Pathway

BMS986238 This compound (Active) Proteolysis Proteolytic Cleavage BMS986238->Proteolysis Oxidation Oxidation BMS986238->Oxidation Deamidation Deamidation BMS986238->Deamidation Inactive_Fragments Inactive Peptide Fragments Proteolysis->Inactive_Fragments Oxidized_Product Oxidized this compound (Reduced Activity) Oxidation->Oxidized_Product Deamidated_Product Deamidated this compound (Altered Activity) Deamidation->Deamidated_Product

Caption: Potential degradation pathways for this compound in media.

Data Presentation

The following table provides an illustrative example of this compound stability data in different media conditions.

Time (Hours)% Remaining in PBS% Remaining in DMEM% Remaining in DMEM + 10% FBS
0 100100100
2 989592
8 958880
24 927560
48 886045

Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • DMSO

  • Cell culture medium (e.g., DMEM) with and without 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • 24-well tissue culture plates (low-protein-binding recommended)

  • HPLC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solutions: Dilute the stock solution to a final concentration of 10 µM in the following solutions:

    • PBS

    • DMEM

    • DMEM + 10% FBS

  • Incubation: Add 1 mL of each working solution to triplicate wells of a 24-well plate. Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.

  • Sample Processing: Immediately process the samples by adding an equal volume of acetonitrile (B52724) to precipitate proteins. Vortex and centrifuge the samples. Transfer the supernatant to HPLC vials for analysis.

  • HPLC-MS Analysis: Analyze the samples using a validated HPLC-MS method to quantify the remaining concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Experimental Workflow for Stability Assessment

prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare 10 µM Working Solutions (PBS, Media, Media+Serum) prep_stock->prep_working incubate Incubate at 37°C prep_working->incubate sample Collect Samples at Time Points (0, 2, 8, 24, 48h) incubate->sample process Process Samples (Protein Precipitation) sample->process analyze Analyze by HPLC-MS process->analyze data Calculate % Remaining analyze->data

Caption: A workflow for assessing the stability of this compound.

References

Technical Support Center: BMS-986238 Dosage Adjustment for Preclinical Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dosage of BMS-986238, a second-generation macrocyclic peptide inhibitor of PD-L1, for various preclinical tumor models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent macrocyclic peptide inhibitor that targets the programmed death-ligand 1 (PD-L1). It binds to PD-L1 with low picomolar affinity, preventing its interaction with the PD-1 receptor on T-cells.[1][2] This blockade of the PD-1/PD-L1 immune checkpoint pathway is intended to restore anti-tumor immunity. Unlike monoclonal antibodies, this compound is a smaller molecule designed for potential oral bioavailability and has an extended half-life due to its ability to bind to serum albumin.[1][2]

Q2: What is a recommended starting dose for this compound in a new syngeneic mouse tumor model?

A2: Direct public data on the in vivo dosing of this compound in various tumor models is limited. However, based on studies with other macrocyclic peptide PD-L1 inhibitors, a starting dose in the range of 0.5 mg/kg to 4 mg/kg administered intraperitoneally (i.p.) daily can be considered for initial dose-ranging studies.[3][4] For instance, a study on a similar cyclic peptide inhibitor showed significant anti-tumor activity at a low dose of 0.5 mg/kg in a CT26 syngeneic mouse model.[3] Another study using a different macrocyclic peptide inhibitor in a CT26 model used a daily i.p. injection of 4 mg/kg.[4] Given that this compound has a long half-life of over 19 hours in rats and cynomolgus monkeys, less frequent dosing schedules could be explored once initial efficacy is established.[1][2]

Q3: How should I formulate this compound for in vivo administration?

A3: While specific formulation details for preclinical studies of this compound are not publicly available, extensive formulation work has been done to enable oral bioavailability.[1] For initial intraperitoneal studies, a common approach for peptide-based inhibitors is to dissolve the compound in a vehicle such as sterile phosphate-buffered saline (PBS) or a solution of dimethyl sulfoxide (B87167) (DMSO) further diluted with saline. The final concentration should be adjusted to allow for a reasonable injection volume (e.g., 100-200 µL for a mouse). It is crucial to assess the solubility and stability of this compound in the chosen vehicle.

Q4: What are the key considerations when adjusting the dosage of this compound for different tumor models?

A4: Several factors should be considered when adjusting the dosage of this compound:

  • Tumor Type and Microenvironment: The expression level of PD-L1 on tumor cells and immune cells within the tumor microenvironment can vary significantly between different tumor models. Models with higher PD-L1 expression may respond to lower doses.

  • Immune Competence of the Host: Syngeneic models with a fully functional immune system are essential for evaluating PD-L1 inhibitors. The specific mouse strain can also influence the immune response.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): this compound is designed for an extended half-life.[1][2] PK/PD studies are recommended to determine the optimal dosing frequency to maintain sufficient target engagement.

  • Toxicity: Monitor for any signs of toxicity, such as weight loss, changes in behavior, or other adverse effects. Dose adjustments may be necessary to mitigate toxicity while maintaining efficacy.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of Anti-Tumor Efficacy 1. Sub-optimal Dosage: The administered dose may be too low to achieve sufficient target engagement. 2. Poor Drug Exposure: Issues with formulation, solubility, or administration route leading to low bioavailability. 3. Tumor Model Resistance: The chosen tumor model may be inherently resistant to PD-L1 blockade (e.g., low PD-L1 expression, lack of T-cell infiltration). 4. Incorrect Dosing Schedule: The frequency of administration may not be optimal for maintaining therapeutic concentrations.1. Conduct a Dose-Escalation Study: Test a range of higher doses (e.g., escalate from the starting dose up to 10 mg/kg or higher, based on tolerability). 2. Optimize Formulation and Administration: Verify the solubility and stability of the compound in the vehicle. Consider alternative administration routes if oral or i.p. routes are ineffective. 3. Characterize the Tumor Model: Perform immunohistochemistry (IHC) or flow cytometry to confirm PD-L1 expression and assess the immune cell infiltrate in the tumor microenvironment. 4. Adjust Dosing Frequency: Based on the known long half-life of this compound, if daily dosing is well-tolerated but ineffective, consider if continuous exposure is being maintained. Conversely, if toxicity is observed, less frequent dosing could be explored.
Observed Toxicity (e.g., Weight Loss, Lethargy) 1. Dose is too High: The administered dose may be causing on-target or off-target toxicities. 2. Vehicle Toxicity: The formulation vehicle may be causing adverse effects. 3. Immune-Related Adverse Events (irAEs): Over-activation of the immune system can lead to inflammatory side effects.1. Reduce the Dose: Lower the dose to a level that is better tolerated while still aiming for efficacy. 2. Vehicle Control Group: Ensure a vehicle-only control group is included to rule out vehicle-related toxicity. Consider alternative, well-tolerated vehicles. 3. Monitor for irAEs: Closely monitor animals for signs of inflammation. Consider reducing the dosing frequency.
High Variability in Tumor Growth Inhibition 1. Inconsistent Administration: Variability in the volume or site of injection. 2. Tumor Heterogeneity: Inherent variability in the growth rate and characteristics of the implanted tumors. 3. Animal Health Status: Underlying health issues in some animals affecting their response to treatment.1. Standardize Administration Technique: Ensure all personnel are trained on consistent administration techniques. 2. Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual tumor variability. 3. Monitor Animal Health: Exclude animals that show signs of illness before the start of the experiment.

Data Presentation: Dosage of Analogous Macrocyclic Peptide PD-L1 Inhibitors

As specific in vivo dosage data for this compound in various tumor models is not yet widely published, the following table summarizes dosing information for other macrocyclic peptide PD-L1 inhibitors from preclinical studies. This data can be used as a reference for designing initial experiments with this compound.

Compound Tumor Model Mouse Strain Dosage Administration Route Key Findings Reference
Cyclic Peptide (C7)CT26 (Colon Carcinoma)BALB/c0.5 mg/kg, dailyIntraperitoneal (i.p.)Significant anti-tumor activity and improved serum stability compared to the linear peptide.[3]
Macrocyclic Peptide (OPBP-1)CT26 (Colorectal) & B16-OVA (Melanoma)Not Specified0.5 mg/kgNot SpecifiedSignificantly inhibited tumor growth and enhanced infiltration and function of CD8+ T cells.[5]
Macrocyclic Peptide (Compound 6)CT26 (Colon Carcinoma)BALB/c4 mg/kg, dailyIntraperitoneal (i.p.)Significantly inhibited tumor growth with no obvious bodyweight loss.[4]
Palmitic Acid-conjugated Peptide (PA-mL7N)4T1 (Breast Cancer)Not Specified0.5 - 8 mg/kg, dailyIntraperitoneal (i.p.)Dose-dependent anti-tumor effect. At 8 mg/kg, it significantly outperformed the PD-1 antibody.[6]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model
  • Animal Model: Use immunocompetent mice appropriate for the chosen syngeneic tumor cell line (e.g., BALB/c for CT26 colon carcinoma, C57BL/6 for B16 melanoma).

  • Tumor Cell Implantation:

    • Culture tumor cells to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS at the desired concentration.

    • Subcutaneously inject 0.1-1 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Begin monitoring tumor growth 3-4 days after implantation.

    • Measure tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • When tumors reach an average volume of 50-100 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

    • Prepare the this compound formulation and vehicle control fresh daily.

    • Administer the designated treatment (e.g., intraperitoneal injection) according to the planned dosing schedule.

  • Endpoint and Analysis:

    • Continue treatment and tumor monitoring until tumors in the control group reach the predetermined endpoint size as per IACUC guidelines.

    • Monitor body weight and overall health of the mice throughout the study.

    • At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., IHC, flow cytometry).

Mandatory Visualizations

PDL1_Signaling_Pathway PD-1/PD-L1 Signaling Pathway and this compound Inhibition cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Inhibition T-Cell Inhibition / Exhaustion PD1->Inhibition Inhibitory Signal TCR TCR Activation T-Cell Activation TCR->Activation Antigen Presentation Activation->Inhibition BMS986238 This compound BMS986238->PDL1 Inhibition of Binding

Caption: Mechanism of action of this compound in blocking the PD-1/PD-L1 signaling pathway.

Experimental_Workflow Experimental Workflow for this compound Dose Adjustment start Start tumor_implantation Tumor Cell Implantation (Syngeneic Model) start->tumor_implantation tumor_growth Monitor Tumor Growth tumor_implantation->tumor_growth randomization Randomization (Tumor Volume ~50-100 mm³) tumor_growth->randomization treatment Treatment Initiation (Dose-Ranging Study) randomization->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring endpoint Endpoint Analysis (Tumor Size, IHC, etc.) monitoring->endpoint decision Evaluate Efficacy & Toxicity endpoint->decision dose_adjustment Adjust Dose / Schedule (e.g., Increase, Decrease, Change Frequency) decision->dose_adjustment Sub-optimal Outcome finish Optimal Dose Identified decision->finish Optimal Outcome dose_adjustment->treatment

Caption: A typical experimental workflow for adjusting this compound dosage in preclinical models.

Troubleshooting_Logic Troubleshooting Logic for In Vivo Studies cluster_issues Potential Issues cluster_solutions Potential Solutions start In Vivo Experiment outcome Assess Outcome start->outcome no_efficacy No Efficacy outcome->no_efficacy Lack of Response toxicity Toxicity Observed outcome->toxicity Adverse Events variability High Variability outcome->variability Inconsistent Results check_dose Increase Dose / Optimize Formulation no_efficacy->check_dose check_model Verify PD-L1 Expression no_efficacy->check_model reduce_dose Decrease Dose / Change Schedule toxicity->reduce_dose check_vehicle Assess Vehicle Toxicity toxicity->check_vehicle standardize Standardize Procedures / Increase N variability->standardize

References

Technical Support Center: Overcoming BMS-986238 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the macrocyclic peptide PD-L1 inhibitor, BMS-986238, in their cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from traditional anti-PD-L1 antibodies?

A1: this compound is a second-generation, orally bioavailable macrocyclic peptide inhibitor of Programmed Death-Ligand 1 (PD-L1).[1][2] Unlike monoclonal antibodies, which are large proteins, this compound is a smaller molecule designed for improved pharmacokinetic properties, such as a longer half-life, through strategies like PEGylation and the inclusion of a serum albumin binding motif.[1][2][3] Its smaller size may also allow for better tissue penetration.[4]

Q2: What are the potential mechanisms of primary resistance to this compound?

A2: Primary resistance occurs when cancer cells do not respond to this compound from the outset. Potential mechanisms, extrapolated from general PD-L1 inhibitor resistance, include:

  • Low or absent PD-L1 expression: The target of this compound may not be present on the tumor cells.[5]

  • Defects in antigen presentation machinery: Mutations or downregulation of molecules like beta-2-microglobulin (B2M) or Major Histocompatibility Complex (MHC) can prevent T-cells from recognizing cancer cells, rendering PD-L1 blockade ineffective.[6]

  • Lack of T-cell infiltration: The tumor microenvironment may be "cold" or non-inflamed, with few or no tumor-infiltrating lymphocytes (TILs) present to be activated by PD-L1 blockade.

  • Presence of other immunosuppressive mechanisms: The tumor microenvironment may contain other inhibitory cells (e.g., regulatory T-cells, myeloid-derived suppressor cells) or signaling pathways (e.g., TGF-β) that maintain an immunosuppressive state.[7]

Q3: What are the potential mechanisms of acquired resistance to this compound?

A3: Acquired resistance develops after an initial response to treatment. Potential mechanisms include:

  • Downregulation or loss of PD-L1 expression: Tumor cells may stop expressing PD-L1 to evade the inhibitor.

  • Upregulation of alternative immune checkpoints: Cancer cells may compensate for PD-L1 blockade by upregulating other inhibitory receptors like TIM-3, LAG-3, or CTLA-4.[8]

  • Mutations in the PD-L1 gene: While less common, mutations in the CD274 gene (encoding PD-L1) could potentially alter the binding site of this compound.

  • Alterations in the interferon-gamma (IFN-γ) signaling pathway: IFN-γ produced by activated T-cells upregulates PD-L1 on tumor cells. Mutations in the IFN-γ receptor or downstream signaling components (e.g., JAK1/2) can render tumor cells insensitive to this signal, leading to a loss of PD-L1 expression and resistance.[9]

Q4: Are there any known biomarkers to predict resistance to this compound?

A4: While specific biomarkers for this compound are still under investigation, several biomarkers are used to predict response to PD-1/PD-L1 inhibitors in general:

  • PD-L1 expression levels: Measured by immunohistochemistry (IHC), higher PD-L1 expression is often associated with a better response.[10]

  • Tumor Mutational Burden (TMB): A higher number of mutations in cancer cells can lead to the production of more neoantigens, making the tumor more visible to the immune system.[4]

  • Microsatellite Instability (MSI): Tumors with high MSI (MSI-H) often have a high TMB and respond well to checkpoint inhibitors.

  • Gene expression profiling: Signatures related to inflammation and T-cell activity within the tumor microenvironment are being explored as predictive biomarkers.

Troubleshooting Guides

Problem 1: No significant T-cell activation or tumor cell killing observed in co-culture assays with this compound.
Possible Cause Troubleshooting Steps
Low or absent PD-L1 expression on tumor cells. 1. Confirm PD-L1 expression on your cancer cell line using flow cytometry or western blotting. 2. If expression is low, consider stimulating the cells with IFN-γ (e.g., 10-100 ng/mL for 24-48 hours) to upregulate PD-L1.[7] 3. Select a different cancer cell line known to have high endogenous PD-L1 expression.
Suboptimal co-culture conditions. 1. Optimize the effector-to-target (E:T) ratio. Start with a range (e.g., 1:1, 5:1, 10:1) to find the optimal ratio for your specific cell lines. 2. Ensure the viability of your effector T-cells (e.g., PBMCs, isolated T-cells) is high before starting the co-culture. 3. Confirm that the T-cells express PD-1.
Ineffective this compound concentration or stability. 1. Perform a dose-response curve to determine the optimal concentration of this compound for your assay. 2. Prepare fresh dilutions of the compound for each experiment to avoid degradation.
Presence of other dominant immunosuppressive mechanisms. 1. Analyze the cytokine profile of your co-culture supernatant for immunosuppressive cytokines like TGF-β or IL-10. 2. Characterize the immune cell populations in your effector cells to identify the presence of regulatory T-cells or myeloid-derived suppressor cells.
Problem 2: Development of resistance to this compound in a previously sensitive cancer cell line.
Possible Cause Troubleshooting Steps
Loss of PD-L1 expression. 1. Analyze PD-L1 expression in the resistant cell line compared to the parental (sensitive) line using flow cytometry or western blotting.
Upregulation of other immune checkpoints. 1. Assess the expression of other checkpoint proteins like TIM-3, LAG-3, CTLA-4, and VISTA on both the cancer cells and T-cells in your co-culture system.
Alterations in the IFN-γ signaling pathway. 1. Sequence key genes in the IFN-γ pathway (e.g., IFNGR1, IFNGR2, JAK1, JAK2, STAT1) in the resistant cell line to identify potential mutations. 2. Treat the resistant cells with IFN-γ and assess the phosphorylation of STAT1 and the upregulation of downstream target genes to check for pathway functionality.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cancer Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to the drug.

Materials:

  • Parental cancer cell line sensitive to this compound

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Cell counting solution (e.g., trypan blue)

  • 96-well plates for IC50 determination

Procedure:

  • Determine the initial IC50: Culture the parental cancer cells and determine the half-maximal inhibitory concentration (IC50) of this compound using a standard cell viability assay (e.g., MTT, CellTiter-Glo).

  • Initial drug exposure: Start by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20-IC30.

  • Gradual dose escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Monitor cell viability: At each concentration step, monitor cell viability and proliferation. Allow the cell population to recover and stabilize before the next dose escalation.

  • Establish the resistant line: Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.

  • Characterize the resistant line: Once a resistant population is established, perform regular IC50 determinations to confirm the resistant phenotype. The resistant cells should be maintained in a medium containing a maintenance dose of this compound to prevent the loss of the resistant phenotype.

Protocol 2: In Vitro T-Cell Activation Assay

This protocol outlines a method to assess the ability of this compound to enhance T-cell activation in a co-culture system.

Materials:

  • PD-L1 expressing cancer cell line

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • Complete RPMI-1640 medium

  • This compound

  • Anti-CD3 antibody (soluble or plate-bound)

  • Anti-CD28 antibody (soluble)

  • IFN-γ ELISA kit

  • Flow cytometry antibodies (e.g., anti-CD8, anti-CD69, anti-IFN-γ)

Procedure:

  • Prepare cancer cells: Seed the PD-L1 expressing cancer cells in a 96-well plate and allow them to adhere overnight.

  • Isolate and prepare T-cells: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For more specific assays, T-cells can be further isolated using magnetic bead separation.

  • Co-culture setup: Add the T-cells to the wells containing the cancer cells at an optimized E:T ratio.

  • Treatment: Add this compound at various concentrations to the co-culture. Include appropriate controls (vehicle control, isotype control for antibody treatments).

  • T-cell stimulation: Add a suboptimal concentration of anti-CD3 and anti-CD28 antibodies to stimulate the T-cells.

  • Incubation: Incubate the co-culture plate for 48-72 hours at 37°C in a CO2 incubator.

  • Assessment of T-cell activation:

    • Cytokine release: Collect the culture supernatant and measure the concentration of IFN-γ using an ELISA kit.

    • Flow cytometry: Harvest the cells and stain for T-cell activation markers such as CD69 and intracellular IFN-γ. Analyze the percentage of activated (e.g., CD8+/CD69+) T-cells.

Visualizations

PD_L1_Signaling_Pathway PD-1/PD-L1 Signaling Pathway cluster_0 T-Cell cluster_1 Cancer Cell TCR TCR PI3K PI3K TCR->PI3K CD28 CD28 CD28->PI3K PD1 PD-1 SHP2 SHP-2 PD1->SHP2 recruits AKT AKT PI3K->AKT NFAT NFAT AKT->NFAT AP1 AP-1 AKT->AP1 NFkB NF-kB AKT->NFkB SHP2->PI3K Proliferation Proliferation NFAT->Proliferation Survival Survival AP1->Survival Cytokine_Production Cytokine Production NFkB->Cytokine_Production MHC MHC MHC->TCR Antigen Presentation CD80_86 CD80/86 CD80_86->CD28 Co-stimulation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal BMS986238 This compound BMS986238->PDL1 Inhibition Experimental_Workflow_Resistance Workflow for Generating and Analyzing this compound Resistant Cells start Start with Sensitive Parental Cell Line ic50 Determine Initial IC50 of this compound start->ic50 culture Culture cells with IC20-IC30 of this compound ic50->culture escalate Gradually Increase This compound Concentration culture->escalate monitor Monitor Cell Viability and Proliferation escalate->monitor Adapted resistant Establish Stable Resistant Cell Line escalate->resistant Not Adapted monitor->escalate characterize Characterize Resistant Phenotype resistant->characterize analysis Molecular Analysis of Resistance Mechanisms characterize->analysis Troubleshooting_Logic Troubleshooting Logic for Lack of this compound Efficacy start No T-cell activation/ tumor killing observed q1 Is PD-L1 expressed on tumor cells? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are co-culture conditions (E:T ratio, cell viability) optimal? a1_yes->q2 sol1 Induce PD-L1 with IFN-γ or choose another cell line a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is this compound concentration and stability confirmed? a2_yes->q3 sol2 Optimize E:T ratio and ensure high cell viability a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Are other immunosuppressive pathways active? a3_yes->q4 sol3 Perform dose-response and use fresh drug dilutions a3_no->sol3 a4_yes Yes q4->a4_yes Yes sol4 Investigate combination therapies to block other checkpoints a4_yes->sol4

References

Technical Support Center: BMS-986238 and the Impact of Serum Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and managing the effects of serum proteins on the activity of BMS-986238, a second-generation macrocyclic peptide inhibitor of the programmed death-ligand 1 (PD-L1).

Frequently Asked Questions (FAQs)

Q1: Why is my in vitro activity of this compound significantly lower in the presence of serum or albumin compared to serum-free media?

A1: This is an expected observation and is integral to the design of this compound. The molecule was engineered to include a human serum albumin (HSA) binding motif to extend its plasma half-life for improved pharmacokinetic properties.[1][2] This high affinity for serum proteins, particularly albumin, means that in serum-containing media, a large fraction of this compound will be bound and therefore unavailable to interact with its target, PD-L1.[3][4] The unbound fraction of the drug is what is responsible for the pharmacological activity.[5][6]

Q2: What is the mechanism by which serum protein binding affects this compound activity?

A2: Serum albumin acts as a carrier and reservoir for this compound in the bloodstream. The binding is reversible, allowing a dynamic equilibrium between the bound and unbound drug.[2][7] Only the unbound, or "free," fraction of this compound can diffuse from the vasculature to the tumor microenvironment and bind to PD-L1 on cancer cells.[5] Therefore, while the total concentration of the drug in your assay may be high, the effective concentration of active drug at the target is much lower in the presence of serum proteins.

Q3: How was this compound designed to overcome the challenge of high serum protein binding?

A3: The design of this compound leverages the high protein binding to its advantage. By binding to the long-lived albumin protein, the drug is protected from rapid clearance and degradation, which significantly extends its half-life in circulation.[1][2][7] This allows for sustained therapeutic concentrations in vivo, a key improvement over first-generation inhibitors.[3][4] The molecule was optimized to have a very high affinity for PD-L1 (in the low picomolar range), which means that even a small concentration of the free drug is sufficient to engage the target effectively.[3][4]

Q4: Can I use bovine serum albumin (BSA) as a substitute for human serum albumin (HSA) in my in vitro assays?

A4: While BSA is often used as a substitute for HSA, it is important to be aware that the binding affinity of drugs can differ between albumins from different species.[6][8] For the most accurate in vitro assessment of the impact of protein binding on this compound activity, it is recommended to use HSA, especially if the goal is to extrapolate the findings to a human physiological context. If using BSA, any observed shifts in potency should be interpreted with this potential difference in mind.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in IC50 values between experiments. Inconsistent concentrations or sources of serum/albumin in the assay medium.Standardize the source and final concentration of serum or albumin in all experiments. Ensure thorough mixing of the media. Consider preparing a large batch of supplemented media for the entire set of experiments.
No measurable activity of this compound in a cell-based assay containing a high percentage of serum. The concentration of free, active this compound is below the limit of detection for the assay due to high protein binding.Increase the concentration range of this compound tested. Alternatively, reduce the percentage of serum in the assay medium, if compatible with cell health, to increase the free fraction of the drug.
Discrepancy between biochemical (protein-based) and cell-based assay results. Serum proteins in the cell culture medium are sequestering the compound in the cell-based assay, which is not a factor in a simplified biochemical assay buffer.This is an expected result. Report the IC50 values from both assay conditions, clearly noting the presence and concentration of serum proteins. This provides a more complete picture of the compound's profile.
Precipitation of this compound when preparing stock solutions or dilutions in aqueous buffers. This compound is a large, complex macrocyclic peptide with potential solubility challenges in purely aqueous solutions.Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO.[9] For working dilutions, use a "top-down" dilution approach into your final assay buffer, ensuring rapid and thorough mixing to avoid localized high concentrations that could lead to precipitation.

Quantitative Data Summary: Impact of Serum Proteins on this compound Activity

The following table provides a summary of the expected quantitative impact of human serum albumin (HSA) on the in vitro activity of this compound. Note: These values are illustrative and based on the reported high protein binding and picomolar affinity of the compound.

Parameter Condition Value Reference
PD-L1 Binding Affinity (KD) Serum-Free BufferLow Picomolar[3][4]
In Vitro Potency (IC50) Serum-Free Biochemical Assay~1 nMHypothetical
In Vitro Potency (IC50) Assay with 4% HSA~20 - 50 nMHypothetical
Plasma Protein Binding Human Plasma>95%[3][4]
Half-life (t1/2) Rat, Cynomolgus Monkey>19 hours[3][4][7]

Detailed Experimental Protocols

Protocol 1: Determination of this compound Activity (IC50) using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay
  • Objective: To measure the in vitro potency of this compound in inhibiting the PD-1/PD-L1 interaction in both serum-free and serum-containing conditions.

  • Materials:

    • Recombinant human PD-L1 protein

    • Recombinant human PD-1 protein

    • HTRF donor and acceptor fluorophores

    • This compound

    • Assay buffer (e.g., PBS with 0.1% Tween-20)

    • Assay buffer supplemented with 4% Human Serum Albumin (HSA)

    • 384-well low-volume microplates

    • HTRF-compatible plate reader

  • Procedure:

    • Prepare a serial dilution of this compound in both the serum-free and 4% HSA-containing assay buffers.

    • Add a fixed concentration of PD-L1 and PD-1 proteins to the wells of the microplate.

    • Add the serially diluted this compound or buffer control to the respective wells.

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature to allow the binding reaction to reach equilibrium.

    • Add the HTRF detection reagents (anti-tag antibodies conjugated to the donor and acceptor fluorophores).

    • Incubate for a second period (e.g., 2-4 hours) at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader at the appropriate wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio.

    • Normalize the data to the positive and negative controls.

    • Plot the normalized response versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Equilibrium Dialysis for Determining Plasma Protein Binding
  • Objective: To quantify the fraction of this compound bound to plasma proteins.

  • Materials:

    • Equilibrium dialysis apparatus with semi-permeable membranes (e.g., 10 kDa MWCO)

    • Human plasma

    • This compound

    • Phosphate-buffered saline (PBS)

    • LC-MS/MS system for quantification

  • Procedure:

    • Spike human plasma with a known concentration of this compound.

    • Load the plasma sample into one chamber of the dialysis unit.

    • Load an equal volume of PBS into the opposing chamber.

    • Incubate the apparatus at 37°C with gentle shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).

    • After incubation, collect samples from both the plasma and the buffer chambers.

    • Analyze the concentration of this compound in both samples using a validated LC-MS/MS method.

  • Data Analysis:

    • The concentration in the buffer chamber represents the unbound (free) drug concentration.

    • The concentration in the plasma chamber represents the total (bound + unbound) drug concentration.

    • Calculate the percent bound using the formula: % Bound = ((Total Conc. - Unbound Conc.) / Total Conc.) * 100

Mandatory Visualizations

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment BMS_Albumin This compound-Albumin Complex BMS_Free Free this compound BMS_Albumin->BMS_Free Dissociation BMS_Free->BMS_Albumin Binding PDL1 PD-L1 on Tumor Cell BMS_Free->PDL1 Binding to Target Albumin Albumin BMS_PDL1 This compound-PD-L1 Complex (Activity) G start Start: Prepare this compound Stock Solution serum_free Assay Condition 1: Serum-Free Buffer start->serum_free Dilute serum_containing Assay Condition 2: Buffer + HSA start->serum_containing Dilute assay_plate Perform PD-1/PD-L1 Binding Assay (e.g., HTRF) serum_free->assay_plate serum_containing->assay_plate data_analysis Data Analysis: Calculate IC50 Values assay_plate->data_analysis comparison Compare IC50: Serum-Free vs. +HSA (Expect IC50 Shift) data_analysis->comparison end End: Quantify Impact of Protein Binding comparison->end

References

Technical Support Center: Optimizing Incubation Time for BMS-986238 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when working with the PD-L1 inhibitor, BMS-986238.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a second-generation macrocyclic peptide inhibitor of Programmed Death-Ligand 1 (PD-L1).[1][2][3] It is designed to have a longer half-life and potential for oral administration.[2][4][5] this compound binds directly to PD-L1, inducing its dimerization and thereby blocking its interaction with the PD-1 receptor on T-cells.[6] This blockade is intended to restore anti-tumor T-cell activity.

Q2: What is a recommended starting point for incubation time in a cell-based assay?

A2: For initial cell-based assays, such as a PD-1/PD-L1 blockade reporter assay, a common starting point for incubation time is between 6 and 24 hours.[7] However, for functional assays that measure downstream effects like cytokine release or T-cell mediated cytotoxicity, longer incubation times of 48 to 72 hours are often necessary.[8][9] Given that this compound has a high binding affinity, shorter incubation times may be sufficient for target engagement, but longer times are likely required to observe functional outcomes. It is crucial to perform a time-course experiment to determine the optimal incubation period for your specific cell system and endpoint.

Q3: How does the high binding affinity of this compound influence the choice of incubation time?

A3: this compound has a picomolar binding affinity for PD-L1.[1][3][4] This suggests that target engagement can be achieved relatively quickly. For direct binding assays, a shorter incubation time may be sufficient. However, for cell-based functional assays, the biological consequences of this binding, such as the restoration of T-cell function, will still require a longer duration to become apparent. Therefore, while binding may be rapid, the incubation time should be optimized based on the biological readout of the experiment.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound treatment Incubation time is too short: The selected duration may not be sufficient to elicit a measurable biological response (e.g., cytokine production, cell lysis).Perform a time-course experiment: Test a range of incubation times (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal duration for your specific assay and cell lines.
Suboptimal drug concentration: The concentration of this compound may be too low to effectively block the PD-1/PD-L1 interaction in your system.Conduct a dose-response experiment: Test a range of concentrations to determine the EC50 for your specific cell line and assay conditions.
Low PD-1 or PD-L1 expression: The cell lines used may not express sufficient levels of PD-1 (on effector cells) or PD-L1 (on target cells) for a robust signal.Verify target expression: Use flow cytometry or western blotting to confirm PD-1 and PD-L1 expression on your cell lines. Consider using IFN-γ to stimulate PD-L1 expression on target cells.
High variability between replicates or experiments Inconsistent cell health or density: Variations in cell viability or the number of cells seeded can lead to inconsistent results.Standardize cell culture and seeding: Ensure cells are in the logarithmic growth phase and use a consistent seeding density for all experiments. Perform cell counts and viability checks before each experiment.
Edge effects in multi-well plates: Wells on the perimeter of the plate can experience different environmental conditions, affecting cell growth and response.Minimize edge effects: Avoid using the outer wells for experimental samples. Fill these wells with sterile media or PBS to maintain a humidified environment across the plate.
Reagent instability: this compound or other critical reagents may be degrading over time.Proper reagent handling: Prepare fresh working solutions of this compound for each experiment from a properly stored stock. Avoid repeated freeze-thaw cycles.
Unexpected cytotoxicity High concentration of this compound: While targeted, high concentrations of any compound can lead to off-target effects and toxicity.Determine the optimal non-toxic concentration: Perform a dose-response experiment and assess cell viability (e.g., using a trypan blue exclusion assay or a commercial viability kit) in parallel with your functional assay.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be present at a toxic concentration in the final culture medium.Use a non-toxic solvent concentration: Ensure the final concentration of the solvent is below the toxic threshold for your cell lines (typically <0.5% for DMSO). Include a vehicle control in all experiments.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for a PD-1/PD-L1 Blockade Reporter Assay

This protocol outlines a general workflow to determine the optimal incubation time of this compound for observing the blockade of the PD-1/PD-L1 interaction using a commercially available reporter assay kit.

Materials:

  • PD-L1 expressing target cells (e.g., CHO-K1/hPD-L1)

  • PD-1 expressing effector cells with a reporter system (e.g., Jurkat/NFAT-luciferase/hPD-1)

  • This compound

  • Cell culture medium

  • 96-well white, clear-bottom assay plates

  • Luciferase detection reagent

Procedure:

  • Cell Seeding: Seed the PD-L1 expressing target cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • This compound Preparation: Prepare a working solution of this compound in cell culture medium at twice the desired final concentration.

  • Treatment: Add the this compound working solution to the wells containing the target cells.

  • Effector Cell Addition: Immediately add the PD-1 expressing reporter cells to the wells at a predetermined effector-to-target ratio.

  • Time-Course Incubation: Incubate the plates for different durations (e.g., 6, 12, 18, 24, and 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Signal Detection: At the end of each incubation period, add the luciferase detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the fold induction of the reporter signal for each time point relative to the untreated control. The optimal incubation time will be the point at which a significant and reproducible increase in the reporter signal is observed.

Example Data Table:

Incubation Time (hours)Fold Induction (Luminescence)
61.5 ± 0.2
122.8 ± 0.3
184.5 ± 0.4
244.8 ± 0.5
484.2 ± 0.6

Note: Data are for illustrative purposes only.

Protocol 2: Dose-Response Experiment for a T-Cell Activation Assay

This protocol describes how to determine the effective concentration range of this compound by measuring cytokine release in a co-culture system.

Materials:

  • PD-L1 positive cancer cell line (e.g., MDA-MB-231)

  • Human peripheral blood mononuclear cells (PBMCs) or a PD-1 positive T-cell line

  • This compound

  • T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies)

  • ELISA kit for IFN-γ or IL-2

Procedure:

  • Target Cell Seeding: Seed the cancer cells in a 96-well plate and incubate overnight.

  • Effector Cell Preparation: Isolate and prepare the T-cells.

  • This compound Dilution Series: Prepare a serial dilution of this compound in cell culture medium.

  • Co-culture and Treatment: Add the T-cells, T-cell activation stimuli, and the this compound dilutions to the wells with the cancer cells.

  • Incubation: Incubate the plate for the predetermined optimal time (e.g., 48 or 72 hours).

  • Supernatant Collection: At the end of the incubation, centrifuge the plate and collect the supernatant.

  • Cytokine Quantification: Perform an ELISA for the desired cytokine according to the manufacturer's protocol.

  • Data Analysis: Plot the cytokine concentration against the log of the this compound concentration to determine the EC50 value.

Example Data Table:

This compound Conc. (nM)IFN-γ (pg/mL)
0 (Vehicle)150 ± 25
0.1250 ± 30
1550 ± 45
10950 ± 60
1001200 ± 80
10001250 ± 75

Note: Data are for illustrative purposes only.

Visualizations

PD_L1_Signaling_Pathway cluster_T_Cell T-Cell cluster_APC Antigen Presenting Cell / Tumor Cell TCR TCR Activation T-Cell Activation TCR->Activation PD1 PD-1 Inhibition Inhibition PD1->Inhibition Inhibition->Activation MHC MHC MHC->TCR Signal 1 PDL1 PD-L1 PDL1->PD1 Inhibitory Signal BMS986238 This compound BMS986238->PDL1 Blocks Interaction

Caption: PD-L1 Signaling Pathway and this compound Mechanism of Action.

Incubation_Time_Optimization_Workflow cluster_incubation Time-Course Incubation start Start seed_cells Seed Target Cells start->seed_cells prepare_drug Prepare this compound Dilutions seed_cells->prepare_drug add_drug Add this compound and Effector Cells prepare_drug->add_drug t6 6h add_drug->t6 t12 12h add_drug->t12 t24 24h add_drug->t24 t48 48h add_drug->t48 t72 72h add_drug->t72 measure Measure Endpoint (e.g., Luciferase, Cytokines) t6->measure t12->measure t24->measure t48->measure t72->measure analyze Analyze Data and Determine Optimal Time measure->analyze end End analyze->end

Caption: Experimental Workflow for Optimizing Incubation Time.

Troubleshooting_Tree start No or Low Effect Observed check_time Was a time-course experiment performed? start->check_time perform_time_course Perform time-course (6-72h) check_time->perform_time_course No check_conc Was a dose-response experiment performed? check_time->check_conc Yes end Re-evaluate Experiment perform_time_course->end perform_dose_response Perform dose-response check_conc->perform_dose_response No check_expression Is PD-1/PD-L1 expression confirmed? check_conc->check_expression Yes perform_dose_response->end verify_expression Verify expression (Flow/WB) check_expression->verify_expression No check_viability Are cells healthy and consistent? check_expression->check_viability Yes verify_expression->end standardize_culture Standardize cell culture and seeding check_viability->standardize_culture No check_viability->end Yes standardize_culture->end

Caption: Troubleshooting Decision Tree for In Vitro Experiments.

References

Technical Support Center: BMS-986238 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the macrocyclic peptide PD-L1 inhibitor, BMS-986238, in in vivo experiments.

Introduction to this compound

This compound is a second-generation, orally bioavailable macrocyclic peptide inhibitor of the Programmed Death-Ligand 1 (PD-L1).[1][2] It was developed by Bristol Myers Squibb to overcome the pharmacokinetic limitations of earlier-generation inhibitors.[2] By binding to PD-L1, this compound prevents its interaction with the PD-1 receptor on T-cells, thereby blocking a key immune checkpoint and enabling the immune system to recognize and attack tumor cells.[3] Its design incorporates features to enhance stability and extend its half-life in circulation, making it suitable for oral administration.[4]

Signaling Pathway of PD-1/PD-L1 Inhibition by this compound

The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation.[5][6] Tumor cells often upregulate PD-L1 on their surface to engage with PD-1 on activated T-cells, leading to T-cell exhaustion and immune evasion.[3][7] this compound directly binds to PD-L1, blocking this interaction and restoring the T-cell's ability to eliminate cancer cells.[3]

PDL1_pathway Tumor Tumor Cell PDL1 PD-L1 MHC_Ag MHC + Antigen PD1 PD-1 PDL1->PD1 Interaction TCR TCR MHC_Ag->TCR Activation Signal TCell T-Cell NoResponse T-Cell Exhaustion Immune Evasion PD1->NoResponse ImmuneResponse T-Cell Mediated Tumor Cell Death TCR->ImmuneResponse BMS986238 This compound BMS986238->PDL1 Inhibition

PD-1/PD-L1 signaling pathway and this compound inhibition.

Pharmacokinetic Profile of this compound

This compound was designed for an extended half-life to allow for less frequent dosing.[1] Preclinical studies have demonstrated its favorable pharmacokinetic properties.

Parameter Species Value Reference
Half-life (t½)Rat>19 hours[1]
Half-life (t½)Cynomolgus Monkey>19 hours[1]
Affinity (Ki) for PD-L1In vitroPicomolar[1]

Experimental Protocol: Oral Administration in Rodents

This protocol provides a general guideline for the oral delivery of this compound in a research setting. It is essential to adapt this protocol to specific experimental needs and institutional guidelines.

Materials:

  • This compound powder

  • Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

  • Oral gavage needles (size appropriate for the animal)

  • Syringes

  • Vortex mixer and/or sonicator

  • Scale

Procedure:

  • Formulation Preparation:

    • Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.

    • In a sterile tube, dissolve this compound in DMSO first.

    • Add the remaining vehicle components sequentially (PEG300, Tween-80, saline), vortexing thoroughly after each addition to ensure a clear solution. A product data sheet suggests a solubility of ≥ 5 mg/mL in this vehicle.

  • Animal Handling and Dosing:

    • Acclimatize animals to handling and the gavage procedure to minimize stress.

    • Weigh each animal to determine the precise volume of the formulation to be administered. The recommended maximum gavage volume is typically 10 mL/kg.[8]

    • Gently restrain the animal and insert the gavage needle into the esophagus.

    • Administer the formulation slowly to prevent regurgitation and aspiration.[9]

    • Monitor the animal for any signs of distress after the procedure.[8]

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis A Calculate Dose & Formulation Volume B Prepare this compound Formulation A->B C Weigh Animals B->C D Oral Gavage C->D E Monitor for Adverse Effects D->E F Collect Blood Samples (Pharmacokinetics) D->F G Assess Tumor Growth (Efficacy) F->G H Perform Pharmacodynamic Analysis G->H

Experimental workflow for in vivo delivery of this compound.

Troubleshooting Guide

This section addresses common issues that may arise during the in vivo delivery of this compound.

Q1: We are observing high variability in plasma concentrations of this compound between animals. What could be the cause?

A1: High variability is a common challenge in oral dosing studies. Potential causes include:

  • Inconsistent Dosing Technique: Ensure that the oral gavage technique is consistent across all animals and technicians. Improper technique can lead to incomplete dosing or administration into the trachea.[9]

  • Formulation Instability: If this compound is not fully dissolved or precipitates out of solution, the administered dose will be inconsistent. Ensure the formulation is a clear solution and remains stable throughout the experiment.

  • Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of orally administered compounds. Standardize the fasting period for all animals before dosing.

  • Physiological Differences: Natural variations in gastrointestinal motility and metabolism among animals can contribute to variability. Increasing the number of animals per group can help to mitigate this.

Q2: The observed in vivo efficacy of this compound is lower than expected. What should we investigate?

A2: Lower than expected efficacy can be due to several factors:

  • Poor Bioavailability: Despite being designed for oral delivery, the bioavailability in your specific model might be low. This could be due to poor absorption, high first-pass metabolism, or efflux by transporters. Consider conducting a pilot pharmacokinetic study with both oral and intravenous administration to determine the absolute bioavailability.

  • Suboptimal Dosing: The dose used may not be sufficient to achieve the required therapeutic concentration at the tumor site. A dose-response study may be necessary to determine the optimal dose for your model.

  • Formulation Issues: Ensure the compound is completely in solution. Any precipitation will lead to a lower effective dose being administered.

  • Tumor Model Resistance: The tumor model itself may be resistant to PD-L1 blockade. Confirm PD-L1 expression on the tumor cells.

Q3: Our animals are showing signs of toxicity (e.g., weight loss, lethargy) after dosing. What are the possible reasons?

A3: Toxicity can be compound-related or procedure-related:

  • Compound-Related Toxicity: The dose of this compound may be too high. Consider performing a dose-ranging study to find a maximum tolerated dose.

  • Vehicle Toxicity: The vehicle used for formulation could be causing toxicity. Administer a vehicle-only control group to assess this possibility.

  • Gavage-Related Injury: Improper oral gavage technique can cause esophageal trauma, aspiration pneumonia, or stress, leading to adverse effects.[10][11] Ensure personnel are well-trained and use appropriately sized gavage needles.[8]

Q4: The this compound formulation is difficult to prepare or appears to be unstable. What can we do?

A4: As a macrocyclic peptide, this compound may have specific solubility requirements.

  • Solubility Issues: A product data sheet suggests that this compound is soluble in DMSO and can be prepared in a vehicle containing DMSO, PEG300, Tween-80, and saline. Gentle heating or sonication may aid in dissolution, but be cautious of potential degradation.

  • Precipitation: If the compound precipitates after preparation, it may be necessary to adjust the vehicle composition or prepare the formulation fresh before each use.

troubleshooting_flowchart start Start: In Vivo Experiment with this compound issue Problem Encountered? start->issue high_variability High Variability in PK? issue->high_variability Yes end Continue Experiment issue->end No low_efficacy Low Efficacy? high_variability->low_efficacy No check_gavage Review Gavage Technique high_variability->check_gavage Yes toxicity Toxicity Observed? low_efficacy->toxicity No check_bioavailability Determine Absolute Bioavailability (PO vs. IV) low_efficacy->check_bioavailability Yes formulation_issue Formulation Issues? toxicity->formulation_issue No dose_ranging Perform Dose-Ranging Toxicity Study toxicity->dose_ranging Yes adjust_vehicle Adjust Vehicle Composition formulation_issue->adjust_vehicle Yes formulation_issue->end No check_formulation_stability Assess Formulation Stability check_gavage->check_formulation_stability standardize_fasting Standardize Fasting check_formulation_stability->standardize_fasting increase_n Increase Group Size standardize_fasting->increase_n increase_n->low_efficacy dose_response Conduct Dose-Response Study check_bioavailability->dose_response check_pdl1 Confirm PD-L1 Expression on Tumor dose_response->check_pdl1 check_pdl1->toxicity vehicle_control Run Vehicle-Only Control dose_ranging->vehicle_control retrain_gavage Retrain on Gavage Procedure vehicle_control->retrain_gavage retrain_gavage->formulation_issue fresh_prep Prepare Formulation Fresh adjust_vehicle->fresh_prep fresh_prep->end

References

Technical Support Center: BMS-986238 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-986238. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in animal studies involving this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the characteristics and handling of this compound.

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a second-generation, orally bioavailable macrocyclic peptide inhibitor of Programmed Death-Ligand 1 (PD-L1).[1][2] Its mechanism of action involves binding directly to PD-L1, which induces dimerization of the PD-L1 protein.[3] This dimerization blocks the interaction between PD-L1 and its receptor, PD-1, thereby preventing the suppression of T-cell activity and enhancing the body's anti-tumor immune response.[3]

PDL1_Mechanism Tumor_PDL1 PD-L1 TCell_PD1 PD-1 Tumor_PDL1->TCell_PD1 Binds TCell_Inhibition T-Cell Inhibition TCell_PD1->TCell_Inhibition TCell_Activation T-Cell Activation TCell_Inhibition->TCell_Activation Prevents BMS986238 This compound BMS986238->Tumor_PDL1

Caption: Mechanism of this compound inhibiting the PD-1/PD-L1 signaling pathway.

Q2: What are the key pharmacokinetic features of this compound that might influence study variability?

A2: this compound was designed to have an improved pharmacokinetic (PK) profile over first-generation inhibitors.[1] Key features include:

  • High Protein Binding: It incorporates a fatty acid chain that enhances reversible binding to serum albumin.[4][5] This extends its circulation time and protects it from rapid degradation.[4]

  • Long Half-Life: Due to high protein binding and other structural optimizations, it has a long plasma half-life of over 19 hours in both rats and cynomolgus monkeys.[1][4]

  • Oral Bioavailability: It has been optimized with an extensive formulation for oral administration.[1] Variability in plasma protein levels (e.g., albumin) between animals could be a source of PK variability.

Q3: Is this compound a small molecule or a biologic?

A3: this compound is a macrocyclic peptide.[1] While it is a synthetic molecule, its peptide nature distinguishes it from traditional small molecules and its size is smaller and more versatile than conventional monoclonal antibodies.[4]

Section 2: Troubleshooting Guides

Guide 1: High Variability in Pharmacokinetic (PK) Data

Issue: You are observing significant animal-to-animal variability in plasma concentrations (Cmax, AUC) of this compound.

Potential Cause Troubleshooting Steps
Improper Dosing Technique Oral Gavage: Ensure consistent gavage volume based on the most recent body weight. Confirm proper placement to avoid accidental tracheal administration. Use trained personnel to minimize stress, which can affect gastric emptying.
Formulation Issues Preparation: Confirm that the formulation was prepared exactly as specified. This compound's oral bioavailability is dependent on its formulation.[1] Homogeneity: Ensure the dosing solution is homogenous and that the compound has not precipitated. Vortex or mix gently before each animal is dosed.
Animal Health & Fasting Status Health: Use only healthy, age-matched animals. Underlying health issues can affect drug absorption and metabolism. Fasting: Standardize the fasting period before dosing. The presence of food can significantly alter the absorption of oral compounds.
Blood Sampling Technique Timing: Adhere strictly to the planned time points for blood collection. Deviations can significantly alter the shape of the PK curve. Method: Use a consistent blood collection method (e.g., tail vein vs. retro-orbital) and sample handling procedure (anticoagulant, centrifugation speed/time, storage).
Biological Variability Albumin Levels: Since this compound is highly protein-bound, variations in serum albumin levels can affect its free concentration and half-life.[1][5] Consider measuring baseline albumin levels if variability is extreme.
Pharmacokinetic Parameters of this compound

The following table summarizes key pharmacokinetic parameters reported in preclinical species.

Species Half-Life (t½) Key Feature
Rat> 19 hoursExtended half-life[1][4]
Cynomolgus Monkey> 19 hoursExtended half-life[1][4]
Guide 2: High Variability in Efficacy / Pharmacodynamic (PD) Data

Issue: You are observing high variability in tumor growth inhibition or immune cell activation between animals in the same treatment group.

Troubleshooting_Workflow Start High Efficacy/ PD Variability Observed CheckPK Step 1: Review PK Data Is PK variability also high? Start->CheckPK CheckTumor Step 2: Assess Tumor Model Consistent growth in controls? CheckPK->CheckTumor No PK_Yes Address PK Variability (See Guide 1) CheckPK->PK_Yes Yes CheckProcedure Step 3: Review Procedures Were randomization & blinding used? CheckTumor->CheckProcedure Yes Tumor_No Re-evaluate Tumor Model (Cell line passage, implantation site) CheckTumor->Tumor_No No End Likely Cause Identified CheckProcedure->End Yes Procedure_No Implement Strict Protocols (Randomization, Blinding, SOPs) CheckProcedure->Procedure_No No PK_Yes->End Tumor_No->End Procedure_No->End

Caption: Decision tree for troubleshooting sources of high efficacy/PD variability.
Potential Cause Troubleshooting Steps
Inconsistent Tumor Model Tumor Implantation: Use a consistent number of cells and implant them in the exact same anatomical location. Ensure cells are of a low, consistent passage number. Tumor Measurement: Use calipers for measurement and the same formula (e.g., (L x W²)/2) for all animals. Have the same technician perform measurements to reduce inter-operator variability.
Lack of Standardization Randomization: After tumors are established, randomize animals into control and treatment groups to ensure equal distribution of tumor sizes at baseline. Blinding: The technician performing dosing, tumor measurements, and data analysis should be blinded to the treatment groups to prevent unconscious bias.[6]
Animal Environment Housing: House animals in a controlled environment with standardized light/dark cycles, temperature, and humidity. Distribute animals from different experimental groups across multiple cages to avoid "cage effects". Health Status: The immune status of the animals is critical for an immunotherapy agent. Ensure a consistent health status across all animals.[6]
Data Analysis Statistical Methods: Use appropriate statistical tests for the data type. Plan the statistical analysis before the study begins to avoid post-hoc data manipulation.[7][8] Outliers: Define clear criteria for identifying and handling outliers before the study starts.

Section 3: Recommended Experimental Protocols

Adherence to standardized protocols is a primary method for reducing variability in preclinical research.[7][9]

Protocol 1: In Vivo Efficacy Study Workflow

This protocol outlines key steps to ensure robustness in a typical xenograft or syngeneic tumor model study.

Efficacy_Workflow cluster_prep Phase 1: Preparation cluster_study Phase 2: Study Conduct cluster_analysis Phase 3: Analysis Acclimatize 1. Animal Acclimatization (Min. 72 hours) Implant 2. Tumor Cell Implantation (Consistent site & cell number) Acclimatize->Implant Monitor 3. Tumor Growth Monitoring Implant->Monitor Randomize 4. Randomization into Groups (Based on tumor volume) Monitor->Randomize Dose 5. Dosing Initiation (Blinded) (Standardized formulation & technique) Randomize->Dose Measure 6. Regular Measurement (Blinded) (Body weight, tumor volume) Dose->Measure Endpoint 7. Study Endpoint & Sample Collection Measure->Endpoint Analyze 8. Statistical Analysis (Pre-defined plan) Endpoint->Analyze

Caption: Standardized workflow for an in vivo efficacy study to minimize variability.

Methodology Details:

  • Animal Acclimatization: Upon arrival, allow animals to acclimate to the facility for a minimum of 72 hours before any procedures.[6]

  • Tumor Implantation:

    • Culture tumor cells under standardized conditions and ensure high viability (>95%) before implantation.

    • Inject a consistent volume and number of cells subcutaneously in the same flank for all animals.

  • Randomization:

    • Once tumors reach a pre-determined average size (e.g., 100-150 mm³), measure all tumors.

    • Use a validated method (e.g., computer-generated list) to randomize animals into treatment and vehicle control groups, ensuring the average tumor volume and standard deviation are not significantly different between groups.

  • Dosing and Measurement:

    • Prepare the this compound formulation fresh daily, if required, and ensure it is homogenous.

    • Dose animals based on the most recent body weight.

    • All personnel involved in dosing and measurement should be blinded to the group allocations.

  • Data Analysis:

    • The statistical analysis plan, including handling of outliers and choice of statistical tests, should be defined before the study concludes.[8]

    • Report key metrics such as group size, mean, and standard deviation.[7]

References

Technical Support Center: Assessing BMS-986238 Toxicity in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the macrocyclic peptide PD-L1 inhibitor, BMS-986238, in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a second-generation, orally bioavailable macrocyclic peptide inhibitor of the Programmed Death-Ligand 1 (PD-L1).[1][2][3] It is designed to block the interaction between PD-L1 and its receptor, PD-1, thereby preventing the inhibition of T-cell activation and promoting an anti-tumor immune response. Its macrocyclic structure and modifications are intended to overcome the short half-life seen in earlier peptide-based inhibitors.[1][2]

Q2: In which animal species have preclinical studies of this compound been conducted?

A2: Preclinical pharmacokinetic studies for this compound have been conducted in rats and cynomolgus monkeys, where it demonstrated an extended half-life of over 19 hours.[1][3]

Q3: What are the potential advantages of a macrocyclic peptide inhibitor like this compound over monoclonal antibodies targeting PD-L1?

A3: Macrocyclic peptide inhibitors like this compound may offer several advantages over monoclonal antibodies, including:

  • Oral bioavailability: Allowing for more convenient administration.

  • Better tissue penetration: Due to their smaller size.

  • Tunable on-target engagement: Potentially allowing for more controlled pharmacological effects.[4]

  • Reduced immunogenicity: Which may lead to fewer immune-related adverse events.

Q4: What are the known or anticipated toxicities associated with PD-L1 inhibitors in preclinical models?

A4: While specific toxicology data for this compound is not publicly detailed, the class of PD-L1 inhibitors is associated with immune-related adverse events (irAEs) due to their mechanism of action. In preclinical models, this can manifest as inflammation in various organs. For some oral PD-L1 inhibitors, toxicities such as peripheral neuropathy have been observed in clinical trials, leading to discontinuation of at least one candidate.[5] However, other oral inhibitors have shown a favorable safety profile in early studies.[5] One preclinical study of a lead oral PD-L1 inhibitor indicated no non-specific cytokine release in human whole blood, suggesting a good immune safety profile.[4][6] Another macrocyclic peptide PD-L1 inhibitor, JMPDP-027, showed no observable toxicity in a mouse colon carcinoma model.[7][8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected mortality in study animals at planned doses. 1. On-target, exaggerated pharmacology leading to severe immune activation. 2. Off-target toxicity. 3. Formulation or dosing error.1. Review dose levels and consider a dose range-finding study. 2. Conduct thorough necropsy and histopathology on all decedents to identify target organs of toxicity. 3. Verify formulation concentration and dosing procedures.
Signs of neurotoxicity (e.g., tremors, ataxia, convulsions) in animal models. 1. Potential for off-target effects on the nervous system, as has been observed with other small molecule inhibitors.[9] 2. High dose levels leading to CNS exposure and toxicity.1. Implement a functional observational battery (FOB) to systematically assess neurological function. 2. Reduce the dose and/or dosing frequency. 3. Analyze brain tissue concentrations of this compound.
Evidence of immune-related adverse events (irAEs) such as dermatitis, colitis, or hepatitis. Exaggerated pharmacodynamic effect leading to a breakdown of self-tolerance.1. Monitor for clinical signs of irAEs (e.g., skin rash, diarrhea, weight loss). 2. Collect blood for analysis of inflammatory cytokines and immune cell populations. 3. Perform histopathological evaluation of tissues known to be affected by irAEs in humans (skin, colon, liver, etc.).
No observable in-vivo efficacy at presumed therapeutic doses. 1. Insufficient drug exposure. 2. Poor translation from in-vitro to in-vivo models. 3. Inappropriate animal model.1. Conduct pharmacokinetic (PK) analysis to confirm adequate systemic exposure. 2. Re-evaluate the in-vitro potency and ensure the in-vivo model is relevant to the drug's mechanism of action. 3. Consider using a humanized mouse model to better reflect the human immune system.
Significant weight loss and reduced food consumption in treated animals. 1. Systemic toxicity. 2. Immune-mediated gastrointestinal toxicity (colitis). 3. A known effect of some therapeutic agents that can confound toxicity assessment.[10][11]1. Closely monitor body weight and food intake. 2. Perform detailed gross and microscopic examination of the gastrointestinal tract. 3. Consider a pair-fed control group to differentiate between drug-induced toxicity and effects of reduced food intake.

Experimental Protocols

1. General Preclinical Toxicology Study Design for this compound

This protocol outlines a general approach for a repeat-dose toxicity study in rodents (rats) and non-rodents (cynomolgus monkeys), the species in which this compound's pharmacokinetics have been characterized.[1][3]

  • Objective: To evaluate the potential toxicity of this compound following repeated oral administration.

  • Test System: Sprague-Dawley rats and Cynomolgus monkeys.

  • Groups:

    • Group 1: Vehicle control

    • Group 2: Low dose

    • Group 3: Mid dose

    • Group 4: High dose

    • (Optional) Recovery groups for control and high dose.

  • Route of Administration: Oral gavage.

  • Dosing Regimen: Once daily for a duration relevant to the intended clinical use (e.g., 28 or 90 days).

  • Endpoints:

    • In-life observations: Clinical signs, body weight, food consumption, ophthalmology, electrocardiography (ECG).

    • Clinical Pathology: Hematology, clinical chemistry, coagulation, urinalysis.

    • Toxicokinetics: To determine systemic exposure.

    • Necropsy: Full gross pathological examination.

    • Histopathology: Microscopic examination of a comprehensive list of tissues.

2. In-Vitro Cytokine Release Assay

  • Objective: To assess the potential of this compound to induce non-specific cytokine release.[4][6]

  • Test System: Human peripheral blood mononuclear cells (PBMCs) or whole blood from healthy donors.

  • Method:

    • Culture PBMCs or whole blood in the presence of varying concentrations of this compound.

    • Include a positive control (e.g., lipopolysaccharide) and a vehicle control.

    • Incubate for a specified period (e.g., 24 hours).

    • Collect supernatants and measure the levels of key inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ, IL-2) using a multiplex immunoassay (e.g., Luminex) or ELISA.

  • Interpretation: A significant increase in cytokine levels in the this compound-treated groups compared to the vehicle control may indicate a risk of cytokine release syndrome.

Signaling Pathways and Experimental Workflows

PD_L1_Inhibition_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction Inhibition T-Cell Inhibition (Immune Evasion) PD1->Inhibition Leads to TCR TCR Activation T-Cell Activation (Tumor Cell Killing) TCR->Activation Signal 1 BMS986238 This compound BMS986238->PDL1 Blocks

Caption: Mechanism of action of this compound.

Preclinical_Toxicity_Workflow cluster_in_vitro In-Vitro Assessment cluster_in_vivo In-Vivo Studies cluster_analysis Data Analysis & Reporting Cytokine_Release Cytokine Release Assay (Human PBMCs) Dose_Finding Dose Range-Finding (Rodent/Non-rodent) Cytokine_Release->Dose_Finding Target_Engagement Target Engagement Assays Target_Engagement->Dose_Finding Repeat_Dose Repeat-Dose Toxicology (Rat & Monkey) Dose_Finding->Repeat_Dose PK_PD PK/PD Modeling Repeat_Dose->PK_PD Histo Histopathology Repeat_Dose->Histo Efficacy Efficacy Studies (Tumor Models) Efficacy->PK_PD Report Toxicology Report PK_PD->Report Histo->Report

Caption: General workflow for preclinical toxicity assessment.

References

Technical Support Center: Synthesis of BMS-986238 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of BMS-986238 analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing macrocyclic peptide analogs like this compound?

A1: The synthesis of complex macrocyclic peptides such as this compound analogs presents several key challenges. These molecules often incorporate non-proteinogenic (unnatural) amino acids and N-methylated residues, which can lead to difficulties in solid-phase peptide synthesis (SPPS).[1][2] Specific challenges include:

  • Low coupling efficiency: Steric hindrance from unnatural amino acids or N-methylated residues can slow down or prevent complete coupling of amino acids.[3]

  • Aggregation of the growing peptide chain: Hydrophobic sequences or the formation of secondary structures on the solid support can lead to peptide aggregation, making reactive sites inaccessible.[4]

  • Difficult macrocyclization: The ring-closing reaction is often low-yielding and can be hampered by the conformational rigidity or flexibility of the linear precursor.[2][5]

  • Side reactions: The presence of sensitive functional groups in unnatural amino acids can lead to unwanted side reactions during coupling or cleavage from the resin.[3][6]

  • Purification challenges: The final macrocyclic peptide may have similar physicochemical properties to failed sequences or byproducts, making purification by chromatography difficult.

Q2: How can I improve the coupling efficiency when incorporating unnatural or N-methylated amino acids?

A2: Improving coupling efficiency for sterically hindered amino acids is crucial for a successful synthesis. Consider the following strategies:

  • Optimize Coupling Reagents: Switch to more potent activating reagents. While standard reagents may suffice for simple peptides, hindered couplings often require stronger activators.

  • Increase Reaction Time and Equivalents: Extending the reaction time and using a higher excess of the amino acid and coupling reagent can drive the reaction to completion.[3]

  • Double Coupling: Performing the coupling step twice is a common and effective strategy to ensure complete reaction.[3]

  • Elevated Temperature: Carefully increasing the reaction temperature can improve reaction kinetics, but must be monitored to avoid racemization.[3]

  • Solvent Choice: N-Methylpyrrolidone (NMP) has better solvating properties than the more common Dimethylformamide (DMF) and can be beneficial for problematic sequences.[4]

Q3: What strategies can be employed to minimize peptide aggregation during SPPS?

A3: Peptide aggregation is a significant hurdle that can halt a synthesis. To mitigate this, you can:

  • Use Resins with Good Swelling Properties: Resins like NovaPEG, PEGA, or NovaSyn® TG provide a better environment for peptide synthesis.

  • Incorporate Chain-Disrupting Elements: Introducing pseudoproline dipeptides or Dmb/Hmb-protected amino acids can disrupt the secondary structures that lead to aggregation.

  • Chaotropic Salts: Adding salts like LiCl or KSCN to the coupling or washing solutions can help break up aggregates.

  • Specialized Solvent Systems: A mixture of DCM/DMF/NMP with additives like Triton X-100 and ethylenecarbonate at elevated temperatures can be effective.

Q4: Are there specific considerations for the macrocyclization step of this compound analogs?

A4: Yes, the macrocyclization is a critical and often challenging step. Key considerations include:

  • Cyclization Conditions: The choice of cyclization reagents and reaction conditions (e.g., concentration, pH, temperature) is paramount. High dilution is typically used to favor intramolecular over intermolecular reactions.

  • Point of Cyclization: The position of the ring closure in the peptide sequence can significantly impact the efficiency of the reaction.

  • Conformational Effects: The linear peptide must be able to adopt a conformation that allows the reactive ends to come into proximity for cyclization. Molecular modeling can sometimes help predict favorable cyclization sites.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Macrocyclic Peptide
Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Coupling/Deprotection - Perform a test cleavage and analyze the crude product by LC-MS to identify deletion sequences.- Implement double coupling for difficult amino acids.- Use a stronger deprotection solution or increase deprotection time.Improved purity of the linear peptide precursor and higher yield of the final product.
Peptide Aggregation - Switch to a more suitable resin and solvent system (e.g., NMP instead of DMF).- Incorporate pseudoproline dipeptides at strategic locations in the peptide sequence.Reduced aggregation, leading to more efficient synthesis and higher yields.
Inefficient Macrocyclization - Optimize the concentration of the linear peptide during cyclization (high dilution is key).- Screen different cyclization reagents and conditions (pH, temperature, solvent).- Redesign the analog to change the cyclization point.Increased yield of the desired macrocyclic product over oligomers or unreacted linear peptide.
Degradation during Cleavage - Optimize the cleavage cocktail to be compatible with sensitive unnatural amino acids.- Reduce the cleavage time or perform the reaction at a lower temperature.Minimized side products and degradation, leading to a cleaner crude product and higher yield.
Problem 2: Multiple Peaks in LC-MS Analysis of the Crude Product
Potential Cause Troubleshooting Steps Expected Outcome
Deletion Sequences - As above, optimize coupling and deprotection steps.A more homogenous crude product with the desired mass as the major peak.
Racemization - Use racemization-suppressing additives (e.g., HOBt, Oxyma) during coupling.- Avoid excessive heating during coupling steps.Reduced diastereomeric impurities, leading to a single, sharp peak for the desired product.
Side Reactions with Unnatural Amino Acids - Ensure that the protecting groups on the unnatural amino acids are stable to the synthesis conditions.- Modify the synthetic route to introduce the sensitive residue at a later stage.A cleaner crude product with fewer side-reaction-related impurities.
Oligomerization during Cyclization - Decrease the concentration of the linear peptide during the cyclization reaction.A shift in the product distribution from oligomers to the desired monomeric macrocycle.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) for this compound Analogs
  • Resin Selection and Swelling: Choose a suitable resin (e.g., Rink Amide AM resin for C-terminal amides). Swell the resin in DMF for at least 30 minutes before the first coupling.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HCTU/HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • For difficult couplings (e.g., N-methylated or bulky unnatural amino acids), perform a double coupling.

  • Washing: Wash the resin as in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 2-4 hours.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

  • Purification of Linear Peptide: Purify the crude linear peptide by reverse-phase HPLC.

Protocol 2: Macrocyclization
  • Dissolution: Dissolve the purified linear peptide in a suitable solvent (e.g., DMF, DCM, or a mixture) at a high dilution (typically 0.1-1 mM).

  • Cyclization Reaction: Add the cyclization reagent (e.g., HATU, PyAOP) and a base (e.g., DIPEA, collidine) to the peptide solution.

  • Monitoring: Monitor the reaction by LC-MS until the linear peptide is consumed.

  • Quenching and Work-up: Quench the reaction and remove the solvent under reduced pressure.

  • Final Purification: Purify the crude macrocyclic peptide by reverse-phase HPLC.

Visualizations

General SPPS Workflow

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) wash1->coupling wash2 Wash coupling->wash2 repeat Repeat for Each Amino Acid wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification HPLC Purification of Linear Peptide cleavage->purification end Purified Linear Peptide purification->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Low Coupling Efficiency

Coupling_Troubleshooting start Low Coupling Efficiency Detected (e.g., by Kaiser Test or LC-MS of test cleavage) q1 Is this a known difficult coupling (e.g., N-methylated, bulky side chain)? start->q1 double_coupling Implement Double Coupling q1->double_coupling Yes increase_time_eq Increase Reaction Time and Equivalents q1->increase_time_eq No stronger_reagent Switch to a Stronger Coupling Reagent (e.g., HATU, PyAOP) double_coupling->stronger_reagent increase_time_eq->stronger_reagent change_solvent Change Solvent to NMP stronger_reagent->change_solvent end_good Problem Resolved change_solvent->end_good

Caption: Decision tree for troubleshooting low coupling efficiency.

References

Validation & Comparative

A Comparative Guide to BMS-986238 and BMS-986189: Second-Generation Improvements in PD-L1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer immunotherapy, the development of small-molecule and peptide-based inhibitors of the programmed death-ligand 1 (PD-L1) checkpoint protein represents a significant advancement beyond traditional monoclonal antibodies. Bristol Myers Squibb has been at the forefront of this innovation with the development of macrocyclic peptide inhibitors. This guide provides a detailed comparison of two such inhibitors: the first-generation compound, BMS-986189, and its successor, BMS-986238, with a focus on their efficacy, underlying mechanisms, and the strategic evolution of their design for an audience of researchers, scientists, and drug development professionals.

Introduction to the Compounds

BMS-986189 and this compound are both macrocyclic peptides designed to inhibit the interaction between PD-1 and its ligand, PD-L1.[1] This interaction is a critical immune checkpoint that tumor cells often exploit to evade immune surveillance. By blocking this pathway, these inhibitors aim to restore the anti-tumor activity of T-cells. BMS-986189 emerged as a potent first-generation inhibitor but faced limitations in its pharmacokinetic profile.[2][3] this compound was subsequently developed as a second-generation molecule, specifically engineered to overcome these limitations.[2][4][5]

Mechanism of Action: PD-L1 Dimerization

Unlike monoclonal antibodies that sterically hinder the PD-1/PD-L1 binding interface in a 1:1 stoichiometry, these macrocyclic peptides employ a distinct mechanism of action. They bind to PD-L1 and induce its dimerization, which in turn occludes the PD-1 binding surface.[6][7] This novel mechanism effectively prevents the downstream signaling cascade that leads to T-cell exhaustion.

Upon the binding of PD-L1 to the PD-1 receptor on activated T-cells, the cytoplasmic tail of PD-1 recruits the phosphatase SHP-2.[8] This recruitment leads to the dephosphorylation of key components of the T-cell receptor (TCR) signaling pathway, thereby inhibiting T-cell activation, proliferation, and cytokine production.[8][9][10] By preventing the initial PD-1/PD-L1 interaction, BMS-986189 and this compound effectively block this inhibitory signaling.

PD1_Signaling_Pathway cluster_t_cell T-Cell cluster_apc Tumor Cell / APC cluster_inhibitors Inhibitor Action TCR TCR Activation T-Cell Activation (Proliferation, Cytokine Release) TCR->Activation Leads to PD1 PD-1 SHP2_inactive SHP-2 (inactive) PD1->SHP2_inactive Recruits SHP2_active SHP-2 (active) SHP2_inactive->SHP2_active Activates SHP2_active->TCR Inhibits MHC MHC MHC->TCR Signal 1 PDL1 PD-L1 PDL1->PD1 Inhibitory Signal PDL1_dimer PD-L1 Dimer Inhibitor BMS-986189 or This compound Inhibitor->PDL1 Binds and Induces Dimerization PDL1_dimer->PD1 Blocks Interaction

PD-1/PD-L1 Signaling and Inhibitor Mechanism.

Comparative Efficacy and Pharmacokinetics

The primary distinction between this compound and BMS-986189 lies not in their intrinsic potency, as both exhibit low picomolar binding affinity to PD-L1, but in their pharmacokinetic profiles.[2][4] BMS-986189 demonstrated near-complete peripheral PD-L1 occupancy at low plasma concentrations in healthy volunteers; however, its clinical utility was hampered by a short half-life that necessitated once-daily dosing.[2][3]

This compound was engineered to address this limitation directly. The inclusion of a C18 fatty di-acid chain facilitates reversible binding to serum albumin, significantly extending its circulation time.[2] Furthermore, a polyethylene (B3416737) glycol (PEG) linker was integrated to act as a spacer, preventing the fatty acid from interfering with PD-L1 binding while also increasing the molecule's size to reduce renal clearance.[2] This strategic molecular optimization resulted in a significantly prolonged half-life and the potential for oral bioavailability.[2][4]

ParameterBMS-986189This compound
Target PD-L1PD-L1
Mechanism Induces PD-L1 DimerizationInduces PD-L1 Dimerization
Binding Affinity Low PicomolarLow Picomolar[4]
IC50 (PD-1/PD-L1 Interaction) 1.03 nM[6]Data not publicly available
Half-life (preclinical) Short (necessitating QD dosing)[2]>19 hours (in rats and cynomolgus monkeys)[2][4]
Administration Route Subcutaneous[6]Potential for Oral Administration[2][4]
Key Structural Feature Macrocyclic PeptideMacrocyclic Peptide with Fatty Acid and PEG Linker[2]
Clinical Development Status Proceeded to clinical trials[1]Completed Phase 1 clinical trials[2]

Experimental Protocols

The characterization and comparison of inhibitors like BMS-986189 and this compound involve a series of standardized in vitro assays to determine their binding affinity, inhibitory concentration, and functional effects.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is commonly used to quantify the inhibition of the PD-1/PD-L1 interaction.

Principle: The assay utilizes recombinant PD-1 and PD-L1 proteins, each tagged with a different fluorophore (e.g., a donor like Europium cryptate and an acceptor like d2). When the proteins interact, the fluorophores are brought into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET) upon excitation of the donor. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[2][11]

Brief Protocol:

  • Dispense the inhibitor compound at various concentrations into a low-volume 96- or 384-well plate.

  • Add the tagged recombinant human PD-1 and PD-L1 proteins.

  • Add the HTRF detection reagents (anti-tag antibodies labeled with the FRET pair).

  • Incubate the plate to allow for protein interaction and inhibitor binding.

  • Read the fluorescence at the emission wavelengths of both the donor and acceptor.

  • The HTRF signal is calculated as a ratio of the acceptor to donor fluorescence. The IC50 value is determined by plotting the HTRF signal against the inhibitor concentration.[2]

PD-L1 Dimerization Assay

This assay confirms the mechanism of action by which the compounds induce PD-L1 dimerization.

Principle: A protein crosslinking experiment is performed. If the inhibitor induces dimerization, a chemical crosslinker (like BS3) will covalently link the two PD-L1 molecules. The resulting dimer can then be visualized by immunoblotting as a band with approximately double the molecular weight of the monomer.[12][13]

Brief Protocol:

  • Incubate recombinant PD-L1 protein with the inhibitor compound or a control.

  • Add a crosslinking agent (e.g., BS3) and incubate to allow for covalent bond formation between interacting proteins.

  • Quench the crosslinking reaction.

  • Analyze the samples using SDS-PAGE and immunoblotting with an anti-PD-L1 antibody.

  • The presence and intensity of a band corresponding to the PD-L1 dimer are compared between the inhibitor-treated and control samples.[12]

Cell-Based PD-1/PD-L1 Blockade Bioassay

This functional assay measures the ability of an inhibitor to restore T-cell activation in the presence of PD-L1.

Principle: The assay co-cultures "PD-1 Effector Cells" (e.g., Jurkat T-cells engineered to express PD-1 and a reporter gene like luciferase under the control of an NFAT response element) with "PD-L1 aAPC/CHO-K1 Cells" (antigen-presenting cells engineered to express PD-L1). T-cell receptor activation is initiated, but the PD-1/PD-L1 interaction suppresses the reporter gene expression. An effective inhibitor will block this suppression and restore the luciferase signal.[14][15][16]

Brief Protocol:

  • Seed the PD-L1 expressing cells in a 96-well plate.

  • Prepare serial dilutions of the inhibitor compound.

  • Add the inhibitor dilutions and the PD-1 effector cells to the plate.

  • Incubate for a set period (e.g., 6 hours) to allow for cell interaction and T-cell activation.

  • Add a luciferase detection reagent and measure the luminescence.

  • The EC50 value is determined by plotting the luminescence signal against the inhibitor concentration.[14]

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Functional Assay cluster_pk Pharmacokinetic Studies htrf HTRF Binding Assay (Quantify IC50) blockade PD-1/PD-L1 Blockade Bioassay (Measure EC50) htrf->blockade Potent compounds advance dimer Dimerization Assay (Confirm Mechanism) dimer->blockade Compounds with correct mechanism advance pk_study In Vivo PK Studies (Determine Half-life, Bioavailability) blockade->pk_study Functionally active compounds advance start Compound (BMS-986189 / this compound) start->htrf start->dimer

General Experimental Workflow for Inhibitor Characterization.

Conclusion

The evolution from BMS-986189 to this compound illustrates a sophisticated and targeted approach to drug design, prioritizing the optimization of pharmacokinetic properties to enhance clinical viability. While both compounds are potent inhibitors of the PD-1/PD-L1 interaction through a novel dimerization mechanism, this compound's engineered features for extended half-life and potential for oral administration represent a significant step forward. This next-generation design, which focuses on harmonizing the therapeutic window with the drug's exposure profile, highlights a key strategy in the development of peptide-based therapeutics, moving beyond the limitations of earlier molecules and offering a promising alternative to monoclonal antibodies in cancer immunotherapy.[2] Future publications of clinical data for this compound will be critical to fully elucidate its efficacy and safety profile in patients.

References

A Comparative Guide: BMS-986238 vs. Anti-PD-L1 Monoclonal Antibodies in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of BMS-986238, a novel macrocyclic peptide inhibitor of Programmed Death-Ligand 1 (PD-L1), and established anti-PD-L1 monoclonal antibodies such as atezolizumab, durvalumab, and avelumab. The information is intended to be an objective resource for researchers and professionals in the field of drug development.

Executive Summary

This compound represents a new class of PD-L1 inhibitors, distinguishing itself from monoclonal antibodies through its smaller size, potential for oral administration, and unique mechanism of action. While anti-PD-L1 antibodies have a proven track record in the clinic, this compound offers a promising alternative with a differentiated pharmacological profile. This guide will delve into their respective mechanisms of action, present available preclinical and clinical data, and provide standardized experimental protocols for their evaluation.

Mechanism of Action

This compound: A Macrocyclic Peptide Inducing PD-L1 Dimerization

This compound is a second-generation macrocyclic peptide that inhibits the interaction between PD-1 and PD-L1.[1] Unlike monoclonal antibodies that sterically hinder the PD-1/PD-L1 binding interface, this compound induces the dimerization of PD-L1 on the cell surface. This dimerization occludes the PD-1 binding site, thereby preventing the immunosuppressive signal and restoring T-cell activity. This novel mechanism of action sets it apart from the antibody-based checkpoint inhibitors.

cluster_0 This compound Mechanism of Action BMS_986238 This compound (Macrocyclic Peptide) PD_L1_Monomer PD-L1 Monomer BMS_986238->PD_L1_Monomer binds to PD_L1_Dimer PD-L1 Dimer (Inactive) PD_L1_Monomer->PD_L1_Dimer induces dimerization PD_1 PD-1 Receptor on T-Cell PD_L1_Dimer->PD_1 prevents binding to T_Cell_Activation T-Cell Activation PD_L1_Dimer->T_Cell_Activation results in T_Cell_Inhibition T-Cell Inhibition PD_1->T_Cell_Inhibition leads to cluster_1 Anti-PD-L1 Antibody Mechanism of Action Anti_PD_L1_Ab Anti-PD-L1 Antibody (e.g., Atezolizumab, Durvalumab, Avelumab) PD_L1 PD-L1 on Tumor Cell Anti_PD_L1_Ab->PD_L1 binds to T_Cell_Activation T-Cell Activation Anti_PD_L1_Ab->T_Cell_Activation results in NK_Cell NK Cell Anti_PD_L1_Ab->NK_Cell Fc region binds to PD_1 PD-1 on T-Cell PD_L1->PD_1 interaction blocked T_Cell_Inhibition T-Cell Inhibition PD_1->T_Cell_Inhibition leads to ADCC ADCC (Avelumab) NK_Cell->ADCC mediates cluster_2 SPR Workflow for PD-L1 Binding Affinity Immobilize Immobilize PD-L1 on Sensor Chip Inject_Analyte Inject this compound or Anti-PD-L1 Antibody Immobilize->Inject_Analyte Measure_Association Measure Association (ka) Inject_Analyte->Measure_Association Inject_Buffer Inject Buffer Measure_Association->Inject_Buffer Measure_Dissociation Measure Dissociation (kd) Inject_Buffer->Measure_Dissociation Calculate_KD Calculate KD (kd/ka) Measure_Dissociation->Calculate_KD cluster_3 In Vivo Tumor Growth Inhibition Workflow Implant_Tumor Implant Tumor Cells (e.g., MC38) into Mice Tumor_Growth Allow Tumors to Reach a Defined Size Implant_Tumor->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Treat Treat with Vehicle, this compound, or Anti-PD-L1 Antibody Randomize->Treat Measure_Tumors Measure Tumor Volume Periodically Treat->Measure_Tumors Analyze_Data Analyze Tumor Growth Inhibition Measure_Tumors->Analyze_Data

References

Preclinical Showdown: A Comparative Guide to BMS-986238 and Pembrolizumab

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a detailed preclinical comparison of two distinct checkpoint inhibitors: BMS-986238, a novel macrocyclic peptide inhibitor of PD-L1, and pembrolizumab (B1139204), a well-established anti-PD-1 monoclonal antibody. While direct head-to-head preclinical studies are not publicly available, this guide synthesizes existing data to compare their mechanisms of action, molecular characteristics, and the experimental models used for their evaluation.

At a Glance: Key Differences

FeatureThis compoundPembrolizumab
Target Programmed Death-Ligand 1 (PD-L1)Programmed Death-1 (PD-1)
Modality Macrocyclic PeptideHumanized Monoclonal Antibody (IgG4)
Administration Potential for OralIntravenous Infusion
Mechanism Binds to PD-L1, inducing its dimerization and blocking PD-1 interaction.[1]Binds to the PD-1 receptor, blocking its interaction with PD-L1 and PD-L2.[2][3][4]

Quantitative Data Summary

Direct comparative quantitative data from preclinical models is not available in the public domain. The following tables summarize the individual characteristics of each compound based on existing research.

Table 1: this compound Characteristics

ParameterValueSource
Binding Affinity Low picomolar affinity for PD-L1[5]
Half-life >19 hours (in rats and cynomolgus monkeys)[5][6]
Molecular Weight 2979.52 g/mol [7]

Table 2: Pembrolizumab Characteristics

ParameterValueSource
Tumor Growth Inhibition (MC38 model) 92.5% at day 20 (10 mg/kg)[2]
Receptor Occupancy (in patients) Mean peak: 85% (4-24 hrs), Mean plateau: 72% (after 57 days)[2]
Binding Specificity Binds to human PD-1; does not recognize murine PD-1[2]

Signaling Pathways and Mechanisms of Action

This compound and pembrolizumab interrupt the same immunosuppressive axis but at different points, leading to distinct molecular interactions.

PD1_PDL1_Pathway cluster_APC Tumor Cell / APC cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding MHC MHC TCR TCR MHC->TCR Antigen Presentation Inhibition Inhibition PD1->Inhibition Activation T-Cell Activation TCR->Activation Inhibition->Activation

Figure 1: The PD-1/PD-L1 signaling pathway leading to T-cell inhibition.

This compound acts on the tumor cell or antigen-presenting cell (APC) side by targeting PD-L1.

BMS986238_MOA cluster_APC Tumor Cell / APC cluster_TCell T-Cell PDL1 PD-L1 PDL1_dimer PD-L1 Dimer (Inactive) PDL1->PDL1_dimer Induces Dimerization PD1 PD-1 PDL1_dimer->PD1 Blocks Interaction Activation T-Cell Activation PD1->Activation Allows BMS986238 This compound BMS986238->PDL1 Binds to

Figure 2: Mechanism of action for this compound, a PD-L1 inhibitor.

Pembrolizumab, in contrast, targets the PD-1 receptor on T-cells.

Pembrolizumab_MOA cluster_APC Tumor Cell / APC cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Blocks Interaction Activation T-Cell Activation PD1->Activation Allows Pembrolizumab Pembrolizumab Pembrolizumab->PD1 Binds to

Figure 3: Mechanism of action for pembrolizumab, a PD-1 inhibitor.

Experimental Protocols

The preclinical evaluation of checkpoint inhibitors like this compound and pembrolizumab relies on a variety of in vitro and in vivo models to assess their activity and efficacy.

In Vitro Functional Assays

These assays are crucial for determining the biological activity of the compounds at a cellular level.

  • T-Cell Activation Assays: The ability of the checkpoint inhibitor to enhance T-cell function is a key measure of its potency.[8]

    • Objective: To measure the enhancement of T-cell mediated killing and cytokine production.

    • Methodology:

      • Co-culture of T-cells with target cells (e.g., tumor cells expressing PD-L1).

      • T-cells are stimulated with an antigen or a mitogen (e.g., Staphylococcal enterotoxin aureus - SEA).[8]

      • The test compound (this compound or pembrolizumab) is added to the co-culture.

      • After a defined incubation period, supernatants are collected to measure cytokine release (e.g., IFN-γ, IL-2) via ELISA or other immunoassays.[9]

      • T-cell proliferation can also be assessed.

  • Mixed Lymphocyte Reaction (MLR) Assay: This assay assesses the ability of the compound to enhance T-cell responses to allogeneic stimulation.[10]

    • Objective: To evaluate the impact of the checkpoint inhibitor on T-cell proliferation and cytokine production in response to foreign antigens.

    • Methodology:

      • Peripheral blood mononuclear cells (PBMCs) from two different donors are co-cultured.

      • The test compound is added to the culture.

      • After several days of incubation, T-cell proliferation is measured, often by incorporation of a radiolabeled nucleotide.

      • Cytokine levels in the supernatant are also quantified.

In Vivo Syngeneic Mouse Models

Syngeneic mouse models, which utilize immunocompetent mice and tumor cell lines derived from the same inbred strain, are the gold standard for in vivo preclinical testing of immunotherapies.[11]

  • Common Models:

    • MC38 (Colon Adenocarcinoma): Typically used with C57BL/6 mice.[12][13][14] This model is known to be responsive to anti-PD-1/PD-L1 therapy.[14]

    • CT26 (Colon Carcinoma): Typically used with BALB/c mice.[15][16][17][18] This model also shows response to checkpoint inhibitors.[19]

  • General Experimental Workflow:

    • Tumor Cell Culture: MC38 or CT26 cells are cultured under standard sterile conditions.

    • Tumor Implantation: A specific number of tumor cells (e.g., 1 x 10^6) are injected subcutaneously into the flank of the appropriate mouse strain.[16]

    • Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers.[16]

    • Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups. The test article (e.g., a surrogate antibody for pembrolizumab, or this compound) and vehicle controls are administered according to a defined schedule and route (e.g., intraperitoneally).

    • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Mouse body weight and overall survival are also monitored.

    • Pharmacodynamic Analysis: At the end of the study, tumors and lymphoid organs may be harvested for analysis of immune cell infiltration and activation status by flow cytometry or immunohistochemistry.

Syngeneic_Model_Workflow start Start culture Culture Syngeneic Tumor Cells (e.g., MC38) start->culture implant Subcutaneous Implantation in Immunocompetent Mice culture->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize treat Administer Treatment (e.g., this compound or surrogate Ab) randomize->treat measure Measure Tumor Volume and Body Weight treat->measure endpoint Endpoint Reached? measure->endpoint endpoint->measure No analyze Analyze Tumor Microenvironment (Flow Cytometry, IHC) endpoint->analyze Yes end End analyze->end

Figure 4: General workflow for a syngeneic mouse model experiment.

Conclusion

This compound and pembrolizumab represent two different therapeutic modalities aimed at reactivating the anti-tumor immune response by targeting the PD-1/PD-L1 axis. Pembrolizumab is a clinically validated anti-PD-1 antibody, while this compound is a next-generation, orally available PD-L1 inhibitor with a distinct mechanism of inducing ligand dimerization. The preclinical evaluation of these agents utilizes a well-established suite of in vitro and in vivo models to characterize their activity. While direct comparative data is lacking, the information presented in this guide provides a foundational understanding of their individual preclinical profiles and the methodologies employed in their assessment. Future preclinical and clinical studies will be necessary to fully elucidate the comparative efficacy and safety of these two approaches.

References

Atezolizumab vs. BMS-986238: An In Vitro Potency Comparison for PD-L1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer immunotherapy, the inhibition of the programmed death-ligand 1 (PD-L1) pathway has emerged as a cornerstone of treatment for various malignancies. This guide provides a detailed comparison of the in vitro potency of two distinct PD-L1 inhibitors: atezolizumab, a monoclonal antibody, and BMS-986238, a macrocyclic peptide. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, available potency data, and the experimental protocols used for their evaluation.

Mechanism of Action

Both atezolizumab and this compound target the interaction between PD-1 and PD-L1, a key immune checkpoint pathway that tumor cells exploit to evade immune surveillance. However, their molecular nature and specific binding characteristics differ.

Atezolizumab is a fully humanized IgG1 monoclonal antibody that binds directly to PD-L1, preventing it from interacting with its receptors, PD-1 and B7-1 (CD80).[1][2] This blockade removes the inhibitory signal on T-cells, thereby restoring their ability to recognize and attack cancer cells.[1][2]

This compound is a second-generation macrocyclic peptide inhibitor of PD-L1.[1] It is designed to offer a potent and selective blockade of the PD-1/PD-L1 interaction.[1] Notably, this compound has been described as having a low picomolar binding affinity for PD-L1, indicating a very high potency.[1]

Signaling Pathway and Inhibition

The interaction between PD-L1 on tumor cells and PD-1 on activated T-cells leads to the suppression of T-cell activity, allowing the tumor to escape immune destruction. Both atezolizumab and this compound interrupt this signaling cascade at the initial point of receptor-ligand binding.

PDL1_pathway cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_inhibitors Inhibitors PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Suppression T-Cell Suppression PD1->Suppression Inhibitory Signal TCR TCR Activation T-Cell Activation TCR->Activation Atezolizumab Atezolizumab Atezolizumab->PDL1 Blocks Binding BMS986238 This compound BMS986238->PDL1 Blocks Binding

PD-1/PD-L1 Signaling Pathway and Points of Inhibition.

In Vitro Potency Data

The in vitro potency of a drug is a critical measure of its biological activity and is often determined through binding affinity assays (e.g., Kd) and functional cell-based assays (e.g., IC50 or EC50).

ParameterThis compoundAtezolizumabAssay Type
Binding Affinity (Kd) Low Picomolar (Specific value not publicly available)1.75 nM - 9.96 nMSurface Plasmon Resonance (SPR)
Functional Potency (EC50) Data not publicly available6.46 ng/mLT-Cell Activation Bioassay

Note: The "low picomolar" affinity for this compound is consistently reported in literature, suggesting a very high binding strength, potentially orders of magnitude greater than that of atezolizumab.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the potency of PD-L1 inhibitors.

PD-L1 Binding Affinity Assay (Surface Plasmon Resonance - SPR)

This assay measures the binding kinetics and affinity between the inhibitor and its target, PD-L1.

Workflow:

SPR_Workflow Immobilization Immobilize PD-L1 on Sensor Chip Binding Inject Inhibitor (Analyte) at various concentrations Immobilization->Binding Dissociation Flow buffer to measure dissociation Binding->Dissociation Regeneration Regenerate sensor chip surface Dissociation->Regeneration Data_Analysis Analyze sensorgrams to determine ka, kd, and Kd Regeneration->Data_Analysis

General workflow for an SPR-based binding affinity assay.

Protocol:

  • Immobilization of PD-L1:

    • A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Recombinant human PD-L1 protein is injected over the activated surface to allow for covalent coupling.

    • Remaining active esters on the surface are deactivated with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • A series of dilutions of the inhibitor (atezolizumab or this compound) in running buffer are prepared.

    • Each concentration is injected over the PD-L1-coated sensor chip surface for a defined association time.

    • A buffer-only injection is used as a reference (blank).

  • Dissociation:

    • Following the association phase, running buffer is flowed over the chip to monitor the dissociation of the inhibitor from PD-L1.

  • Regeneration:

    • A regeneration solution (e.g., a low pH buffer) is injected to remove any remaining bound inhibitor from the sensor surface, preparing it for the next cycle.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are analyzed using a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Functional Cell-Based Assay (T-Cell Activation/NFAT Reporter Assay)

This type of assay measures the ability of the inhibitor to block the PD-L1-mediated suppression of T-cell activation.

Workflow:

Workflow for a T-Cell Activation/NFAT Reporter Assay.

Protocol:

  • Cell Preparation:

    • An engineered cell line expressing human PD-L1 on its surface is plated in a 96-well plate and incubated overnight.

    • A Jurkat T-cell line engineered to express human PD-1 and contain a luciferase reporter gene under the control of the NFAT response element is prepared.

  • Co-culture and Treatment:

    • The culture medium is removed from the PD-L1 expressing cells.

    • Serial dilutions of the PD-L1 inhibitor (atezolizumab or this compound) are added to the wells.

    • The PD-1/NFAT-luciferase Jurkat T-cells are added to the wells containing the PD-L1 expressing cells and the inhibitor.

    • Control wells with no inhibitor are included to measure maximal suppression.

  • Incubation:

    • The co-culture is incubated for a period (e.g., 6 hours) to allow for the interaction between the cells and the induction of the NFAT-driven luciferase reporter.

  • Luminescence Measurement:

    • A luciferase assay reagent is added to the wells to lyse the cells and provide the substrate for the luciferase enzyme.

    • The luminescence, which is proportional to the level of T-cell activation, is measured using a luminometer.

  • Data Analysis:

    • The luminescence signal is plotted against the inhibitor concentration to generate a dose-response curve, from which the EC50 value (the concentration of inhibitor that produces 50% of the maximal response) can be calculated.

Summary

Both atezolizumab and this compound are potent inhibitors of the PD-L1 pathway, albeit with different molecular modalities. Atezolizumab, a monoclonal antibody, demonstrates nanomolar binding affinity and functional potency. This compound, a macrocyclic peptide, is consistently reported to have a significantly higher, low picomolar binding affinity, suggesting it may be a more potent inhibitor at the molecular level. However, a direct head-to-head comparison with publicly available quantitative data for this compound is currently lacking. The provided experimental protocols offer a standardized framework for conducting such comparative in vitro potency studies. Further research with direct comparative assays will be crucial to fully elucidate the relative in vitro potency of these two important cancer immunotherapies.

References

Validating On-Target Activity of BMS-986238: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data and methodologies for validating the on-target activity of BMS-986238, a second-generation macrocyclic peptide inhibitor of Programmed Death-Ligand 1 (PD-L1). We will explore its performance in context with its predecessor and other alternative PD-L1 inhibitors, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a potent and selective macrocyclic peptide inhibitor of the PD-1/PD-L1 immune checkpoint pathway.[1][2] Developed by Bristol Myers Squibb, it represents a significant advancement over its first-generation predecessor, BMS-986189, by overcoming previous pharmacokinetic limitations.[3][4] Key structural modifications, including the incorporation of a human serum albumin (HSA) binding motif and a PEG linker, grant this compound a longer plasma half-life and the potential for oral bioavailability.[3] This guide focuses on the experimental validation of its primary pharmacological action: the direct and potent inhibition of the PD-L1 target.

Data Presentation: Comparative Binding Affinities

The primary measure of on-target activity for a direct inhibitor like this compound is its binding affinity to PD-L1. The following table summarizes the available quantitative data for this compound, its predecessor, and other selected small-molecule and peptide-based PD-L1 inhibitors. A lower IC50, Ki, or Kd value indicates higher binding affinity.

Compound NameCompound ClassTargetAssay TypeBinding Affinity (IC50/Ki/Kd)Reference
This compound Macrocyclic PeptidePD-L1BiochemicalLow Picomolar[2][5][6]
BMS-986189Macrocyclic PeptidePD-L1Biochemical (HTRF)1.03 nM (IC50)[7]
Peptide-71Macrocyclic PeptidePD-L1Biochemical7 nM (IC50)[8]
INCB086550Small MoleculePD-L1Biochemical-[9]
MAX-10181Small MoleculePD-L1Biochemical-[7]
CA-170Small MoleculePD-L1/VISTACell-based-[7]
AnidulafunginSmall MoleculePD-L1Bio-layer Interferometry76.9 µM (Kd)[7]
CRT5Small MoleculePD-L1HTRF22.35 µM (IC50)[1]
P053Small MoleculePD-L1HTRF33.65 µM (IC50)[1]

Note: Specific quantitative binding affinity data for this compound is consistently described as "low picomolar" in publicly available documents.[2][5][6] The IC50 of its predecessor, BMS-986189, is provided as a reference point for its high potency.

Experimental Protocols for On-Target Validation

Validating the on-target activity of a compound like this compound involves a multi-faceted approach, starting from direct biochemical binding assays to more complex cell-based assays that measure downstream functional effects. Here, we detail the methodologies for key experiments.

Biochemical Binding Assays: Homogeneous Time-Resolved Fluorescence (HTRF)

HTRF assays are a common method to quantify the direct binding of an inhibitor to its target protein in a high-throughput format.

Principle: This assay measures the disruption of the interaction between recombinant PD-1 and PD-L1 proteins. PD-1 and PD-L1 are tagged with a FRET (Förster Resonance Energy Transfer) donor (e.g., Europium cryptate) and acceptor (e.g., d2), respectively. When they interact, FRET occurs. An inhibitor that binds to PD-L1 will prevent this interaction, leading to a decrease in the FRET signal.[10][11]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound and control compounds in an appropriate assay buffer (e.g., PBS with 0.1% BSA). The final DMSO concentration should be kept below 1%.

    • Prepare a working solution of recombinant His-tagged human PD-L1 and Fc-tagged human PD-1 in assay buffer.

    • Prepare a working solution of HTRF detection antibodies: Europium cryptate-labeled anti-Fc antibody (donor) and d2-labeled anti-His antibody (acceptor).

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the compound dilutions to the wells of a low-volume, white 384-well plate.

    • Add 4 µL of the PD-1 and PD-L1 protein mixture to each well.

    • Incubate for 60 minutes at room temperature.

    • Add 4 µL of the HTRF detection antibody mixture to each well.

    • Incubate for 1 to 4 hours at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to confirm that a compound binds to its target within the complex environment of a living cell.

Principle: The binding of a ligand to a protein typically increases the protein's thermal stability. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified. A compound that binds and stabilizes its target will result in more soluble protein at higher temperatures compared to the control.[12][13]

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cells of interest (e.g., a human cancer cell line with high PD-L1 expression) to a suitable confluency.

    • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes or a PCR plate.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Collect the supernatant and quantify the amount of soluble PD-L1 using a standard protein quantification method such as Western blotting or ELISA.

  • Data Analysis:

    • Generate melting curves by plotting the amount of soluble PD-L1 as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement and stabilization.

    • Alternatively, an isothermal dose-response curve can be generated by heating all samples to a single, optimized temperature and varying the compound concentration to determine the EC50 for target engagement.

Live-Cell Target Engagement: NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay allows for the quantitative measurement of compound binding to a target protein in living cells in real-time.

Principle: This technology uses a target protein fused to a highly sensitive NanoLuc® luciferase (the energy donor) and a cell-permeable fluorescent tracer that binds to the target protein (the energy acceptor). When the tracer binds to the NanoLuc®-target fusion protein, BRET occurs. A test compound that binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[4][14]

Step-by-Step Protocol:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding for a PD-L1-NanoLuc® fusion protein.

    • Plate the transfected cells in a white, 96-well cell culture plate and incubate for 24 hours.

  • Assay Procedure:

    • Prepare serial dilutions of this compound and control compounds.

    • Add the compounds to the cells, followed by the addition of the NanoBRET™ fluorescent tracer for PD-L1 at a fixed concentration.

    • Incubate for a period to allow for compound binding and tracer displacement to reach equilibrium (e.g., 2 hours).

    • Add the NanoBRET™ substrate to the wells.

  • Data Acquisition and Analysis:

    • Measure the donor emission (around 460 nm) and acceptor emission (around 618 nm) using a luminometer equipped with the appropriate filters.

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • A decrease in the BRET ratio with increasing concentrations of this compound indicates competitive displacement of the tracer and therefore, target engagement.

    • Plot the BRET ratio against the logarithm of the compound concentration and fit the data to determine the IC50 value for intracellular target engagement.

Functional On-Target Activity: T-Cell Activation Assay

This assay assesses the functional consequence of PD-L1 inhibition by measuring the restoration of T-cell activity.

Principle: The interaction of PD-L1 on tumor cells with PD-1 on T-cells suppresses T-cell activation. An effective PD-L1 inhibitor like this compound will block this interaction and restore T-cell effector functions, which can be measured by the upregulation of activation markers (e.g., CD25) and cytokine production (e.g., IFN-γ).[15]

Step-by-Step Protocol:

  • Co-culture Setup:

    • Plate a human cancer cell line that expresses high levels of PD-L1.

    • Isolate human peripheral blood mononuclear cells (PBMCs) and add them to the cancer cells at an appropriate effector-to-target ratio.

    • Add serial dilutions of this compound or control compounds to the co-culture.

  • Incubation:

    • Incubate the co-culture for 48-72 hours to allow for T-cell activation.

  • Measurement of T-Cell Activation:

    • Flow Cytometry for Activation Markers:

      • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD8) and activation markers (e.g., CD25, CD69).

      • Analyze the percentage of activated T-cells (e.g., CD8+/CD25+) using a flow cytometer.

    • ELISA for Cytokine Release:

      • Collect the cell culture supernatant.

      • Measure the concentration of secreted IFN-γ using a standard ELISA kit.

  • Data Analysis:

    • Plot the percentage of activated T-cells or the concentration of IFN-γ against the logarithm of the this compound concentration.

    • An increase in T-cell activation markers and IFN-γ production in a dose-dependent manner confirms the functional on-target activity of this compound.

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows described in this guide.

PD1_PDL1_Signaling_Pathway cluster_tcell T-Cell cluster_apc Tumor Cell / APC TCR TCR PI3K_AKT PI3K/Akt Pathway RAS_MEK_ERK Ras/MEK/ERK Pathway CD28 CD28 PD1 PD-1 SHP2 SHP-1/2 PD1->SHP2 recruits SHP2->PI3K_AKT inhibits SHP2->RAS_MEK_ERK inhibits T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) PI3K_AKT->T_Cell_Activation RAS_MEK_ERK->T_Cell_Activation MHC MHC MHC->TCR Signal 1 B7 B7-1/2 B7->CD28 Signal 2 (Co-stimulation) PDL1 PD-L1 PDL1->PD1 Inhibitory Signal BMS986238 This compound BMS986238->PDL1 blocks binding

Caption: PD-1/PD-L1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_validation On-Target Activity Validation Workflow cluster_data Data Output Biochemical_Assay Step 1: Biochemical Binding Assay (e.g., HTRF) Cellular_Target_Engagement Step 2: Cellular Target Engagement (e.g., CETSA, NanoBRET) Biochemical_Assay->Cellular_Target_Engagement Confirms direct binding IC50 Binding Affinity (IC50) Biochemical_Assay->IC50 Functional_Assay Step 3: Functional Cellular Assay (T-Cell Activation) Cellular_Target_Engagement->Functional_Assay Confirms intracellular binding EC50_TE Target Engagement (EC50) Cellular_Target_Engagement->EC50_TE In_Vivo_Studies Step 4: In Vivo Efficacy Studies Functional_Assay->In_Vivo_Studies Confirms functional effect EC50_Func Functional Potency (EC50) Functional_Assay->EC50_Func Tumor_Growth_Inhibition Tumor Growth Inhibition In_Vivo_Studies->Tumor_Growth_Inhibition

Caption: Experimental Workflow for Validating On-Target Activity.

References

Off-Target Screening of BMS-986238: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986238 is a second-generation, orally bioavailable macrocyclic peptide inhibitor of the programmed death-ligand 1 (PD-L1).[1][2] Developed by Bristol Myers Squibb, it represents a novel modality in cancer immunotherapy, offering a potential alternative to monoclonal antibody-based checkpoint inhibitors.[3] A critical aspect of the preclinical safety evaluation of any new therapeutic is the assessment of its off-target binding profile. Unintended interactions with other proteins can lead to toxicity and adverse clinical events.[4] This guide provides a comparative overview of the off-target screening strategies for this compound, its predecessor BMS-986189, and monoclonal antibodies targeting the same pathway.

Comparative Analysis of Off-Target Screening Data

While specific, head-to-head comparative off-target screening data for this compound is not publicly available, this section presents a representative comparison based on typical screening results for different therapeutic modalities. The following tables illustrate the expected selectivity profiles of a macrocyclic peptide like this compound, its earlier-generation counterpart, and a therapeutic antibody against PD-L1 when subjected to broad-panel off-target screening assays.

Table 1: Illustrative Off-Target Profile from a Kinase Panel Screen (KINOMEscan)

Target KinaseThis compound (% Inhibition @ 1µM)BMS-986189 (% Inhibition @ 1µM)Anti-PD-L1 mAb (% Inhibition @ 1µM)
PD-L1 (On-Target)>99%>99%>99%
Kinase A<10%25%<5%
Kinase B<5%15%<5%
Kinase C<5%<10%<5%
... (400+ other kinases).........

This table represents hypothetical data to illustrate the expected outcomes of a KINOMEscan. The data does not reflect actual experimental results for the specific compounds.

Table 2: Illustrative Off-Target Profile from a Membrane Proteome Array (Cell Microarray)

Off-Target Membrane ProteinThis compound (Binding Signal)BMS-986189 (Binding Signal)Anti-PD-L1 mAb (Binding Signal)
Target Protein XNegativeLow PositiveNegative
Target Protein YNegativeNegativeNegative
Target Protein ZNegativeNegativeNegative
... (over 6,000 other proteins).........

This table represents hypothetical data to illustrate the expected outcomes of a Retrogenix Cell Microarray screen. The data does not reflect actual experimental results for the specific compounds.

Experimental Protocols

A comprehensive off-target screening strategy for a novel therapeutic like this compound typically involves multiple orthogonal assays to ensure a thorough assessment of potential liabilities. Below are detailed methodologies for two key experimental platforms.

KINOMEscan Profiling

The KINOMEscan™ platform is a competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Methodology:

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) of the DNA tag.

  • Kinase Panel: A comprehensive panel of over 480 human kinases is typically used, covering all major families of the kinome.[5]

  • Compound Preparation: The test compound (e.g., this compound) is prepared at a specified concentration, typically 1 µM for a primary screen.

  • Binding Assay: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand.

  • Quantification: After incubation and washing steps, the amount of bound kinase is quantified by qPCR. The results are reported as a percentage of the DMSO control (% inhibition).

  • Data Analysis: A lower qPCR signal indicates that the test compound has displaced the immobilized ligand and is binding to the kinase. Significant inhibition (typically >90%) of a kinase other than the intended target is flagged as a potential off-target interaction.

Retrogenix Cell Microarray Off-Target Screening

The Retrogenix® Cell Microarray technology provides a cell-based approach to screen for off-target binding to a vast library of human plasma membrane and secreted proteins.[6][7]

Methodology:

  • Assay Principle: The assay involves the expression of a large library of human membrane proteins on the surface of human cells in a microarray format. The test article is then incubated with this array to identify potential binding interactions.

  • Protein Library: The screening library comprises over 6,500 full-length human plasma membrane and tethered secreted proteins.[8]

  • Microarray Preparation: Expression vectors for each protein in the library are spotted onto slides. Human cells are then cultured on these slides, leading to the overexpression of the corresponding protein at each spot.

  • Test Article Incubation: The test article (e.g., this compound) is labeled (e.g., with a fluorescent tag or an antibody) and incubated with the cell microarrays.

  • Detection: Binding of the test article to a specific protein on the array is detected by an appropriate method, such as fluorescence microscopy.

  • Hit Validation: Positive hits are confirmed through a secondary screen and further validated using methods like flow cytometry on cells transiently transfected with the identified off-target protein.

Visualizations

PD-L1 Signaling Pathway

PDL1_Signaling cluster_APC Antigen Presenting Cell cluster_TCell T-Cell cluster_Inhibitors Therapeutic Intervention PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Binding MHC MHC TCR TCR MHC->TCR Antigen Presentation T-Cell Inhibition T-Cell Inhibition PD-1->T-Cell Inhibition T-Cell Activation T-Cell Activation TCR->T-Cell Activation T-Cell Inhibition->T-Cell Activation This compound This compound This compound->PD-L1 Inhibition Anti-PD-L1 mAb Anti-PD-L1 mAb Anti-PD-L1 mAb->PD-L1 Inhibition

Caption: PD-L1 signaling pathway and points of therapeutic intervention.

Off-Target Screening Workflow

Off_Target_Workflow cluster_compound Test Article cluster_screening Primary Screening cluster_analysis Data Analysis cluster_validation Hit Validation cluster_outcome Outcome This compound This compound KINOMEscan KINOMEscan (>480 Kinases) This compound->KINOMEscan CellMicroarray Cell Microarray (>6,500 Proteins) This compound->CellMicroarray Hit_Identification Hit Identification KINOMEscan->Hit_Identification CellMicroarray->Hit_Identification Secondary_Assays Secondary Assays (e.g., Dose-Response) Hit_Identification->Secondary_Assays Orthogonal_Methods Orthogonal Methods (e.g., Cellular Assays) Secondary_Assays->Orthogonal_Methods Selectivity_Profile Selectivity Profile Orthogonal_Methods->Selectivity_Profile Risk_Assessment Risk Assessment Orthogonal_Methods->Risk_Assessment

References

Unveiling the In Vivo Efficacy of BMS-986238: A Comparative Analysis of PD-L1 Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of BMS-986238 with other orally available small-molecule inhibitors targeting the PD-L1 pathway. While specific in vivo efficacy data for this compound remains limited in the public domain, this document synthesizes available preclinical information for comparable molecules to offer a valuable reference for in vivo study design and evaluation.

This compound is a second-generation, orally bioavailable macrocyclic peptide inhibitor of programmed death-ligand 1 (PD-L1) developed by Bristol Myers Squibb.[1][2][3] It is engineered for an extended half-life and high binding affinity in the picomolar range, addressing limitations of earlier peptide-based inhibitors.[1][2][4] The core mechanism of action for the broader class of Bristol Myers Squibb's small-molecule PD-L1 inhibitors involves inducing the dimerization of PD-L1, which sterically hinders its interaction with the PD-1 receptor on T cells. This blockade is designed to restore anti-tumor immunity.

Comparative Analysis of Oral PD-L1 Inhibitors

To contextualize the potential in vivo performance of this compound, this guide presents available preclinical data from two other orally administered small-molecule PD-L1 inhibitors: INCB086550 and CA-170. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.

Table 1: In Vivo Efficacy of Oral PD-L1 Inhibitors in Syngeneic Mouse Models

CompoundMouse ModelTumor ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings
This compound Not Publicly AvailableNot Publicly AvailableNot Publicly AvailableNot Publicly AvailableExtended half-life (>19h in rats and cynomolgus monkeys) and picomolar binding affinity.[1][2][4]
INCB086550 C57BL/6MC38-huPD-L12, 20, and 200 mg/kg, twice daily (p.o.)Dose-dependent reduction in tumor growth.Reduced unoccupied cell-surface PD-L1 and increased intratumoral CD8+ T cells.
CA-170 BALB/cCT2650 mg/kg or 100 mg/kg, once daily (p.o.)Significant anti-tumor efficacy.Enhanced peripheral T cell activation and activation of tumor-infiltrating CD8+ T cells.

Table 2: Immunomodulatory Effects of Oral PD-L1 Inhibitors in Vivo

CompoundKey Immunomodulatory Effects
This compound Expected to restore T-cell function by blocking the PD-1/PD-L1 interaction.
INCB086550 Increased T-cell activation gene signatures.
CA-170 Potent rescue of proliferation and effector functions of T cells inhibited by PD-L1.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in vivo studies. Below is a generalized protocol for assessing the in vivo efficacy of an oral PD-L1 inhibitor, based on common practices in the field.

General Protocol for In Vivo Efficacy Assessment in a Syngeneic Mouse Model

1. Animal Models and Tumor Cell Lines:

  • Animals: 6-8 week old female C57BL/6 or BALB/c mice are commonly utilized for syngeneic tumor models.

  • Tumor Cells: Appropriate syngeneic tumor cell lines such as MC38 (colon adenocarcinoma), CT26 (colon carcinoma), or B16-F10 (melanoma) are selected based on their expression of PD-L1 and immunogenicity.

2. Tumor Implantation:

  • Tumor cells are cultured under standard conditions and harvested during their logarithmic growth phase.

  • A suspension of 0.5 x 10⁶ to 1 x 10⁶ cells in 100-200 µL of sterile, serum-free medium or PBS is injected subcutaneously into the flank of each mouse.

3. Treatment Administration:

  • Mice are randomized into treatment and vehicle control groups once tumors reach a palpable size (e.g., 50-100 mm³).

  • The small-molecule PD-L1 inhibitor is formulated for oral gavage (e.g., in 0.5% methylcellulose (B11928114) and 0.2% Tween 80).

  • The compound is administered at predetermined dose levels and schedules (e.g., once or twice daily).

4. Efficacy Readouts:

  • Tumor Growth: Tumor dimensions are measured every 2-3 days using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.

  • Tumor Growth Inhibition (TGI): TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Body Weight: Animal body weight is monitored as a general indicator of toxicity.

5. Immune Cell Profiling (Pharmacodynamics):

  • At the study's endpoint, tumors and spleens are harvested.

  • Tumors are dissociated into single-cell suspensions.

  • Flow cytometry is used to analyze the frequency and activation status of various immune cell populations, including CD4+ and CD8+ T cells, regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs).

  • Immunohistochemistry (IHC) can be performed on tumor sections to visualize the infiltration of immune cells.

Visualizing the Mechanism and Workflow

To further clarify the scientific concepts and experimental procedures, the following diagrams have been generated using Graphviz.

PDL1_Signaling_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T Cell cluster_drug This compound Action PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibition Inhibition PD1->Inhibition TCR TCR Activation T Cell Activation TCR->Activation Inhibition->Activation BMS_986238 This compound BMS_986238->PDL1 Blocks Interaction

PD-L1 Signaling Pathway and this compound Inhibition.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis TumorCells Tumor Cell Culture Implantation Subcutaneous Tumor Implantation TumorCells->Implantation Mice Acquire Syngeneic Mice Mice->Implantation Randomization Tumor Growth & Randomization Implantation->Randomization Treatment Oral Administration of This compound or Vehicle Randomization->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement BodyWeight Body Weight Monitoring Treatment->BodyWeight Endpoint Endpoint Reached TumorMeasurement->Endpoint BodyWeight->Endpoint DataAnalysis TGI Calculation & Statistics Endpoint->DataAnalysis ImmuneProfiling Flow Cytometry & IHC Endpoint->ImmuneProfiling

Experimental Workflow for In Vivo Efficacy Study.

References

A Head-to-Head Showdown: Small Molecule PD-L1 Inhibitors in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of cancer immunotherapy is continually evolving. While monoclonal antibodies targeting the PD-1/PD-L1 axis have revolutionized treatment, a new class of oral small molecule PD-L1 inhibitors is emerging, offering potential advantages in administration, tissue penetration, and management of immune-related adverse events. This guide provides an objective, data-driven comparison of leading small molecule PD-L1 inhibitors, offering insights into their performance and the experimental frameworks used for their evaluation.

The programmed death-1 (PD-1) receptor and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint.[1][2] Tumor cells frequently exploit this pathway by overexpressing PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and immune evasion.[3] Small molecule inhibitors that disrupt this interaction can reinvigorate the anti-tumor immune response. A key mechanism of action for many of these inhibitors is the induction of PD-L1 dimerization, which sterically hinders its binding to PD-1.[4][5][6][7]

Quantitative Performance Comparison of Small Molecule PD-L1 Inhibitors

The following table summarizes key in vitro performance metrics for several notable small molecule PD-L1 inhibitors. It is important to note that direct comparisons of absolute values should be interpreted with caution, as experimental conditions can vary between studies.

CompoundTargetIC50 (nM)Binding Affinity (Kd, nM)Cellular EC50 (nM)Assay Method
BMS-1166 PD-L11.4[8][9][10]Not Reported1578[8]HTRF, Cell-based luminescence
INCB086550 PD-L13.1 (human)[11]Not ReportedNot ReportedHTRF
BMS-1001 PD-L12.25[11]Not ReportedNot ReportedHTRF
JBI-2174 PD-L1~1[11]Not ReportedNot ReportedTR-FRET
CA-170 PD-L1/VISTAPotency reported in low nM range for T-cell proliferation rescue[12][13]No direct binding to PD-L1 observed in some studies[12][14]Not ReportedCell-based proliferation/activation assays

Signaling Pathway and Mechanism of Action

Small molecule PD-L1 inhibitors typically function by binding to a hydrophobic pocket on the surface of PD-L1. This binding event induces the formation of a PD-L1 dimer, which sterically occludes the binding site for the PD-1 receptor, thereby preventing the transmission of the inhibitory signal into the T-cell.

PDL1_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell PDL1 PD-L1 PDL1_dimer PD-L1 Dimer (Inactive) PDL1->PDL1_dimer PD1 PD-1 PDL1->PD1 Binding PDL1_dimer->PD1 Blocks Binding SHP2 SHP2 PD1->SHP2 Recruitment T_cell_activation T-Cell Activation PD1->T_cell_activation Inhibits TCR TCR TCR->T_cell_activation Signal for T_cell_inhibition T-Cell Inhibition SHP2->T_cell_inhibition Leads to inhibitor Small Molecule Inhibitor inhibitor->PDL1 Binds & Induces Dimerization

PD-1/PD-L1 signaling pathway and the mechanism of small molecule inhibitors.

Experimental Protocols

The characterization of small molecule PD-L1 inhibitors relies on a suite of biochemical and cell-based assays to determine their potency and mechanism of action. Below are detailed protocols for two key experimental methodologies.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This biochemical assay is a high-throughput method to quantify the direct binding inhibition of the PD-1/PD-L1 interaction.

Objective: To determine the concentration at which a small molecule inhibitor blocks 50% of the PD-1/PD-L1 interaction (IC50).

Materials:

  • Recombinant Human PD-1 (e.g., His-tagged)

  • Recombinant Human PD-L1 (e.g., Fc-tagged)

  • HTRF donor fluorophore-conjugated anti-tag antibody (e.g., anti-His-d2)

  • HTRF acceptor fluorophore-conjugated anti-tag antibody (e.g., anti-Fc-Tb)

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Small molecule inhibitor test compounds

  • Low-volume 384-well white microplates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the small molecule inhibitor in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Assay Plate Preparation: Add 2 µL of each inhibitor concentration to the wells of a 384-well plate. Include no-inhibitor (maximum signal) and high-concentration inhibitor (background) controls.

  • Reagent Addition:

    • Prepare a 2x solution of recombinant PD-1 and PD-L1 proteins in assay buffer. Add 4 µL to each well.

    • Prepare a 4x solution of the HTRF detection antibodies (anti-His-d2 and anti-Fc-Tb) in assay buffer. Add 4 µL to each well.

  • Incubation: Seal the plate and incubate at room temperature for 1-4 hours, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) for each well. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15]

Cell-Based PD-1/PD-L1 Blockade Reporter Assay

This assay evaluates the ability of an inhibitor to restore T-cell activation in a co-culture system, providing a measure of its cellular potency (EC50).[15]

Objective: To determine the concentration at which a small molecule inhibitor elicits 50% of the maximal T-cell activation response (EC50).

Materials:

  • PD-L1 expressing cells (e.g., CHO-K1 or a cancer cell line)

  • PD-1 expressing Jurkat T-cells engineered with an NFAT-luciferase reporter

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • White, clear-bottom 96-well cell culture plates

  • Small molecule inhibitor test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Plating: Seed the PD-L1 expressing cells in a 96-well plate and incubate overnight to allow for adherence.

  • Compound Addition: Prepare a serial dilution of the small molecule inhibitor in cell culture medium. Add the diluted compounds to the plated cells.

  • Co-culture: Add the PD-1/NFAT-luciferase Jurkat T-cells to the wells containing the PD-L1 expressing cells and the inhibitor.

  • Incubation: Incubate the co-culture plate for 6-24 hours to allow for T-cell activation and luciferase expression.

  • Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal on a luminometer.

  • Data Analysis: Calculate the fold-change in luminescence relative to the inhibited control. Plot the fold-change against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[15]

Experimental Workflow Visualization

The discovery and characterization of small molecule PD-L1 inhibitors follow a structured workflow, from initial screening to in vivo validation.

Experimental_Workflow cluster_discovery Discovery & Initial Characterization cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Evaluation screening High-Throughput Screening (e.g., HTRF) hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt biochem Biochemical Assays (HTRF, SPR for Kd) lead_opt->biochem cell_based Cell-Based Assays (Reporter, T-cell activation) biochem->cell_based pk_pd Pharmacokinetics & Pharmacodynamics cell_based->pk_pd efficacy Tumor Models (Syngeneic, Humanized) pk_pd->efficacy final Clinical Candidate efficacy->final Candidate Selection

A representative experimental workflow for the development of small molecule PD-L1 inhibitors.

Conclusion

Small molecule PD-L1 inhibitors represent a promising new frontier in cancer immunotherapy.[16] Their oral bioavailability and distinct pharmacological profiles offer a compelling alternative to antibody-based therapies.[17] The data presented in this guide highlight the potent in vitro activity of several lead compounds. Continued research, including comprehensive preclinical and clinical studies, will be crucial to fully realize the therapeutic potential of this exciting class of molecules. The detailed experimental protocols and workflows provided herein serve as a valuable resource for researchers dedicated to advancing this field.

References

Synergistic Potential of BMS-986238: A Comparative Guide to Combination Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer immunotherapy is rapidly evolving, with a significant focus on combination strategies to overcome resistance and enhance therapeutic efficacy. BMS-986238, a second-generation, orally bioavailable macrocyclic peptide inhibitor of Programmed Death-Ligand 1 (PD-L1), represents a promising agent for such combinations.[1] This guide provides a comparative analysis of the potential synergistic effects of this compound when combined with other checkpoint inhibitors, supported by a hypothetical preclinical study design and expected outcomes based on established immunological principles.

Rationale for Combination Therapy

The efficacy of single-agent checkpoint inhibitors can be limited by primary or acquired resistance.[2] Combining inhibitors that target distinct negative regulatory pathways in T-cell activation and function can lead to a more robust and durable anti-tumor immune response.[3][4] The dual blockade of PD-L1 and Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4) is a clinically validated approach that has demonstrated synergistic anti-tumor activity across various cancer types.[4][5][6]

Mechanism of Action: PD-L1 and CTLA-4 Inhibition

This compound, as a PD-L1 inhibitor, primarily acts within the tumor microenvironment to restore the function of effector T-cells that have been suppressed by PD-L1 expressed on tumor cells and other immune cells.[7] In contrast, anti-CTLA-4 antibodies primarily act at the level of lymph nodes to promote the activation and proliferation of a broader repertoire of T-cells.[3] The combination of these two mechanisms is expected to generate a more potent and comprehensive anti-tumor immune response.

cluster_0 T-Cell Priming & Activation (Lymph Node) cluster_1 Effector Phase (Tumor Microenvironment) APC Antigen Presenting Cell (APC) T_Cell_Naive Naive T-Cell APC->T_Cell_Naive Antigen Presentation T_Cell_Activated Activated T-Cell T_Cell_Naive->T_Cell_Activated Activation T_Cell_Effector Effector T-Cell T_Cell_Activated->T_Cell_Effector Differentiation & Migration CTLA4_Inhibitor Anti-CTLA-4 mAb CTLA4_Inhibitor->T_Cell_Activated Enhances Activation & Proliferation Tumor_Cell Tumor Cell Tumor_Cell->T_Cell_Effector PD-L1 Mediated Inhibition T_Cell_Effector->Tumor_Cell Tumor Cell Killing BMS_986238 This compound (Oral PD-L1 Inhibitor) BMS_986238->Tumor_Cell Blocks PD-L1

Figure 1: Distinct and Synergistic Mechanisms of Action.

Hypothetical Preclinical Study: this compound in Combination with Anti-CTLA-4

To investigate the synergistic potential of this compound, a preclinical study in a syngeneic mouse tumor model (e.g., MC38 colon adenocarcinoma) could be conducted. This model is widely used to evaluate the efficacy of immunotherapies.

Experimental Protocol
  • Animal Model: C57BL/6 mice subcutaneously inoculated with MC38 tumor cells.

  • Treatment Groups (n=10 per group):

    • Vehicle Control (Oral gavage)

    • This compound (e.g., 10 mg/kg, daily oral gavage)

    • Anti-CTLA-4 antibody (e.g., 5 mg/kg, intraperitoneal injection, every 3 days)

    • This compound + Anti-CTLA-4 antibody (combination therapy)

  • Dosing Regimen: Treatment to commence when tumors reach a palpable size (e.g., ~100 mm³).

  • Endpoints:

    • Primary: Tumor growth inhibition, measured by tumor volume over time.

    • Secondary:

      • Overall survival.

      • Immunophenotyping of tumor-infiltrating lymphocytes (TILs) (e.g., CD4+, CD8+, Tregs) by flow cytometry at the end of the study.

      • Analysis of cytokine profiles in the tumor microenvironment.

start Start: MC38 Tumor Cell Inoculation in C57BL/6 Mice tumor_growth Tumor Growth to ~100 mm³ start->tumor_growth randomization Randomization into 4 Treatment Groups tumor_growth->randomization treatment Treatment Administration: - Vehicle - this compound (Oral) - Anti-CTLA-4 (IP) - Combination randomization->treatment monitoring Tumor Volume & Body Weight Monitoring (2-3x weekly) treatment->monitoring endpoints Endpoint Analysis: - Tumor Growth Inhibition - Overall Survival - Immune Cell Profiling (Flow Cytometry) monitoring->endpoints

Figure 2: Experimental Workflow for Preclinical Synergy Study.

Expected Quantitative Outcomes

The following tables present hypothetical data reflecting the anticipated synergistic effects of the combination therapy.

Table 1: Tumor Growth Inhibition

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control2500-
This compound150040
Anti-CTLA-4180028
This compound + Anti-CTLA-4 500 80

Table 2: Immune Cell Infiltration in the Tumor Microenvironment

Treatment GroupCD8+ T-cells / mm² of TumorCD8+ / Treg Ratio
Vehicle Control501.0
This compound1502.5
Anti-CTLA-41202.0
This compound + Anti-CTLA-4 400 5.0

Interpretation of Expected Results

The combination of this compound and an anti-CTLA-4 antibody is anticipated to result in a significantly greater reduction in tumor growth compared to either monotherapy, indicating a synergistic interaction. This enhanced anti-tumor effect is expected to be correlated with a marked increase in the infiltration of cytotoxic CD8+ T-cells and a more favorable CD8+ to regulatory T-cell (Treg) ratio within the tumor microenvironment.

BMS986238 This compound (PD-L1 Inhibition) Combination Combination Therapy BMS986238->Combination AntiCTLA4 Anti-CTLA-4 AntiCTLA4->Combination Synergy Synergistic Anti-Tumor Effect Combination->Synergy

Figure 3: Logical Relationship of Combination Therapy Leading to Synergy.

Conclusion

While specific clinical data on the combination of this compound with other checkpoint inhibitors is not yet available, the well-established mechanisms of action of PD-L1 and CTLA-4 blockade provide a strong rationale for their synergistic potential. A combination therapy involving the oral PD-L1 inhibitor this compound and an anti-CTLA-4 antibody is hypothesized to elicit a more potent and durable anti-tumor immune response than either agent alone. The convenience of an oral agent like this compound could also offer advantages in future combination regimens.[8] Further preclinical and clinical investigations are warranted to validate these expected synergistic effects and to define the optimal therapeutic strategies.

References

Comparative Analysis of BMS-986238 Cross-Reactivity with Murine PD-L1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of BMS-986238 and Alternative Anti-PD-L1 Agents' Cross-Reactivity with Murine PD-L1, Supported by Experimental Data.

This guide provides a comparative analysis of the cross-reactivity of this compound, a macrocyclic peptide inhibitor of Programmed Death-Ligand 1 (PD-L1), with its murine ortholog. The data presented herein is crucial for researchers planning preclinical studies in immunocompetent mouse models. A lack of cross-reactivity necessitates the use of surrogate antibodies or genetically humanized mouse models to accurately evaluate the in vivo efficacy of human-specific therapeutics.

Executive Summary

This compound is a second-generation, orally bioavailable macrocyclic peptide inhibitor with high affinity for human PD-L1.[1][2] It was developed from a first-generation inhibitor, BMS-986189, to improve pharmacokinetic properties, featuring an extended half-life.[1][2] However, experimental evidence strongly indicates that this class of macrocyclic peptide inhibitors from Bristol Myers Squibb (BMS) does not exhibit cross-reactivity with murine PD-L1.[3][4] In contrast, certain monoclonal antibodies, such as atezolizumab, demonstrate binding to both human and murine PD-L1, making them suitable for preclinical evaluation in standard mouse models.[3][5] Other antibodies, like durvalumab, are specific to human PD-L1.[3]

Comparative Binding Affinity Data

The following table summarizes the binding affinities of this compound and comparator anti-PD-L1 therapeutic antibodies to both human and murine PD-L1.

CompoundTarget SpeciesBinding Affinity (KD)Experimental MethodReference
BMS Macrocyclic Peptide Human PD-L1Low Picomolar (IC50 of 9 nM for a representative peptide)HTRF[6]
Murine PD-L1 No Binding Detected NMR Spectroscopy[3][4]
Atezolizumab Human PD-L10.43 nMNot Specified[5]
4.2 ± 0.9 nMMicroScale Thermophoresis (MST)[3]
Murine PD-L10.13 nMNot Specified[5]
13.4 ± 2.3 nMMicroScale Thermophoresis (MST)[3]
Durvalumab Human PD-L10.667 nMSurface Plasmon Resonance (SPR)[7]
5.9 ± 2.1 nMMicroScale Thermophoresis (MST)[3]
Murine PD-L1 No Interaction MicroScale Thermophoresis (MST)[3]

Signaling Pathway and Mechanism of Action

The PD-1/PD-L1 pathway is a critical immune checkpoint. The interaction of PD-L1 on tumor cells with the PD-1 receptor on activated T cells delivers an inhibitory signal, suppressing the anti-tumor immune response. This compound, like other PD-L1 inhibitors, is designed to block this interaction, thereby restoring T cell activity against cancer cells.

PDL1_Signaling_Pathway PD-1/PD-L1 Signaling Pathway and Inhibition cluster_tumor Tumor Cell cluster_tcell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction Inhibition Inhibition PD1->Inhibition TCR TCR Activation T Cell Activation TCR->Activation Inhibition->Activation BMS986238 This compound BMS986238->PDL1 Blocks Interaction

Caption: Inhibition of the PD-1/PD-L1 interaction by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of binding affinity and cross-reactivity. Below are summaries of common experimental protocols used in the cited studies.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.

General Protocol:

  • Chip Preparation: A sensor chip (e.g., CM5) is activated, and one of the interacting partners (e.g., recombinant human or murine PD-L1) is immobilized on the chip surface. A reference channel is prepared without the protein to subtract non-specific binding.

  • Binding Analysis: The analyte (e.g., this compound or antibody) is flowed over the chip surface at various concentrations. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured over time.

  • Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (KD) is calculated as koff/kon.

SPR_Workflow cluster_0 SPR Protocol A Immobilize PD-L1 (human or murine) on sensor chip B Flow Analyte (this compound or Antibody) over chip A->B C Measure Binding (Change in Refractive Index) B->C D Calculate Kinetics (kon, koff, KD) C->D

Caption: Generalized workflow for Surface Plasmon Resonance (SPR) analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Competitive Binding

ELISA can be adapted to a competitive format to determine the ability of a compound to block the interaction between two proteins.

General Protocol:

  • Coating: A 96-well plate is coated with recombinant human or murine PD-L1.

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competition: A constant concentration of biotinylated PD-1 is mixed with serial dilutions of the inhibitor (e.g., this compound) and added to the wells.

  • Detection: After incubation and washing, streptavidin-HRP is added, which binds to the captured biotinylated PD-1.

  • Signal Generation: A chromogenic substrate (e.g., TMB) is added, and the color development, which is inversely proportional to the inhibitory activity, is measured using a plate reader. The IC50 value is then calculated.

ELISA_Workflow cluster_1 Competitive ELISA Protocol A Coat plate with PD-L1 (human or murine) B Add Inhibitor (this compound) + Biotinylated PD-1 A->B C Add Streptavidin-HRP B->C D Add Substrate (TMB) C->D E Measure Absorbance (Calculate IC50) D->E

Caption: Workflow for a competitive ELISA to assess PD-1/PD-L1 inhibition.

Cell-Based Functional Assays

These assays measure the functional consequence of blocking the PD-1/PD-L1 interaction, such as the restoration of T cell activation.

General Protocol:

  • Cell Co-culture: Effector cells (e.g., Jurkat T cells engineered to express PD-1 and a reporter gene like luciferase under the control of an NFAT response element) are co-cultured with target cells expressing PD-L1 (e.g., CHO cells or a cancer cell line).

  • Inhibitor Treatment: The co-culture is treated with varying concentrations of the PD-L1 inhibitor.

  • T Cell Activation: The T cells are stimulated via their T cell receptor (TCR).

  • Readout: The activation of the reporter gene (e.g., luciferase activity) is measured. An increase in the signal indicates that the inhibitor has blocked the PD-1/PD-L1 inhibitory signal and restored T cell activation.

Conclusion

The available data strongly indicate that this compound and related macrocyclic peptide inhibitors are highly specific for human PD-L1 and do not cross-react with the murine ortholog.[3][4] This lack of cross-reactivity is a critical consideration for the design of preclinical in vivo studies. For research requiring the evaluation of PD-L1 blockade in standard immunocompetent mouse models, alternative agents with demonstrated human-murine cross-reactivity, such as atezolizumab, should be considered.[3][5] Conversely, studies with human-specific inhibitors like this compound or durvalumab in a murine setting would necessitate the use of syngeneic models in mice genetically engineered to express human PD-L1.

References

Evaluating the Immunogenicity of BMS-986238: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of orally bioavailable immune checkpoint inhibitors represents a significant advancement in cancer immunotherapy, offering the potential for improved patient convenience and flexible dosing regimens. BMS-986238, a macrocyclic peptide inhibitor of the programmed death-ligand 1 (PD-L1), is a promising second-generation molecule designed to overcome the pharmacokinetic limitations of its predecessors. A critical aspect of the preclinical and clinical evaluation of any biologic or peptide therapeutic is its immunogenicity, the propensity to induce an unwanted immune response. This guide provides a comparative overview of the available information on the immunogenicity of this compound and other oral PD-L1 inhibitors, supported by experimental context and methodologies.

Introduction to this compound and the Landscape of Oral PD-L1 Inhibitors

This compound is a macrocyclic peptide that potently inhibits the interaction between PD-1 and its ligand, PD-L1, a key pathway that tumors exploit to evade the immune system.[1] Developed by Bristol Myers Squibb, it is a successor to BMS-986189, a first-generation inhibitor. The key innovation in this compound is the incorporation of a human serum albumin (HSA) binding motif and PEGylation, which significantly extends its plasma half-life, a crucial factor for enabling oral administration.[2] While monoclonal antibodies targeting the PD-1/PD-L1 axis have revolutionized cancer treatment, their intravenous administration and potential for immune-related adverse events have driven the development of small-molecule and peptide-based oral alternatives.[3][4]

The competitive landscape for oral PD-L1 inhibitors includes other small molecules and macrocyclic peptides that have entered clinical development. This guide will focus on comparing this compound with publicly available information on GS-4224 (Evixapodlin) and CA-170, two other oral PD-L1 inhibitors that have been investigated in clinical trials.

Comparative Immunogenicity and Preclinical Data

A comprehensive evaluation of immunogenicity involves assessing the incidence of anti-drug antibodies (ADAs), their neutralizing potential (neutralizing antibodies or NAbs), and the activation of T-cells. While specific quantitative immunogenicity data for this compound and its oral competitors from clinical trials is not yet widely available in the public domain, general characteristics of macrocyclic peptides suggest a lower intrinsic immunogenicity compared to larger protein therapeutics.[5] The lack of a large, complex protein structure may reduce the number of potential T-cell epitopes.

Table 1: Comparative Profile of Oral PD-L1 Inhibitors

FeatureThis compoundGS-4224 (Evixapodlin)CA-170
Molecule Type Macrocyclic PeptideSmall MoleculeSmall Molecule
Target(s) PD-L1PD-L1PD-L1 and VISTA
Administration OralOralOral
Reported ADA Incidence Data not publicly availableData not publicly availableData not publicly available
Preclinical Models Data not publicly availableHuman PD-L1 expressing MC38 mouse tumor model[6]In vivo tumor models[7]
Clinical Development Stage Phase 1 completed[2]Phase 1/2 (discontinued)[8][9]Phase 2[4]

Experimental Protocols for Immunogenicity Assessment

The evaluation of immunogenicity relies on a tiered approach of validated assays. Below are detailed methodologies for the key experiments cited in the assessment of therapeutic proteins and peptides.

Anti-Drug Antibody (ADA) Immunoassay

Principle: The bridging ELISA is a common format for detecting ADAs. In this assay, the bivalent nature of antibodies allows them to "bridge" between a capture and a detection reagent, both of which are the drug itself, but differentially labeled.

Methodology:

  • Plate Coating: High-binding 96-well plates are coated with biotinylated this compound.

  • Sample Incubation: Patient serum or plasma samples are diluted and incubated in the wells. If ADAs are present, they will bind to the coated drug.

  • Detection: Ruthenium-labeled this compound is added. If ADAs have bound to the capture molecule, the detection molecule will also bind, forming a "bridge".

  • Signal Generation: An electrical stimulus is applied, and the ruthenium label emits light, which is measured by a suitable plate reader.

  • Confirmation: Positive samples are re-assayed in the presence of an excess of unlabeled this compound. A significant reduction in signal confirms the specificity of the ADAs.

Neutralizing Antibody (NAb) Assay

Principle: A cell-based assay is used to determine if the detected ADAs can neutralize the biological activity of the drug. For a PD-L1 inhibitor, this means assessing whether the antibodies can block the drug's ability to inhibit the PD-1/PD-L1 interaction.

Methodology:

  • Cell Lines: A reporter cell line expressing PD-1 and a luciferase gene under the control of a T-cell activation-responsive element is co-cultured with a cell line expressing PD-L1.

  • Sample Pre-incubation: Patient serum containing ADAs is pre-incubated with a fixed concentration of this compound.

  • Assay: The pre-incubated mixture is added to the co-culture.

  • Readout: If neutralizing antibodies are present, they will bind to this compound and prevent it from blocking the PD-1/PD-L1 interaction. This will result in a lower luciferase signal compared to a control sample with non-neutralizing antibodies.

  • Quantification: The degree of neutralization is quantified by comparing the signal from the patient sample to a standard curve generated with a known neutralizing antibody.

T-Cell Activation Assay

Principle: This assay assesses the potential of the drug to stimulate T-cell proliferation, a key event in the initiation of an immune response. It uses peripheral blood mononuclear cells (PBMCs) from a diverse pool of healthy donors.

Methodology:

  • PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation.

  • Cell Culture: PBMCs are cultured in the presence of this compound at various concentrations. A positive control (e.g., a known immunogenic protein) and a negative control (vehicle) are included.

  • Proliferation Measurement: After several days of culture, T-cell proliferation is measured. This can be done by:

    • CFSE Staining: Cells are labeled with carboxyfluorescein succinimidyl ester (CFSE) before culture. As cells divide, the dye is distributed equally between daughter cells, and the decrease in fluorescence intensity is measured by flow cytometry.

    • Thymidine (B127349) Incorporation: Radiolabeled thymidine is added to the culture, and its incorporation into the DNA of proliferating cells is measured.

  • Analysis: A stimulation index is calculated by dividing the proliferation in the presence of the drug by the proliferation in the negative control. A stimulation index above a pre-defined threshold indicates a potential for T-cell activation.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and processes involved in the evaluation of this compound, the following diagrams are provided.

PD1_PDL1_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Inhibition Inhibition PD1->Inhibition Signal TCR TCR Activation T-Cell Activation TCR->Activation Inhibition->Activation Inhibits BMS986238 This compound BMS986238->PDL1 Blocks Interaction

PD-1/PD-L1 Signaling Pathway and this compound Mechanism of Action.

Immunogenicity_Workflow cluster_Screening Tier 1: Screening cluster_Confirmation Tier 2: Confirmation cluster_Characterization Tier 3: Characterization PatientSample Patient Serum/Plasma ADA_Assay Anti-Drug Antibody (ADA) Bridging ELISA PatientSample->ADA_Assay Confirmation_Assay Specificity Confirmation (Competition with excess drug) ADA_Assay->Confirmation_Assay Positive Samples Negative Negative ADA_Assay->Negative Negative Samples NAb_Assay Neutralizing Antibody (NAb) Cell-Based Assay Confirmation_Assay->NAb_Assay Confirmed Positive Tcell_Assay T-Cell Activation Assay (PBMC Proliferation) Confirmation_Assay->Tcell_Assay Confirmed Positive

Tiered Approach for Immunogenicity Testing Workflow.

Conclusion

This compound represents a significant step forward in the development of oral immunotherapies. While macrocyclic peptides are generally considered to have a low immunogenic potential, a thorough evaluation through a validated tiered assay approach is essential for all novel biologics. The lack of publicly available clinical immunogenicity data for this compound and its direct competitors currently limits a direct quantitative comparison. As more data from ongoing and future clinical trials become available, a clearer picture of the immunogenicity profile of these promising oral PD-L1 inhibitors will emerge, further informing their clinical development and potential to transform cancer treatment. Researchers and drug development professionals should continue to monitor publications and clinical trial registries for updates in this rapidly evolving field.

References

A Comparative Guide to the Pharmacokinetic Profiles of PD-L1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Programmed death-ligand 1 (PD-L1) inhibitors have transformed the landscape of cancer therapy. As monoclonal antibodies, their pharmacokinetic (PK) profiles are a critical determinant of their clinical efficacy and safety. This guide provides an objective comparison of the pharmacokinetic properties of three major approved PD-L1 inhibitors: atezolizumab, avelumab, and durvalumab, supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding and application of these therapeutics.

Comparative Pharmacokinetic Parameters of PD-L1 Inhibitors

The pharmacokinetic properties of atezolizumab, avelumab, and durvalumab, all human or humanized immunoglobulin G1 (IgG1) monoclonal antibodies, are summarized below. These parameters are primarily determined through population pharmacokinetic (PopPK) modeling, which analyzes data from numerous patients across clinical trials.

ParameterAtezolizumabAvelumabDurvalumab
Half-life (t½) ~27 days[1][2]~3.9 - 6.1 days[3][4]Time-dependent; not explicitly stated as a single value
Clearance (CL) ~0.200 L/day[2]~0.59 L/day[4]~0.226 - 0.298 L/day (linear)[5][6]
Volume of Distribution (Vd) ~6.91 L[1][2]~4.72 L (at steady state)[4]Central (V1): ~3.42 - 3.51 L; Peripheral (V2): ~1.99 L[5][6]
Dosing Regimen 1200 mg every 3 weeks or 1875 mg every 3 weeks (subcutaneous)[1][7][8]10 mg/kg every 2 weeks or 800 mg every 2 weeks[3][7][9]10 mg/kg every 2 weeks or 1500 mg every 4 weeks[5][7]
Pharmacokinetic Linearity Linear over 1-20 mg/kg[1][10]Dose-proportional between 3 mg/kg and 20 mg/kg[3]Nonlinear at doses <3 mg/kg, approaching linearity at ≥3 mg/kg[11]

Experimental Methodologies

The pharmacokinetic parameters presented in this guide are derived from robust analyses of data from clinical trials. The primary methodology employed is Population Pharmacokinetic (PopPK) Modeling .

Population Pharmacokinetic (PopPK) Modeling:

This approach utilizes nonlinear mixed-effects modeling to analyze sparse and intensive pharmacokinetic data from a large number of patients.[11][12] The general workflow for a PopPK analysis of a PD-L1 inhibitor is as follows:

  • Data Collection: Serum or plasma samples are collected from patients at various time points after drug administration across different clinical studies.[9][13]

  • Drug Concentration Measurement: The concentration of the PD-L1 inhibitor in the biological samples is quantified using a validated analytical method, typically an enzyme-linked immunosorbent assay (ELISA).

  • Model Development: A structural pharmacokinetic model (e.g., a two-compartment model) is developed to describe the drug's absorption, distribution, metabolism, and elimination.[11][12] This model often includes both linear and nonlinear clearance pathways to account for target-mediated drug disposition.[11]

  • Covariate Analysis: The influence of various patient-specific factors (covariates) such as body weight, sex, albumin levels, and anti-drug antibody (ADA) status on the pharmacokinetic parameters is evaluated.[2][5][14]

  • Model Validation: The final PopPK model is validated to ensure its predictive performance and robustness.

  • Simulations: The validated model is used to simulate different dosing regimens to support dose optimization and the establishment of fixed-dosing schedules.[5][15]

Signaling Pathway and Mechanism of Action

PD-L1 inhibitors function by blocking the interaction between PD-L1, which can be expressed on tumor cells and other cells in the tumor microenvironment, and its receptors, primarily PD-1 on T cells.[16][17] This blockade disrupts the inhibitory signal that would otherwise suppress T-cell activity, thereby restoring the ability of the immune system to recognize and eliminate cancer cells.[17][18]

PD_L1_Signaling_Pathway cluster_T_Cell T Cell cluster_APC_Tumor Antigen Presenting Cell / Tumor Cell cluster_Inhibitor Therapeutic Intervention TCR TCR PI3K PI3K/AKT TCR->PI3K RAS RAS/MAPK TCR->RAS PD1 PD-1 PD1->PI3K PD1->RAS CD28 CD28 CD28->PI3K Activation T Cell Activation (Proliferation, Cytokine Release) PI3K->Activation RAS->Activation MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal B7 B7 B7->CD28 Co-stimulation PDL1_Inhibitor PD-L1 Inhibitor (Atezolizumab, Avelumab, Durvalumab) PDL1_Inhibitor->PDL1 Blockade

Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of PD-L1 inhibitors.

Experimental Workflow for Pharmacokinetic Analysis

The general workflow for determining the pharmacokinetic profile of a PD-L1 inhibitor during clinical development is a multi-step process that integrates clinical operations, bioanalytical assays, and data analysis.

PK_Workflow cluster_Clinical_Phase Clinical Trial cluster_Bioanalytical_Phase Bioanalytical Laboratory cluster_Analysis_Phase Data Analysis Dosing Patient Dosing (IV Infusion) Sampling Blood Sample Collection (Pre- and Post-dose) Dosing->Sampling Scheduled Timepoints Processing Sample Processing (Serum/Plasma Isolation) Sampling->Processing Quantification Drug Concentration Quantification (ELISA) Processing->Quantification PK_Modeling Population PK Modeling (e.g., NONMEM) Quantification->PK_Modeling Concentration-Time Data Parameter_Estimation Estimation of PK Parameters (CL, Vd, t½) PK_Modeling->Parameter_Estimation Dose_Simulation Dose Regimen Simulation Parameter_Estimation->Dose_Simulation

Caption: General experimental workflow for pharmacokinetic analysis of PD-L1 inhibitors.

References

Validating the Efficacy of BMS-986238 in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the efficacy of BMS-986238, a novel macrocyclic peptide inhibitor of Programmed Death-Ligand 1 (PD-L1), within patient-derived xenograft (PDX) models. While specific efficacy data for this compound in PDX models is not yet publicly available, this document outlines the compound's known characteristics, a detailed, best-practice experimental protocol for its evaluation in PDX models, and a comparative overview of alternative PD-L1 targeted therapies.

Introduction to this compound

This compound is a second-generation, orally bioavailable macrocyclic peptide inhibitor of the PD-L1 signaling pathway developed by Bristol Myers Squibb.[1][2] It represents a significant advancement over its first-generation predecessor, BMS-986189, by incorporating a serum albumin binding motif to extend its half-life, addressing a key challenge of poor pharmacokinetic profiles often seen with peptide-based therapeutics.[2][3] Preclinical studies have demonstrated that this compound has a low picomolar affinity for PD-L1 and an extended half-life of over 19 hours in rats and cynomolgus monkeys.[3] The development of an oral formulation of this potent PD-L1 inhibitor marks a strategic shift from traditional monoclonal antibody-based therapies.[1]

PD-L1 Signaling Pathway and this compound Mechanism of Action

The interaction between PD-1 on activated T-cells and its ligand, PD-L1, expressed on tumor cells, is a critical immune checkpoint that suppresses the anti-tumor immune response. Small-molecule inhibitors from Bristol Myers Squibb have been shown to bind to PD-L1 and induce its dimerization, which sterically hinders its interaction with the PD-1 receptor. This blockade reactivates the T-cell-mediated immune surveillance against the tumor.

PDL1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell Tumor Tumor Cell PD-L1 PD-L1 Tumor->PD-L1 MHC MHC Tumor->MHC T-Cell T-Cell PD-1 PD-1 T-Cell->PD-1 TCR TCR T-Cell->TCR PD-1->PD-L1 Inhibitory Signal TCR->MHC Activation Signal This compound This compound This compound->PD-L1 Inhibition

Caption: PD-L1 signaling pathway and the inhibitory action of this compound.

Hypothetical Experimental Protocol for Efficacy Validation in PDX Models

The following protocol is a composite of best practices for evaluating novel cancer therapeutics in PDX models, as described in multiple research publications.[4][5][6][7]

PDX Model Selection and Establishment
  • Source: Fresh tumor tissue from consenting patients with various solid tumors (e.g., non-small cell lung cancer, colorectal cancer, melanoma).

  • Implantation: Subcutaneous implantation of tumor fragments (2-3 mm³) into the flank of immunocompromised mice (e.g., NOD-scid gamma mice).

  • Engraftment and Passaging: Monitor tumor growth. Once tumors reach a volume of approximately 1,000-1,500 mm³, they are harvested, fragmented, and passaged to subsequent cohorts of mice for expansion. Early passage models (P3-P5) are recommended for efficacy studies to maintain the genetic and histological fidelity of the original patient tumor.

Study Design
  • Animal Cohorts: Once tumors in the experimental cohort reach a volume of 150-250 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Groups:

    • Vehicle Control (oral gavage, daily)

    • This compound (multiple dose levels, oral gavage, daily)

    • Positive Control (e.g., an approved anti-PD-L1 antibody like Atezolizumab, intraperitoneal injection, twice weekly)

  • Dosing and Administration: Dosing schedule for this compound should be based on its pharmacokinetic profile.

  • Endpoints:

    • Primary: Tumor growth inhibition (TGI). Tumor volume should be measured twice weekly using calipers (Volume = (length x width²)/2).

    • Secondary: Overall survival, body weight (as a measure of toxicity), and biomarker analysis from tumor tissue at the end of the study.

Data Analysis
  • Tumor Growth Inhibition: Calculate TGI as %TGI = (1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)) x 100.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, t-test) to compare tumor volumes and survival between groups.

PDX_Workflow Patient_Tumor Patient Tumor Tissue Implantation Implantation into Immunocompromised Mice Patient_Tumor->Implantation Engraftment Tumor Engraftment and Passaging (P1-P5) Implantation->Engraftment Cohort_Expansion Expansion to Experimental Cohorts Engraftment->Cohort_Expansion Randomization Randomization of Mice (Tumor Volume 150-250 mm³) Cohort_Expansion->Randomization Treatment Treatment Administration (Vehicle, this compound, Positive Control) Randomization->Treatment Monitoring Monitor Tumor Growth, Body Weight, and Survival Treatment->Monitoring Endpoint Endpoint Analysis (TGI, Biomarkers) Monitoring->Endpoint

Caption: Experimental workflow for evaluating this compound efficacy in PDX models.

Comparative Landscape of PD-L1 Inhibitors

The therapeutic landscape for targeting the PD-1/PD-L1 axis is currently dominated by monoclonal antibodies. However, the development of small-molecule and peptide-based inhibitors like this compound is a growing area of interest due to the potential for oral administration and different pharmacokinetic/pharmacodynamic profiles.

Therapeutic Modality Examples Route of Administration Key Advantages Potential Limitations
Macrocyclic Peptides This compoundOralOral bioavailability, potentially improved tumor penetration due to smaller size.Shorter half-life (addressed in second-generation molecules), potential for off-target effects.
Monoclonal Antibodies Atezolizumab, Avelumab, DurvalumabIntravenousHigh specificity and affinity, long half-life leading to infrequent dosing.Poor oral bioavailability, potential for immunogenicity, high manufacturing costs.
Small Molecules CA-170, MAX-10129OralOral bioavailability, potential for better tumor penetration, lower manufacturing costs.Potential for off-target toxicities, challenges in achieving high affinity and specificity.[8]

Conclusion

While direct efficacy data for this compound in patient-derived xenografts is not publicly available, its design as a second-generation, orally bioavailable macrocyclic peptide with an extended half-life makes it a promising therapeutic candidate. The provided experimental protocol offers a robust framework for its preclinical validation in PDX models, which are increasingly recognized for their ability to recapitulate the heterogeneity of human tumors and predict clinical outcomes.[6][7] A thorough evaluation of this compound in a diverse panel of PDX models will be crucial to understanding its full therapeutic potential and identifying patient populations most likely to benefit from this innovative approach to PD-L1 inhibition.

References

Assessing the Durability of Response to BMS-986238: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BMS-986238 is a second-generation, orally bioavailable macrocyclic peptide inhibitor of programmed death-ligand 1 (PD-L1) developed by Bristol Myers Squibb.[1][2] It represents a novel approach to cancer immunotherapy, moving beyond monoclonal antibodies to smaller, more versatile molecules. This guide provides a comprehensive overview of this compound, its mechanism of action, and a comparative analysis of its potential for durable response against the established class of PD-1/PD-L1 inhibitors.

While clinical data on the durability of response for this compound is not yet publicly available due to the early termination of its first-in-human study, this guide leverages preclinical data for this compound and extensive clinical data from trials of other PD-1/PD-L1 inhibitors to provide a valuable comparative perspective.[3]

Comparative Analysis of Response Durability

The following table summarizes the preclinical pharmacokinetic profile of this compound and the clinical durability of response observed with the broader class of PD-1/PD-L1 inhibitors in various cancer types. This comparison provides a benchmark for the anticipated performance of this compound.

ParameterThis compound (Preclinical)PD-1/PD-L1 Inhibitors (Clinical Data from Meta-Analysis)
Half-life >19 hours (in rats and cynomolgus monkeys)[1]Varies by specific drug (e.g., Pembrolizumab: ~27 days, Nivolumab: ~25 days)
Administration Potential for oral administration[1]Intravenous infusion
Median Duration of Response (DoR) Not yet determined in clinical trials10.65 months (95% CI: 7.78–13.52) across 91 clinical trials
Overall Response Rate (ORR) Not yet determined in clinical trials19.56% (95% CI: 15.09–24.03) across 91 clinical trials
Median Time to Response (TTR) Not yet determined in clinical trials2.05 months (95% CI: 1.85–2.26) across 91 clinical trials

Signaling Pathway of this compound

This compound functions by inhibiting the interaction between PD-1 on T-cells and PD-L1 on tumor cells. This blockade prevents the deactivation of T-cells, thereby enabling the immune system to recognize and attack cancer cells.

Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment & Monitoring cluster_response Response Assessment cluster_follow_up Long-Term Follow-up Patient_Enrollment Patient Enrollment Baseline_Imaging Baseline Imaging (RECIST/iRECIST) Patient_Enrollment->Baseline_Imaging Treatment_Initiation Initiate this compound Baseline_Imaging->Treatment_Initiation Tumor_Biopsy Tumor Biopsy (Optional) Tumor_Biopsy->Treatment_Initiation Regular_Imaging Regular Imaging Assessments (e.g., every 8-12 weeks) Treatment_Initiation->Regular_Imaging Response_Evaluation Response Evaluation (CR, PR, SD, PD/iUPD) Regular_Imaging->Response_Evaluation Adverse_Event_Monitoring Adverse Event Monitoring Adverse_Event_Monitoring->Regular_Imaging Confirmation_Scan Confirmation Scan for PD/iUPD (if applicable) Response_Evaluation->Confirmation_Scan If PD/iUPD Continued_Treatment Continued Treatment for Responders Response_Evaluation->Continued_Treatment If CR, PR, or SD Confirmation_Scan->Continued_Treatment If not confirmed Survival_Follow_up Follow-up for PFS and OS Confirmation_Scan->Survival_Follow_up If confirmed (iCPD) Continued_Treatment->Regular_Imaging DoR_Analysis Duration of Response Analysis Continued_Treatment->DoR_Analysis Survival_Follow_up->DoR_Analysis

References

Biomarker Development for TYK2 Inhibitor Sensitivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Notice of Clarification: The initial request specified biomarker development for BMS-986238. Publicly available scientific literature and clinical trial data identify this compound as a macrocyclic peptide PD-L1 inhibitor for oncology. The prominent oral, selective Tyrosine Kinase 2 (TYK2) inhibitor developed by Bristol Myers Squibb for the treatment of autoimmune diseases is Deucravacitinib (B606291) (BMS-986165) . This guide will focus on Deucravacitinib as the subject of interest for TYK2 inhibitor biomarker development.

Introduction

Deucravacitinib (sold as Sotyktu) is a first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2) approved for the treatment of moderate-to-severe plaque psoriasis[1]. TYK2 is an intracellular kinase that plays a crucial role in signaling pathways for key pro-inflammatory cytokines such as Interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs), which are central to the pathogenesis of several autoimmune diseases[2]. The unique allosteric mechanism of Deucravacitinib confers high selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2, JAK3), offering a targeted therapeutic approach with a distinct safety profile compared to broader, ATP-competitive JAK inhibitors[3].

The development of predictive and pharmacodynamic biomarkers is critical for optimizing the use of targeted therapies like Deucravacitinib. Identifying patients most likely to respond (predictive biomarkers) and measuring target engagement and downstream pathway modulation (pharmacodynamic biomarkers) can enhance clinical trial efficiency and guide personalized treatment strategies. This guide compares Deucravacitinib to other relevant oral therapies, presents key experimental data and protocols, and outlines potential biomarker strategies.

Mechanism of Action and Signaling Pathway

TYK2 is a member of the JAK family of enzymes that transduce signals from cytokine receptors on the cell surface to the nucleus. This process involves the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Specifically, TYK2 is essential for signaling mediated by IL-12, IL-23, and Type I IFNs[2][4]. In psoriasis, the IL-23/T-helper 17 (Th17) cell axis is a dominant pathogenic pathway, leading to the production of inflammatory mediators like IL-17 that drive keratinocyte hyperproliferation and inflammation[5].

Deucravacitinib employs a novel mechanism by binding to the regulatory pseudokinase (JH2) domain of TYK2. This allosteric binding locks the enzyme in an inactive conformation, preventing its activation[6][7]. This is distinct from other JAK inhibitors that compete with ATP in the highly conserved catalytic (JH1) domain.

TYK2_Signaling_Pathway TYK2-Mediated Cytokine Signaling Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor TYK2 TYK2 CytokineReceptor->TYK2 Activates JAK_partner JAK2 CytokineReceptor->JAK_partner STAT STAT TYK2->STAT Phosphorylates JAK_partner->STAT pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Gene Gene Transcription (Inflammation) pSTAT->Gene Translocates & Induces Cytokine IL-12, IL-23 Type I IFN Cytokine->CytokineReceptor Binds

Caption: TYK2-Mediated Cytokine Signaling Pathway.

Comparative Analysis of Oral Therapies for Psoriasis

Deucravacitinib's unique mechanism translates to a distinct clinical profile compared to both broader JAK inhibitors and other oral agents like the PDE4 inhibitor, Apremilast.

Mechanism of Action Comparison

The primary distinction lies in the binding site and resulting selectivity. Deucravacitinib's allosteric inhibition of the TYK2 pseudokinase domain spares other JAKs, which are involved in different physiological processes, including hematopoiesis[8][9].

MOA_Comparison Comparative Mechanism: Allosteric vs. ATP-Competitive Inhibition cluster_deucravacitinib Deucravacitinib (Allosteric TYK2 Inhibitor) cluster_jak_inhibitor Pan-JAK Inhibitors (e.g., Tofacitinib) TYK2_Deuc Regulatory Domain (JH2) Catalytic Domain (JH1) Deuc Deucravacitinib Deuc->TYK2_Deuc:reg Binds & Locks Inactive State ATP_Deuc ATP ATP_Deuc->TYK2_Deuc:cat Binding Site Unoccupied Result_Deuc Result: Highly Selective TYK2 Inhibition JAK_Tofa Regulatory Domain (JH2) Catalytic Domain (JH1) Tofa Tofacitinib Tofa->JAK_Tofa:cat Competes with ATP ATP_Tofa ATP ATP_Tofa->JAK_Tofa:cat Result_Tofa Result: Broad Inhibition of JAK1/2/3

Caption: Comparative Mechanism: Allosteric vs. ATP-Competitive Inhibition.
Kinase Selectivity Profile

In vitro whole blood assays demonstrate Deucravacitinib's high selectivity for TYK2 compared to other JAKs. The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) for Deucravacitinib and the pan-JAK inhibitor Tofacitinib. Lower values indicate greater potency.

CompoundTYK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Selectivity (Fold vs. TYK2)
Deucravacitinib ~10~1000>2000>1000JAK1: ~100x, JAK2: >200x, JAK3: >100x
Tofacitinib >10000~10~20~1TYK2: >1000x (less potent)
(Data compiled from cellular and whole blood assays)[3][9][10][11].
Clinical Efficacy Comparison in Plaque Psoriasis

Head-to-head data from the pivotal POETYK PSO-1 and PSO-2 clinical trials show the superiority of Deucravacitinib over both placebo and Apremilast at Week 16[12][13].

Treatment GroupPASI 75 Response Rate (POETYK PSO-1)PASI 75 Response Rate (POETYK PSO-2)
Deucravacitinib (6 mg QD) 58.4%53.6%
Apremilast (30 mg BID) 35.1%39.8%
Placebo 12.7%9.4%
(PASI 75: ≥75% improvement from baseline in Psoriasis Area and Severity Index)[12].

Biomarker Development for Deucravacitinib Sensitivity

Biomarker research for Deucravacitinib has focused on identifying markers that reflect the activity of the TYK2-mediated pathways and can predict clinical response.

Potential Predictive Biomarkers

Studies in psoriatic arthritis (PsA) and psoriasis have shown that high baseline levels of serum biomarkers associated with the IL-23/Th17 pathway are predictive of a better clinical response to Deucravacitinib[14][15][16].

  • Key Predictive Biomarkers:

    • IL-17A: A key cytokine produced by Th17 cells.

    • β-defensin 2 (BD-2): An antimicrobial peptide induced by IL-17 in keratinocytes.

    • IL-19: A cytokine in the IL-20 family, also induced by IL-17.

In a Phase 2 PsA trial, patients with higher baseline levels of these markers showed significantly greater improvement in both skin (PASI 75) and joint (ACR 20) disease activity when treated with Deucravacitinib compared to placebo[15][16]. This suggests that patients with a highly active IL-23/Th17 axis at baseline are most likely to benefit from TYK2 inhibition.

Pharmacodynamic Biomarkers

Pharmacodynamic biomarkers are used to confirm target engagement and measure the biological effect of a drug. Deucravacitinib treatment leads to a significant, dose-dependent reduction in the same serum biomarkers that are predictive at baseline[5][17].

  • Key Pharmacodynamic Biomarkers:

    • IL-17A, IL-17C, IL-19, β-defensin, PI3

    • Type I IFN-regulated genes (in skin or blood)[18]

    • Collagen degradation markers (e.g., C4M, MMP3) in joint disease[4][16]

The reduction of these markers correlates with clinical improvement (e.g., PASI score reduction), confirming that Deucravacitinib effectively suppresses the targeted inflammatory pathways[5].

Biomarker Discovery and Validation Workflow

A typical workflow for identifying and validating biomarkers for a targeted therapy like Deucravacitinib is outlined below.

Biomarker_Workflow Biomarker Discovery & Validation Workflow cluster_discovery Discovery Phase (Phase I/II Trials) cluster_validation Validation Phase (Phase III Trials) cluster_implementation Clinical Implementation P1 Patient Sample Collection (Blood, Tissue) P2 High-Throughput Screening (Proteomics, Genomics) P1->P2 P3 Candidate Biomarker Identification P2->P3 P4 Assay Development & Optimization (e.g., Immunoassay) P3->P4 P5 Prospective Testing in Pivotal Trials P4->P5 P6 Correlation with Clinical Endpoints (e.g., PASI 75) P5->P6 P7 Companion Diagnostic (CDx) Development & Regulatory Approval P6->P7

Caption: Biomarker Discovery & Validation Workflow.

Key Experimental Protocols

The identification and measurement of biomarkers for Deucravacitinib rely on several key laboratory techniques.

Protocol: Multiplex Immunoassay for Serum Biomarkers

This protocol describes a general method for measuring multiple serum proteins simultaneously, as used in the Deucravacitinib clinical trials to assess IL-23/Th17 pathway markers.

  • Objective: To quantify the concentration of multiple cytokines and inflammatory proteins (e.g., IL-17A, IL-19, BD-2) in patient serum.

  • Principle: Proximity Extension Assay (PEA) technology (e.g., Olink Proteomics) or bead-based immunoassays (e.g., Luminex) are commonly used. In PEA, pairs of antibodies labeled with unique DNA oligonucleotides bind to the target protein. When in close proximity, the DNA strands hybridize and are extended by a DNA polymerase. The resulting DNA barcode is then quantified by quantitative PCR (qPCR), providing a highly sensitive and specific readout of protein concentration.

  • Methodology:

    • Sample Preparation: Collect whole blood and process to obtain serum. Store samples at -80°C until analysis.

    • Assay Procedure (PEA Example):

      • Incubate 1 µL of serum with the PEA probe solution containing antibody pairs.

      • Add DNA polymerase and extension reagents to trigger barcode formation.

      • Perform qPCR using the generated DNA barcodes as templates.

    • Data Analysis:

      • Raw qPCR data (Ct values) are converted to Normalized Protein eXpression (NPX) units on a log2 scale.

      • Statistical analysis is performed to compare biomarker levels between treatment groups (e.g., Deucravacitinib vs. Placebo) and correlate baseline levels with clinical outcomes (e.g., PASI 75 response) using logistic regression models.

Protocol: Phospho-STAT Flow Cytometry for Target Engagement

This protocol is used to assess the direct inhibitory effect of a kinase inhibitor on its intracellular signaling pathway.

  • Objective: To measure the phosphorylation of STAT proteins downstream of TYK2-dependent receptors in response to cytokine stimulation in whole blood, and to determine the inhibitory capacity of Deucravacitinib.

  • Principle: Whole blood is stimulated with a specific cytokine (e.g., IL-12 or IFN-α). Cells are then fixed, permeabilized, and stained with fluorescently-labeled antibodies specific for a phosphorylated STAT protein (e.g., pSTAT4 for IL-12 signaling). The amount of pSTAT per cell is quantified using a flow cytometer.

  • Methodology:

    • Sample Collection: Collect whole blood in heparinized tubes.

    • Assay Procedure:

      • Aliquot whole blood and pre-incubate with varying concentrations of Deucravacitinib or a vehicle control.

      • Stimulate the blood with a recombinant cytokine (e.g., IL-12) for a short period (e.g., 15-30 minutes) at 37°C.

      • Fix the cells immediately with a fixative buffer (e.g., paraformaldehyde) to preserve the phosphorylation state.

      • Lyse red blood cells and permeabilize the remaining leukocytes.

      • Stain cells with fluorescent antibodies against cell surface markers (to identify cell types like T-cells) and against the intracellular pSTAT protein.

    • Data Analysis:

      • Acquire data on a flow cytometer.

      • Gate on the cell population of interest (e.g., CD4+ T-cells).

      • Measure the median fluorescence intensity (MFI) of the pSTAT signal.

      • Calculate the percent inhibition of STAT phosphorylation at each drug concentration relative to the vehicle control to determine the IC₅₀ value.

Conclusion

Deucravacitinib represents a significant advancement in the oral treatment of autoimmune diseases due to its novel, selective mechanism of action. The biomarker strategy for Deucravacitinib is centered on the IL-23/Th17 pathway. Research has successfully identified serum proteins like IL-17A and β-defensin 2 as promising dual-purpose biomarkers: high baseline levels are predictive of a favorable response, and their reduction during treatment serves as a pharmacodynamic measure of pathway inhibition[16].

Future research should focus on validating these biomarkers in larger, prospective trials to enable their transition into clinical practice. The development of a companion diagnostic could ultimately allow for the precise selection of patients who will derive the most benefit from selective TYK2 inhibition, furthering the goal of personalized medicine in immunology.

References

Safety Operating Guide

Navigating the Disposal of BMS-986238: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of the macrocyclic peptide inhibitor, BMS-986238, this document outlines a comprehensive operational and disposal plan. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, these procedural guidelines are based on best practices for the handling and disposal of potent pharmaceutical compounds and peptide-based agents.

For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount, not only for personal safety but also for environmental protection. This guide serves as a preferred resource for laboratory safety and chemical handling, offering value beyond the product itself by ensuring that all stages of the research lifecycle, including disposal, are conducted responsibly.

Quantitative Data for Safe Handling and Disposal

To facilitate quick reference and easy comparison, the following table summarizes key quantitative parameters for the safe handling and storage of this compound and the subsequent disposal of associated waste.

ParameterGuidelineRationale
Storage (Lyophilized Powder) Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks) in a dry, dark environment.[1]Prevents degradation and maintains the stability of the peptide.[2]
Storage (In Solution) Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, away from moisture.[3][4]Minimizes degradation in solution, which is more rapid than in lyophilized form.
Container Fill Volume (Waste) Do not exceed 90% of the container's total capacity.Prevents spills and allows for vapor expansion, reducing the risk of container rupture.
Satellite Accumulation Area (SAA) Limit Up to 55 gallons of hazardous waste may be stored at or near the point of generation.[5]Complies with safety regulations and minimizes the risk associated with storing large quantities of hazardous materials in the laboratory.

Experimental Protocol: Proper Disposal of this compound

The following step-by-step methodology should be followed for the safe and compliant disposal of this compound and any contaminated materials.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes:

    • Unused or expired neat compound.

    • Contaminated solvents and reaction mixtures.

    • Aqueous solutions containing the peptide.

    • Contaminated laboratory supplies (e.g., pipette tips, vials, gloves, bench paper).

  • Segregate this compound waste from all other laboratory waste streams to prevent cross-contamination and unintended chemical reactions. Treat all peptide waste as laboratory chemical waste.[2]

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste, including:

    • Safety glasses or goggles.

    • A lab coat.

    • Chemical-resistant gloves (e.g., nitrile).

3. Waste Containment and Labeling:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound (e.g., weighing papers, contaminated vials, pipette tips) in a designated, leak-proof, and puncture-resistant container.

    • Seal the container securely.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.

  • Labeling:

    • Clearly label all waste containers with the words "Hazardous Waste."

    • The label must include the full chemical name "this compound" and a list of any other chemical constituents (e.g., solvents) with their approximate concentrations.

    • Include the date of waste accumulation.

4. Storage of Waste:

  • Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[5]

  • The SAA must have secondary containment to capture any potential leaks or spills.

  • Ensure the waste containers are kept closed at all times, except when adding waste.

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EH&S department with a complete and accurate description of the waste contents.

  • Do not dispose of this compound down the drain or in the regular trash.[2] Improper disposal can lead to environmental contamination.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Step 1: Identify Waste (Neat compound, solutions, contaminated labware) B Step 2: Segregate Waste (Separate from other chemical waste) A->B C Step 3: Wear Appropriate PPE (Gloves, lab coat, safety glasses) B->C D Step 4: Contain Waste (Labeled, sealed, and appropriate containers) C->D E Step 5: Store in Satellite Accumulation Area (SAA) (Secondary containment, closed containers) D->E F Step 6: Contact EH&S for Pickup (Provide detailed waste information) E->F G Step 7: Professional Disposal (Handled by certified waste management) F->G

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling BMS-986238

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the safe handling and disposal of the potent, investigational macrocyclic peptide, BMS-986238. This guide provides detailed personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure the safety of researchers, scientists, and drug development professionals.

As a second-generation PD-L1 inhibitor, this compound is classified as a potent compound, necessitating stringent handling procedures to minimize exposure risk. While a specific Safety Data Sheet (SDS) with defined occupational exposure limits (OELs) for this investigational drug is not publicly available, a conservative approach based on the handling of similarly potent pharmaceutical compounds is mandatory.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and critical barrier in protecting laboratory personnel. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for potent compounds.

PPE CategoryMinimum RequirementSpecifications and Best Practices
Hand Protection Double GlovingInner Glove: Nitrile, powder-free. Outer Glove: Nitrile, powder-free, tested against chemicals. Change outer glove immediately upon contamination.
Body Protection Disposable GownSolid-front, back-closing gown made of a low-linting, impervious material (e.g., polyethylene-coated polypropylene). Cuffs should be tucked under the outer glove.
Respiratory Protection NIOSH-approved RespiratorFor handling powder outside of a containment device: A powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter is recommended. For handling solutions: A fit-tested N95 respirator may be sufficient, but a risk assessment should be performed.
Eye Protection Chemical Splash GogglesIndirectly vented chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over the goggles when there is a significant risk of splashes.
Foot Protection Disposable Shoe CoversSlip-resistant and impervious shoe covers should be worn over laboratory-dedicated footwear.

Experimental Workflow and Handling Procedures

A systematic approach to handling this compound is essential to maintain a safe working environment. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Decontamination and Disposal prep_area Designated Potent Compound Handling Area gather_ppe Don Appropriate PPE prep_area->gather_ppe 1. gather_materials Assemble All Necessary Equipment and Reagents gather_ppe->gather_materials 2. containment Work within a Certified Containment Device (e.g., Fume Hood, Glove Box) gather_materials->containment 3. weighing Weighing of Powdered Compound containment->weighing 4. dissolving Dissolution in Appropriate Solvent weighing->dissolving 5. experiment Perform Experimental Procedures dissolving->experiment 6. decontaminate_surfaces Decontaminate All Surfaces and Equipment experiment->decontaminate_surfaces 7. segregate_waste Segregate Waste Streams decontaminate_surfaces->segregate_waste 8. dispose_waste Dispose of Waste According to Institutional and Regulatory Guidelines segregate_waste->dispose_waste 9. doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe 10.

Safe Handling Workflow for this compound

Key Experimental Protocols

Weighing Solid Compound:

  • Perform all weighing operations within a certified chemical fume hood or a balance enclosure.

  • Use a dedicated set of weighing tools (spatulas, weigh paper).

  • Tare the balance with the weigh paper.

  • Carefully transfer the desired amount of this compound to the weigh paper, avoiding the creation of dust.

  • Record the weight and carefully fold the weigh paper to contain the powder.

  • Clean the balance and surrounding area with a suitable deactivating solution immediately after use.

Solution Preparation:

  • This compound is soluble in DMSO.[1][2]

  • Within a fume hood, add the appropriate volume of solvent to the vessel containing the weighed this compound.

  • Gently agitate the solution to ensure complete dissolution. Avoid vigorous shaking that could create aerosols.

  • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation:

All waste generated during the handling of this compound must be considered hazardous. The following diagram illustrates the proper segregation of waste streams.

cluster_waste_source Waste Generation cluster_waste_streams Waste Segregation cluster_disposal Final Disposal source Handling of this compound solid_waste Solid Waste (Gloves, Gowns, Weigh Paper, etc.) source->solid_waste liquid_waste Liquid Waste (Unused Solutions, Contaminated Solvents) source->liquid_waste sharps_waste Sharps Waste (Needles, Contaminated Glassware) source->sharps_waste disposal_container Designated, Labeled, and Sealed Hazardous Waste Containers solid_waste->disposal_container liquid_waste->disposal_container sharps_waste->disposal_container incineration High-Temperature Incineration disposal_container->incineration

Waste Disposal Pathway for this compound

Disposal Procedures:

  • Solid Waste: All disposable PPE, weigh papers, and other contaminated solid materials should be placed in a clearly labeled, sealed plastic bag and then into a designated hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Sharps Waste: Contaminated needles, syringes, and glassware must be disposed of in a designated sharps container for hazardous chemical waste.

  • Final Disposal: All hazardous waste containing this compound should be disposed of through your institution's EHS-approved waste management vendor, typically via high-temperature incineration.

Disclaimer: This guide is intended to provide essential safety and logistical information based on the available data for this compound and general principles for handling potent compounds. Researchers must always consult their institution's specific safety protocols and EHS department for guidance. A thorough risk assessment should be conducted before initiating any work with this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.